3-(4-Methylphenoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPISAHACGIXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948028 | |
| Record name | 3-(4-Methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25173-37-9 | |
| Record name | 25173-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Methylphenoxy)propanoic Acid
CAS Number: 25173-37-9
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methylphenoxy)propanoic acid, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's physicochemical properties, outlines a robust synthesis protocol based on the Williamson ether synthesis, and explores its potential applications. This guide emphasizes the underlying chemical principles and experimental considerations to ensure scientific integrity and reproducibility.
Introduction
This compound, also known as 3-(p-tolyloxy)propanoic acid, belongs to the class of phenoxyalkanoic acids. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carboxylic acid group and the modifiable aromatic ring. The ether linkage provides stability and influences the overall electronic and conformational properties of the molecule. Understanding the synthesis and characteristics of this compound is crucial for its effective utilization as a building block in the development of more complex molecules with desired biological or material properties.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. These properties dictate the conditions required for its handling, purification, and characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and at different temperatures, which is essential for designing reaction and purification protocols.
| Property | Value | Source |
| CAS Number | 25173-37-9 | AiFChem |
| Molecular Formula | C₁₀H₁₂O₃ | AiFChem |
| Molecular Weight | 180.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Predicted XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-cresol moiety, the methyl group protons, and the two methylene groups of the propanoic acid chain. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methyl carbon, and the methylene carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, the C-O-C stretch of the ether linkage, and the C-H stretches of the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ) and characteristic fragmentation patterns that can further confirm its structure.
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This classic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
Synthesis Strategy and Rationale
The Williamson ether synthesis is a robust and high-yielding method for preparing ethers. The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol or phenol acts as the nucleophile, attacking an alkyl halide.
The synthesis of this compound involves the reaction of p-cresol (4-methylphenol) with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group of p-cresol, forming the more nucleophilic p-methylphenoxide ion. This phenoxide then attacks the electrophilic carbon atom bearing the halogen in the 3-halopropanoic acid, displacing the halide and forming the ether linkage.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.
Materials:
-
p-Cresol (4-methylphenol)
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (distilled or deionized)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Activated charcoal (optional, for decolorization)
-
Solvent for recrystallization (e.g., hot water, ethanol/water mixture, or toluene)
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a chosen amount of sodium hydroxide in water. To this basic solution, add an equimolar amount of p-cresol and stir until a clear solution of sodium p-methylphenoxide is formed.
-
Nucleophilic Substitution Reaction: To the phenoxide solution, add an equimolar amount of 3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic (test with litmus paper). This step protonates the carboxylate to form the desired carboxylic acid and also neutralizes any excess base. The product may precipitate out of the solution upon acidification.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. The organic layer will contain the desired product, while inorganic salts will remain in the aqueous layer.
-
Purification:
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate.
-
Filter off the drying agent. If the solution is colored, it can be treated with activated charcoal and then filtered.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent to obtain pure crystals of this compound.
Self-Validating System and Causality
-
Base Selection: A strong base like NaOH or KOH is crucial to deprotonate the weakly acidic phenolic hydroxyl group of p-cresol, thereby generating the highly nucleophilic phenoxide ion required for the SN2 reaction.
-
Solvent Choice: The reaction is often carried out in water or a polar protic solvent, which can solvate both the ionic phenoxide and the polar 3-halopropanoic acid.
-
Acidic Workup: Acidification is a critical step to convert the sodium salt of the product (sodium 3-(4-methylphenoxy)propanoate) into the free carboxylic acid, making it extractable into an organic solvent.
-
Purification: Recrystallization is a necessary final step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound.
Potential Applications
While specific, large-scale applications of this compound are not extensively documented in readily available literature, its structure suggests several potential areas of use, particularly as a chemical intermediate.
-
Pharmaceutical Synthesis: Phenoxyalkanoic acids are known scaffolds in drug discovery. For instance, they are related to fibrate drugs used to lower cholesterol and to certain herbicides that act as synthetic auxins. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities.
-
Agrochemicals: The structural similarity to phenoxy herbicides suggests that derivatives of this compound could be explored for their potential as plant growth regulators or herbicides.
-
Fine Chemical Synthesis: The carboxylic acid functionality allows for a wide range of chemical transformations, such as esterification, amidation, and reduction, making it a versatile building block for the synthesis of various fine chemicals and specialty materials.
Conclusion
This compound (CAS No. 25173-37-9) is a valuable chemical intermediate that can be reliably synthesized via the Williamson ether synthesis. This guide has provided a detailed overview of its properties, a step-by-step synthesis protocol with justifications for the experimental choices, and an outlook on its potential applications. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to confidently work with and utilize this compound in their research and development endeavors.
References
- PubChem. 3-(3-Methylphenoxy)propanoic acid.
- University of California, Davis. The Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- University of Missouri–St. Louis. Experiment 06: Williamson Ether Synthesis. [Link]
- Wikipedia. Mecoprop. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
3-(4-Methylphenoxy)propanoic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-(4-Methylphenoxy)propanoic Acid in Organic Solvents
Authored by a Senior Application Scientist
Introduction
This compound is a carboxylic acid derivative with a phenoxy moiety. Its structural features, comprising a polar carboxylic acid group and a less polar methylphenoxy group, confer a distinct solubility profile that is of significant interest to researchers, scientists, and drug development professionals. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including synthetic route optimization, purification by crystallization, and the formulation of pharmaceutical preparations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, grounded in established scientific principles and experimental methodologies.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound features a hydrophilic carboxylic acid group capable of acting as a hydrogen bond donor and acceptor, and a more lipophilic 4-methylphenoxy group.
Molecular Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| pKa | ~4-5 (estimated for the carboxylic acid group) | General chemical principles |
| XLogP3 | 1.9 (predicted) | PubChem |
The predicted XLogP3 value of 1.9 suggests that this compound has a moderate degree of lipophilicity. The carboxylic acid group, with an estimated pKa around 4-5, will be predominantly in its neutral, protonated form in non-basic organic solvents, which is crucial for its solubility behavior.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like"[2][3][4][5][6]. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[2][3]. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions[7]. For a substance to dissolve, the energy required to break the existing interactions must be compensated by the energy released from the formation of new, favorable interactions.
The key intermolecular forces at play for this compound are:
-
Hydrogen Bonding: The carboxylic acid group can both donate and accept hydrogen bonds.
-
Dipole-Dipole Interactions: The ether linkage and the carbonyl group introduce dipoles.
-
Van der Waals Forces (London Dispersion Forces): Present throughout the molecule, particularly in the aromatic ring and the alkyl chain.
The solubility of this compound in a given organic solvent will depend on the ability of the solvent to engage in these intermolecular interactions.
Predicted Solubility Profile in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Scientific Rationale |
| Methanol | Polar Protic | High | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid group. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol can form strong hydrogen bonds with the solute[9][10][11]. |
| Acetone | Polar Aprotic | High | Acetone's polar carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl group. |
| Ethyl Acetate | Moderately Polar | Moderate | Ethyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor. Its larger nonpolar region may limit solubility compared to more polar solvents. |
| Dichloromethane | Moderately Polar | Moderate | Dichloromethane is a moderately polar solvent that can engage in dipole-dipole interactions with the solute. |
| Toluene | Nonpolar | Low to Moderate | The aromatic ring of toluene can interact favorably with the methylphenoxy group of the solute via π-π stacking. However, its nonpolar nature makes it a poor solvent for the polar carboxylic acid group[9][10][11]. |
| Hexane | Nonpolar | Low | Hexane is a nonpolar solvent that primarily interacts through weak van der Waals forces. It is unable to effectively solvate the polar carboxylic acid group, leading to low solubility[9][10][11]. |
Experimental Determination of Solubility: A Practical Approach
To obtain quantitative solubility data, a well-established experimental method such as the shake-flask method is recommended[15][16]. This method is considered a "gold standard" for determining thermodynamic (equilibrium) solubility[16].
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol for Shake-Flask Solubility Determination followed by HPLC Analysis
1. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
2. Equilibration:
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
3. Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Accurately dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor.
This compound exhibits a solubility profile that is dictated by its dual hydrophilic and lipophilic character. It is predicted to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar solvents. For precise and reliable solubility data, the shake-flask method coupled with a robust analytical technique like HPLC is the recommended approach. This in-depth understanding of its solubility is essential for the effective utilization of this compound in research and development.
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- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
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- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.
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A Technical Guide to the Aqueous Solubility of 3-(4-Methylphenoxy)propanoic Acid for Pharmaceutical Research
This guide provides an in-depth analysis of the aqueous solubility of 3-(4-Methylphenoxy)propanoic acid, a critical parameter for researchers, scientists, and drug development professionals. Understanding and accurately determining the water solubility of potential drug candidates is fundamental to predicting their bioavailability and developing effective formulations.
Introduction: The Critical Role of Water Solubility in Drug Development
Aqueous solubility is a cornerstone of the developability of a new chemical entity (NCE). For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical efficacy and posing significant challenges for formulation development. Therefore, a thorough characterization of the water solubility of a compound like this compound is an indispensable step in its journey from a promising molecule to a viable therapeutic agent.
Physicochemical Properties of this compound
This compound is a carboxylic acid derivative with a molecular structure that dictates its physicochemical behavior, including its solubility. The presence of both a hydrophobic aromatic ring and a methyl group, combined with a polar carboxylic acid functional group, results in a molecule with limited intrinsic aqueous solubility.
Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound
| Property | This compound (Predicted/Inferred) | 3-(4-Methoxyphenoxy)propanoic acid (Predicted) |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₄ |
| Molecular Weight | 180.20 g/mol | 196.19 g/mol |
| pKa | ~4-5 | 4.14 ± 0.10[2] |
| LogP | ~2.5-3.5 | Not Available |
The predicted pKa of a structurally similar compound, 3-(4-methoxyphenoxy)propanoic acid, is approximately 4.14.[2] This suggests that this compound is a weak acid. The Henderson-Hasselbalch equation dictates that the ionization state of a weak acid is dependent on the pH of the surrounding medium. This pH-dependent ionization is a key factor governing its aqueous solubility.
Factors Influencing the Aqueous Solubility of this compound
Several factors can significantly impact the aqueous solubility of this compound:
-
pH of the Medium : As a carboxylic acid, its solubility is highly pH-dependent.[3][4] In acidic environments (pH < pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.[4]
-
Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][4] However, the extent of this effect must be determined experimentally.
-
Crystal Form (Polymorphism) : Different crystalline forms of a compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility.
-
Particle Size : Decreasing the particle size increases the surface area available for solvation, which can lead to a faster dissolution rate, although it does not affect the equilibrium solubility.[1][3]
Experimental Determination of Aqueous Solubility: A Validated Protocol
To accurately determine the aqueous solubility of this compound, a robust and self-validating experimental protocol is essential. The Shake-Flask method is a widely accepted and reliable technique for this purpose.
Principle of the Shake-Flask Method
The Shake-Flask method involves equilibrating an excess amount of the solid compound in a specific solvent (e.g., purified water or a buffer of a specific pH) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials containing purified water or buffers of varying pH values (e.g., pH 2, 5, 7.4, and 9).
-
Ensure a visible excess of solid remains to confirm that saturation has been achieved.
-
-
Equilibration :
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to experimentally determine the time required to reach equilibrium by sampling at different time points.
-
-
Sample Preparation :
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification by HPLC :
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples by a validated HPLC method with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis :
-
Calculate the concentration of the dissolved compound in the original supernatant based on the dilution factor and the calibration curve.
-
The resulting concentration represents the aqueous solubility of this compound at the specific pH and temperature of the experiment.
-
Visualizing the Experimental Workflow
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Methylphenoxy)propanoic Acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Methylphenoxy)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document delves into the theoretical prediction of the spectrum, detailed assignment of proton signals, and a standard protocol for experimental data acquisition.
Introduction: The Structural Significance of this compound and the Role of ¹H NMR
This compound is a carboxylic acid derivative featuring a para-substituted aromatic ring linked to a propanoic acid moiety through an ether linkage. The unique arrangement of these functional groups results in a distinct ¹H NMR spectrum that serves as a fingerprint for its molecular structure. Understanding this spectrum is crucial for confirming the identity, purity, and structural integrity of the compound in various applications, including synthetic chemistry and pharmaceutical research.
¹H NMR spectroscopy is an indispensable analytical technique that provides detailed information about the electronic environment of individual protons in a molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural map can be constructed. This guide will systematically deconstruct the predicted ¹H NMR spectrum of this compound, providing a robust framework for its interpretation.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The following sections provide a detailed assignment and rationale for the expected chemical shifts and multiplicities of these signals.
A. The Aromatic Region: Protons on the p-Substituted Benzene Ring
The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths.
-
H-c (ortho to -OCH₂-): These two protons are chemically equivalent and are expected to resonate as a doublet. The phenoxy group is an electron-donating group, which increases the electron density at the ortho and para positions, causing a shielding effect and a shift to a higher field (lower ppm) compared to unsubstituted benzene (δ ~7.3 ppm).[1]
-
H-d (ortho to -CH₃): These two protons are also chemically equivalent and will appear as a doublet. The methyl group is also an electron-donating group, contributing to the shielding of these protons.
The coupling between these adjacent aromatic protons (ortho coupling) typically results in a coupling constant (J) of approximately 7-9 Hz.
B. The Aliphatic Chain: Methylene and Methyl Protons
The propanoic acid chain and the methyl group on the aromatic ring give rise to characteristic signals in the aliphatic region of the spectrum.
-
H-e (-OCH₂-): These two methylene protons are adjacent to the electron-withdrawing oxygen atom of the ether linkage. This proximity causes a significant deshielding effect, resulting in a downfield shift. This signal is expected to be a triplet due to coupling with the adjacent methylene protons (H-f).
-
H-f (-CH₂COOH): These two methylene protons are alpha to the carbonyl group of the carboxylic acid. The carbonyl group is also electron-withdrawing, leading to a deshielding effect, though typically less pronounced than that of a directly attached ether oxygen. This signal will appear as a triplet due to coupling with the neighboring methylene protons (H-e). Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region.[2]
-
H-b (-CH₃): The three protons of the methyl group attached to the aromatic ring are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Benzylic protons, those on carbons directly bonded to an aromatic ring, typically show up around 2.0-3.0 ppm.[3]
C. The Carboxylic Acid Proton
-
H-a (-COOH): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms and potential hydrogen bonding.[2][4] This results in a signal that appears significantly downfield, typically in the range of 10-12 ppm, and it often presents as a broad singlet.[2][5] The broadness is a result of chemical exchange with trace amounts of water in the solvent.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (-COOH) | ~10.0 - 12.0 | Broad Singlet | 1H | - |
| H-d (Aromatic) | ~7.0 - 7.2 | Doublet | 2H | ~8.0 - 9.0 |
| H-c (Aromatic) | ~6.8 - 7.0 | Doublet | 2H | ~8.0 - 9.0 |
| H-e (-OCH₂-) | ~4.1 - 4.3 | Triplet | 2H | ~6.0 - 7.0 |
| H-f (-CH₂COOH) | ~2.7 - 2.9 | Triplet | 2H | ~6.0 - 7.0 |
| H-b (-CH₃) | ~2.2 - 2.4 | Singlet | 3H | - |
Visualizing the Molecular Structure and Proton Assignments
Figure 1. Molecular structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Data Acquisition
The following protocol outlines a standard procedure for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
If not using the residual solvent peak as a reference, add a small amount of TMS.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans (typically 8-16 for a sample of this concentration)
-
Pulse width (calibrated for a 90° pulse)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (typically 1-5 seconds)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the peak multiplicities and coupling constants.
-
Visualizing the Experimental Workflow
Figure 2. A schematic workflow for acquiring the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The predicted spectrum, based on established principles of chemical shifts and coupling constants, provides a clear roadmap for what to expect experimentally. The aromatic region should display a characteristic pattern for a para-substituted ring, while the aliphatic region will show two mutually coupled triplets and a singlet for the methyl group. The carboxylic acid proton will be found far downfield. By following the provided experimental protocol, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring its identity and purity for their scientific endeavors.
References
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University College London. (n.d.). Chemical shifts.
- ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
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- ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.
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- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
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A Technical Guide to the ¹³C NMR Spectral Analysis of 3-(4-Methylphenoxy)propanoic Acid
Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-methylphenoxy)propanoic acid. As a critical analytical technique in organic chemistry and drug development, ¹³C NMR offers direct insight into the carbon skeleton of a molecule. This document details the predicted chemical shifts for each carbon atom in the target molecule, provides a thorough interpretation based on fundamental principles of electronic and structural effects, and outlines a robust, self-validating protocol for experimental data acquisition. This guide is intended for researchers, scientists, and professionals who require a deep understanding of NMR spectroscopy for structural elucidation and chemical verification.
Molecular Structure and Carbon Environments
The structural integrity of a compound is the cornerstone of its function. For this compound, ¹³C NMR spectroscopy provides an unambiguous fingerprint of its carbon framework. The molecule possesses ten unique carbon environments, the magnetic non-equivalence of which gives rise to ten distinct signals in a proton-decoupled ¹³C NMR spectrum. The numbering convention used for the subsequent spectral assignment is illustrated below.
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information. The predicted spectrum, characterized by a downfield carboxylic acid signal, four distinct aromatic resonances, two resolved aliphatic signals, and an upfield methyl peak, is fully consistent with the proposed structure. By understanding the underlying principles of chemical shifts and employing a rigorous experimental protocol, ¹³C NMR serves as an indispensable and authoritative tool for the structural verification of this compound in research and industrial applications.
References
- Vertex AI Search. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?
- Ellis, G. P., & Jones, R. T. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study.
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
- Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Unknown. (n.d.). 13C NMR Chemical Shift Table. PDF document.
- Hong Lab MIT. (n.d.). Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation.
- The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube.
- Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. PDF document.
- Agrawal, P. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate.
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- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).
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- SpectraBase. (n.d.). Propanoic acid, 2-[3-(4-chlorobenzoylamino)-4-methylphenoxy]-, ethyl ester - Optional[13C NMR] - Chemical Shifts.
- UCL. (n.d.). Chemical shifts.
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- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.
- SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid.
- ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 13C NMR spectrum.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- BenchChem. (2025). Application Note: ¹H and ¹³C NMR Assignment for Methyl 3-(4-methoxyphenyl)propionate.
- CASPRE. (n.d.). 13C NMR Predictor.
- Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.
- ChemicalBook. (n.d.). 3-(4-hydroxy-3-methoxyphenyl)propionic acid(1135-23-5) 13c nmr.
- SpectraBase. (n.d.). Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra.
An In-Depth Technical Guide to the FT-IR Spectral Analysis of 3-(4-Methylphenoxy)propanoic Acid
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(4-Methylphenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's spectral features, offers a detailed interpretation of its characteristic absorption bands, and provides a robust experimental protocol for obtaining a high-quality spectrum.
Introduction: The Molecular Blueprint of this compound
This compound is a carboxylic acid derivative featuring a phenoxy ether linkage and a para-substituted aromatic ring. Its unique structural combination of a carboxylic acid head, a flexible propanoic acid chain, an ether bridge, and a methyl-substituted benzene ring gives rise to a distinctive infrared spectrum. Understanding this spectrum is pivotal for its identification, purity assessment, and the study of its chemical interactions.
The key functional groups that dictate the FT-IR spectrum are:
-
Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic and easily identifiable peaks in the infrared spectrum, notably the O-H and C=O stretching vibrations.
-
Aromatic Ether (Ar-O-CH₂): The C-O stretching vibrations of the ether linkage provide crucial information about this part of the molecule.
-
Para-Substituted Benzene Ring: The substitution pattern on the aromatic ring gives rise to specific C-H stretching and out-of-plane bending vibrations.
-
Aliphatic Chain (-CH₂-CH₂-): The C-H stretching and bending vibrations of the propanoic acid backbone contribute to the overall spectrum.
-
Methyl Group (-CH₃): The methyl group attached to the benzene ring also has characteristic C-H stretching and bending modes.
Theoretical FT-IR Spectrum Analysis
While an experimental spectrum for this compound is not publicly available in major databases as of January 2026, a highly accurate predictive analysis can be constructed based on established principles of infrared spectroscopy and data from analogous structures. The following sections detail the expected absorption bands and their assignments.
Diagram: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Detailed Peak Assignments
The expected FT-IR spectrum can be divided into several key regions:
1. The O-H and C-H Stretching Region (3300 - 2500 cm⁻¹)
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2] This characteristic broadness is a result of extensive intermolecular hydrogen bonding between the carboxylic acid groups, which form stable dimers.[1] This band will likely overlap with the C-H stretching vibrations.
-
Aromatic C-H Stretch: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[3][4]
-
Aliphatic C-H Stretch: Strong, sharp absorption bands are predicted just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the propanoic acid chain's methylene (-CH₂) groups and the methyl (-CH₃) group.
2. The Carbonyl Stretching Region (1800 - 1650 cm⁻¹)
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak is expected in the region of 1760-1690 cm⁻¹.[1] For a hydrogen-bonded dimer, which is the most common state for carboxylic acids in the solid phase, this peak typically appears around 1710 cm⁻¹.[5][6] The high intensity of this band is due to the large change in dipole moment during the stretching vibration.
3. The Fingerprint Region (1600 - 600 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, which are unique to the molecule as a whole.
-
C=C Aromatic Ring Stretch: Two to three medium to strong bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹, which are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[3][4]
-
O-H Bend (Carboxylic Acid): An in-plane O-H bending vibration may appear as a broad band in the 1440-1395 cm⁻¹ range, though it can be obscured by C-H bending vibrations.[1] A broader, out-of-plane O-H bend is also characteristic for carboxylic acid dimers and is found around 920 cm⁻¹.[1]
-
C-H Bends (Aliphatic): The methylene (-CH₂) and methyl (-CH₃) groups will show bending (scissoring, rocking, wagging, and twisting) vibrations in the 1470-1370 cm⁻¹ range.
-
C-O Stretches (Ether and Carboxylic Acid): This molecule has two distinct C-O single bonds.
-
Aryl-Alkyl Ether C-O Stretch: Aryl alkyl ethers typically show two strong C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[7][8][9] The band around 1250 cm⁻¹ is often very intense and is a key indicator of the Ar-O-C linkage.
-
Carboxylic Acid C-O Stretch: The C-O stretching of the carboxylic acid group is coupled with the O-H bend and appears as a strong band between 1320-1210 cm⁻¹.[1] This band will likely overlap with the ether's C-O stretch.
-
-
C-H Out-of-Plane (OOP) Bending (Aromatic): The substitution pattern on the benzene ring gives rise to characteristic C-H "wagging" vibrations. For a para-substituted (1,4-disubstituted) ring, a strong absorption is expected in the 860-790 cm⁻¹ range.[10] This is a highly diagnostic peak for determining the substitution pattern.
Summary of Predicted FT-IR Data
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| 1760 - 1690 | C=O Stretch (dimer) | Carboxylic Acid | Very Strong, Sharp |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic | Medium to Strong |
| 1440 - 1395 | O-H Bend (in-plane) | Carboxylic Acid | Medium, Broad |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Very Strong |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Strong |
| ~920 | O-H Bend (out-of-plane) | Carboxylic Acid (dimer) | Medium, Broad |
| 860 - 790 | C-H Out-of-Plane Bend | Para-substituted Aromatic | Strong |
Experimental Protocol: Acquiring the FT-IR Spectrum
To obtain a high-quality FT-IR spectrum of solid this compound, proper sample preparation is paramount. The following outlines two common and reliable methods.
Method 1: Potassium Bromide (KBr) Pellet Technique
This is a traditional and widely used method for solid samples.
Rationale: KBr is transparent to infrared radiation and acts as a matrix to hold the sample. Grinding the sample to a fine powder minimizes light scattering, and pressing it into a transparent pellet ensures a uniform path length for the IR beam.
Step-by-Step Methodology:
-
Drying: Gently dry the this compound sample and the spectroscopic grade KBr powder in an oven at ~110°C for a few hours and cool in a desiccator to remove any residual moisture. Water has strong IR absorptions that can interfere with the spectrum.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample until it has a fine, glossy appearance.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly for several minutes to ensure homogeneity.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.[11]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand and automatically subtracted from the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid, and often simpler alternative to KBr pellets.
Rationale: This technique involves pressing the sample directly onto a high-refractive-index crystal (often diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for the absorption spectrum to be measured.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.
-
Data Acquisition: Record the FT-IR spectrum.
Diagram: Experimental Workflow
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion and Expert Insights
The FT-IR spectrum of this compound is rich with information, providing a unique fingerprint for its molecular structure. The key diagnostic features are the extremely broad O-H stretch and the very strong C=O stretch from the carboxylic acid group, the intense asymmetric C-O stretch of the aryl-alkyl ether, and the strong out-of-plane C-H bending band confirming the para-substitution on the aromatic ring.
For drug development professionals, this detailed spectral analysis is crucial for confirming the identity of synthesized material, assessing its purity by identifying unexpected peaks, and for studying potential intermolecular interactions, such as hydrogen bonding, which can influence the material's physical properties. When performing this analysis, it is imperative to use dry samples and solvents to avoid interference from water absorption bands, ensuring the integrity and trustworthiness of the spectral data.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR.
- TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?
- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
- LibreTexts Chemistry. (2022, September 5). 4.2: IR Spectroscopy.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids.
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- Chem Simplified. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.
- LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
- LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2015, August 6). FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- Química Orgánica. (n.d.). IR spectrum: Ethers.
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- 3. 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5 | Chemsrc [chemsrc.com]
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mass spectrometry fragmentation of 3-(4-Methylphenoxy)propanoic acid
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-(4-Methylphenoxy)propanoic Acid
Foreword: The Logic of Fragmentation
In the field of analytical chemistry, particularly within drug development and metabolic studies, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The process of fragmentation—the controlled decomposition of a molecule into charged pieces within the mass spectrometer—is not a random shattering. Instead, it is a predictable cascade of reactions governed by the fundamental principles of chemical stability. Each peak in a mass spectrum tells a story about the molecule's inherent strengths and weaknesses.
This guide provides an in-depth exploration of the mass spectrometric behavior of this compound (MW: 180.07864 g/mol ), a molecule representative of the phenoxyalkanoic acid class, which includes various herbicides and pharmaceutical intermediates. We will dissect its fragmentation patterns under two distinct ionization regimes: the high-energy, brute-force approach of Electron Ionization (EI) and the softer, more targeted fragmentation of Electrospray Ionization followed by Collision-Induced Dissociation (ESI-MS/MS). Our objective is not merely to list the resulting ions but to explain the causal chemistry that dictates why the molecule breaks apart in the way that it does, providing researchers with a robust framework for identifying this and related structures.
Part 1: Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is the classic, high-energy method typically coupled with Gas Chromatography (GC-MS). An energetic electron (70 eV) strikes the analyte molecule, ejecting one of its own electrons to create a high-energy radical cation, denoted as [M]•+. This molecular ion is unstable and rapidly undergoes fragmentation to dissipate its excess energy, breaking at its weakest points or rearranging into more stable configurations.
The molecular ion of this compound ([C₁₀H₁₂O₃]•+) has an m/z of 180. For carboxylic acids, this peak can be weak or absent, as the molecule fragments readily.[1] The most informative data comes from the pattern of its fragment ions.
Primary EI Fragmentation Mechanisms
-
Ether Bond Cleavage & Hydrogen Rearrangement: The most characteristic fragmentation for this class of compounds involves the ether linkage. A common pathway is the cleavage of the O-CH₂ bond accompanied by a hydrogen rearrangement, leading to the formation of the highly stable 4-methylphenol (p-cresol) radical cation. This fragment is often the base peak in the spectrum.
-
Fragment: [HOC₆H₄CH₃]•+
-
m/z: 108
-
-
Benzylic-type Cleavage: Another significant fragmentation is the cleavage of the Cα-Cβ bond of the propanoic acid side chain. This is energetically favorable as it leads to the formation of a resonance-stabilized ion.
-
Fragment: [C₆H₄(CH₃)OCH₂]⁺
-
m/z: 121
-
-
McLafferty Rearrangement: A hallmark of carbonyl compounds, the McLafferty rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by β-cleavage.[2][3] In this molecule, this rearrangement leads to the loss of a neutral ethene molecule and the formation of the radical cation of 4-methylphenoxyacetic acid.
-
Fragment: [C₆H₄(CH₃)OCH₂COOH]•+
-
m/z: 152
-
-
Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group results in the loss of the phenoxymethyl radical, forming a stable acylium ion.
-
Fragment: [CH₂CH₂COOH]⁺
-
m/z: 73
-
The interplay of these pathways produces a characteristic "fingerprint" spectrum. The presence of a strong peak at m/z 108 is a powerful indicator of a methylphenol substructure, while other fragments help piece together the full identity of the side chain.
Visualizing EI Fragmentation
Caption: Primary EI fragmentation pathways of this compound.
Summary of Key EI Fragments
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 180 | [C₁₀H₁₂O₃]•+ | Molecular Ion |
| 152 | [C₉H₁₀O₃]•+ | McLafferty Rearrangement (Loss of C₂H₄) |
| 121 | [C₈H₉O]⁺ | Alpha-Beta Cleavage (Loss of •COOH) |
| 108 | [C₇H₈O]•+ | Ether Cleavage + H Rearrangement |
| 73 | [C₃H₅O₂]⁺ | Acylium Ion Formation |
Part 2: ESI-MS/MS Fragmentation of the Deprotonated Molecule
Electrospray Ionization (ESI) is a soft ionization technique ideal for molecules that are polar and thermally fragile, often coupled with Liquid Chromatography (LC-MS). For a carboxylic acid, analysis in negative ion mode is highly effective, as the acidic proton is easily lost to form a deprotonated molecule, [M-H]⁻.[4] For our analyte, this creates a precursor ion at m/z 179.
This stable precursor ion is then selectively isolated and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (like argon or nitrogen), causing it to fragment in a controlled, energy-dependent manner.[5] Unlike the radical-driven chemistry of EI, the fragmentation of this even-electron anion follows pathways dictated by charge stabilization and the formation of stable neutral losses.
Primary ESI-MS/MS Fragmentation Mechanisms
-
Decarboxylation: The most prominent and diagnostically significant fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂).[6][7] This is a highly favorable process that results in a major product ion.
-
Precursor Ion: [M-H]⁻ (m/z 179)
-
Neutral Loss: CO₂ (44.00 Da)
-
Product Ion: [M-H-CO₂]⁻ (m/z 135)
-
-
Ether Bond Cleavage: At higher collision energies, the ether bond can also cleave. This typically results in the formation of the stable 4-methylphenoxide anion.
-
Precursor Ion: [M-H]⁻ (m/z 179)
-
Neutral Loss: C₃H₄O₂ (propiolactone) (72.02 Da)
-
Product Ion: [C₇H₇O]⁻ (m/z 107)
-
The simplicity of the ESI-MS/MS spectrum is one of its greatest strengths. The observation of a facile loss of 44 Da from the precursor ion is a nearly definitive confirmation of the presence of a carboxylic acid functional group.
Visualizing ESI-MS/MS Fragmentation
Caption: General analytical workflow for MS analysis.
Protocol 1: GC-MS for EI Analysis
This protocol outlines a standard method for analyzing phenoxyalkanoic acids, which may require derivatization to improve chromatographic performance, though direct analysis is often possible. [8][9]
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using methanol or ethyl acetate.
-
(Optional Derivatization): For improved peak shape and volatility, evaporate the solvent and add a silylating agent like MTBSTFA. Heat at 60-70°C for 30 minutes.
-
-
Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte. |
| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | Standard non-polar column providing good separation. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert gas for carrying the analyte through the column. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min | Gradient ensures separation from solvent and other impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard for generating fragment-rich, library-searchable spectra. |
| Ionization Energy | 70 eV | Standardized energy for reproducible fragmentation. [10] |
| Source Temp. | 230°C | Prevents condensation of analytes in the source. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |
Protocol 2: LC-MS/MS for ESI Analysis
This protocol is optimized for generating and fragmenting the deprotonated molecule in negative ion mode.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol as described for GC-MS.
-
Dilute the stock solution to a final concentration of 0.1-1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
-
Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for retaining the analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid or 5mM Ammonium Acetate | Ammonium acetate helps promote deprotonation in negative mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 8 minutes | A standard gradient for eluting a wide range of compounds. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| MS/MS System | ||
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Optimal for forming [M-H]⁻ ions from acidic compounds. [4] |
| Capillary Voltage | -3.0 kV | Applied voltage to generate the electrospray. |
| Gas Temp. | 325°C | Assists in desolvation of the droplets. |
| Precursor Ion | m/z 179 | Isolation of the deprotonated parent molecule. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation. |
| Collision Energy | 10-30 eV (Ramped or Stepped) | Energy applied to induce fragmentation; optimization is key. |
| Mass Range | m/z 50-200 | Covers the precursor and expected product ion masses. |
Conclusion: A Self-Validating System
The structural elucidation of this compound via mass spectrometry is a prime example of a self-validating analytical system. Electron Ionization provides a detailed fragmentation "fingerprint," revealing the core building blocks of the molecule—most notably the characteristic 4-methylphenol moiety (m/z 108). Concurrently, ESI-MS/MS provides unambiguous confirmation of the molecular weight (via the [M-H]⁻ ion at m/z 179) and definitive evidence of the carboxylic acid functionality through the characteristic neutral loss of CO₂ to produce the m/z 135 fragment. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the structural assignment, a cornerstone of rigorous scientific and developmental work.
References
- J Mass Spectrom. 2024 Jan;59(1):e4990.
- J Am Soc Mass Spectrom. 2013 May;24(5):762-70.
- Chemistry Notes. (2020-09-18). McLafferty rearrangement: Definition, easy mechanism, example.
- Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism.
- J Agric Food Chem. 2005 Sep 21;53(19):7369-75.
- ResearchGate. (September 2019). Fast and sensitive GC-MS/MS method for detection of some auxin herbicides residues in environmental samples.
- Wikipedia.
- ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS.
- University of Alabama at Birmingham. (2009-01-20). Ion fragmentation of small molecules in mass spectrometry.
- ResearchGate. (2001).
- YouTube. (2020-03-06). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
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- 3. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. uab.edu [uab.edu]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
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chemical structure and properties of 3-(4-Methylphenoxy)propanoic acid
An In-depth Technical Guide to 3-(4-Methylphenoxy)propanoic Acid
Abstract: This technical guide provides a comprehensive overview of this compound, a molecule of interest in chemical synthesis and potential pharmacological research. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and in-depth analytical characterization. It is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights into its handling and analysis.
Introduction and Scientific Context
This compound belongs to the class of phenoxyalkanoic acids. This family of compounds is notable for its diverse biological activities, which are highly dependent on the nature and position of substituents on the aromatic ring and the length of the alkyl chain. For instance, derivatives like 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop) are widely used as herbicides[1][2][3]. Conversely, other analogues, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite, have demonstrated beneficial effects on lipid metabolism and muscle health in preclinical studies[4][5][6][7].
The strategic placement of a methyl group at the para-position of the phenoxy ring and the propanoic acid side chain imparts specific steric and electronic properties to this compound, influencing its solubility, reactivity, and potential biological interactions. Understanding these core characteristics is fundamental for its application as a building block in organic synthesis or as a scaffold in the design of novel bioactive molecules. This guide serves as a foundational resource for researchers working with this compound.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a p-cresol moiety linked via an ether bond to a propanoic acid chain at the 3-position.
Caption: Chemical structure of this compound.
The physicochemical properties of a compound are critical for predicting its behavior in various experimental settings, from reaction kinetics to biological assays. Below is a table summarizing the key properties of this compound and its close structural analogs.
| Property | Value (Predicted/Analog Data) | Source/Analog Compound | Rationale for Inclusion |
| Molecular Formula | C₁₀H₁₂O₃ | - | Fundamental identity of the molecule. |
| Molecular Weight | 180.20 g/mol | [8] | Essential for stoichiometric calculations. |
| Melting Point | ~110-130 °C | 3-(4-Methoxyphenoxy)propanoic acid[9], 3-(4-Methylthiophenoxy)-propionic acid[10] | Provides an estimate for purity assessment and reaction temperature considerations. |
| Boiling Point | ~321.7 ± 17.0 °C (Predicted) | 3-(4-Methoxyphenoxy)propanoic acid[9] | Indicates thermal stability and conditions for distillation if applicable. |
| pKa | ~4.14 ± 0.10 (Predicted) | 3-(4-Methoxyphenoxy)propanoic acid[9] | Crucial for understanding its acidic nature and behavior in different pH environments. |
| Solubility | Soluble in organic solvents like ether, ethyl acetate; sparingly soluble in water. | General properties of similar acids[10][11] | Key for selecting appropriate solvents for reactions, extractions, and purification. |
| Appearance | White to off-white solid | 3-(4-Methoxyphenoxy)propanoic acid[9] | A basic physical descriptor for material identification. |
Synthesis and Purification
The synthesis of this compound is efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This process involves the reaction of a phenoxide with an alkyl halide.
Reaction Mechanism and Rationale
The synthesis proceeds in two key stages:
-
Deprotonation: p-Cresol (4-methylphenol) is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group. This forms the more nucleophilic sodium p-cresolate. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol, enabling the subsequent substitution reaction.
-
Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic carbon atom of 3-chloropropanoic acid, displacing the chloride leaving group in an Sₙ2 reaction. The use of a polar solvent facilitates this step.
Following the reaction, an acidic workup is necessary to protonate the carboxylate salt, yielding the final carboxylic acid product.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 3-(4-methylthiophenoxy)-propionic acid[10].
Materials:
-
p-Cresol (4-methylphenol)
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated charcoal
-
Deionized water
Procedure:
-
Preparation of Sodium p-Cresolate: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (2.0 equivalents) in a minimal amount of water. With caution, add p-cresol (1.0 equivalent). The mixture will generate heat.
-
Addition of Alkyl Halide: To the warm phenoxide solution, slowly add 3-chloropropanoic acid (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and slowly acidify with concentrated HCl until the pH is approximately 2. A precipitate of the crude product should form.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold water.
-
Liquid-Liquid Extraction for Purification: Transfer the crude solid to a separatory funnel containing ethyl acetate and a dilute NaOH solution (e.g., 1% w/v). The carboxylic acid will deprotonate and move into the aqueous layer, while unreacted p-cresol remains in the organic layer.
-
Separate the layers and wash the organic layer with the dilute NaOH solution two more times to ensure complete extraction of the product.
-
Re-precipitation: Combine all aqueous extracts and re-acidify with concentrated HCl to precipitate the purified product.
-
Final Purification: Collect the purified solid by vacuum filtration. For higher purity, recrystallization from hot water or a suitable organic solvent system can be performed. Dry the final product under vacuum.
Analytical Characterization Workflow
A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The expected signals in the ¹H and ¹³C NMR spectra are detailed below, with chemical shifts estimated based on the closely related 3-(4-methoxyphenoxy)propionic acid[12].
| ¹H NMR | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~11-12 | Singlet (broad) | 1H | -COOH |
| Aromatic | ~7.0-7.2 | Doublet | 2H | Ar-H ortho to -CH₃ |
| Aromatic | ~6.8-6.9 | Doublet | 2H | Ar-H ortho to -O- |
| Methylene | ~4.2 | Triplet | 2H | -O-CH₂- |
| Methylene | ~2.8 | Triplet | 2H | -CH₂-COOH |
| Methyl | ~2.3 | Singlet | 3H | Ar-CH₃ |
| ¹³C NMR | Expected δ (ppm) | Assignment |
| Carbonyl | ~177 | -COOH |
| Aromatic | ~156 | Ar-C attached to -O- |
| Aromatic | ~130 | Ar-C attached to -CH₃ |
| Aromatic | ~130 | Ar-CH ortho to -CH₃ |
| Aromatic | ~115 | Ar-CH ortho to -O- |
| Methylene | ~64 | -O-CH₂- |
| Methylene | ~35 | -CH₂-COOH |
| Methyl | ~20 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by characteristic vibrations of the carboxylic acid and the ether linkage.
Expected Key IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300 to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids[13].
-
C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹[13][14].
-
C-O Stretch (Ether & Acid): Strong bands in the fingerprint region, typically between 1200-1300 cm⁻¹ (acid) and 1000-1150 cm⁻¹ (aryl-alkyl ether).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected MS Data:
-
Molecular Ion Peak [M]⁺•: Expected at m/z = 180.
-
Key Fragmentation Pathways:
-
Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 135.
-
Cleavage of the ether bond, leading to fragments corresponding to the p-cresol moiety (m/z = 107/108) and the propanoic acid side chain.
-
The fragmentation pattern will be a key identifier for the molecule's structure[15].
-
Applications and Field Insights
While this compound itself is not as widely studied as some of its analogs, its structure presents several opportunities for research and development:
-
Scaffold for Drug Discovery: The phenoxypropanoic acid scaffold is present in various pharmacologically active compounds. This molecule can serve as a starting point for creating libraries of derivatives for screening against various biological targets. For example, related phenoxy acid derivatives have been investigated for antimicrobial properties[16].
-
Intermediate in Chemical Synthesis: It is a valuable intermediate for synthesizing more complex molecules, such as esters, amides, and other derivatives with potential applications in materials science or agrochemicals.
-
Probing Structure-Activity Relationships (SAR): By comparing the biological activity of this compound with its hydroxylated, chlorinated, or methoxylated analogs, researchers can gain valuable insights into the SAR of this chemical class. For instance, studies on HMPA have linked its structure to the activation of G-protein coupled receptors involved in metabolism[4][5].
Conclusion
This compound is a compound with a straightforward synthesis and a well-defined chemical structure. The detailed protocols and analytical data provided in this guide offer a solid foundation for its synthesis, purification, and characterization. Its utility as a chemical intermediate and a scaffold for developing new molecules makes it a compound of continuing interest for the scientific community. The insights into its properties and the established methodologies for its analysis are intended to empower researchers to confidently incorporate this molecule into their research endeavors.
References
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- LookChem. (n.d.). 3-(4-METHOXYPHENOXY)PROPANOIC ACID manufacturers and suppliers in india.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22036572, 3-(4-Phenoxyphenyl)propanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3643626, 2-(4-Methylphenoxy)propanoic acid.
- Matiichuk, V. V., & Tischenko, N. I. (2022). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 30(1), 74-82.
- NIST. (n.d.). Propanoic acid, 3-phenoxy-, methyl ester. In NIST Chemistry WebBook.
- NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook.
- PubChemLite. (n.d.). 3-[4-(4-methylphenoxy)phenyl]propanoic acid.
- NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid, TMS derivative. In NIST Chemistry WebBook.
- Kim, H., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology, 6(1), 1199.
- SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid.
- Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid.
- Al-Zoubi, W., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2315.
- ResearchGate. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
- Rauf, M.A., et al. (2001). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 23(1), 25-27.
- ResearchGate. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.
- The Good Scents Company. (n.d.). propanoic acid, 2-(4-chloro-2-methylphenoxy)-.
- Nguyen, T. H., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 1-12.
- mzCloud. (n.d.). Mecoprop.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7153, Mecoprop.
- Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.
- Wikipedia. (n.d.). Mecoprop.
- Google Patents. (n.d.). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of propanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 300018, Methyl 3-(4-methoxyphenyl)propanoate.
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potential biological activity of phenoxypropanoic acid derivatives
An In-Depth Technical Guide to the Biological Activities of Phenoxypropanoic Acid Derivatives
Executive Summary
Phenoxypropanoic acid derivatives represent a versatile class of organic compounds built upon a robust and highly adaptable chemical scaffold. While historically recognized for their profound impact on modern agriculture as potent herbicides, the unique structural features of this molecular framework have prompted extensive investigation into a much broader range of biological activities. This technical guide offers a comprehensive exploration of the multifaceted bioactivities of phenoxypropanoic acid derivatives, intended for researchers, scientists, and professionals in drug and agrochemical development. We will delve into the primary herbicidal application, detailing the well-elucidated mechanism of Acetyl-CoA Carboxylase (ACCase) inhibition. Furthermore, this guide will examine the significant and promising antimicrobial (antibacterial and antifungal) and anticancer properties that are subjects of ongoing research. For each area, we will discuss the mechanisms of action, present detailed and self-validating experimental protocols for evaluation, and summarize key structure-activity relationship (SAR) insights. This document is structured to provide not just procedural knowledge, but also the causal logic behind experimental design, grounding all claims in authoritative references to ensure scientific integrity.
The Phenoxypropanoic Acid Scaffold: A Foundation for Diverse Bioactivity
The core structure of a phenoxypropanoic acid derivative consists of a phenyl ring linked via an ether bond to a propanoic acid moiety. This fundamental structure presents multiple points for chemical modification, which is the primary reason for its diverse range of biological effects. The key areas for substitution are the aromatic ring and the propanoic acid chain, allowing for fine-tuning of properties like lipophilicity, steric hindrance, and electronic distribution. These modifications are crucial for optimizing the interaction of the molecule with its specific biological target.[1]
General synthesis strategies often employ foundational reactions such as the Williamson ether synthesis to form the characteristic ether linkage, followed by esterification and hydrolysis to yield the final acid derivatives.[2][3] The versatility of this synthetic approach allows for the creation of large libraries of compounds for screening and optimization.[4][5]
Herbicidal Activity: The Cornerstone Application
The most commercially significant application of phenoxypropanoic acid derivatives, specifically the aryloxyphenoxypropionates (AOPPs or 'fops'), is as selective, post-emergence herbicides.[6] They are highly effective in controlling grass weeds in broad-leaved crops.[7]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The herbicidal effect of AOPPs is a direct result of their potent and specific inhibition of Acetyl-CoA Carboxylase (ACCase).[6][8] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[6][9] This inhibition halts the production of vital membrane lipids, leading to a breakdown in cell membrane integrity, leakage of cellular contents, and ultimately, cell death and the death of the plant.[9]
The selectivity of these herbicides is a key aspect of their utility. They specifically target the plastidial isoform of ACCase found in most grass species. Broad-leaf plants, by contrast, possess an ACCase isoform in their cytoplasm that is insensitive to AOPP herbicides, rendering them resistant.[7][10]
Experimental Protocol: In Vitro ACCase Inhibition Assay
This protocol provides a method to determine the inhibitory potential of a test compound against the ACCase enzyme extracted from a target weed species.
Rationale: This assay directly measures the enzymatic activity of ACCase by quantifying the incorporation of a radiolabeled bicarbonate into an acid-stable product, malonyl-CoA. A reduction in radioactivity in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue of the target grass species (e.g., Echinochloa crus-galli) in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove cell debris.
-
Subject the supernatant to a high-speed centrifugation (e.g., 100,000 x g) to pellet microsomes.
-
Resuspend the pellet in a minimal volume of extraction buffer. This is the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Preparation:
-
Prepare a stock solution of the test phenoxypropanoic acid derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES-KOH pH 8.0), ATP, MgCl₂, KCl, acetyl-CoA, and bovine serum albumin (BSA).
-
Prepare a positive control (a known AOPP herbicide like fluazifop-butyl) and a negative control (solvent only).[11][12]
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction mixture, the enzyme extract, and the test compound (or control). Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the radiolabeled substrate, NaH¹⁴CO₃.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes). The reaction must be stopped during the linear phase of product formation.
-
-
Reaction Termination and Quantification:
-
Stop the reaction by adding a small volume of concentrated HCl (e.g., 6 M). This denatures the enzyme and removes any unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.
-
Centrifuge the samples to pellet the denatured protein.
-
Transfer a sample of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Antimicrobial Properties: A Growing Field of Investigation
Recent research has highlighted the potential of phenoxypropanoic and related phenylpropanoic acid derivatives as effective antimicrobial agents against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.[2][13]
Mechanism of Action
While the exact mechanisms are still under full investigation, a plausible mode of action for phenolic compounds involves the disruption of the bacterial cell membrane.[2] The lipophilic nature of the molecule can facilitate its insertion into the lipid bilayer, increasing membrane permeability. This disruption leads to the leakage of essential intracellular components like ions and metabolites, ultimately causing cell death.[2]
Conclusion
Phenoxypropanoic acid derivatives are a class of compounds with proven, potent, and diverse biological activities. While their role as ACCase-inhibiting herbicides is firmly established in agriculture, the scientific evidence strongly supports their exploration for therapeutic applications. The demonstrated antimicrobial and anticancer activities, coupled with a synthetically accessible scaffold, make them attractive candidates for further development. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to screen, characterize, and optimize these versatile molecules for novel applications in medicine and beyond. Future work will likely focus on elucidating more detailed mechanisms of action, optimizing selectivity for therapeutic targets to minimize off-target effects, and advancing the most promising candidates into preclinical and clinical development pipelines.
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A Deep Dive into the Molecular Machinery: The Mechanism of Action of Phenoxypropanoic Acid-Based Synthetic Auxins
Introduction: A New Generation of Phytohormone Mimics
Synthetic auxins, particularly those from the phenoxypropanoic acid class, represent a significant advancement in agricultural biotechnology. These molecules, designed to mimic the natural plant hormone indole-3-acetic acid (IAA), act as potent herbicides by inducing uncontrolled growth in susceptible plant species.[1] Understanding the precise molecular mechanism by which these synthetic compounds exert their effects is paramount for the development of more selective and effective herbicides, as well as for advancing our fundamental knowledge of plant hormone signaling. This technical guide provides an in-depth exploration of the core mechanism of action of phenoxypropanoic acid-based synthetic auxins, intended for researchers, scientists, and professionals in drug development.
The central dogma of auxin action revolves around a sophisticated protein degradation pathway that rapidly alters gene expression.[2] Synthetic auxins, including phenoxypropanoic acids, hijack this natural regulatory system, leading to a cascade of events that ultimately proves fatal to the target plant. This guide will dissect this pathway, from the initial perception of the synthetic auxin molecule to the downstream transcriptional changes that drive the herbicidal phenotype.
The Core Signaling Cascade: A Symphony of Protein Interactions
The primary mode of action for both natural and synthetic auxins is the targeted degradation of a family of transcriptional repressors known as Aux/IAA proteins.[3][4] This process is orchestrated by a core set of molecular players: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5][6]
The TIR1/AFB Co-Receptor Complex: The Gateway to Auxin Perception
At the heart of auxin signaling lies the TIR1/AFB proteins, which function as the substrate recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] These proteins, along with an Aux/IAA protein, form a co-receptor complex for auxin.[9][10] Phenoxypropanoic acids, like other auxins, act as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the degron motif (Domain II) of an Aux/IAA protein.[11] This binding event is the critical first step in the signaling cascade.
The specificity of different synthetic auxins for various members of the TIR1/AFB family is an area of active research.[12] While TIR1 is a primary receptor for many auxins, other AFB proteins can exhibit preferential binding to certain synthetic compounds.[9][13] This differential affinity likely contributes to the varying efficacy and species selectivity of different auxin herbicides.
Figure 1: The core auxin signaling pathway initiated by phenoxypropanoic acids.
Ubiquitination and Degradation of Aux/IAA Repressors
The formation of the auxin-TIR1/AFB-Aux/IAA ternary complex triggers the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB complex.[3][4] This covalent attachment of multiple ubiquitin molecules serves as a molecular tag, marking the Aux/IAA repressor for rapid degradation by the 26S proteasome, the cell's primary protein recycling machinery.[14][15] The degradation of Aux/IAA proteins is a remarkably swift process, occurring within minutes of auxin perception.[2]
Liberation of ARF Transcription Factors and Gene Activation
In the absence of auxin, Aux/IAA proteins physically interact with and inhibit the activity of ARF transcription factors.[16][17] ARFs are DNA-binding proteins that recognize specific cis-regulatory elements, known as Auxin Response Elements (AuxREs), in the promoters of auxin-responsive genes.[10] The degradation of Aux/IAA repressors liberates ARFs, allowing them to bind to AuxREs and activate the transcription of a host of downstream genes.[17][18] This rapid and widespread change in gene expression is the ultimate driver of the physiological responses induced by synthetic auxins.[2]
Downstream Consequences: From Gene Expression to Herbicidal Action
The activation of auxin-responsive genes by phenoxypropanoic acids leads to a plethora of physiological and developmental abnormalities in susceptible plants. These changes are ultimately responsible for the herbicidal effect. The primary consequences include:
-
Uncontrolled Cell Division and Elongation: The massive upregulation of genes involved in cell growth and division leads to disorganized and unsustainable tissue proliferation, often manifesting as epinasty (downward bending of leaves), stem twisting, and callus formation.[19]
-
Disruption of Vascular Tissues: The abnormal development of vascular tissues, such as the phloem and xylem, impairs the transport of water and nutrients, leading to wilting and eventual plant death.
-
Metabolic Imbalance: The profound changes in gene expression disrupt normal metabolic processes, leading to the accumulation of toxic compounds and a general state of physiological stress.
It is important to note that some aryloxyphenoxypropionates, a class of herbicides with a similar naming convention, act through a completely different mechanism by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid biosynthesis.[20][21][22][23] This highlights the importance of understanding the specific chemical structure and its corresponding mode of action.
Experimental Methodologies for Elucidating the Mechanism of Action
A variety of in vitro and in vivo techniques are employed to dissect the molecular interactions and downstream effects of synthetic auxins like phenoxypropanoic acids.
In Vitro Binding Assays
These assays are crucial for quantifying the binding affinity of synthetic auxins to the TIR1/AFB receptors.
Protocol: Surface Plasmon Resonance (SPR) for Auxin-Receptor Binding
-
Protein Immobilization: Purified recombinant TIR1/AFB protein is immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing the phenoxypropanoic acid and a purified Aux/IAA protein (or a peptide containing the degron motif) is flowed over the sensor chip.
-
Binding Detection: The binding of the auxin-Aux/IAA complex to the immobilized TIR1/AFB is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Kinetic Analysis: By measuring the association and dissociation rates at different analyte concentrations, the binding affinity (KD) can be calculated.[7]
| Compound | Receptor | Binding Affinity (KD) | Reference |
| Indole-3-acetic acid (IAA) | TIR1 | High | [10] |
| Picloram | AFB5 | High | [9] |
| 2,4-D | TIR1 | Moderate | [12] |
Note: Specific binding affinity data for phenoxypropanoic acids are less commonly published but can be determined using this methodology.
Protein Degradation Assays
These experiments directly visualize the auxin-induced degradation of Aux/IAA proteins.
Protocol: In Vivo Aux/IAA Degradation Assay
-
Construct Generation: A fusion protein consisting of an Aux/IAA protein and a reporter protein (e.g., Luciferase or GFP) is created.
-
Plant Transformation: The construct is introduced into a model plant system, such as Arabidopsis thaliana, to generate transgenic lines stably expressing the fusion protein.
-
Treatment: The transgenic plants are treated with the phenoxypropanoic acid of interest.
-
Reporter Signal Measurement: The levels of the reporter protein are monitored over time using luminescence or fluorescence detection. A decrease in the reporter signal indicates the degradation of the Aux/IAA fusion protein.[15][24]
Gene Expression Analysis
Techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) are used to identify and quantify the changes in gene expression following treatment with synthetic auxins.
Protocol: qRT-PCR for Auxin-Responsive Gene Expression
-
Plant Treatment and RNA Extraction: Plants are treated with the phenoxypropanoic acid, and total RNA is extracted at various time points.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-time PCR: The cDNA is used as a template for PCR with primers specific to known auxin-responsive genes (e.g., GH3, SAUR family genes). The amplification of these genes is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression levels of the target genes are calculated and compared between treated and untreated samples.[25]
Figure 2: Experimental workflow for characterizing the mechanism of action.
Conclusion and Future Directions
The mechanism of action of phenoxypropanoic acid-based synthetic auxins is a compelling example of how a deep understanding of fundamental plant biology can be leveraged for practical applications in agriculture. By co-opting the natural auxin signaling pathway, these molecules induce a lethal cascade of uncontrolled growth in susceptible plants. Future research in this area will likely focus on several key areas:
-
Structural Biology: Elucidating the crystal structures of phenoxypropanoic acids in complex with various TIR1/AFB-Aux/IAA co-receptors will provide invaluable insights into the molecular basis of their specificity and efficacy.
-
Selective Herbicide Design: A more nuanced understanding of the differential interactions between synthetic auxins and the diverse members of the TIR1/AFB and Aux/IAA families will enable the rational design of next-generation herbicides with improved crop safety and weed control spectra.
-
Overcoming Herbicide Resistance: Investigating the molecular mechanisms of resistance to synthetic auxins will be crucial for developing strategies to mitigate the evolution of resistant weed populations.
By continuing to unravel the intricate details of this signaling pathway, the scientific community can pave the way for more sustainable and effective weed management strategies, ensuring global food security for years to come.
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- AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modul
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An In-depth Technical Guide to the Herbicidal Properties of Phenoxypropanoic Acid Compounds
Abstract
Aryloxyphenoxypropionate (AOPP or 'FOP') herbicides are a cornerstone of modern agriculture, providing selective, post-emergence control of grass weeds in vital broadleaf crops.[1][2] Their efficacy is rooted in the specific inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][3] This technical guide offers a comprehensive examination of the biochemical and physiological mode of action of AOPP herbicides. It details the target enzyme, the metabolic consequences of its inhibition, the structural basis for crop selectivity, and the mechanisms by which weeds evolve resistance. Furthermore, this guide provides detailed, field-proven experimental protocols for key assays used in herbicide research and development, alongside quantitative data to inform discovery programs. Visual diagrams are supplied to elucidate complex pathways and experimental workflows, creating a complete resource for professionals in plant science, weed management, and herbicide development.
Part I: The Core Mechanism of Action: ACCase Inhibition
The herbicidal activity of phenoxypropanoic acid compounds is exclusively attributed to their potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[1][2] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[1] This reaction converts acetyl-CoA to malonyl-CoA, a fundamental building block for the elongation of fatty acid chains.
By blocking ACCase, AOPP herbicides halt the production of fatty acids, which are essential for building and maintaining cell membranes.[4] This disruption leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4] The herbicidal effects are most pronounced in rapidly growing meristematic tissues, such as the growing points of shoots and roots, where the demand for new membrane synthesis is highest.[4][5] Active ingredients are typically absorbed by the leaves and translocated via the phloem to these meristematic zones.[5]
The Basis of Selectivity
The remarkable selectivity of AOPP herbicides—controlling grass weeds in dicot (broadleaf) crops—stems from a fundamental structural difference in the ACCase enzyme between these plant groups.[6]
-
Grasses (Poaceae): Susceptible grass species possess a homomeric, or eukaryotic-type, ACCase in their chloroplasts. This large, multidomain polypeptide is highly sensitive to inhibition by AOPP herbicides.[4][6]
-
Broadleaf Plants (Dicots): Most dicot species are naturally tolerant because their chloroplasts contain a heteromeric, or prokaryotic-type, ACCase.[5] This enzyme complex, composed of multiple distinct subunits, is insensitive to AOPP herbicides. While dicots also have a eukaryotic-type ACCase in their cytoplasm, it is not affected by these herbicides.[4][5]
This enzymatic difference is the critical factor enabling the use of AOPPs for selective grass weed control in crops like soybeans, cotton, and canola.[6]
Caption: Mechanism of action of phenoxypropanoic acid herbicides.
Part II: Structure-Activity Relationships (SAR)
The herbicidal potency of phenoxypropanoic acid compounds is highly dependent on their molecular structure. The general structure consists of a central phenoxy ring linked to a propionic acid moiety and an additional aryl group. Modifications at key positions can dramatically alter efficacy, selectivity, and metabolic stability. A critical feature is the chiral center at the 2-position of the propionic acid.[7] The (R)-enantiomer is the biologically active form, while the (S)-enantiomer is significantly less effective.[7]
| Moiety | Position / Feature | Modification Impact on Herbicidal Activity | Reference |
| Propionic Acid | Chiral Center | The (R)-enantiomer is biologically active; the (S)-enantiomer is largely inactive. Commercial products are often enriched for the R-isomer (e.g., Fenoxaprop-P-ethyl). | [7] |
| Ester Group | Most AOPPs are formulated as esters (e.g., methyl, ethyl, butyl) to improve leaf uptake (lipophilicity). Inside the plant, they are rapidly hydrolyzed to the free acid, which is the active form that inhibits ACCase. | [6] | |
| Central Phenoxy Ring | Substituents | The pattern and nature of substituents on this ring are crucial for fitting into the ACCase active site. Halogenation (e.g., chlorine, fluorine) is common. | [8] |
| Terminal Aryl Group | Heterocyclic Rings | The terminal group is often a substituted aromatic or heterocyclic ring (e.g., benzoxazole in fenoxaprop). This group significantly influences potency and the spectrum of controlled grasses. | [7][8] |
| Substituents on Ring | Electron-withdrawing groups (e.g., -CF₃, -CN) on the terminal aryl ring generally enhance herbicidal activity. | [8] |
This table synthesizes general principles of AOPP SAR; specific effects can vary between different structural backbones.
Part III: Experimental Protocols & Methodologies
Evaluating the herbicidal properties of novel phenoxypropanoic acid compounds requires a tiered approach, moving from in vitro enzymatic assays to whole-plant greenhouse trials.
Protocol 1: In Vitro ACCase Inhibition Assay
This protocol provides a method to determine the concentration of a test compound required to inhibit 50% of ACCase enzyme activity (IC₅₀). The assay measures the incorporation of radioactive bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.
A. Materials & Reagents
-
Partially purified ACCase enzyme from a susceptible grass species (e.g., Avena fatua or Lolium rigidum).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT.[9]
-
Substrates: Acetyl-CoA, ATP, MgCl₂.
-
Radioisotope: NaH¹⁴CO₃.
-
Test Compounds: Dissolved in DMSO.
-
Positive Control: A known ACCase inhibitor (e.g., haloxyfop, sethoxydim).
-
Scintillation vials and scintillation cocktail.
B. Step-by-Step Methodology
-
Enzyme Preparation: Prepare a working solution of ACCase enzyme in ice-cold 1X reaction buffer.[9]
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.
-
Inhibitor Addition: Add varying concentrations of the test compound (or DMSO for the negative control, and the positive control inhibitor) to the reaction tubes and briefly pre-incubate for 15 minutes at room temperature.[10]
-
Initiate Reaction: Start the enzymatic reaction by adding the ACCase enzyme solution to each tube. Incubate at 30°C for 10-20 minutes.
-
Stop Reaction: Terminate the reaction by adding a small volume of strong acid (e.g., 6 M HCl). This acidifies the solution and drives off any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas.
-
Quantification: Transfer the acidified reaction mixture to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM value is directly proportional to the amount of ¹⁴C-malonyl-CoA formed.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control. Plot percent inhibition versus log(inhibitor concentration) and use a non-linear regression model to determine the IC₅₀ value.
C. Self-Validation & Causality
-
Causality: The use of a partially purified enzyme directly isolates the interaction between the compound and its target, removing confounding factors like plant uptake and metabolism.
-
Trustworthiness: The inclusion of a positive control with a known IC₅₀ validates that the assay is performing correctly. The negative (DMSO) control establishes the 100% activity baseline. Running each concentration in triplicate ensures the reproducibility of the results.
Protocol 2: Whole-Plant Greenhouse Bioassay
This protocol determines the dose of a herbicide required to cause a 50% reduction in plant growth (GR₅₀) under controlled environmental conditions.
A. Materials & Equipment
-
Seeds of a susceptible grass species (e.g., barnyardgrass, Echinochloa crus-galli) and a tolerant crop species (e.g., soybean, Glycine max).
-
Pots filled with a standardized greenhouse soil mix.
-
Controlled environment greenhouse or growth chamber.
-
Automated track sprayer for precise herbicide application.
-
Test compound formulated for spraying (e.g., as an emulsifiable concentrate).
B. Step-by-Step Methodology
-
Plant Cultivation: Sow seeds in pots and allow them to grow until they reach a specific growth stage (e.g., 3-4 leaf stage for grasses).[11] This ensures uniform plant material for treatment.
-
Herbicide Preparation: Prepare a stock solution of the formulated test compound. Perform serial dilutions to create a range of 6-8 application rates that are expected to span from no effect to complete plant death.[11]
-
Herbicide Application: Arrange the pots in the track sprayer. Calibrate the sprayer to deliver a specific volume (e.g., 200 L/ha). Spray the plants with the different herbicide rates, including an untreated control.[11]
-
Growth and Evaluation: Return the pots to the greenhouse. Grow for 14-21 days, ensuring optimal conditions for light, water, and temperature.
-
Data Collection: Assess herbicidal injury visually using a 0% (no effect) to 100% (complete death) scale. For quantitative data, harvest the above-ground biomass from each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Convert the dry weight data to a percentage of the untreated control. Plot the percent growth reduction versus the log(herbicide dose) and use a dose-response model (e.g., log-logistic) to calculate the GR₅₀ value.
C. Self-Validation & Causality
-
Causality: This whole-plant assay integrates all relevant physiological processes: absorption, translocation, metabolism, and target-site interaction, providing a more accurate prediction of field performance than an in vitro assay alone.
-
Trustworthiness: Using a standardized growth stage and a calibrated track sprayer minimizes variability. The inclusion of an untreated control is essential for calculating percent growth reduction. Replicating each dose across 3-4 pots is critical for statistical validity.[11]
Caption: Herbicide discovery and development workflow.
Part IV: Herbicide Resistance Mechanisms
The intensive use of ACCase inhibitors has led to the evolution of resistant weed populations, posing a significant challenge to their continued efficacy.[5] Resistance can evolve through two primary mechanisms.[4][12]
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene.[4][13] These mutations alter the amino acid sequence of the enzyme at or near the herbicide binding site, reducing the binding affinity of the AOPP herbicide.[4] Different mutations can confer varying levels of resistance to different chemical classes of ACCase inhibitors (AOPPs, DIMs, DENs).[4][12] For example, the Ile-1781-Leu and Trp-2027-Cys mutations are frequently reported to grant cross-resistance.[4]
-
Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site.[4] The most common form of NTSR is enhanced metabolic detoxification, where resistant plants overexpress detoxification enzymes like cytochrome P450 monooxygenases or glutathione S-transferases.[4][12][14] These enzymes modify and degrade the herbicide molecule into non-toxic forms before it can inhibit ACCase. Other NTSR mechanisms can include reduced herbicide uptake or translocation.[4]
Part V: Environmental Fate and Toxicology
The environmental behavior of phenoxypropanoic acid herbicides is a key consideration for their registration and use.
-
Soil Behavior: AOPP herbicides generally exhibit limited residual activity in the soil.[4] They tend to bind to soil particles, which limits their potential for leaching into groundwater.[4] Degradation in the soil is primarily mediated by microbial activity.
-
Degradation in Water: In aquatic systems, fenoxaprop-ethyl degrades very rapidly, with half-lives often less than a day.[15][16] The primary degradation pathway is the hydrolysis of the ethyl ester to the active acid form, fenoxaprop, which is then further degraded by microorganisms.[15][16] Interestingly, studies have shown that the herbicidally inactive S-enantiomer can degrade faster than the active R-enantiomer, a process attributed to microbial enantioselectivity.[15][16]
-
Toxicology: Fenoxaprop-P-ethyl generally shows low acute toxicity to birds and honeybees, but moderate toxicity to mammals, fish, and aquatic invertebrates.[7] As with all pesticides, handling and application must adhere to label instructions to minimize exposure to non-target organisms and the environment.
Conclusion and Future Outlook
Phenoxypropanoic acid herbicides remain indispensable tools for selective grass weed management. Their highly specific mechanism of action provides excellent efficacy and crop safety. However, the future of this chemical class depends on successfully managing the evolution of herbicide resistance through integrated weed management strategies, such as rotating herbicide modes of action and utilizing cultural control methods. Concurrently, research into novel AOPP structures continues, aiming to discover new compounds with improved efficacy, a broader weed control spectrum, and favorable environmental profiles to meet the ongoing challenges of global food production.[8][17]
References
- ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (Source: SciELO)
- ACCase inhibitor herbicides – selectivity, weed resistance and fitness cost: a review. (Source: Taylor & Francis Online)
- An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropion
- Herbicides that Inhibit ACCase – Principles of Weed Control. (Source: Principles of Weed Control)
- Fenoxaprop-P-ethyl (Ref: AE F046360). (Source: AERU)
- ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (Source: SciELO)
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (Source: IntechOpen)
- Plant resistance to herbicides inhibitors ofthe enzyme acetyl coenzyme A carboxilase (ACCase). (Source: Weed Control Journal)
- Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase.
- ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (Source: SciSpace)
- Resistance patterns and molecular basis to ACCase-inhibiting herbicides. (Source: Weed Science)
- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (Source: PMC - NIH)
- Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. (Source: Springer)
- Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms.
- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (Source: Taylor & Francis Online)
- Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (Source: NCBI)
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plant growth regulating effects of 3-(4-Methylphenoxy)propanoic acid
An In-Depth Technical Guide to the Plant Growth Regulating Effects of 3-(4-Methylphenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the anticipated . Based on its structural analogy to well-characterized phenoxyalkanoic acids, this document outlines the proposed mechanism of action, predicts its physiological impacts on plant development, and furnishes detailed experimental protocols for the validation of these hypotheses. This guide is intended for researchers in plant science, agrochemistry, and drug development, offering a robust framework for investigating this novel compound.
Introduction and Postulated Bioactivity
This compound is a member of the phenoxyalkanoic acid class of compounds. Its chemical structure, featuring a substituted phenoxy ring linked to a propanoic acid moiety, bears a strong resemblance to established synthetic auxins such as Mecoprop (MCPP) and Dichlorprop (2,4-DP)[1][2][3][4][5][6][7][8][9][10][11]. These synthetic auxins are known to mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), often at supra-optimal concentrations, leading to unregulated growth and, in many cases, herbicidal action against broadleaf weeds[2][3][4].
Given this structural analogy, it is hypothesized that this compound functions as a synthetic auxin, capable of influencing a wide range of developmental processes in plants. This guide will explore the theoretical underpinnings of this hypothesis and provide a practical roadmap for its empirical validation.
Proposed Mechanism of Action: A Synthetic Auxin Paradigm
Synthetic auxins typically exert their effects by co-opting the plant's natural auxin signaling pathway. This process is initiated by the binding of the synthetic auxin to auxin co-receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are components of the SKP1-CULLIN-F-BOX (SCF) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of these repressors by the 26S proteasome. The removal of Aux/IAA proteins de-represses Auxin Response Factors (ARFs), which then modulate the transcription of a multitude of auxin-responsive genes, ultimately leading to physiological changes.
It is proposed that this compound follows this canonical pathway. The introduction of this compound into a plant system is expected to lead to an auxin overdose, disrupting the delicate balance of endogenous hormone levels and triggering a cascade of downstream effects that can either stimulate or inhibit growth, depending on the concentration and the specific plant tissue[6].
Caption: Proposed signaling pathway of this compound.
Anticipated Physiological Effects on Plant Growth
The physiological consequences of introducing a synthetic auxin like this compound are expected to be pleiotropic, affecting virtually all stages of the plant life cycle.
Root System Architecture
Drawing parallels with compounds like Methyl 3-(4-hydroxyphenyl)propionate (MHPP), this compound is anticipated to significantly modulate root development. At low concentrations, it may promote the formation of lateral and adventitious roots, while at higher concentrations, it is likely to inhibit primary root elongation[6][12][13]. This dual effect is a hallmark of auxin activity.
Shoot Growth and Development
The compound is expected to influence shoot development by affecting cell elongation and division. This can manifest as epinastic curvature of leaves, stem swelling, and altered apical dominance. The extent of these effects will likely be dose-dependent.
Seed Germination
The impact of auxins on seed germination can be variable. While some studies report inhibitory effects of certain synthetic auxins, others show no significant impact[14][15]. It is plausible that this compound may delay or inhibit germination at higher concentrations, but this requires empirical testing.
Fruit Development
Synthetic auxins are known to influence fruit development, with some being used commercially to prevent premature fruit drop and increase fruit size[11]. It is conceivable that this compound could exhibit similar properties, potentially even inducing parthenocarpy (fruit development without fertilization) in some species[16].
| Physiological Process | Anticipated Effect of this compound | Evidence from Analogous Compounds |
| Primary Root Elongation | Inhibition at higher concentrations. | MHPP inhibits primary root elongation[12][13]. |
| Lateral Root Formation | Promotion at lower concentrations. | MHPP promotes lateral root formation[13]. |
| Adventitious Rooting | Promotion. | Dichlorprop promotes adventitious root development[6]. |
| Seed Germination | Potential for inhibition at high concentrations. | Herbicides can suppress or have no effect on germination[14][15]. |
| Fruit Set and Growth | Potential to increase fruit size and prevent abscission. | 2,4-DP increases fruit size in grapefruit[11]. |
Proposed Experimental Validation
A systematic experimental approach is necessary to validate the hypothesized .
Caption: Workflow for the experimental validation of this compound's bioactivity.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of structurally related phenoxypropanoic acids[17][18].
-
Materials: p-Cresol (4-methylphenol), 3-bromopropanoic acid, sodium hydroxide, water, hydrochloric acid, diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water.
-
Add p-cresol to the flask and stir until a homogenous solution of the sodium salt is formed.
-
Slowly add a solution of 3-bromopropanoic acid in water to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography.
-
After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain purified this compound.
-
Confirm the structure of the purified product using NMR and Mass Spectrometry.
-
Protocol 2: In vitro Root Elongation Assay
This assay will determine the dose-dependent effect of the compound on root growth in Arabidopsis thaliana.
-
Materials: Arabidopsis thaliana seeds (Col-0), Murashige and Skoog (MS) medium, sucrose, agar, petri dishes, this compound stock solution.
-
Procedure:
-
Prepare MS agar plates containing a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Surface-sterilize Arabidopsis seeds and place them on the prepared plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) and orient them vertically.
-
After a set period (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length and count the number of lateral roots for each seedling using image analysis software (e.g., ImageJ).
-
Statistically analyze the data to determine the effect of the compound on root growth parameters.
-
Protocol 3: Seed Germination Assay
This protocol will assess the impact of the compound on seed germination.
-
Materials: Seeds of a model species (e.g., lettuce, cress, or Arabidopsis), filter paper, petri dishes, this compound solutions of varying concentrations.
-
Procedure:
-
Place two layers of filter paper in each petri dish.
-
Add a defined volume of the respective test solution or a control solution (water or solvent control) to each dish.
-
Place a set number of seeds (e.g., 50) on the moistened filter paper in each dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a controlled environment (e.g., 25°C, dark or light/dark cycle).
-
Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 12 or 24 hours) for several days.
-
Calculate the final germination percentage and the germination speed index.
-
Protocol 4: Analytical Method for Quantification
An HPLC-based method is proposed for the detection and quantification of this compound in plant tissues[19][20].
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or fluorescence detector.
-
Procedure:
-
Extraction: Homogenize plant tissue samples in a suitable solvent (e.g., acetonitrile or methanol), followed by centrifugation to pellet solid debris.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and acidified water.
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for the compound.
-
-
Quantification: Create a standard curve using known concentrations of purified this compound to quantify the amount in the plant extracts.
-
Conclusion and Future Directions
This compound holds significant potential as a plant growth regulator due to its structural similarity to known synthetic auxins. The proposed mechanism of action and anticipated physiological effects, ranging from modulation of root architecture to influences on fruit development, provide a strong foundation for future research. The experimental protocols detailed in this guide offer a clear path to empirically validate these hypotheses.
Future research should focus on determining the optimal concentrations for desired effects, investigating its potential as a selective herbicide, and assessing its metabolic fate and toxicological profile in plants and the environment. Such studies will be crucial in determining the practical applications of this promising compound in agriculture and horticulture.
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- Global Substance Registration System. 3-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID. [Link]
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safety and handling precautions for 3-(4-Methylphenoxy)propanoic acid
An In-depth Technical Guide to the Safe Handling of 3-(4-Methylphenoxy)propanoic acid
Introduction: A Proactive Approach to Safety
This compound is a carboxylic acid derivative utilized in various research and development applications. As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are the bedrock of scientific integrity and personnel well-being. This guide moves beyond generic safety data, offering a synthesized, field-proven framework for researchers, scientists, and drug development professionals. Our objective is to instill a deep, causal understanding of safety measures, enabling teams to build self-validating and robust safety systems when handling this compound.
Section 1: Hazard Identification and Risk Profile
A thorough risk assessment begins with a clear-eyed view of the potential hazards. While this compound is not among the most highly hazardous compounds in the laboratory, its properties necessitate respectful and careful handling. The primary hazards are associated with its acidic nature and irritant properties.[1][2][3]
GHS Hazard Classification:
Based on data from structurally similar compounds, this compound should be handled as a substance with the following GHS classifications:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][4]
-
Serious Eye Damage / Eye Irritation (Category 2A/1): Causes serious eye irritation, with the potential for serious damage.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Hazardous to the Aquatic Environment (Acute and Chronic): May be toxic to aquatic life with long-lasting effects.
The causality behind these classifications lies in the molecule's ability to interact with biological tissues. As a weak acid, it can disrupt cell membranes and proteins, leading to irritation and damage upon contact.[5][6]
Physicochemical Properties Summary:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₃ | N/A |
| Appearance | Colorless-to-brown crystalline powder | [2] |
| Decomposition | Decomposes on heating, producing toxic fumes (e.g., hydrogen chloride for chlorinated analogs) | [2][3] |
| Reactivity | The solution in water is a weak acid. It may attack some metals and coatings in the presence of moisture.[2][3] |
Section 2: Exposure Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions first, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, particularly in its solid, dusty form, is a certified chemical fume hood . This is non-negotiable. The rationale is twofold: it prevents the inhalation of fine particulates that can cause respiratory irritation and it contains any accidental spills within a controlled, ventilated space.[1][7] All weighing, transferring, and solution preparation activities must be conducted within a fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][8][9]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Selection must be deliberate and task-dependent.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[10][11] If there is a significant risk of splashing, such as when preparing large-volume solutions or during vigorous mixing, a face shield should be worn in addition to goggles.[10][12]
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact.[11] If prolonged contact is anticipated or when handling concentrated solutions, heavier-duty neoprene or butyl rubber gloves should be considered. Always double-check the glove manufacturer's compatibility chart. Gloves should be inspected for tears or pinholes before each use and removed promptly and properly to avoid contaminating skin or surfaces.
-
Lab Coat/Gown: A standard laboratory coat is required to protect personal clothing.[11] For tasks with a higher spill potential, a chemical-resistant apron or a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended.[10]
-
-
Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill outside of a containment system or if engineering controls fail, a NIOSH-approved respirator with a particulate filter (N95 or higher) or a full-face respirator with appropriate cartridges would be necessary.[3][12][13]
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated SOPs minimizes variability and risk.
Protocol: Weighing and Transferring Solid this compound
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Confirm the chemical fume hood is operational.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Also, place the stock container of the acid and the receiving vessel inside the hood.
-
Transfer: Carefully open the stock container. Use a clean spatula to transfer the approximate amount of solid to the weigh boat. Avoid generating dust; move slowly and deliberately.
-
Closure: Immediately and securely close the stock container. This minimizes exposure to air and moisture and prevents accidental spills.
-
Final Transfer: Carefully add the weighed solid to the receiving vessel.
-
Decontamination: Dispose of the weigh boat in the designated solid chemical waste container. Clean the spatula thoroughly. Wipe down the balance and the fume hood sash/surface with a damp cloth. Dispose of the cloth in the solid waste container.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[1]
Protocol: Preparing a Solution
-
Preparation: Conduct all work in a chemical fume hood. Don appropriate PPE, including chemical splash goggles and nitrile gloves.
-
Solvent First: Add the desired volume of the solvent to the final container (e.g., a volumetric flask or beaker).
-
Acid Addition: Slowly and carefully add the pre-weighed solid this compound to the solvent.
-
Mixing: Mix using a magnetic stirrer or gentle swirling. Be mindful of potential splashing.
-
Final Volume: If using a volumetric flask, bring the solution to the final volume with the solvent, cap, and invert several times to ensure homogeneity.
-
Labeling: Immediately label the container with the full chemical name, concentration, date, and your initials.[6][11]
-
Cleanup: Clean all glassware and surfaces as described previously. Wash hands thoroughly after removing gloves.
Section 4: Storage and Incompatibility
Proper storage is a critical, yet often overlooked, aspect of laboratory safety.[14]
-
Location: Store this compound in a tightly-closed container in a cool, dry, well-ventilated area.[1][8]
-
Cabinetry: A dedicated corrosives or acid cabinet is required. Wooden cabinets are preferable as metal shelves will corrode over time from acid vapors.[5][6] Do not store on open benchtops or high shelves.[14][15]
-
Segregation: Chemical segregation is paramount to prevent dangerous reactions. Store this acid away from the following:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): A violent exothermic neutralization reaction can occur.
-
Oxidizing Agents (e.g., nitric acid, peroxides): Can lead to vigorous and potentially explosive reactions.
-
Reactive Metals (e.g., sodium, potassium, magnesium): Contact may generate flammable hydrogen gas.[14]
-
Cyanides and Sulfides: Contact with acids will generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[15]
-
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, diatomite, or universal binders.
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the door to the lab and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Section 6: Waste Disposal
Chemical waste must be handled with as much care as the parent chemical.
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS department. Keep solid and liquid waste separate.
-
Container: Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the full chemical name of the contents.
-
Accumulation: Keep the waste container securely closed except when adding waste. Store it in a designated satellite accumulation area.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[11] Never pour this compound or its solutions down the drain, as it can be harmful to aquatic life.[1]
References
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, Riverside. (2015). EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8.
- Trimaco. (2023). Essential Chemical PPE.
- CPAChem. (2023). Safety data sheet for Mecoprop.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): MECOPROP.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Molekula. (n.d.). 4'-Methylpropiophenone Safety Data Sheet.
- Wikipedia. (n.d.). Mecoprop.
- Toxno. (n.d.). Methylchlorophenoxypropionic acid.
- Pesticide Action Network. (n.d.). Mecoprop-P - Chemical Details.
- CDC. (n.d.). RTECS NUMBER-UE9750000-Chemical Toxicity Database.
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Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of Phenoxypropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenoxypropanoic Acids
Phenoxypropanoic acids and their derivatives are a critical class of organic compounds with widespread applications, most notably as herbicides.[1][2] Their biological activity stems from their ability to mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death in targeted broadleaf weeds.[3][4] Prominent examples include 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which were components of the herbicide Agent Orange.[3] Beyond agriculture, these molecules serve as valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5][6] The Williamson ether synthesis is a robust and versatile method for the preparation of these important compounds.[7][8]
The Williamson Ether Synthesis: A Mechanistic Overview
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[7][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][9] In the context of phenoxypropanoic acid synthesis, the reaction involves a phenoxide ion acting as a nucleophile, which attacks an electrophilic alkyl halide, typically an α-halo-substituted propionate or propanoic acid.[3]
The key steps of the mechanism are as follows:
-
Deprotonation: A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[8][10] The choice of base is critical and depends on the acidity of the phenol. For many phenols, a moderately strong base like sodium hydroxide or potassium hydroxide is sufficient.[3][11]
-
Nucleophilic Attack: The phenoxide ion then attacks the carbon atom bearing the leaving group (a halide) on the propanoic acid derivative.[7][10] This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is chiral.[7]
-
Displacement of the Leaving Group: In a concerted step, the carbon-oxygen bond forms as the carbon-halogen bond breaks, displacing the halide ion and forming the desired ether linkage.[7]
Experimental Protocol: Synthesis of 2-Phenoxypropanoic Acid
This protocol details the synthesis of 2-phenoxypropanoic acid as a representative example.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | C₆H₅OH | 94.11 | 9.41 g | 0.10 |
| 2-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | 15.3 g | 0.10 |
| Sodium Hydroxide | NaOH | 40.00 | 8.00 g | 0.20 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Water (deionized) | H₂O | 18.02 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9.41 g of phenol and 8.00 g of sodium hydroxide in 100 mL of water.[11]
-
Addition of Alkyl Halide: Slowly add 15.3 g of 2-bromopropanoic acid to the stirred solution at room temperature.[11]
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-3 hours.[7][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2.[3][11] This will precipitate the crude phenoxypropanoic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).[11] Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) (2 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene.[13][14]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-phenoxypropanoic acid.
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydroxide is a cost-effective and sufficiently strong base to deprotonate the relatively acidic phenol (pKa ≈ 10).[15] For less acidic alcohols, a stronger base like sodium hydride (NaH) might be necessary.[9][15]
-
Choice of Solvent: Water is a suitable solvent for this reaction as it readily dissolves the ionic intermediates (phenoxide and carboxylate).[11] In other Williamson ether syntheses, polar aprotic solvents like DMF or DMSO can accelerate the reaction rate by solvating the cation of the alkoxide, leaving the nucleophilic anion more exposed.[7][16]
-
Reaction Temperature: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.[7] However, excessively high temperatures can promote side reactions like elimination, especially with secondary or tertiary alkyl halides.[7][8]
-
Acidification: The product, a carboxylic acid, is soluble in its carboxylate form in the basic reaction mixture. Acidification is necessary to protonate the carboxylate, rendering the product insoluble in water and allowing for its extraction into an organic solvent.[3][11]
-
Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or byproducts.[12][13]
Trustworthiness: A Self-Validating System
The protocol's reliability is ensured through several checkpoints:
-
Reaction Monitoring: TLC allows for the qualitative assessment of the reaction's progress by comparing the spot of the reaction mixture to the spots of the starting materials. The disappearance of the starting material spots indicates the reaction is nearing completion.
-
Purification: Successful recrystallization, yielding well-defined crystals, is a strong indicator of product purity.
-
Melting Point Determination: A sharp melting point range for the purified product that corresponds to the literature value provides a good measure of purity. The literature melting point for 2-phenoxypropanoic acid is around 115-117°C.
-
Spectroscopic Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods.
Characterization of the Final Product
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-phenoxypropanoic acid will show characteristic signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃).[17][18] The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons, the methine carbon, and the methyl carbon.[17]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:[17][19]
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
C-O stretching vibrations for the ether linkage and the carboxylic acid.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the synthesized compound, further confirming its identity.
Conclusion
The Williamson ether synthesis provides a reliable and straightforward method for the synthesis of phenoxypropanoic acids. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively utilize this protocol to produce these valuable compounds for a variety of applications in research and development. Careful monitoring, purification, and characterization are essential to ensure the integrity of the final product.
References
- Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. (n.d.).
- Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF. (n.d.).
- Williamson ether synthesis - Wikipedia. (n.d.).
- JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents. (n.d.).
- The Williamson Ether Synthesis. (n.d.).
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety - MDPI. (n.d.).
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non. (n.d.).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis - ChemTalk. (n.d.).
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis Reaction Mechanism - YouTube. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (n.d.).
- Williamson ether synthesis (video) | Khan Academy. (n.d.).
- Williamson Ether Synthesis - YouTube. (n.d.).
- US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis - Utah Tech University. (n.t.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.).
- Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - ResearchGate. (n.d.).
- Synthesis of 2-phenylpropionic acid - PrepChem.com. (n.d.).
- Production of propionic acid - SciSpace. (n.d.).
- Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (n.d.).
- US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.).
- Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-selective Agonists: Discovery of Reversed Stereochemistry-Activity Relationship - PubMed. (n.d.).
- An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (n.d.).
- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
- (PDF) Infrared spectral studies of propanoic acid in various solvents - ResearchGate. (n.d.).
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- 19. researchgate.net [researchgate.net]
Application Notes & Protocol: Laboratory Preparation of 3-(4-Methylphenoxy)propanoic Acid
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 3-(4-Methylphenoxy)propanoic acid. This compound is synthesized via a two-step process commencing with the base-catalyzed cyanoethylation of p-cresol with acrylonitrile, yielding the intermediate 3-(4-methylphenoxy)propanenitrile. This intermediate is subsequently subjected to vigorous alkaline hydrolysis to afford the final carboxylic acid product. This application note elaborates on the underlying chemical mechanisms, provides a meticulously detailed experimental protocol, and outlines essential safety precautions and characterization methods. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, ensuring a reproducible and reliable procedure.
Scientific Rationale and Mechanistic Overview
The synthesis of this compound is a classic illustration of two fundamental organic reactions: a Michael-type addition (specifically, cyanoethylation) followed by nitrile hydrolysis.
Step 1: Cyanoethylation of p-Cresol
The first step, cyanoethylation, involves the reaction of a protic nucleophile, in this case, p-cresol (4-methylphenol), with acrylonitrile.[1][2] Acrylonitrile is an excellent Michael acceptor due to the strong electron-withdrawing nature of the nitrile group (-C≡N), which renders the β-carbon electrophilic.[2]
The reaction is catalyzed by a base, which deprotonates the phenolic hydroxyl group of p-cresol to form the more nucleophilic p-cresolate anion. This anion then attacks the β-carbon of acrylonitrile in a conjugate addition reaction.[3] A subsequent proton transfer from the solvent or a transient proton source neutralizes the resulting carbanion to yield the intermediate, 3-(4-methylphenoxy)propanenitrile.
Step 2: Alkaline Hydrolysis of 3-(4-methylphenoxy)propanenitrile
The second step is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[4][5][6] This protocol employs vigorous alkaline hydrolysis using a strong base like sodium hydroxide.
The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[4][6][7] A series of proton transfers and tautomerization steps converts the nitrile into an amide intermediate.[4][5][6] Under the harsh basic and high-temperature conditions, this amide is not isolated but is further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the expulsion of ammonia gas and the formation of the sodium salt of the carboxylic acid (sodium 3-(4-methylphenoxy)propanoate).[5] A final acidification step with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the desired this compound.[5]
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. | Notes |
| p-Cresol | C₇H₈O | 108.14 | 10.81 g | 0.10 | 1.0 | 99%+ purity |
| Acrylonitrile | C₃H₃N | 53.06 | 6.10 mL (4.94 g) | 0.093 | 0.93 | Stabilized, 99%+ purity |
| Sodium Hydroxide | NaOH | 40.00 | ~12 g | ~0.30 | ~3.0 | Pellets or flakes |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | - | Concentrated (~37%) |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | - | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | - | - | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | For drying |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - | For extraction |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Rotary evaporator (optional)
Step-by-Step Synthesis
PART A: Synthesis of 3-(4-methylphenoxy)propanenitrile (Intermediate)
-
Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is dry.
-
Initial Charge: In the flask, dissolve 10.81 g (0.10 mol) of p-cresol and 0.4 g (~0.01 mol) of sodium hydroxide in 50 mL of toluene.
-
Initiate Heating: Begin stirring and gently heat the mixture to 40-50°C to ensure the p-cresol fully dissolves and the sodium salt forms.
-
Acrylonitrile Addition: Add 6.10 mL (0.093 mol) of acrylonitrile to the dropping funnel. Add the acrylonitrile dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 40-50°C. The reaction is exothermic; control the addition rate to prevent a temperature spike.
-
Reaction: After the addition is complete, heat the mixture under reflux (approx. 80-90°C) for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 50 mL of 1M NaOH solution and then twice with 50 mL of deionized water.
-
Dry the organic (toluene) layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
The resulting toluene solution containing the nitrile intermediate can be used directly in the next step.
-
PART B: Hydrolysis to this compound
-
Hydrolysis Setup: Transfer the toluene solution from Part A to a suitable flask equipped for distillation to remove the toluene. Once the toluene is removed, add a solution of 8.0 g (0.20 mol) of sodium hydroxide in 80 mL of deionized water to the residual nitrile.
-
Reflux: Heat the mixture to a vigorous reflux (approx. 100-110°C) with stirring. Ammonia gas will evolve during this process. This step must be performed in a well-ventilated fume hood. Continue refluxing for at least 4-6 hours, or until the evolution of ammonia ceases (can be checked with moist pH paper held at the condenser outlet).
-
Cooling and Filtration: Cool the reaction mixture in an ice bath. If any unreacted starting material or impurities are present as an oily layer, filter the cold aqueous solution.
-
Acidification: While stirring the cold aqueous solution, slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2). A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from hot water or a water/ethanol mixture to obtain the purified product as white needles or crystals.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (~50°C) to a constant weight.
Characterization
-
Melting Point: Determine the melting point of the dried product. The literature value is typically in the range of 105-108°C.
-
Spectroscopy: Confirm the structure using IR and ¹H NMR spectroscopy.
-
IR (KBr, cm⁻¹): Expect a broad O-H stretch (~2500-3300), a sharp C=O stretch (~1700), C-O stretches (~1240, 1050), and aromatic C-H stretches.
-
¹H NMR (CDCl₃, δ): Expect signals corresponding to the aromatic protons, the methyl group protons (singlet, ~2.3 ppm), and the two methylene groups of the propanoic acid chain (two triplets, ~2.8 and ~4.2 ppm).
-
Workflow and Schematics
Experimental Workflow Diagram
The overall process can be visualized as a sequential workflow from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Two-step reaction pathway for the synthesis.
Safety and Handling
Extreme caution must be exercised throughout this procedure.
-
p-Cresol: Toxic if swallowed or in contact with skin.[8][9][10] Causes severe skin burns and eye damage.[8][9][10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Acrylonitrile: Highly flammable liquid and vapor.[12][13] It is toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[12][13][14] All manipulations involving acrylonitrile must be performed in a certified chemical fume hood.[15][16] Avoid contact with skin and eyes, and prevent inhalation of vapors.[14][16]
-
Sodium Hydroxide & Hydrochloric Acid: These are corrosive. Handle with care, wearing gloves and eye protection.
-
Ammonia Gas: The hydrolysis step evolves toxic and irritant ammonia gas. This step must be performed in a well-ventilated fume hood.
Troubleshooting
-
Low Yield in Step 1: Ensure p-cresol is fully dissolved and converted to its salt before adding acrylonitrile. Inadequate base catalysis can hinder the reaction.
-
Incomplete Hydrolysis: If an oily layer persists after the hydrolysis step, it may indicate unreacted nitrile. Extend the reflux time. The cessation of ammonia evolution is a good indicator of reaction completion.
-
Product Fails to Precipitate: Ensure the solution is sufficiently acidified (pH 1-2). If the product remains dissolved, it may be due to an excessive volume of solvent; consider partial removal of the solvent under reduced pressure.
-
Product is Oily or Impure: The crude product may contain unreacted starting materials. A thorough recrystallization, potentially with the addition of activated charcoal to remove colored impurities, is essential for obtaining a pure, crystalline product.
References
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Clark, J. (2023). Hydrolysis of nitriles. Chemguide.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Synerzine. (2020). SAFETY DATA SHEET p-Cresol.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- Bioman Explains. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube.
- Penta chemicals. (2023). p-Cresol - SAFETY DATA SHEET.
- PrepChem.com. Synthesis of 3-(4-methylthiophenoxy)-propionic acid.
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Acrylonitrile.
- Occupational Safety and Health Administration (OSHA). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile.
- New Jersey Department of Health. (2010). ACRYLONITRILE HAZARD SUMMARY.
- Wikipedia. Cyanoethylation.
- Rajasekaran, A. et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Grybaite, B. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.
- Patai, S. et al. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry.
- Google Patents. US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols.
- Taylor & Francis. Cyanoethylation – Knowledge and References.
- PrepChem.com. Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.
- PubChem. 3-(4-Methoxyphenoxy)propanenitrile.
- Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- Wikipedia. Acrylonitrile.
- Vedantu. pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE.
- Google Patents. US4102914A - Process for preparing acrylonitrile.
- IGTPAN. THE Chemistry - OF Acrylonitrile.
- Google Patents. US20100048850A1 - Method for the synthesis of acrylonitrile from glycerol.
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purification of crude 3-(4-Methylphenoxy)propanoic acid by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 3-(4-Methylphenoxy)propanoic Acid via Recrystallization
Abstract
This document provides a comprehensive guide for the purification of crude this compound, a key intermediate in various chemical syntheses. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities.[1] This protocol details a systematic approach, from solvent selection to the isolation of high-purity crystalline material, designed for researchers, scientists, and professionals in drug development. The causality behind each step is explained to empower the user to adapt and troubleshoot the procedure effectively.
Introduction: The Principle of Recrystallization
The purity of a chemical compound is paramount, particularly in drug development and materials science, where even minor impurities can significantly alter biological activity or material properties. This compound is a carboxylic acid derivative whose utility is directly tied to its purity. The primary method for purifying crude solid compounds is recrystallization.
The technique is founded on the principle that the solubility of most solids increases with temperature.[2] An ideal recrystallization process involves:
-
Dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly, which decreases the solubility of the desired compound, causing it to crystallize out of the solution in a pure form.
-
The soluble impurities remain in the cold solvent, known as the mother liquor, and are separated during the final filtration step.[3]
The success of this technique hinges almost entirely on the selection of an appropriate solvent system.
Critical First Step: Solvent System Selection
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount at high temperatures but very little at low temperatures.[4] Additionally, the solvent should either dissolve impurities very well at all temperatures or not at all.
Given the structure of this compound, which contains a polar carboxylic acid functional group and a less polar aromatic ether moiety, solvents of intermediate polarity, or binary mixtures, are often effective. For carboxylic acids, protic solvents like water or alcohols can be good candidates.[5]
Recommended Solvents for Screening
A preliminary screening with small amounts of crude material is essential to identify the optimal solvent or solvent mixture.[6]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Water | 100 | 80.1 | Non-flammable. |
| Ethanol | 78 | 24.5 | Flammable. |
| Acetone | 56 | 20.7 | Highly flammable, volatile. |
| Ethyl Acetate | 77 | 6.0 | Flammable. |
| Toluene | 111 | 2.4 | Flammable, toxic. |
| Hexane | 69 | 1.9 | Flammable, neurotoxin. |
| Ethanol/Water Mix | Variable | Variable | Flammable (depends on ratio). |
Protocol for Solvent Screening
Objective: To identify a solvent that dissolves the crude product when hot but not when cold.
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the selected test solvent dropwise (e.g., 0.5 mL) at room temperature and agitate. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[7]
-
If the solid is insoluble at room temperature, gently heat the test tube in a hot water bath.
-
Continue adding the solvent dropwise while heating until the solid just dissolves. Avoid adding excess solvent.
-
Allow the clear solution to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.[2]
-
Evaluate the outcome. A successful solvent will yield a significant amount of crystalline solid upon cooling.
Detailed Recrystallization Workflow
The following diagram outlines the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Step-by-Step Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat flammable organic solvents with an open flame; use a hot plate or a heating mantle.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a boiling chip and the chosen recrystallization solvent. Start with a conservative amount of solvent.
-
Heat the mixture on a hot plate, stirring gently, until the solvent boils.
-
Add small portions of hot solvent until the solid completely dissolves. The goal is to create a saturated solution using the minimum volume of boiling solvent.
-
-
Decolorization (Optional):
-
If the solution has a noticeable color, remove it from the heat.
-
Allow the boiling to subside slightly, then add a small amount (1-2% of the solute's weight) of activated charcoal.
-
Reheat the solution to a boil for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.[8]
-
-
Hot Gravity Filtration:
-
This step is crucial for removing insoluble impurities or activated charcoal.
-
Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper. A stemless funnel prevents premature crystallization in the stem.[2][9]
-
Place the funnel over a clean, pre-heated Erlenmeyer flask.
-
Keep the solution to be filtered at or near its boiling point. Pour a small amount of hot, pure solvent through the filter paper to heat the apparatus.[9]
-
Carefully and quickly pour the hot solution through the fluted filter paper in portions. Keep the solution hot between additions.
-
After filtration is complete, rinse the filter paper with a small amount of fresh, hot solvent to recover any product that may have crystallized on the paper.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[11]
-
-
Isolation and Washing:
-
Collect the purified crystals by suction filtration using a Buchner funnel and a clean filter flask.
-
Transfer the crystalline slurry into the funnel and apply vacuum.
-
Break the vacuum and wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Reapply the vacuum to pull the wash solvent through, and leave the vacuum on for several minutes to air-dry the crystals.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely in a fume hood or, for faster results, place them in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment and Troubleshooting
Purity Verification: The purity of the final product should be assessed. The most common methods are:
-
Melting Point Determination: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify residual impurities.[12]
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inner wall of the flask or adding a seed crystal. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is coming out of solution as a liquid. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is hot. Cool the filtrate thoroughly in an ice bath. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring to use activated charcoal during the process. |
References
- Chemistry LibreTexts. (2022). 1.
- Safrole. (n.d.).
- CUNY Baruch College. (2025).
- Unknown. (n.d.).
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- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Journal of Chemical Education. (1976).
- Google Patents. (n.d.).
- SciSpace. (2020). Experimental Measurement and Correlation of Solubilities of R-2[4-(6-Chloro-2-Benzoxazolyloxy)phenoxy]propanoic Acid in Methanol, Ethanol, and Methanol–Ethanol Mixed Solvents. [Link]
- Unknown. (n.d.).
- Unknown. (n.d.).
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- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
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Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Phenoxypropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
Phenoxypropanoic acids and their derivatives are a critical class of compounds, serving as key intermediates and active pharmaceutical ingredients (APIs) in drug development, as well as vital components in herbicides.[1][2] Achieving high purity of these crystalline solids is paramount for ensuring efficacy, safety, and reproducibility in downstream applications. Recrystallization is a powerful, efficient, and scalable purification technique that relies on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[3]
The success of this technique hinges almost entirely on the judicious selection of an appropriate solvent or solvent system.[4] An ideal solvent will completely dissolve the phenoxypropanoic acid at an elevated temperature while being a poor solvent at lower temperatures, thus maximizing the recovery of purified crystals upon cooling.[3][5] This application note provides a comprehensive guide grounded in both theoretical principles and practical, field-proven methodologies for selecting and optimizing a solvent system for the recrystallization of phenoxypropanoic acids. We will explore the physicochemical properties of this class of compounds, detail a systematic workflow for solvent screening, and provide robust protocols for both single-solvent and mixed-solvent recrystallization, including troubleshooting common issues like "oiling out".[6][7]
Theoretical & Mechanistic Considerations
The principle of "like dissolves like" is the foundational concept in solvent selection.[8] Phenoxypropanoic acids possess a distinct combination of functional groups that dictate their solubility:
-
Aromatic Ring (Phenoxy group): This substantial nonpolar moiety suggests solubility in aromatic or moderately nonpolar solvents.
-
Carboxylic Acid Group (-COOH): This polar group is capable of hydrogen bonding, indicating potential solubility in polar protic solvents like alcohols and water.[9]
-
Propanoic Acid Chain: A short alkyl chain that contributes to the overall molecular character.
The interplay of these groups means that a single perfect solvent is not always readily apparent. The ideal solvent must strike a balance, possessing intermolecular forces similar enough to dissolve the compound at its boiling point but different enough to force the compound out of solution upon cooling.[10] For carboxylic acids, solvents like ethanol, methanol, or water are often good starting points.[9]
Systematic Solvent Selection Workflow
A methodical approach to solvent screening is crucial to efficiently identify an optimal system. This workflow minimizes wasted material and time.
Caption: Systematic workflow for selecting a recrystallization solvent.
Data Presentation: Solvent Properties
When selecting candidate solvents, it is critical to consider their physical properties, particularly their boiling points and safety profiles. A solvent's boiling point should be lower than the melting point of the compound to be purified to avoid "oiling out," a phenomenon where the compound melts before dissolving.[6][11]
Table 1: Properties of Common Solvents for Phenoxypropanoic Acid Recrystallization
| Solvent | Boiling Point (°C)[10] | Polarity | Key Characteristics & Safety Notes |
| Water | 100 | High (Polar Protic) | Non-flammable, inexpensive. Good for compounds with strong H-bonding. May require slow cooling to prevent rapid precipitation.[9] |
| Ethanol | 78 | Medium-High (Polar Protic) | Excellent general-purpose solvent for carboxylic acids.[9] Highly flammable.[12] Often used in mixed systems with water. |
| Methanol | 65 | Medium-High (Polar Protic) | Similar to ethanol but more volatile. Toxic (avoid inhalation/ingestion). |
| Isopropanol | 82 | Medium (Polar Protic) | Less volatile than ethanol. Good alternative if "oiling out" is an issue with lower boiling point alcohols. |
| Ethyl Acetate | 77 | Medium | Good for compounds with moderate polarity. Flammable. |
| Toluene | 111 | Low (Nonpolar Aromatic) | Can be effective for less polar derivatives.[1] High boiling point increases risk of oiling out.[10] Toxic. Use with caution. |
| Hexane/Heptane | 69 / 98 | Very Low (Nonpolar Alkane) | Often used as an "anti-solvent" in mixed systems to induce precipitation.[1][13] Highly flammable. |
| Acetone | 56 | Medium-High (Polar Aprotic) | Powerful solvent, but low boiling point can lead to rapid evaporation and premature crystallization on the filter funnel.[10] |
Experimental Protocols
Safety First: Always conduct recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Be aware that most organic solvents are flammable and should never be heated with an open flame.[14][15]
Protocol: Small-Scale Solvent Screening
This protocol is designed to quickly assess the suitability of several solvents using a minimal amount of crude product.
-
Preparation: Place ~20-30 mg of your crude phenoxypropanoic acid into several small test tubes.
-
Room Temperature Test: To each tube, add the test solvent dropwise (e.g., water, ethanol, toluene) until a volume of ~0.5 mL is reached. Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed-solvent system.[5]
-
Heating Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point.[14]
-
Dissolution Assessment: Continue adding the hot solvent dropwise while heating until the solid just dissolves. Do not add a large excess.[8] If the solid does not dissolve in ~3 mL of hot solvent, it is likely not a suitable solvent.
-
Cooling & Crystallization: If the compound dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.[16]
-
Observation: An ideal solvent is one where a significant amount of crystalline material forms upon cooling.[3] Scanty crystal formation suggests the compound is too soluble, or too much solvent was added.[6]
Protocol: Single-Solvent Recrystallization
This protocol should be used once an ideal single solvent has been identified.
Caption: Standard single-solvent recrystallization workflow.
-
Dissolution: Place the crude phenoxypropanoic acid in an Erlenmeyer flask with a stir bar or boiling chip. Add a small portion of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding hot solvent in small portions until the solid is completely dissolved.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[14] Add a small excess of hot solvent (~5-10%) before filtering to keep the desired compound in solution.[17]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[16]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[18]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[16]
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, spread the crystals on a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Protocol: Mixed-Solvent Recrystallization
This method is employed when no single solvent has the ideal solubility characteristics.[4] A "good" solvent in which the compound is highly soluble is paired with a miscible "anti-solvent" in which the compound is insoluble.[5] A common pair for phenoxypropanoic acids is ethanol (good solvent) and water (anti-solvent).[2]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[20]
-
Re-clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization & Collection: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above.
Troubleshooting Common Problems
Problem: "Oiling Out" The compound separates as a liquid instead of a solid. This is common when the melting point of the impure solid is lower than the boiling point of the solvent.[11][21]
-
Cause: High supersaturation, rapid cooling, or an inappropriate solvent choice.[7][22]
-
Solution 1 (Reheat & Dilute): Reheat the solution until the oil redissolves. Add more of the "good" solvent (10-20% more volume) to lower the saturation point, then cool very slowly.[6][21]
-
Solution 2 (Change Solvent): Choose a solvent with a lower boiling point or switch to a different solvent system altogether.[7]
-
Solution 3 (Induce Crystallization): Once the solution has cooled below the compound's melting point, add a seed crystal or scratch the inside of the flask with a glass rod to provide a nucleation site.[6]
Problem: No Crystals Form The solution remains clear even after cooling in an ice bath.
-
Cause 1 (Too Much Solvent): The most common reason.[6] The solution is not supersaturated.
-
Solution: Gently boil off some of the solvent in a fume hood to concentrate the solution, then attempt to cool and crystallize again.[6]
-
-
Cause 2 (Supersaturation): The solution is supersaturated but requires a nucleation event to begin crystallization.
-
Solution: Add a "seed" crystal of the pure compound. If none is available, gently scratch the inner surface of the flask at the solution's meniscus with a glass rod.[8]
-
Conclusion
The selection of a recrystallization solvent is a critical, empirically driven process that is foundational to obtaining high-purity phenoxypropanoic acids. By combining a theoretical understanding of solubility principles with a systematic experimental approach, researchers can efficiently identify and optimize a robust purification protocol. The methodologies and troubleshooting guides presented in this note provide a comprehensive framework for tackling this essential laboratory technique, ensuring the integrity and quality of materials for research, development, and production.
References
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Irvine. (n.d.). Recrystallization.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- California State University, Los Angeles. (n.d.). Recrystallization1.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Unknown Source. (n.d.). Crystallization Solvents.pdf.
- Google Patents. (1990). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
- Google Patents. (1981). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid.
- Nerz, J. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- Google Patents. (2016). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
- University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
- Google Patents. (1991). US5034105A - Carboxylic acid purification and crystallization process.
- Studylib. (n.d.). Recrystallization Lab: Procedure & Safety.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
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HPLC method for analysis of 3-(4-Methylphenoxy)propanoic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-Methylphenoxy)propanoic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a step-by-step protocol, the scientific rationale behind the methodological choices, and a complete validation procedure according to the International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and an acidic phosphate buffer, employing UV detection. This approach ensures high specificity, accuracy, and precision for the determination of this compound in various sample matrices.
Introduction and Scientific Principle
This compound is an organic compound featuring a carboxylic acid moiety, a phenoxy linker, and a tolyl group. Its structure suggests its potential use as an intermediate in pharmaceutical synthesis or as a specialty chemical. Accurate quantification is crucial for process monitoring, quality control, and stability testing.
The analytical challenge for compounds like this compound lies in managing the ionizable carboxylic acid group. In reversed-phase HPLC, inconsistent ionization leads to poor peak shape and shifting retention times. The principle underpinning this method is ion-suppression reversed-phase chromatography .[1][2] this compound is an acidic compound, and its degree of ionization is dependent on the pH of the surrounding medium. To ensure reproducible retention on a non-polar stationary phase (like C18), the mobile phase pH must be controlled. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form (-COOH).[3] This suppression of ionization increases the molecule's overall hydrophobicity, leading to enhanced retention and sharp, symmetrical peaks.[4]
This method was systematically developed to provide a reliable analytical solution, balancing resolution, analysis time, and robustness.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column with dimensions of 150 mm x 4.6 mm, 5 µm particle size is recommended as a starting point. Columns specifically designed for stability at low pH are advantageous.[2][5]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Syringe Filters: 0.22 µm or 0.45 µm PVDF or PTFE filters for sample preparation.[6]
-
Volumetric Glassware: Class A.
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: Deionized (DI) water, purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system).
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher (~85%).
Preparation of Solutions
A. 25 mM Phosphate Buffer (pH 2.8)
-
Weigh approximately 3.40 g of KH₂PO₄ and transfer it into a 1000 mL volumetric flask.
-
Add approximately 900 mL of DI water and sonicate to dissolve.
-
Adjust the pH of the solution to 2.8 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Add DI water to the final volume and mix thoroughly.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
B. Mobile Phase
-
The mobile phase consists of a mixture of Acetonitrile and 25 mM Phosphate Buffer (pH 2.8) in a 45:55 (v/v) ratio.
-
Prepare the mobile phase by mixing 450 mL of Acetonitrile with 550 mL of the prepared buffer.
-
Degas the mobile phase by sonication or helium sparging before placing it on the HPLC system.
C. Standard Stock Solution (500 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate until fully dissolved.
-
Dilute to the mark with methanol and mix well.
D. Working Standard Solution (50 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well. This solution is used for calibration and analysis.
E. Sample Preparation
-
Accurately weigh a sample amount equivalent to approximately 5 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[6][7]
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 2.8) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm (or λmax determined by DAD/PDA scan) |
| Run Time | Approximately 10 minutes |
Analytical Workflow and Method Validation
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The following workflow and validation protocols are based on ICH Q2(R2) guidelines.[8][9]
Analytical Workflow Diagram
The general workflow for the analysis of this compound is depicted below.
Caption: HPLC analytical workflow for quantitative analysis.
System Suitability Test (SST)
Before commencing any analysis, the chromatographic system's performance must be verified.
-
Inject the mobile phase or a blank solution to ensure a clean baseline.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the results against the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Method Validation Protocol
A. Specificity
-
Inject a blank (mobile phase), a placebo (sample matrix without the analyte), the reference standard, and a sample solution.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of this compound.
B. Linearity
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
C. Accuracy (Recovery)
-
Prepare a placebo sample matrix.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the reference standard.
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
D. Precision
-
Repeatability (Intra-assay Precision): Prepare six individual sample solutions at 100% of the target concentration. Analyze them on the same day by the same analyst.[10]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
The determined LOQ should be verified by analyzing a standard at this concentration, ensuring it meets acceptable accuracy and precision criteria.
F. Robustness
-
Intentionally make small variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.6 and 3.0).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by these minor changes.[11]
Results and Discussion
A typical chromatogram obtained using this method shows a sharp, well-resolved peak for this compound, eluting at approximately 6.5 minutes. The acidic mobile phase effectively suppresses the carboxylate ionization, resulting in excellent peak symmetry (tailing factor typically < 1.2). The choice of 225 nm as the detection wavelength provides good sensitivity for the aromatic structure of the analyte.
The validation experiments confirm that the method is highly suitable for its intended purpose. A summary of typical validation results is presented below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.5% |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate: < 1.5% |
| LOQ | ~0.5 µg/mL |
| Robustness | Passed |
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and robust means for the quantitative analysis of this compound. The use of ion-suppression reversed-phase chromatography with a C18 column yields excellent chromatographic performance. The comprehensive validation protocol confirms that the method is accurate, precise, and linear over a practical concentration range, making it suitable for routine use in quality control and research environments.
References
- PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
- SciSpace. (n.d.). A review on method development by hplc.
- Rahman, M. M., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Analytical & Pharmaceutical Research.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2.
- Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV).
- PubChem. (n.d.). 3-[4-(4-methylphenoxy)phenyl]propanoic acid.
- Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Organomation. (n.d.). HPLC Sample Preparation.
- AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Lo Presti, M., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 25(5), 1234.
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- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- Lo Presti, M., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PubMed.
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures.
- PubChem. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid.
- Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 52-57.
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- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Kumar, A., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80.
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- PubChem. (n.d.). 2-(4-Methylphenoxy)propanoic acid.
- Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 30(6), 2-12.
- U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
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A Comprehensive Guide to Reverse-Phase HPLC Method Development for Phenoxypropanoic Acids
Introduction
Phenoxypropanoic acids, a subclass of phenoxyalkanoic acids, are widely utilized as systemic herbicides, including prominent compounds like dichlorprop (2,4-DP) and mecoprop (MCPP).[1][2] Their extensive use in agriculture and land management necessitates robust and reliable analytical methods to monitor their presence in environmental matrices, ensure food safety, and support toxicological studies.[3][4] Due to their chemical properties—specifically their acidic nature and aromatic structure—reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the analytical technique of choice.[5][6]
This application note provides a detailed, experience-driven guide for researchers and drug development professionals to develop, optimize, and implement a scientifically sound RP-HPLC method for the qualitative and quantitative analysis of phenoxypropanoic acids. We will delve into the fundamental principles governing the separation, explain the rationale behind critical methodological choices, and provide detailed, actionable protocols.
Section 1: The Chromatographic Principle - Mastering the Separation
The successful separation of phenoxypropanoic acids by RP-HPLC hinges on controlling their ionization state to manipulate their retention on a hydrophobic stationary phase.
The Critical Role of Mobile Phase pH
Phenoxypropanoic acids are weak acids with pKa values typically in the range of 3 to 4. The single most important parameter in the method development is the mobile phase pH. According to chromatographic theory, for an acidic compound to be retained on a non-polar (e.g., C18) stationary phase, it must be in its neutral, protonated form (R-COOH). If the mobile phase pH is near or above the analyte's pKa, the acid will deprotonate to its anionic form (R-COO-), becoming highly polar and eluting very early from the column, often with the solvent front, resulting in no retention and poor separation.
To ensure sufficient retention and achieve sharp, symmetrical peaks, the mobile phase pH must be set at least 1.5 to 2 units below the pKa of the analytes.[7] A common and robust approach is to maintain a mobile phase pH between 2.5 and 3.0.[8] This low pH suppresses the ionization of the carboxylic acid group, rendering the molecule more non-polar and significantly increasing its interaction with the C18 stationary phase.
Selecting the Stationary Phase (Column)
The industry standard for this application is a C18 (octadecylsilane) bonded silica column.[8][9] Its long alkyl chains provide a high degree of hydrophobicity, which is ideal for retaining the non-polar backbone of the phenoxypropanoic acids.
Key Column Parameter Considerations:
-
Particle Size: Columns with 5 µm or 3.5 µm particles are suitable for standard HPLC systems and provide a good balance of efficiency and backpressure.[8] For higher throughput and resolution, UHPLC systems can leverage columns with sub-2 µm particles.[4]
-
Dimensions: A column with dimensions of 4.6 x 150 mm is an excellent starting point for method development.[8] Shorter columns (50 or 100 mm) can be used for faster analyses if sufficient resolution is achieved.
-
Pore Size: A standard pore size of 100-120 Å is appropriate for small molecules like phenoxypropanoic acids.
While C18 is the primary choice, C8 or Phenyl phases can be explored during optimization to alter selectivity if co-elution issues arise with complex mixtures or matrix interferences.
Optimizing the Mobile Phase Composition
The mobile phase in RP-HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent for this analysis. It typically provides better peak shapes for acidic compounds and has a lower viscosity (leading to lower backpressure) and a lower UV cutoff compared to methanol.[7]
-
Aqueous Component & pH Control: This component must be acidified to the target pH (e.g., 2.5-3.0). The choice of acidifier is critical, especially if using mass spectrometry detection.
-
For UV Detection: A 0.1% solution of phosphoric acid in HPLC-grade water is a robust and common choice.[9]
-
For LC-MS Detection: Volatile additives are mandatory to avoid fouling the MS source. A 0.1% solution of formic acid is the most common choice.[10][11][12] Trifluoroacetic acid (TFA) can also be used but may cause ion suppression in the MS.[13][14]
-
-
Elution Mode: Isocratic vs. Gradient:
-
Isocratic Elution: A fixed ratio of aqueous to organic solvent is used throughout the run. This is suitable for simple mixtures of a few analytes with similar polarities.[15]
-
Gradient Elution: The concentration of the organic solvent is increased over the course of the run. This is highly recommended for analyzing complex samples, such as environmental extracts, or mixtures containing analytes with a wide range of polarities.[14][16] A gradient ensures that more hydrophobic compounds are eluted in a reasonable time with good peak shape.
-
Detection Techniques
-
UV/Vis Detection: Phenoxypropanoic acids contain an aromatic ring, making them suitable for UV detection. A wavelength of 228 nm often provides good sensitivity for the parent compounds, while 280 nm can also be used, particularly for related phenolic impurities.[1][13] A Diode Array Detector (DAD) is advantageous as it can collect spectra across a range of wavelengths, aiding in peak identification and purity assessment.
-
Mass Spectrometry (LC-MS/MS): For trace-level quantification in complex matrices like soil or food, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[4][11] It offers superior sensitivity and selectivity. The analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode, which is highly efficient at deprotonating the acidic analytes to form [M-H]⁻ ions.[11][17]
Section 2: Analytical Workflow and Protocols
A robust analytical method is built upon a well-defined workflow, from sample handling to data interpretation.
Overall Analytical Workflow
The following diagram outlines the complete process for the analysis of phenoxypropanoic acids in an environmental water sample.
Caption: Workflow for Phenoxypropanoic Acid Analysis.
Protocol 2.1: Sample Preparation via Solid Phase Extraction (SPE)
This protocol is adapted for a 500 mL environmental water sample and is based on established procedures such as those informing EPA methods.[18]
Materials:
-
Sulfuric acid (1:1 in water)
-
Methylene chloride, Methanol, Acetonitrile (HPLC Grade)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Acidification: Transfer the 500 mL water sample to a clean glass container. Adjust the sample pH to < 2 by adding 1:1 sulfuric acid dropwise. Verifying the pH is critical for high recovery.[18]
-
Cartridge Conditioning: a. Place a C18 SPE cartridge on the vacuum manifold. b. Wash the cartridge with 10 mL of methylene chloride. Allow the solvent to soak for 2 minutes before drawing it to waste. c. Condition the cartridge with 10 mL of methanol, leaving a thin layer of solvent above the sorbent bed. d. Equilibrate the cartridge with 15 mL of HPLC-grade water, again leaving a thin layer above the sorbent. Do not let the cartridge go dry.
-
Sample Loading: Load the acidified water sample onto the cartridge at a flow rate of approximately 20-25 mL/min.
-
Cartridge Washing & Drying: a. After the entire sample has passed through, wash the cartridge with a small amount of acidified water to remove any remaining interferences. b. Dry the cartridge thoroughly by applying full vacuum for at least 10 minutes.
-
Analyte Elution: a. Place a collection tube inside the manifold. b. Rinse the original sample bottle with 5 mL of acetonitrile and apply this rinse to the SPE cartridge. Allow it to soak for 2 minutes. c. Slowly draw the solvent through the cartridge into the collection tube. d. Repeat the elution step twice more with 5 mL aliquots of acetonitrile for a total elution volume of 15 mL.
-
Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid). c. Vortex briefly and filter through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2.2: Preparation of Standards
Procedure:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of the phenoxypropanoic acid reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C.
-
Working Stock Standard (10 µg/mL): Pipette 100 µL of the primary stock standard into a 10 mL volumetric flask and bring to volume with methanol.
-
Calibration Standards (e.g., 0.05 to 2.0 µg/mL): Prepare a series of calibration standards by serially diluting the working stock standard with the initial mobile phase. A typical range would include 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 µg/mL.
Protocol 2.3: Recommended Starting RP-HPLC Method
This method provides a robust starting point for the separation of common phenoxypropanoic acids like dichlorprop and mecoprop. Optimization may be required based on the specific analytes and matrix.
| Parameter | Recommended Condition | Rationale / Comment |
| HPLC System | Standard HPLC or UHPLC System | |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A general-purpose column providing good initial resolution.[8][9] |
| Mobile Phase A | Water + 0.1% Formic Acid | For LC-MS compatibility and proper analyte protonation.[12] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient Program | Time (min) | % B |
| 0.0 | 15 | |
| 15.0 | 95 | |
| 17.0 | 95 | |
| 17.1 | 15 | |
| 22.0 | 15 | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility of retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on sensitivity requirements. |
| UV Detector | DAD: 228 nm | Good sensitivity for the parent acid structure.[13] |
| MS Detector | Triple Quadrupole MS | |
| Ionization Mode | ESI Negative | Optimal for acidic compounds.[11][17] |
| Monitored Ions | MRM transitions specific to each analyte | Provides high selectivity and sensitivity.[4] |
Section 3: Method Performance and Troubleshooting
A reliable method must meet predefined performance criteria.
System Suitability
Before running samples, a system suitability test (SST) should be performed by injecting a mid-level standard multiple times to ensure the chromatographic system is performing correctly.
| Parameter | Acceptance Criterion |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Resolution (Rs) | Rs > 2.0 between critical peaks |
| Retention Time %RSD | ≤ 1.0% (for 5-6 injections) |
| Peak Area %RSD | ≤ 2.0% (for 5-6 injections) |
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Mobile phase pH is too high; Column contamination or degradation. | Lower mobile phase pH (e.g., from 3.0 to 2.5); Flush column with strong solvent or replace.[19] |
| No or Low Retention | Mobile phase pH is too high; Incorrect mobile phase composition (too much organic). | Verify and adjust mobile phase pH to be < pKa; Remake mobile phase with correct composition. |
| Drifting Retention Times | Inadequate column equilibration; Unstable column temperature; Mobile phase composition changing. | Increase column equilibration time between runs; Use a column thermostat; Freshly prepare mobile phase daily.[19] |
| High Backpressure | Column or guard column frit blockage; Sample particulate matter. | Filter all samples and mobile phases; Reverse flush column (follow manufacturer's guide); Replace guard column.[19] |
Conclusion
The development of a robust and reproducible reverse-phase HPLC method for phenoxypropanoic acids is readily achievable with a systematic approach. The cornerstone of this methodology is the stringent control of mobile phase pH to ensure the analytes are in their non-ionized state, promoting retention on a C18 stationary phase. By combining a well-chosen column with an optimized gradient elution and appropriate detection—be it UV for routine analysis or MS/MS for high-sensitivity applications—researchers can confidently quantify these compounds in a variety of matrices. The protocols and guidelines presented here provide a solid foundation for developing and validating a method tailored to specific analytical needs.
References
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- U.S. Environmental Protection Agency. SW-846 Test Method 8321B. URL
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. (2023). SW-846 Test Method 8321B. URL
- UCT, LLC. (2015). Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. URL
- SIELC Technologies. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. URL
- CIPAC. MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. URL
- Agilent Technologies. Column Selection Guide for HPLC. URL
- Clausen, L. P. W. A., et al. (2019). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. URL
- Kumar, A., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis. URL
- HELIX Chromatography. HPLC Analysis of Acidic Herbicides in Reverse-Phase Anion-Exchange Modes on Coresep SB Column. URL
- SIELC Technologies. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. URL
- Atanasova, E., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. URL
- Agilent Technologies. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Waters Corporation. (2002). Acidic Herbicides in Drinking Water Using Xterra Column.
- Agilent Technologies. ZORBAX Column Selection Guide for HPLC. URL
- TestAmerica. (2011).
- Phenomenex. (2024).
- Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies. URL
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- Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. URL
- Unison Process. (2024).
- ResearchGate.
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- BenchChem. Application Notes and Protocols for the Quantification of 3-(4-Fluorophenyl)-2-phenylpropanoic acid. URL
- Dean, J. R. (1999). Sample Preparation for Environmental Analysis. Analytica Chimica Acta. URL
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- Sanchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD.
- Bell, D. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
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- Ballesteros-Gómez, A., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta. URL
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. URL
- West, A., et al. (1997). Comparison of HPLC and CE for the analysis of dichlorprop in a case of intoxication.
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Application Note & Protocol: A Scientist's Guide to the Chiral Separation of Phenoxypropanoic Acid Enantiomers by HPLC
Foundational Principles: The "Why" of Chiral Separation for Phenoxypropanoic Acids
Phenoxypropanoic acids are a structurally significant class of molecules, with members being critical components in both the pharmaceutical and agrochemical industries. For instance, derivatives like 2-phenoxypropionic acid serve as key chiral building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and specialized herbicides. The chirality inherent in these molecules is not a trivial structural feature; it is fundamental to their biological activity. Often, one enantiomer provides the desired therapeutic or herbicidal effect, while the other may be less active, inactive, or even responsible for undesirable toxicological effects.[1]
Consequently, the ability to separate and accurately quantify the enantiomers of phenoxypropanoic acids is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) stands as the preeminent analytical technique for this challenge, offering robust, reproducible, and highly selective separations.[2][3] This guide elucidates the mechanistic principles and provides a field-proven protocol for achieving baseline resolution of these enantiomers.
The Heart of the Separation: Chiral Recognition on Polysaccharide-Based CSPs
The success of any chiral separation hinges on the selection of an appropriate CSP. For phenoxypropanoic acids, polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated exceptional chiral recognition capabilities.[4][5] These polymers, when coated or immobilized onto a silica support, form a complex three-dimensional structure with chiral grooves and cavities.[6][7]
The mechanism of separation is a multi-modal process driven by the differential transient interactions between each enantiomer and the CSP.[7] For an acidic analyte like a phenoxypropanoic acid, these interactions primarily include:
-
Hydrogen Bonding: The carboxylic acid group of the analyte can form hydrogen bonds with the carbamate or ester functionalities on the polysaccharide derivative.
-
Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to electrostatic interactions.
-
Steric Interactions: The most critical interaction for chiral recognition. One enantiomer will fit more favorably into the chiral cavities of the CSP than the other, leading to a stronger, more prolonged interaction and thus a longer retention time. This "lock-and-key" type of inclusion is a primary driver of selectivity.[7]
A crucial aspect of method development is the choice between coated and immobilized polysaccharide CSPs. While coated phases are effective, their physical adsorption onto the silica limits the range of usable organic solvents. Immobilized CSPs, where the polysaccharide derivative is covalently bonded to the silica, offer superior robustness and expanded solvent compatibility, allowing for the use of solvents like dichloromethane, THF, and ethyl acetate, which can be invaluable for optimizing selectivity.[6][8][9]
A Systematic Approach to Method Development
A trial-and-error approach to chiral method development is inefficient.[10] A structured, mechanism-driven strategy significantly accelerates the process of achieving a robust separation. The following workflow outlines a logical progression from initial screening to final optimization.
Caption: Logical workflow for chiral HPLC method development.
Causality Behind Experimental Choices:
-
Step 1: CSP Selection: We begin with a polysaccharide-based CSP (e.g., cellulose tris(4-methylbenzoate) or amylose tris(3,5-dimethylphenylcarbamate)) because they have a proven track record for resolving profen-type acids through the interaction mechanisms described above.[4][11]
-
Step 2: Mobile Phase Screening (Normal Phase): A normal phase (NP) mobile phase is the preferred starting point. The non-polar bulk solvent (n-hexane) and a polar alcohol modifier (2-propanol, ethanol) provide the ideal environment for the hydrogen bonding and dipole-dipole interactions that govern separation on polysaccharide CSPs.[1][5]
-
The Critical Role of the Acidic Additive: For acidic analytes like phenoxypropanoic acids, the addition of a small percentage (typically 0.1%) of a strong acid like trifluoroacetic acid (TFA) is non-negotiable.[12] The TFA suppresses the deprotonation (ionization) of the analyte's carboxylic acid group. In its neutral, non-ionized form, the analyte interacts more consistently and effectively with the CSP, resulting in significantly improved peak shape (reducing tailing) and enhanced enantioselectivity.[13][14]
-
-
Step 3: Optimization: If the initial screening does not yield baseline resolution (Resolution, Rs > 1.5), the separation can be fine-tuned. Adjusting the ratio of the alcohol modifier, or changing the alcohol itself (e.g., from 2-propanol to ethanol), can subtly alter the polarity and competitive interactions, thereby modulating retention and selectivity.[5][15]
Detailed Experimental Protocol: Separation of 2-Phenoxypropionic Acid
This protocol provides a validated starting point for the enantiomeric separation of 2-phenoxypropionic acid. It is designed to be a self-validating system through the inclusion of system suitability criteria.
4.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis detector is required.[12]
-
Chiral Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel), 150 mm x 4.6 mm, or equivalent.[1]
-
Reagents: HPLC-grade n-hexane, HPLC-grade 2-propanol (IPA), and Trifluoroacetic acid (TFA).
-
Sample: Racemic 2-phenoxypropionic acid standard.
4.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel® OJ-H, 150 x 4.6 mm, 5 µm[1] |
| Mobile Phase | n-hexane : 2-propanol : TFA (98:2:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C (Ambient)[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 20 µL[1] |
4.3. Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Carefully measure 980 mL of n-hexane into a suitable 1 L solvent reservoir.
-
Add 20 mL of 2-propanol.
-
Add 1 mL of trifluoroacetic acid.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic 2-phenoxypropionic acid at a concentration of approximately 1.0 mg/mL by dissolving the standard in the mobile phase.
-
Prepare a working standard for injection by diluting the stock solution to approximately 0.1 mg/mL using the mobile phase.
-
-
HPLC System Setup and Analysis:
-
Install the Chiralcel OJ-H column into the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Set the UV detector to a wavelength of 254 nm.[1]
-
Inject 20 µL of the working standard solution.[1]
-
Acquire data for a sufficient duration to allow both enantiomer peaks to elute.
-
4.4. Data Analysis and System Suitability
To ensure the validity of the results, key chromatographic parameters must be calculated and meet predefined criteria.
| Parameter | Formula | Acceptance Criterion |
| Selectivity (α) | α = k'₂ / k'₁ | > 1.1 |
| Resolution (Rs) | Rs = 2(t R₂ - t R₁) / (w₁ + w₂) | ≥ 1.5 (for baseline) |
| Tailing Factor (T) | T = W₀.₀₅ / 2f | 0.8 - 1.5 |
Where k' is the retention factor, tR is the retention time, and w is the peak width at the base. W₀.₀₅ is the peak width at 5% height, and f is the distance from the peak maximum to the leading edge at 5% height.
A resolution value of 1.5 or greater indicates baseline separation, which is essential for accurate quantification.[3] These system suitability tests confirm that the chromatographic system is performing adequately for the analysis.[2][16]
Conclusion
This application note provides a comprehensive framework for the successful chiral separation of phenoxypropanoic acid enantiomers by HPLC. By leveraging a robust polysaccharide-based chiral stationary phase and a carefully formulated normal-phase eluent containing an acidic modifier, baseline resolution can be reliably achieved. The outlined protocol, grounded in the fundamental principles of chiral recognition, serves as a validated starting point for researchers in pharmaceutical and agrochemical analysis, enabling accurate determination of enantiomeric purity and supporting critical quality control and development decisions.
References
- He, J., Cheung, A. P., Struble, E., Wang, E., & Liu, P. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-95.
- Ghanem, A. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(1), 71-82.
- Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia.com.
- Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. Chromtech.com.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.com.
- Mori, Y., et al. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. Chirality, 34(6), 849-862.
- Toth, G., et al. (2018). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Pharmaceutical and Biomedical Analysis, 154, 365-374.
- Aboul-Enein, H. Y., & Ali, I. (2003). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Biochemical and Biophysical Methods, 54(1-3), 1-23.
- Phenomenex. (n.d.). The Chiral Notebook. Phenomenex.com.
- Ali, I., & Aboul-Enein, H. Y. (2004). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 7(5), 401-412.
- Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(4), 342-350.
- Jayamanne, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiraltech.com.
- Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Kumar, A., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 56-62.
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Applications of Phenoxypropanoic Acids in Agriculture: A Technical Guide Focused on Mecoprop
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editorial Note: While the inquiry specified 3-(4-Methylphenoxy)propanoic acid, a comprehensive review of scientific literature and agricultural databases reveals a notable absence of documented applications for this specific isomer in agriculture. However, the closely related phenoxypropanoic acid, Mecoprop (MCPP) , specifically the herbicidally active (R)-(+)-enantiomer Mecoprop-P , is a widely utilized and well-documented herbicide. This guide, therefore, focuses on Mecoprop as a representative and commercially significant member of this chemical class, providing the detailed application notes and protocols relevant to researchers in the field.
Introduction to Mecoprop: A Synthetic Auxin Herbicide
Mecoprop, chemically known as (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide belonging to the phenoxyalkanoic acid group.[1] It is primarily used for the control of broadleaf weeds in various agricultural and turf settings.[2][3] The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, known as Mecoprop-P.[4][5]
Chemical and Physical Properties
A thorough understanding of Mecoprop's properties is essential for its effective and safe application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | [6] |
| Molecular Weight | 214.64 g/mol | [6] |
| Physical State | Colorless crystals | [6] |
| Melting Point | 93-95 °C | [6] |
| Water Solubility | 620 ppm | [1] |
| Vapor Pressure | 1.2 x 10⁻⁵ mm Hg at 25°C | [6] |
| Chemical Family | Phenoxy acetic acid | [1] |
Mechanism of Action: Mimicking Natural Plant Hormones
Mecoprop functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[3][7][8] This mimicry leads to a cascade of disruptive effects in susceptible broadleaf plants:
-
Uncontrolled Cell Division and Growth: Mecoprop induces rapid and unsustainable cell division and elongation, leading to abnormal growth in the plant's vascular tissues.[7][9]
-
Disruption of Physiological Processes: This uncontrolled growth exhausts the plant's energy reserves and disrupts essential processes such as photosynthesis, respiration, and nutrient transport.[7]
-
Visible Symptoms: Symptoms of Mecoprop application include twisting and curling of stems and leaves (epinasty), followed by chlorosis, necrosis, and eventual plant death.[7]
The selectivity of Mecoprop arises from differences in translocation and metabolism between susceptible broadleaf weeds and tolerant grass species.[8]
Caption: Mechanism of action of Mecoprop as a synthetic auxin herbicide.
Agricultural Applications and Protocols
Mecoprop is valued for its selective control of a wide range of broadleaf weeds in cereal crops and turfgrass.[9][10]
Target Weeds
Mecoprop is effective against numerous annual and perennial broadleaf weeds.[10][11]
| Weed Species | Common Name | Susceptibility | Source |
| Stellaria media | Common Chickweed | Susceptible | [12][13] |
| Cerastium vulgatum | Mouse-ear Chickweed | Susceptible | [12][13] |
| Plantago spp. | Plantain | Susceptible | [12][13] |
| Trifolium spp. | Clover | Susceptible | [12][13] |
| Ranunculus spp. | Buttercup | Moderately Susceptible | [12][13] |
| Medicago lupulina | Black Medick | Moderately Susceptible | [11][13] |
| Glechoma hederacea | Creeping Charlie | Moderately Susceptible | [13] |
Application in Cereal Crops (Wheat, Barley, and Oats)
Protocol for Post-Emergence Broadleaf Weed Control in Cereals:
-
Crop Stage: Apply Mecoprop when the cereal crop is between the 3-leaf expanded stage and the early flag leaf (shot blade) stage. The grain is typically 10-15 cm high at this time.[13]
-
Weed Stage: For optimal results, apply when broadleaf weeds are young and actively growing, typically in the 2-4 leaf stage.[11][12][13]
-
Application Rates:
-
Spray Volume: Use a spray volume of 200-300 L of water per hectare.[11][12][13]
-
Tank Mixtures: Mecoprop is often formulated or tank-mixed with other herbicides like 2,4-D, MCPA, or dicamba to broaden the spectrum of weed control.[2][9]
-
Precautions:
Application in Turfgrass
Protocol for Broadleaf Weed Control in Established Turf:
-
Turf Species: Mecoprop can be used on various turfgrass species including Red fescue, Bluegrasses, Bentgrasses, and Ryegrasses.[13] It is considered safer on bentgrass than some other phenoxy herbicides.[1]
-
Application Rates:
-
Spray Volume: Apply in 300 to 400 liters of water per hectare. For smaller areas, use the recommended rate in 10 L of water per 100 m².[13]
-
Application Timing: Apply when weeds are actively growing.[13]
-
Post-Application Care:
-
Frequency: For good turf management, a maximum of two applications per year is typically adequate, excluding spot treatments.[12]
Caption: General workflow for the application of Mecoprop herbicide.
Safety and Environmental Considerations
Human Health
Mecoprop is classified as slightly toxic (EPA Toxicity Class III), with the signal word "Caution" on product labels.[9] Potential health effects from exposure include eye and skin irritation.[9] It is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, long-sleeved shirts, long pants, and protective eyewear during handling and application.[12]
Environmental Fate
-
Soil: Mecoprop has a moderate persistence in soil, with a half-life ranging from 3 to 21 days.[9] It is considered to have high mobility in soil, which may pose a risk of leaching into groundwater.[9][14]
-
Water: The substance is harmful to aquatic organisms.[6] Care must be taken to avoid contamination of water bodies through runoff or spray drift.[12]
-
Non-Target Organisms: Mecoprop is slightly toxic to birds and bees.[9] Applications should be made in a manner that minimizes exposure to non-target plants and wildlife.[12]
Resistance Management
Mecoprop is a Group 4 herbicide.[12] To mitigate the development of herbicide resistance, it is recommended to:
-
Rotate the use of Mecoprop with herbicides from different groups that control the same weeds.[12]
-
Utilize tank mixtures with herbicides from different groups where permitted.[12]
-
Incorporate Integrated Pest Management (IPM) strategies, including cultural and biological control methods.[12]
Conclusion
While direct agricultural applications of this compound are not documented, the closely related compound Mecoprop is a vital tool in modern agriculture for the selective control of broadleaf weeds. Its efficacy as a synthetic auxin herbicide, combined with a well-understood application protocol for various crops and turf, makes it a valuable asset for growers. Adherence to recommended application rates, timing, and safety precautions is paramount to ensure effective weed control while minimizing risks to human health and the environment. Continued research and adherence to resistance management strategies will be crucial for preserving the utility of Mecoprop and other phenoxy herbicides for future agricultural use.
References
- University of California Statewide IPM Program. (n.d.). mecoprop.
- Grokipedia. (n.d.). Mecoprop. Retrieved January 9, 2026.
- Chemical Warehouse. (n.d.). MCPP (Mecoprop) - Active Ingredient Page. Retrieved January 9, 2026.
- TerraLink. (n.d.). Mecoprop-P. Retrieved January 9, 2026.
- Oj Compagnie. (n.d.). Mecoprop-P. Retrieved January 9, 2026.
- National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem. Retrieved January 9, 2026.
- Loveland Products Canada. (2012). MECOPROP-P HERBICIDE LIQUID.
- Wikipedia. (n.d.). Mecoprop. Retrieved January 9, 2026.
- CymitQuimica. (n.d.). CAS 16484-77-8: (+)-Mecoprop. Retrieved January 9, 2026.
- Beyond Pesticides. (n.d.). Mecoprop ChemicalWatch Factsheet. Retrieved January 9, 2026.
- YouTube. (2024, May 14). Mecoprop: A Selective Herbicide for Broadleaf Weed Control.
- Extension Toxicology Network. (1995, September). MECOPROP. EXTOXNET PIP.
- National Center for Biotechnology Information. (n.d.). Mecoprop-P. PubChem. Retrieved January 9, 2026.
- Chem-Impex. (n.d.). 2-(4-Methylphenoxy)propionic acid. Retrieved January 9, 2026.
- Nova Turf. (2012). MECOPROP-P HERBICIDE LIQUID.
- NationBuilder. (n.d.). Mecoprop (MCPP). Retrieved January 9, 2026.
- Pacific Northwest Pest Management Handbooks. (n.d.). Mecoprop, MCPP. Retrieved January 9, 2026.
- MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Golfdom. (1970, February 27). Try These Tips on Using Dicamba and Mecoprop.
- Benchchem. (n.d.). The Herbicidal Activity of Mecoprop-P: A Technical Guide. Retrieved January 9, 2026.
- MDPI. (n.d.). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Retrieved January 9, 2026.
- SpringerLink. (n.d.). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Retrieved January 9, 2026.
- PubMed. (2007, April 15).
- Benchchem. (n.d.). Mecoprop-P | 16484-77-8. Retrieved January 9, 2026.
- ResearchGate. (n.d.). (PDF)
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The Strategic Application of 3-(4-Methylphenoxy)propanoic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern pharmaceutical development, the selection of appropriate intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. 3-(4-Methylphenoxy)propanoic acid, a member of the aryloxyphenoxypropanoic acid class, represents a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a phenoxy ring linked to a propanoic acid moiety, is prevalent in a range of therapeutic agents, particularly those targeting metabolic and inflammatory pathways.
This technical guide provides an in-depth exploration of the use of this compound as a pharmaceutical intermediate. We will delve into its synthesis, chemical properties, and, most importantly, its application in the construction of complex drug molecules. By understanding the causality behind its use and the practicalities of its implementation, researchers, scientists, and drug development professionals can leverage this versatile intermediate to its full potential.
Physicochemical Properties and Significance
This compound is a solid at room temperature with the following key characteristics:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. |
The significance of this molecule in pharmaceutical synthesis lies in its bifunctional nature. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or other derivatizations, while the phenoxy moiety can be a crucial pharmacophoric element or a scaffold for further functionalization. The methyl group on the phenyl ring can also influence the compound's lipophilicity and metabolic stability, which are key considerations in drug design.
Core Application: Synthesis of a Fenofibrate Analogue
A prime example of the utility of the this compound scaffold is in the synthesis of analogues of fenofibrate, a widely prescribed lipid-lowering agent. Fenofibrate's active metabolite, fenofibric acid, is a 2-phenoxy-2-methylpropanoic acid derivative. The synthesis of a structurally related analogue using this compound highlights the synthetic strategies and the rationale for using this intermediate.
The overall synthetic pathway can be visualized as a multi-step process, often commencing with the synthesis of the intermediate itself, followed by its incorporation into the final drug structure.
Synthetic Workflow Overview
Caption: Synthetic workflow for a fenofibrate analogue using this compound.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a common and robust method for preparing the title intermediate. The reaction proceeds via a nucleophilic substitution where the phenoxide ion of p-cresol attacks the electrophilic carbon of 3-chloropropanoic acid.
Materials:
-
p-Cresol (4-Methylphenol)
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in deionized water.
-
Addition of Reactants: To the stirred NaOH solution, cautiously add p-cresol. Once dissolved, slowly add 3-chloropropanoic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Synthesis of a Fenofibrate Analogue (Amide Formation)
This protocol outlines the conversion of this compound into a representative amide, a common structural motif in many pharmaceuticals.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate substituted aniline (as the coupling partner)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure:
-
Acyl Chloride Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in the chosen aprotic solvent. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (cessation of gas evolution). The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.
-
Amide Coupling: In a separate dry flask under an inert atmosphere, dissolve the substituted aniline and the non-nucleophilic base in the aprotic solvent. Cool the solution to 0 °C.
-
Reaction: To the cooled aniline solution, add a solution of the crude acyl chloride in the same solvent dropwise.
-
Stirring and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Upon completion, quench the reaction with water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
The purity and identity of this compound and its derivatives are crucial for their use in pharmaceutical synthesis. The following analytical techniques are commonly employed:
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid; Detection: UV at a suitable wavelength (e.g., 220 nm, 254 nm). |
| Gas Chromatography (GC) | Purity assessment, often after derivatization (e.g., methylation) to increase volatility. | Column: Capillary column with a suitable stationary phase (e.g., DB-5); Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Electrospray ionization (ESI) is a common technique for these types of molecules. |
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Information for Structurally Related Compounds:
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[1][4]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via methods like the Williamson ether synthesis and its reactive carboxylic acid functionality make it an attractive starting material for the construction of a wide range of drug candidates. As demonstrated by its application in the synthesis of fenofibrate analogues, this intermediate provides a reliable scaffold for developing new therapeutic agents, particularly in the areas of metabolic and inflammatory diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any drug development professional seeking to leverage its potential in their research and development endeavors.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for (R)-2-(4-Chloro-2-methylphenoxy)propionic acid.
- Fisher Scientific. (2024). Safety Data Sheet for 3-(4-Methoxyphenyl)propionic acid.
- U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
- Thermo Fisher Scientific. (2024). Safety Data Sheet for 3-(3,4-Methylenedioxyphenyl)propionic acid.
- CPAChem. (2023). Safety data sheet for Mecoprop.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP5442603B2 - A new synthesis of fenofibrate - Google Patents [patents.google.com]
- 4. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
Application Notes and Protocols: Formulation of 3-(4-Methylphenoxy)propanoic Acid for Biological Assays
Introduction: The Critical Role of Formulation in Preclinical Research
3-(4-Methylphenoxy)propanoic acid is a small molecule belonging to the phenoxypropanoic acid class of compounds. This class has been investigated for a range of biological activities, making analogues like this one interesting candidates for screening in various biochemical and cell-based assays. The reliability and reproducibility of data generated from such studies are fundamentally dependent on the precise and appropriate formulation of the test compound. Improper formulation can lead to significant experimental artifacts, including inaccurate concentration determination, poor bioavailability in cell culture, and misleading structure-activity relationships.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of this compound. As a carboxylic acid-containing molecule, it presents specific challenges, primarily related to its limited aqueous solubility. This guide will move beyond simple step-by-step instructions to explain the underlying physicochemical principles, offering a decision-making framework for selecting the most appropriate vehicle and protocol for your specific experimental needs.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the cornerstone of a successful formulation strategy. The key parameters for this compound are summarized below.
| Parameter | Value | Source / Method | Significance for Formulation |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] | Essential for calculating molarity. |
| Molecular Weight | 180.20 g/mol | PubChem[1] | Required for preparing solutions of known concentration. |
| Appearance | White to off-white solid (predicted) | General for class | Indicates the starting physical state of the compound. |
| pKa (Predicted) | ~4.1 - 4.7 | Prediction for similar structures[2][3] | As a carboxylic acid, its charge state and solubility are highly pH-dependent. Above its pKa, it exists as the more soluble carboxylate anion. |
| LogP (Predicted) | ~2.1 | Prediction for similar structures[4] | Indicates moderate lipophilicity, suggesting poor solubility in aqueous media and a preference for organic solvents. |
| Aqueous Solubility | Sparingly soluble / Poor | Inferred from LogP and structure | Direct dissolution in aqueous buffers is not feasible for high-concentration stocks. |
| Organic Solvents | Readily soluble in DMSO and ethanol | Common practice for similar compounds[5] | These are the primary choices for creating high-concentration stock solutions. |
Core Principles for Formulating Carboxylic Acids
The primary challenge with this compound is its poor water solubility. The formulation goal is to create a homogenous solution that remains stable upon dilution into the final aqueous assay medium, ensuring the compound is fully available to interact with the biological target.
The Stock Solution and Working Solution Paradigm
A two-step process is standard practice for preparing small molecules for biological assays[6][7]:
-
Primary Stock Solution: A high-concentration (e.g., 10-50 mM) solution is prepared in a non-aqueous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and miscibility with water.
-
Working Solution: The primary stock is serially diluted into the final aqueous buffer or cell culture medium to achieve the desired assay concentrations. This step is critical, as it is where precipitation often occurs if not performed correctly.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the foundational step of creating a concentrated, stable stock solution, which will be the source for all subsequent dilutions.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered, cell culture grade
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Methodology:
-
Calculate Required Mass:
-
Use the formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM solution: Mass (mg) = 10 mM × 1 mL × 180.20 g/mol / 1000 = 1.802 mg
-
-
Weighing the Compound:
-
Tare a sterile amber vial on a calibrated analytical balance.
-
Carefully weigh 1.802 mg of this compound directly into the tared vial.
-
Rationale: Using an amber vial protects the compound from potential photodegradation, a common issue for aromatic compounds[5].
-
-
Dissolution:
-
Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Rationale: Anhydrous DMSO prevents the introduction of water, which can affect the long-term stability of some compounds.
-
-
Verification of Dissolution:
-
Visually inspect the solution against a light source to ensure there are no visible solid particles. The solution should be clear and homogenous.
-
If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be effective.
-
-
Storage and Handling:
-
Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage (>1 month), aliquot the stock solution into smaller, single-use volumes and store at -80°C. For short-term storage (≤1 month), -20°C is sufficient[5].
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and moisture introduction into the stock solution.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This is the most critical step where precipitation can occur. The key is to dilute the DMSO stock into the aqueous medium in a manner that allows for rapid dispersion.
Methodology:
-
Thaw Stock Solution:
-
Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
-
Serial Dilution:
-
Prepare the desired final concentration by diluting the stock solution directly into the cell culture medium or assay buffer.
-
CRITICAL STEP: Always add the small volume of DMSO stock into the larger volume of aqueous medium while gently vortexing or swirling. Never add the aqueous medium to the DMSO stock, as this will cause the compound to precipitate ("crash out").
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Pipette 999 µL of the desired cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM DMSO stock solution to the medium.
-
Immediately cap the tube and mix thoroughly by inversion or gentle vortexing.
-
-
-
Solvent Concentration and Control:
-
Ensure the final concentration of DMSO in the assay is well-tolerated by the cells, typically below 0.5% (v/v) . In the example above, the final DMSO concentration is 0.1%.
-
MANDATORY: Always include a vehicle control in your experiment. This control should contain cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This allows you to differentiate the effects of the compound from any effects of the solvent itself.
-
Workflow for Stock and Working Solution Preparation
The following diagram outlines the standard procedure for preparing this compound for biological screening.
Caption: Standard workflow from solid compound to final assay plate.
Advanced Formulation Strategies for Solubility Enhancement
If precipitation is observed upon dilution into aqueous media even with the standard protocol, the following advanced strategies can be employed.
pH Adjustment
The carboxylic acid moiety of this compound is the key to this strategy. By increasing the pH of the final solution to be at least 1-2 units above the compound's pKa (~4.1-4.7), the equilibrium will shift to the deprotonated, anionic carboxylate form, which is significantly more water-soluble.
Protocol:
-
Prepare a stock solution in DMSO as described in Protocol 1.
-
Use an assay buffer with a pH of 7.4 or higher (e.g., PBS or HEPES).
-
When diluting the DMSO stock into the buffer, ensure rapid mixing. The basicity of the buffer will facilitate the deprotonation and solubilization of the compound.
-
For in vivo formulations, a basic saline solution can be prepared by adding a small amount of NaOH.
Use of Solubilizing Excipients
When high concentrations are needed, especially for in vivo studies, excipients can dramatically improve solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules like this compound, effectively shielding the hydrophobic parts from water and increasing apparent solubility.
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
-
Method: Prepare the aqueous vehicle by first dissolving HP-β-CD (e.g., 10-40% w/v) in the buffer. Then, slowly add the DMSO stock of the compound to the cyclodextrin solution while vortexing.
-
-
Surfactants: For preparing stable suspensions or micellar solutions for oral or parenteral administration, non-ionic surfactants are often used.
-
Recommended Agents: Tween® 80 (Polysorbate 80) or Pluronic® F-68.
-
Method: A common vehicle for animal studies is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1-0.5% (v/v) Tween® 80 in water. The compound (dissolved in a minimal amount of co-solvent if necessary) is added to this vehicle and homogenized.
-
Caution: Surfactants can have their own biological effects, such as inhibiting P-glycoprotein efflux transporters, which could alter the pharmacokinetics of the compound[2][8]. Appropriate vehicle control groups are essential.
-
Decision-Making Flowchart for Formulation
Caption: Decision tree for selecting the appropriate formulation protocol.
Troubleshooting Common Formulation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms upon dilution in aqueous buffer. | 1. Final concentration exceeds aqueous solubility.2. Improper dilution technique (adding water to DMSO).3. Low temperature of the aqueous buffer. | 1. Lower the final concentration.2. Re-make the dilution by adding the DMSO stock to the aqueous buffer with vigorous mixing.3. Ensure the aqueous buffer is at room temperature or 37°C.4. Employ an advanced strategy (pH adjustment or cyclodextrins). |
| Vehicle control shows toxicity or unexpected activity. | 1. Final DMSO concentration is too high (>0.5%).2. The cell line is particularly sensitive to DMSO.3. Contamination in the solvent or buffer. | 1. Reduce the final DMSO concentration by lowering the concentration of the primary stock.2. Test lower DMSO concentrations (e.g., 0.1%, 0.05%) to find the maximum tolerated level.3. Use fresh, high-purity, sterile-filtered reagents. |
| Inconsistent results between experiments. | 1. Instability of the compound in the stock solution (degradation).2. Inaccurate pipetting of viscous DMSO stock.3. Use of non-homogenous (precipitated) working solutions. | 1. Prepare fresh stock solutions. Store aliquots at -80°C and protect from light[5].2. Use positive displacement pipettes or reverse pipetting technique for viscous DMSO.3. Visually inspect all working solutions for clarity before adding to the assay. |
| Solution appears colored or cloudy over time. | 1. Compound degradation (oxidation or photodegradation).2. Bacterial or fungal contamination. | 1. Store stock solutions protected from light (amber vials) and oxygen (use anhydrous solvents, cap tightly)[5].2. Use sterile filtration for stock solutions and maintain aseptic technique during dilutions. |
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Application Notes and Protocols for High-Throughput Screening and Efficacy Testing of Novel Herbicidal Compounds
Introduction: A Strategic Approach to Herbicide Discovery
The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel herbicidal compounds with diverse modes of action. The journey from a candidate molecule to a commercially viable herbicide is a rigorous, multi-stage process rooted in robust scientific methodology. This guide provides a comprehensive overview of the experimental protocols for assessing the herbicidal activity of new compounds, designed for researchers, scientists, and drug development professionals in the agrochemical sector. Our focus is on establishing a self-validating system of protocols that ensures technical accuracy and generates reliable, reproducible data. The traditional "spray and pray" approach to herbicide discovery, while historically successful, is giving way to more strategic, mechanism-informed screening cascades.[1] This guide will detail a logical progression of assays, from high-throughput primary screens to detailed whole-plant efficacy trials, providing the rationale behind each experimental choice.
Part 1: The Herbicide Discovery Workflow: A Multi-Tiered Screening Cascade
The discovery and development of a new herbicide follows a structured, tiered approach designed to efficiently identify promising lead compounds from large chemical libraries. This process is designed to minimize costs and resources by progressively advancing only the most potent and selective candidates.
Caption: A multi-tiered workflow for herbicide discovery.
Part 2: Primary Screening - High-Throughput Identification of Bioactive Molecules
The initial phase of discovery involves screening large libraries of chemical compounds to identify "hits" that exhibit biological activity. These primary screens are typically conducted in a high-throughput format using in vitro or cell-based assays to maximize efficiency and minimize compound requirements.
In Vitro and Cell-Based Assays
-
Rationale: These assays are rapid, cost-effective, and require minimal amounts of the test compound.[2][3] They are designed to identify molecules that interact with a specific molecular target or disrupt a fundamental cellular process.
-
Methodologies:
-
Target-based assays: These assays measure the direct interaction of a compound with a known herbicidal target enzyme (e.g., acetolactate synthase (ALS), 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase).[4][5]
-
Cell-based assays: These utilize whole cells, such as green algae (e.g., Chlorella pyrenoidosa, Chlamydomonas reinhardtii), to assess broader physiological effects like inhibition of photosynthesis or cell division.[6][7] Suspension cultures are particularly useful for high-throughput screening.[6]
-
-
Protocol: Algal Suspension Culture Assay
-
Culture Preparation: Grow a unialgal culture of Chlorella pyrenoidosa in a suitable liquid medium to a logarithmic growth phase.
-
Compound Application: In a 96-well microplate, dispense the algal culture. Add the test compounds at a single, high concentration (e.g., 100 µM). Include a solvent control (e.g., DMSO) and a positive control with a known herbicide.
-
Incubation: Incubate the plates under controlled conditions of light and temperature.
-
Assessment: After a defined period (e.g., 72 hours), measure the algal growth inhibition using spectrophotometry (optical density at a specific wavelength) or chlorophyll fluorescence.
-
Hit Identification: Compounds causing a statistically significant reduction in algal growth compared to the solvent control are considered "hits."
-
Part 3: Secondary Screening - Whole Organism Confirmation
Hits from primary screening are advanced to secondary screening to confirm their activity in a whole-plant system. These assays are often miniaturized to conserve space and resources while providing a more biologically relevant context than in vitro tests.
Miniaturized Whole-Plant Assays
-
Rationale: Whole-plant assays integrate critical factors for herbicidal activity, including uptake, translocation, and metabolism, which are not captured in in vitro systems.[1]
-
Methodology: Small pots or multi-well plates are used to grow indicator plant species.
-
Protocol: Agar-Based Multi-Well Plate Assay
-
Plate Preparation: Fill multi-well plates with a nutrient-agar medium.
-
Seed Sowing: Sow surface-sterilized seeds of a sensitive indicator species (e.g., Arabidopsis thaliana, cress) onto the agar.
-
Compound Application: Apply the test compounds to the agar surface or incorporate them into the medium before sowing.
-
Incubation: Place the plates in a growth chamber with controlled light, temperature, and humidity.
-
Assessment: After a set period (e.g., 7-14 days), visually assess herbicidal effects such as germination inhibition, root and shoot growth reduction, and chlorosis. Digital imaging and automated analysis can enhance objectivity and throughput.[8][9]
-
Part 4: Tertiary Screening - Greenhouse Bioassays for Efficacy and Selectivity
Compounds that demonstrate consistent activity in secondary screens are promoted to more extensive greenhouse bioassays. These trials are designed to determine the herbicidal efficacy against a range of weed species and the selectivity (crop safety) on relevant crop species.
Pre-Emergence Herbicide Testing
-
Rationale: This protocol evaluates the ability of a compound to control weeds before they emerge from the soil. The compound is applied to the soil surface after planting the seeds of both weed and crop species.
-
Protocol: Greenhouse Pot Study for Pre-Emergence Activity
-
Pot Preparation: Fill pots with a standardized soil mix.
-
Sowing: Plant seeds of selected weed and crop species at a uniform depth.[2][3]
-
Herbicide Application: Apply the test compound uniformly to the soil surface using a laboratory track sprayer to simulate field application.[2] Treatments should include a range of doses, an untreated control, and a commercial standard.
-
Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed, typically from below to avoid disturbing the treated soil surface.[2]
-
Efficacy Assessment: At regular intervals (e.g., 14 and 28 days after treatment), visually assess weed control and crop injury using a percentage scale (0% = no effect, 100% = complete kill).[2] Also, measure plant height and collect above-ground biomass for quantitative analysis.
-
Post-Emergence Herbicide Testing
-
Rationale: This protocol assesses the efficacy of a compound on established weeds. The compound is applied directly to the foliage of the plants.
-
Protocol: Greenhouse Pot Study for Post-Emergence Activity
-
Plant Growth: Grow weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).[2][3]
-
Herbicide Application: Apply the test compound to the foliage using a laboratory track sprayer. Include an appropriate adjuvant if required.
-
Growth Conditions: Return the pots to the greenhouse. Avoid overhead watering for at least 24 hours to allow for herbicide absorption.
-
Efficacy Assessment: Assess phytotoxicity and weed control at regular intervals as described for the pre-emergence protocol. Symptoms of post-emergence herbicides can vary widely depending on the mode of action, from rapid membrane disruption to slow growth inhibition and discoloration.[10]
-
Caption: Workflow for pre- and post-emergence greenhouse bioassays.
Part 5: Advanced Characterization - Dose-Response and Mechanism of Action Studies
Promising lead compounds undergo more detailed characterization to determine their potency and potential mode of action (MOA).
Dose-Response Analysis
-
Rationale: Dose-response studies are crucial for quantifying the herbicidal potency of a compound.[11][12] They involve treating plants with a range of herbicide concentrations to determine the dose required to achieve a certain level of control (e.g., 50% inhibition, denoted as ED50 or GR50).
-
Methodology:
-
Experimental Setup: Conduct a greenhouse bioassay (pre- or post-emergence) with a wider range of application rates for the test compound, typically 6-8 doses.[3] The rates should be selected to bracket the expected ED50 value.
-
Data Collection: Collect quantitative data, such as plant biomass (fresh or dry weight), at the end of the experiment.
-
Data Analysis: Analyze the data using non-linear regression models. The log-logistic model is widely used and considered a standard for herbicide dose-response analysis.[11][12] This analysis will yield key parameters such as the ED50 value.
-
| Parameter | Description | Importance |
| ED10 | The effective dose that causes a 10% response (e.g., growth reduction). | Often used as a measure of crop tolerance.[13] |
| ED50 | The effective dose that causes a 50% response. | A standard measure of herbicide potency; the lower the ED50, the more potent the herbicide.[11][13] |
| ED90 | The effective dose that causes a 90% response. | Often used as a measure of weed control efficacy.[13] |
Investigating the Mechanism of Action (MOA)
-
Rationale: Understanding the MOA of a novel herbicide is critical for managing resistance and for its strategic placement in the market.
-
Methodologies:
-
Symptomology: Careful observation of injury symptoms can provide initial clues about the MOA. For example, rapid cell membrane disruption suggests a different MOA than slow, systemic growth inhibition.[10]
-
Biochemical Assays: If a target is suspected, specific enzyme inhibition assays can be performed.
-
Molecular Techniques: Advanced molecular methods, such as transcriptomics and proteomics, can provide a more unbiased view of the cellular processes affected by the herbicide.[14]
-
Conclusion: A Pathway to Innovative Weed Management
The protocols outlined in this guide provide a robust framework for the systematic evaluation of new herbicidal compounds. By adhering to these principles of scientific integrity, from high-throughput screening to in-depth physiological studies, researchers can confidently identify and advance promising candidates for the next generation of weed management solutions. The emphasis on understanding the causality behind experimental choices and the use of self-validating systems are paramount to the success of any herbicide discovery program.
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- Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - Health Canada.
- Log-Logistic Analysis of Herbicide Dose-Response Relationships - Cambridge University Press & Assessment.
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- Automated Herbicide Screening - PHENOSPEX.
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- Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Publishing.
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- Protocol for Identifying, Evaluating, and Using New Herbicides - BLM National NEPA Register.
- Understanding the Screening Process of New Molecules - University of East Anglia.
- Testing for herbicide susceptibility and resistance - WeedSmart.
- Final Trial Report - Agriculture and Horticulture Development Board.
- A Rapid and Simple Bioassay Method for Herbicide Detection - PMC - NIH.
- Research Methods in Weed Science: Statistics - Cambridge University Press & Assessment.
- HERBICIDE TEST METHODS - Pace Analytical.
- Pesticide & Herbicide Analysis Solutions - Waters Corporation.
- What Are The Key Steps In Pesticide Residue Testing Workflow? - Kintek Detection.
- Visualization of pesticide concentration testing in the field - ResearchGate.
- Analytical Methods and Procedures for Pesticides - US EPA.
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Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Chemical Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of In Vitro Cytotoxicity Assessment
The journey of a novel chemical compound from discovery to a potential therapeutic agent is a rigorous one, with safety and efficacy being paramount. A critical initial step in this process is the assessment of a compound's cytotoxic potential. In vitro cytotoxicity assays serve as a fundamental tool, providing essential insights into the concentration-dependent toxicity of a compound on cultured cells. These assays are indispensable for high-throughput screening of large compound libraries, elucidating mechanisms of cell death, and prioritizing promising candidates for further preclinical development.[1] This guide provides a comprehensive overview of the principles, detailed protocols for key assays, and best practices for experimental design and data interpretation, empowering researchers to generate robust and reliable cytotoxicity data.
Chapter 1: Foundational Principles of In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are a broad category of tests that measure the harmful effects of a chemical compound on cells in culture.[2][3] The choice of a specific assay depends on the research question, the nature of the compound, and the cell type being investigated.[1] These assays are predicated on the measurement of various cellular parameters that are indicative of cell health, such as metabolic activity, membrane integrity, and the activation of specific cell death pathways.[1]
Key Cellular Parameters Measured:
-
Metabolic Activity: Healthy, proliferating cells exhibit robust metabolic activity. Assays like the MTT and MTS assays measure the activity of mitochondrial dehydrogenases, which is directly proportional to the number of viable cells.[4][5]
-
Cell Membrane Integrity: A compromised cell membrane is a hallmark of necrosis or late-stage apoptosis. The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, indicating a loss of membrane integrity.[6][7]
-
Lysosomal Integrity: The Neutral Red uptake assay is based on the ability of viable cells to incorporate and sequester the neutral red dye within their lysosomes.[8][9][10][11]
-
Apoptosis: Programmed cell death, or apoptosis, is a controlled process involving the activation of a cascade of enzymes called caspases.[12][13][14] Assays that measure caspase activity can provide insights into the mechanism of cell death induced by a compound.[12][13][15][16]
Advantages and Limitations of In Vitro Approaches
| Advantages | Limitations |
| High-throughput and cost-effective[3] | Lack of systemic metabolic effects |
| Reduced use of animal models | May not fully recapitulate the in vivo microenvironment[17] |
| Mechanistic insights into cytotoxicity | Cell lines may not represent the heterogeneity of tumors[18] |
| Requires small amounts of compound | Potential for compound interference with assay chemistry[19] |
Chapter 2: A Practical Guide to Common Cytotoxicity Assays
This chapter provides detailed protocols for several widely used cytotoxicity assays. Each protocol is designed to be a self-validating system, emphasizing the importance of appropriate controls.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5][20] The amount of formazan produced is proportional to the number of viable cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the novel compound. Include vehicle-only controls (e.g., DMSO, the solvent for the compound, at the same final concentration as in the treated wells) and untreated controls.[19]
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21][22]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[21]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20][21] Mix gently on an orbital shaker to ensure complete solubilization.[20]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
The absorbance values are directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%, is a key metric of a compound's potency.[23][24] This can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or online tools.[23][25][26]
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme LDH from cells with a compromised plasma membrane.[6][7][27] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[6][27][28]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). It is crucial to have a "maximum LDH release" control, which is achieved by treating a set of wells with a lysis buffer.[28][29]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[27]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[28]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6][28]
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
The Neutral Red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8][9][10][11] The amount of dye retained is proportional to the number of viable cells.[8][30]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Neutral Red Incubation: After compound treatment, remove the medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.[8]
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[30]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and incubate with gentle shaking for 10 minutes to extract the dye from the lysosomes.[8]
-
Data Acquisition: Measure the absorbance at approximately 540 nm.[30]
Caspase Activity Assays: Detecting Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis.[12][13][14] Caspase activity assays utilize specific peptide substrates that are cleaved by active caspases, leading to the release of a detectable reporter molecule (colorimetric or fluorometric).[12][15][16]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound as previously described.
-
Caspase Reagent Addition: Add the caspase-3/7 reagent, which contains the DEVD peptide conjugated to a fluorescent reporter, to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
Chapter 3: Experimental Design and Best Practices
A well-designed experiment is crucial for obtaining reliable and reproducible cytotoxicity data.
Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[31] For general cytotoxicity screening, commonly used cancer cell lines such as HeLa or HEK293 can be employed.[32][33] For more specific studies, it is important to select a cell line that is relevant to the intended therapeutic target or potential site of toxicity.[32] For example, for orally administered drugs, Caco-2 or HT29 cells, which are models of the intestinal epithelium, would be appropriate choices.[32] For assessing potential liver toxicity, HepG2 cells are a common model.[32] It is also important to use low-passage cells and regularly test for mycoplasma contamination to ensure cell health and consistency.[34]
Compound Handling and Dosing
-
Solubility: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO. The final concentration of the solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[19]
-
Dose Range: A wide range of compound concentrations should be tested to generate a complete dose-response curve and accurately determine the IC50 value. A logarithmic serial dilution is commonly used.
The Importance of Controls
-
Untreated Control: Cells incubated with culture medium only, to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound, to account for any effects of the solvent itself.[29]
-
Positive Control: A known cytotoxic compound should be included to validate the assay's performance.
-
Media-only Control: Wells containing only culture medium and the assay reagent, to determine the background signal.[35]
Multiplexing Assays: A More Comprehensive View
Multiplexing, or combining different assays in the same well, can provide a more comprehensive picture of a compound's cytotoxic effects.[36][37][38] For example, one could simultaneously measure cell viability (e.g., with a fluorescent live-cell protease substrate) and cytotoxicity (e.g., with a fluorescent dead-cell protease substrate) to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.[36][38]
Chapter 4: Data Interpretation, Troubleshooting, and Reporting
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, "edge effects" in the plate.[19][34] | Ensure a homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[19][34][35] |
| Low Absorbance/Fluorescence Signal | Too few cells, insufficient incubation time, inactive reagents.[19][35] | Optimize cell seeding density, increase incubation time, and use fresh reagents.[19][35] |
| High Background Signal | Microbial contamination, interference from phenol red in the medium, serum components.[19][34] | Visually inspect for contamination, use phenol red-free medium, and consider using serum-free medium during the assay incubation.[19][34] |
Reporting Results
A comprehensive report should include:
-
Details of the cell line used (source, passage number).
-
A clear description of the assay protocol.
-
The concentration range of the tested compound.
-
The IC50 value with confidence intervals.
-
Dose-response curves.
-
Data from at least three independent experiments.
Conclusion
In vitro cytotoxicity assays are a cornerstone of modern drug discovery and toxicology. By understanding the principles behind these assays, following robust protocols, and implementing best practices in experimental design, researchers can generate high-quality, reproducible data. This information is critical for making informed decisions about the progression of novel chemical compounds through the drug development pipeline. The strategic use of multiplexed assays can further enhance the depth of understanding of a compound's biological effects, ultimately contributing to the development of safer and more effective therapeutics.
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Application Notes and Protocols for Determining the Plant Growth Promoting Activity of a New Compound
Introduction: The Quest for Novel Plant Growth Promulators
The ever-increasing global population and the escalating challenges of climate change necessitate innovative solutions to enhance agricultural productivity and ensure food security. Chemical fertilizers and pesticides have historically played a significant role in boosting crop yields, but their environmental impact has prompted a search for more sustainable alternatives. Plant growth-promoting (PGP) compounds, which can be of natural or synthetic origin, offer a promising avenue to improve plant vigor, yield, and resilience to environmental stresses.[1][2][3] These compounds can act through a variety of mechanisms, including mimicking or modulating the activity of endogenous plant hormones, enhancing nutrient uptake, and bolstering plant defense systems.[4][5]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the plant growth-promoting potential of a new compound. The protocols outlined herein are designed to be robust and self-validating, progressing from rapid in vitro screens to more complex in vivo and physiological assessments. By understanding the causality behind each experimental choice, researchers can generate reliable and reproducible data to support the development of novel PGP agents.
Section 1: Foundational In Vitro Assays for Initial Screening
The initial evaluation of a new compound's PGP activity should begin with simple, rapid, and cost-effective in vitro assays. These assays provide a first indication of bioactivity and help in prioritizing candidates for further testing.
Seed Germination Assay
Scientific Rationale: Seed germination is a critical first step in the plant life cycle and is tightly regulated by hormonal and environmental cues.[5][6] A compound that promotes or inhibits germination can have a profound impact on crop establishment. This assay assesses the effect of the test compound on the percentage and rate of seed germination.
Protocol:
-
Seed Selection and Sterilization: Select high-quality, uniform seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish). Surface sterilize the seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 1-2% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Preparation of Test Solutions: Prepare a stock solution of the new compound in a suitable solvent (e.g., DMSO, ethanol). Create a dilution series to test a range of concentrations. Include a solvent-only control and a negative control (sterile water).
-
Assay Setup: Place a sterile filter paper in a Petri dish (9 cm).[7] Pipette a fixed volume (e.g., 3-5 mL) of each test solution or control onto the filter paper, ensuring it is evenly moistened but not saturated.[8]
-
Seed Plating: Carefully place a predetermined number of sterilized seeds (e.g., 50-100) on the moistened filter paper in each Petri dish.[7]
-
Incubation: Seal the Petri dishes with parafilm and incubate in a controlled environment (e.g., 22-25°C, with a defined light/dark cycle or in complete darkness, depending on the plant species).[7]
-
Data Collection: Record the number of germinated seeds (radicle emergence) daily for a period of 7-10 days.[6][8]
-
Data Analysis: Calculate the germination percentage for each treatment and control. The germination rate can also be determined using metrics like the Mean Germination Time (MGT).
Root Elongation Assay
Scientific Rationale: Root development is crucial for water and nutrient uptake and is heavily influenced by phytohormones, particularly auxins.[3][9] This assay evaluates the effect of the compound on primary root growth and the formation of lateral roots, providing insights into its potential auxin-like activity.
Protocol:
-
Seedling Preparation: Germinate sterilized seeds on a vertical agar plate containing a suitable growth medium (e.g., Murashige and Skoog - MS medium).
-
Transfer to Treatment Plates: Once the radicles have emerged and reached a length of approximately 0.5-1 cm, transfer the seedlings to new vertical agar plates containing the test compound at various concentrations.
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions.
-
Data Collection: Mark the position of the root tip at the time of transfer. After a defined period (e.g., 3-7 days), measure the length of the primary root from the mark to the new root tip. Count the number of lateral roots.
-
Data Analysis: Compare the primary root length and the number of lateral roots in the treated seedlings to the control seedlings.
Section 2: In Vivo Pot Trials for Whole-Plant Assessment
Following promising results from in vitro assays, the next logical step is to evaluate the compound's effect on whole plants grown in a more realistic, albeit controlled, environment.
Experimental Workflow for Pot Trials
Caption: Workflow for conducting plant growth promotion pot trials.
Key Morphological and Physiological Parameters to Measure
The following table summarizes critical parameters to assess the plant growth-promoting activity of the compound in pot trials.
| Parameter | Method of Measurement | Scientific Rationale |
| Shoot and Root Biomass | Harvest plants, separate shoots and roots, and measure their fresh weight. Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight. | Increased biomass is a direct indicator of enhanced plant growth. |
| Plant Height and Leaf Area | Measure plant height from the soil surface to the apical meristem. Leaf area can be measured using a leaf area meter or image analysis software. | These parameters reflect the overall vegetative growth and photosynthetic capacity of the plant. |
| Chlorophyll Content | Extract chlorophyll from leaf tissue using a solvent like 80% acetone or ethanol and measure the absorbance spectrophotometrically at 645 nm and 663 nm.[10][11] | Chlorophyll is essential for photosynthesis, and its content can indicate the plant's photosynthetic efficiency and overall health.[10] |
| Stomatal Conductance | Use a porometer or an infrared gas analyzer (IRGA) to measure the rate of gas exchange through the stomata on the leaf surface.[12][13][14] | Stomatal conductance is a key indicator of the plant's water status and photosynthetic activity.[12][15] |
Detailed Protocol for Chlorophyll Content Determination
-
Sample Collection: Collect a known weight (e.g., 100 mg) of fresh leaf tissue.
-
Extraction: Homogenize the leaf tissue in 10 mL of 80% acetone.[10] The extraction should be performed in dim light to prevent chlorophyll degradation.
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[11]
-
Calculation: Use the following equations to calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations[11]:
-
Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] x (V / (1000 x W))
-
Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] x (V / (1000 x W))
-
Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] x (V / (1000 x W))
-
Where V = final volume of the extract (mL) and W = fresh weight of the leaf tissue (g).
-
Section 3: Investigating the Mechanism of Action
Understanding how a new compound promotes plant growth is crucial for its development and application. The following section explores key hormonal signaling pathways and stress tolerance assays.
Phytohormone Signaling Pathways
Many PGP compounds exert their effects by modulating the signaling pathways of key plant hormones such as auxins, gibberellins, and cytokinins.[16][17][18][19]
-
Auxin Signaling: Auxins are central to cell division, elongation, and differentiation.[4][9] The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response genes by ARF transcription factors.[20][21][22][23]
Caption: Simplified diagram of the auxin signaling pathway.
-
Gibberellin Signaling: Gibberellins (GAs) are crucial for processes like seed germination, stem elongation, and flowering.[5][24][25] GA signaling involves the GA-mediated degradation of DELLA proteins, which are repressors of plant growth.[24][26][27][28]
-
Cytokinin Signaling: Cytokinins regulate cell division and shoot formation.[29] The cytokinin signaling pathway is a multi-step phosphorelay system similar to two-component systems in bacteria.[30][31]
Plant Stress Tolerance Assays
A key attribute of many PGP compounds is their ability to enhance plant tolerance to abiotic stresses such as drought, salinity, and extreme temperatures.[32][33][34][35]
Protocol for a Simple Drought Stress Assay:
-
Plant Growth: Grow plants in pots under well-watered conditions until they reach a specific developmental stage.
-
Treatment Application: Apply the test compound to one group of plants, while a control group receives a mock treatment.
-
Drought Induction: Withhold water from both groups of plants.
-
Monitoring: Monitor the plants for visible signs of wilting and record the time it takes for symptoms to appear.
-
Re-watering and Recovery: After a defined period of drought stress, re-water the plants and assess their ability to recover.
-
Data Analysis: Compare the survival rate and recovery of the treated plants to the control plants.
Section 4: Data Interpretation and Conclusion
The systematic evaluation of a new compound using the tiered approach described in these application notes will generate a comprehensive dataset. Statistical analysis of the data is essential to determine the significance of the observed effects. A compound that consistently demonstrates positive effects across multiple assays, from in vitro screens to whole-plant physiological assessments, can be considered a promising candidate for further development as a plant growth promoter.
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creating stock solutions of sparingly soluble carboxylic acids
Application Note & Protocol
Title: Strategies for the Preparation of Stock Solutions from Sparingly Soluble Carboxylic Acids
Abstract
Carboxylic acids are a cornerstone of pharmaceutical and chemical research, yet their frequent low aqueous solubility presents a significant hurdle in experimental workflows. The reliable preparation of concentrated stock solutions is a critical first step for ensuring accurate and reproducible results in downstream applications such as high-throughput screening, cell-based assays, and formulation development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and techniques for solubilizing sparingly soluble carboxylic acids. We will explore the underlying physicochemical principles, offer step-by-step protocols for pH-mediated and co-solvent-based dissolution, and discuss essential validation and quality control measures.
Introduction: The Challenge of Sparingly Soluble Carboxylic Acids
Carboxylic acids are organic compounds characterized by the presence of at least one carboxyl functional group (-COOH). While short-chain carboxylic acids are often readily soluble in water, solubility tends to decrease significantly as the carbon chain length and overall molecular weight increase. This is due to the increasing dominance of the hydrophobic hydrocarbon portion of the molecule over the polar carboxyl group. In drug discovery, many potent active pharmaceutical ingredients (APIs) are complex carboxylic acids with poor aqueous solubility, making their handling and testing a non-trivial challenge.
The primary goal when preparing a stock solution is to achieve a fully solubilized, stable, and sufficiently concentrated solution that can be accurately diluted into the final experimental medium without precipitation. The choice of solubilization strategy is dictated by the physicochemical properties of the specific carboxylic acid and the constraints of the downstream application.
Understanding the Physicochemical Drivers of Solubility
A successful solubilization strategy begins with an understanding of the key properties of the target molecule. The interplay between the acidic nature of the carboxyl group and the overall lipophilicity of the molecule is paramount.
The Role of pKa and pH
The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For a carboxylic acid, the carboxyl group (-COOH) is non-ionized at low pH and becomes ionized (deprotonated) to its conjugate base, the carboxylate anion (-COO⁻), as the pH increases.
The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation :
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the ionized carboxylate form.
-
[HA] is the concentration of the non-ionized carboxylic acid form.
The ionized carboxylate form is significantly more polar and thus more soluble in aqueous media than the non-ionized form. Therefore, adjusting the pH of the solution to be at least 1.5 to 2 units above the pKa of the carboxylic acid will dramatically increase its solubility by converting it to its salt form.
Lipophilicity and Polarity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity or hydrophobicity. A higher LogP value indicates greater lipophilicity and generally corresponds to lower aqueous solubility. For carboxylic acids, as the size of the non-polar alkyl or aryl backbone increases, the LogP value increases, and aqueous solubility decreases.
Pre-Dissolution Strategy: A Step-by-Step Guide
Before proceeding to the bench, a well-defined strategy can save significant time and resources. The following workflow outlines the decision-making process for selecting an appropriate solubilization method.
Caption: Decision workflow for selecting a solubilization method.
Experimental Protocols
Safety Precaution: Always handle organic solvents and concentrated acids/bases within a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: pH-Mediated Solubilization in Aqueous Buffer
This method is ideal for carboxylic acids with a pKa in the range of 3-6 and when an aqueous, organic solvent-free stock solution is desired.
Principle: By adding a base, the pH of the solution is raised above the pKa of the carboxylic acid, converting it into its more soluble salt form.
Caption: Effect of pH on carboxylic acid ionization and solubility.
Materials:
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Sparingly soluble carboxylic acid powder
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Deionized water or buffer of choice (e.g., PBS, HEPES)
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Base solution: 1 M NaOH or 1 M KOH
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Acid solution: 1 M HCl (for pH adjustment if needed)
-
Calibrated pH meter
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Vortex mixer and/or sonicator
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the carboxylic acid powder into a sterile conical tube or glass vial.
-
Initial Suspension: Add approximately 80% of the final desired volume of the aqueous buffer. The compound will likely form a suspension.
-
Basification: While gently stirring or vortexing, add the 1 M NaOH solution dropwise. Monitor the suspension closely. As the pH increases, the powder will begin to dissolve.
-
Monitor pH: Use a calibrated pH meter to track the pH of the solution. Continue adding base until the solution becomes clear. Aim for a final pH that is at least 1.5-2 units above the compound's pKa. For example, for a compound with a pKa of 4.5, a final pH of 6.5 to 7.5 is a good target.
-
Complete Dissolution: Once all the solid has dissolved, continue to mix for an additional 10-15 minutes to ensure complete solubilization. A brief sonication in a water bath can aid this process.
-
Final Volume Adjustment: Adjust the volume to the final desired level with the buffer.
-
Final pH Check: Measure the final pH of the stock solution and record it. If the pH is too high, it can be carefully back-titrated with 1 M HCl, but be cautious as this can cause precipitation if the pH drops below the critical level.
-
Sterilization and Storage: Sterile filter the solution through a 0.22 µm filter into a sterile, labeled storage container. Store at the appropriate temperature (e.g., 4°C or -20°C) as determined by the compound's stability.
Protocol 2: Co-Solvent System
This method is used when pH adjustment is not desirable or is insufficient to achieve the target concentration. Dimethyl sulfoxide (DMSO) is the most common co-solvent for creating high-concentration stock solutions.
Principle: Co-solvents like DMSO are strong, water-miscible organic solvents that can disrupt the intermolecular forces (like crystal lattice energy) in the solid compound and solvate the hydrophobic portions of the molecule, thereby increasing solubility.
Materials:
-
Sparingly soluble carboxylic acid powder
-
High-purity, anhydrous DMSO
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the carboxylic acid powder into a glass vial or a DMSO-compatible tube.
-
Add Co-Solvent: Add the required volume of DMSO to achieve the target concentration.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously. Gentle warming (e.g., to 37°C) or sonication can significantly accelerate the dissolution process for highly crystalline compounds.
-
Visual Inspection: Continue mixing until the solution is completely clear and free of any visible particulates. This is a critical self-validating step.
-
Storage: Store the stock solution in a tightly sealed container, often with desiccant, at -20°C to prevent water absorption and degradation. DMSO has a high freezing point (~18.5°C), so stock solutions will be frozen at this temperature.
Table 1: Comparison of Common Solubilization Methods
| Feature | pH-Mediated Solubilization | Co-Solvent (DMSO) Method |
| Principle | Increases polarity via ionization | Solvates hydrophobic molecule |
| Primary Solvent | Aqueous buffer (e.g., PBS) | Organic solvent (e.g., DMSO) |
| Pros | - Avoids organic solvents- Physiologically compatible | - Achieves very high concentrations- Broadly applicable |
| Cons | - Limited by pKa- Potential for pH to affect assays | - DMSO can have cellular toxicity- Risk of precipitation upon dilution |
| Best For | Cell-based assays, in-vivo studies | High-throughput screening (HTS) |
Stock Solution Validation and Quality Control
A prepared stock solution should not be assumed to be accurate. Validation is a critical step to ensure reproducibility.
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Concentration Verification: For novel or critical applications, the concentration of the stock solution can be verified using techniques like HPLC with a UV detector or mass spectrometry, by comparing the response to a known standard.
-
Purity Check: HPLC can also confirm the purity of the dissolved compound and ensure no degradation occurred during the solubilization process.
-
Stability Testing: The stability of the stock solution under the chosen storage conditions should be assessed. This can be done by periodically re-analyzing the concentration and purity over time. A common practice is to test after several freeze-thaw cycles to ensure the compound remains in solution.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous media. | The final concentration in the assay medium is above the compound's thermodynamic solubility limit. The co-solvent percentage is too low to maintain solubility. | - Lower the final concentration.- Pre-test solubility in the final buffer.- Keep the final DMSO concentration consistent (typically ≤0.5%). |
| Compound will not dissolve even with pH adjustment. | The intrinsic solubility of the ionized form is still too low. The target concentration is too high. | - Combine pH adjustment with a small amount of a co-solvent like ethanol.- Re-evaluate and lower the target stock concentration. |
| Stock solution turns cloudy upon storage at 4°C. | The compound is precipitating out at lower temperatures. | - Add a cryoprotectant or a co-solvent.- Store at room temperature if stability allows.- Prepare fresh stock solution before each experiment. |
Conclusion
The successful preparation of stock solutions from sparingly soluble carboxylic acids is a foundational laboratory skill that underpins the reliability of subsequent experiments. By systematically evaluating the compound's physicochemical properties, particularly its pKa and LogP, researchers can select an appropriate solubilization strategy. The pH-mediated approach offers a physiologically compatible option, while co-solvent systems provide a powerful alternative for achieving high concentrations. All protocols must be followed by rigorous visual inspection and, where necessary, analytical validation to ensure the integrity of the stock solution. This methodical approach minimizes variability and enhances the reproducibility of scientific data.
References
- Avdeef, A. (2012).
- Bergström, C. A. S. (2015). In silico predictions of drug solubility and dissolution. ADMET & DMPK, 3(3), 166-180. [Link]
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis of Phenoxypropanoic Acids
Welcome to the technical support center for the Williamson ether synthesis of phenoxypropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we will address common side reactions and provide practical troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and supported by scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is significantly lower than expected, and I'm observing multiple unexpected spots on my TLC plate. What are the likely side reactions?
Low yields and the presence of multiple byproducts in the Williamson ether synthesis of phenoxypropanoic acids are common issues that can often be traced back to a few key side reactions. The primary culprits are typically C-alkylation of the phenoxide, elimination of the haloalkanoic acid derivative, and hydrolysis of the alkylating agent.[1]
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C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a carbon-carbon bond.[1][2] C-alkylation disrupts the aromaticity in the transition state, making it generally less favorable.[2] However, under certain conditions, it can become a significant competing reaction.
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Elimination Reaction: The haloalkanoic acid or its ester can undergo a base-catalyzed elimination reaction to form an α,β-unsaturated carboxylic acid or ester.[1][3] This is more prevalent with secondary or tertiary halides, but can also occur with primary halides under harsh conditions (e.g., high temperatures, sterically hindered bases).[3][4][5]
-
Hydrolysis of the Alkylating Agent: If there is residual water in the reaction mixture, the haloalkanoic acid ester can be hydrolyzed back to the corresponding hydroxyalkanoic acid, which will not participate in the ether synthesis.
Question 2: I've identified a byproduct that appears to be a result of alkylation on the aromatic ring. How can I favor O-alkylation over C-alkylation?
The competition between O- and C-alkylation is heavily influenced by the choice of solvent, cation, and temperature.[6][7][8][9]
Explanation of Causality:
The solvent plays a critical role in solvating the phenoxide ion.[2]
-
Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, making it less nucleophilic and sterically hindering its attack on the alkyl halide.[2] This shielding of the oxygen atom can inadvertently favor C-alkylation.[2]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more exposed and available for nucleophilic attack (O-alkylation).[1][2] Studies have shown a dramatic shift in product ratios based on the solvent. For example, the ratio of O- to C-alkylated product can be as high as 97:3 in acetonitrile, while dropping to 72:28 in methanol.[6][7][8][9]
Troubleshooting Protocol:
-
Solvent Selection: Switch from a protic or apolar solvent to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][2] This is often the most effective change to promote O-alkylation.
-
Choice of Base and Cation: The cation associated with the phenoxide can influence the reaction. Larger, "softer" cations like cesium (from Cs₂CO₃) or potassium (from K₂CO₃) can lead to a "freer" and more reactive phenoxide oxygen, favoring O-alkylation compared to smaller, "harder" cations like lithium or sodium.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-100 °C).[1] Higher temperatures can provide the extra energy needed to overcome the activation barrier for C-alkylation.
Data Summary: Solvent Effect on O- vs. C-Alkylation
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) | Reference |
| Acetonitrile | 97 | 3 | [6][8][9] |
| Methanol | 72 | 28 | [6][8][9] |
Question 3: My mass spectrometry results indicate the formation of an alkene, suggesting an elimination reaction. How can I suppress this side reaction?
Elimination is a common competing pathway, especially when the reaction conditions are not optimized for the SN2 mechanism of the Williamson ether synthesis.[1][3]
Explanation of Causality:
The alkoxide/phenoxide is not only a good nucleophile but also a strong base.[8] If the nucleophilic attack at the carbon bearing the leaving group is sterically hindered, the base can instead abstract a proton from an adjacent carbon, leading to the formation of a double bond (E2 elimination).[3][5]
-
Structure of the Alkylating Agent: This side reaction is more pronounced with secondary and tertiary alkyl halides.[5][10] While haloalkanoic acids are typically primary, steric hindrance around the reaction center can still promote elimination.
-
Base Strength and Steric Hindrance: A very strong or sterically bulky base is more likely to act as a base rather than a nucleophile.[3][10]
-
Temperature: Higher reaction temperatures favor elimination over substitution.[1]
Troubleshooting Protocol:
-
Choice of Alkylating Agent: Ensure you are using a primary haloalkanoic acid or its ester. If your synthesis allows, using a substrate with less steric hindrance is preferable.
-
Base Selection: Use a base that is strong enough to deprotonate the phenol but is not excessively strong or sterically hindered. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.[11] Avoid very strong and bulky bases like potassium tert-butoxide unless specifically required.
-
Temperature Management: Maintain the reaction temperature as low as possible while still achieving a reasonable conversion rate. Monitor the reaction progress closely to avoid prolonged heating.
Visualization of Competing Pathways
The following diagram illustrates the desired SN2 pathway versus the competing E2 elimination and C-alkylation pathways.
Caption: Competing reaction pathways in the Williamson ether synthesis.
Question 4: I am struggling with the initial deprotonation of the phenol. What are the best practices for this step?
Incomplete deprotonation of the phenol will lead to a lower concentration of the active nucleophile (the phenoxide), resulting in a sluggish or incomplete reaction.
Explanation of Causality:
The Williamson ether synthesis requires the formation of an alkoxide or phenoxide ion to act as the nucleophile.[3][12] This is typically achieved by reacting the alcohol or phenol with a suitable base.[12] The choice of base is critical and depends on the acidity of the hydroxyl group. Phenols are more acidic than aliphatic alcohols, allowing for the use of milder bases.
Recommended Protocol for Phenoxide Formation:
-
Choice of Base: For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient.[1][3] For less activated phenols or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used.[5][12]
-
Solvent: The deprotonation is typically carried out in a dry, polar aprotic solvent such as DMF, acetonitrile, or THF.[1][11]
-
Procedure (Using NaH):
-
To a solution of the phenol in dry THF (or DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, typically 1.1-1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium phenoxide.
-
The alkylating agent (haloalkanoic acid ester) can then be added to the solution of the pre-formed phenoxide.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common issues.
References
- Williamson ether synthesis - Wikipedia.[Link]
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Spiral.[Link]
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing.[Link]
- (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings.[Link]
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - ResearchG
- 9.6: Williamson Ether Synthesis - Chemistry LibreTexts.[Link]
- Williamson Ether Synthesis - ChemTalk.[Link]
- Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info.[Link]
- The Williamson Ether Synthesis - Master Organic Chemistry.[Link]
- Williamson ether synthesis (video) - Khan Academy.[Link]
- Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes.[Link]
- Williamson Ether Synthesis Reaction Mechanism - YouTube.[Link]
- Williamson Ether Synthesis - Organic Chemistry Tutor.[Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press.[Link]
- Synthesis of 2-phenylpropionic acid - PrepChem.com.[Link]
- 2-phenylpropionic acid - Organic Syntheses Procedure.[Link]
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH.[Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.[Link]
- Williamson Ether Synthesis One of the side reactions in this... (1 Answer) - Transtutors.[Link]
- 11.8: Williamson Ether Synthesis - Chemistry LibreTexts.[Link]
- US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit.[Link]
- Williamson Ether Synthesis - Chemistry Steps.[Link]
- Experiment 06 Williamson Ether Synthesis.[Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions [spiral.imperial.ac.uk]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chemistnotes.com [chemistnotes.com]
how to minimize elimination byproducts in ether synthesis
Technical Support Center: Ether Synthesis
Welcome to the technical support center for ether synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of ether synthesis, with a specific focus on a common and often frustrating challenge: the formation of elimination byproducts. Our goal is to provide you with not only solutions but also the underlying principles to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding byproduct formation in ether synthesis.
Q1: I'm seeing a significant amount of alkene in my reaction mixture alongside my desired ether. What is happening?
A1: You are observing a classic competition between two reaction pathways: the desired SN2 (substitution) reaction that forms the ether, and the undesired E2 (elimination) reaction that produces an alkene. This is most common in the Williamson ether synthesis when a primary or secondary alkyl halide is treated with an alkoxide base. The alkoxide can act as a nucleophile (attacking the carbon to form the ether) or as a base (abstracting a proton from a beta-carbon to form an alkene).
Q2: Why is elimination more prevalent with secondary and tertiary alkyl halides?
A2: Steric hindrance is the primary reason. For the SN2 reaction to occur, the nucleophile (alkoxide) must attack the electrophilic carbon atom. In secondary and, particularly, tertiary alkyl halides, this carbon is sterically hindered by bulky alkyl groups, making the backside attack required for SN2 difficult. The alkoxide then finds it easier to act as a base and abstract a less hindered proton on an adjacent carbon, leading to elimination. For tertiary alkyl halides, the SN2 reaction is so disfavored that elimination is almost always the exclusive outcome.
Q3: Does the choice of base matter beyond its strength?
A3: Absolutely. The steric bulk of the base is a critical factor. A bulky, non-nucleophilic base like potassium tert-butoxide is more likely to favor elimination because it has difficulty accessing the sterically hindered electrophilic carbon for substitution. Conversely, a less hindered base like sodium hydride (which generates the alkoxide in situ) or sodium hydroxide can be a better choice for minimizing elimination, particularly with less hindered substrates.
Q4: Can the reaction temperature influence the ether-to-alkene product ratio?
A4: Yes, temperature plays a significant role. Elimination reactions generally have a higher activation energy than substitution reactions. According to transition state theory, increasing the reaction temperature will disproportionately increase the rate of the reaction with the higher activation energy. Therefore, running the reaction at a higher temperature often favors the elimination pathway. To favor ether formation, it is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Part 2: Troubleshooting Guides for Minimizing Elimination
This section provides detailed strategies to address specific experimental challenges.
Guide 1: Substrate Selection and Its Impact on Reaction Outcome
Problem: Your synthesis plan involves a secondary alkyl halide, and you are observing more than 50% alkene byproduct.
Underlying Cause: Secondary alkyl halides are at a tipping point where SN2 and E2 reactions are highly competitive. The choice of nucleophile, base, and solvent becomes critical in tipping the balance toward the desired ether product.
Troubleshooting Protocol:
-
Re-evaluate Your Synthetic Strategy: The most effective way to avoid elimination is to choose reactants that favor substitution. In the Williamson ether synthesis, the ether product has two alkyl groups. The reaction is most efficient when the less sterically hindered alkyl group is contributed by the alkyl halide and the more sterically hindered group is from the alkoxide.
-
Poor Strategy: tert-butyl bromide + sodium methoxide → predominantly isobutylene
-
Improved Strategy: sodium tert-butoxide + methyl bromide → tert-butyl methyl ether
-
-
Use a More Nucleophilic, Less Basic Reagent: If you must use a secondary alkyl halide, consider alternative ether synthesis methods that do not rely on strong alkoxide bases. For example, an alkoxymercuration-demercuration reaction can be a good alternative for the synthesis of ethers from alkenes without the risk of elimination byproducts.
Data Summary: Substrate Suitability for Williamson Ether Synthesis
| Alkyl Halide Type | Primary (e.g., CH₃CH₂Br) | Secondary (e.g., (CH₃)₂CHBr) | Tertiary (e.g., (CH₃)₃CBr) |
| Predominant Reaction | SN2 (Substitution) | SN2 / E2 (Competition) | E2 (Elimination) |
| Expected Product | Ether | Ether + Alkene | Alkene |
| Recommendation | Ideal Substrate | Use with caution; optimize conditions | Avoid; use alternative synthesis |
Guide 2: Optimizing Reaction Conditions - The Role of Base and Solvent
Problem: Even with a primary alkyl halide, you are getting a noticeable amount of elimination byproduct.
Underlying Cause: While primary alkyl halides strongly favor substitution, a poor choice of base or solvent can still promote elimination. A very strong, sterically hindered base or a solvent that does not adequately solvate the nucleophile can increase the likelihood of elimination.
Troubleshooting Protocol:
-
Base Selection:
-
Avoid Bulky Bases: Do not use bases like potassium tert-butoxide (t-BuOK) unless absolutely necessary.
-
Use a Weaker Base if Possible: For forming the alkoxide from an alcohol, use a base just strong enough to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. It is a non-nucleophilic base that generates the alkoxide in situ, and the reaction is irreversible as H₂ gas evolves.
-
Phase-Transfer Catalysis: For some systems, using a biphasic system with a phase-transfer catalyst (like a quaternary ammonium salt) and a weaker base like NaOH can be highly effective. The catalyst helps shuttle the hydroxide or alkoxide into the organic phase, promoting the reaction under milder conditions.
-
-
Solvent Selection:
-
Polar Aprotic Solvents are Preferred: Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and THF (tetrahydrofuran) are ideal for SN2 reactions. They solvate the cation of the alkoxide salt but not the alkoxide anion itself, leaving the nucleophile "naked" and highly reactive.
-
Avoid Protic Solvents: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, potentially slowing down the desired SN2 reaction and allowing the E2 pathway to compete more effectively.
-
Workflow for Optimizing Conditions
Caption: Troubleshooting flowchart for minimizing elimination in ether synthesis.
Part 3: Mechanistic Deep Dive
Understanding the competing reaction pathways at a molecular level is key to controlling the outcome.
The SN2 vs. E2 Competition
The Williamson ether synthesis is a classic example of the competition between bimolecular substitution (SN2) and bimolecular elimination (E2). Both pathways involve the alkoxide (RO⁻) attacking the alkyl halide (R'-X).
-
SN2 Pathway (Desired): The alkoxide acts as a nucleophile , attacking the electrophilic α-carbon and displacing the halide leaving group in a single, concerted step. This leads to the formation of the ether (R-O-R').
-
E2 Pathway (Undesired): The alkoxide acts as a base , abstracting a β-proton. This initiates a cascade of electron movement, forming a double bond and ejecting the halide leaving group. This results in an alkene.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Key Factors Influencing the SN2/E2 Ratio:
| Factor | Favors SN2 (Ether) | Favors E2 (Alkene) | Rationale |
| Alkyl Halide | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Steric hindrance at the α-carbon prevents nucleophilic attack. |
| Base/Nucleophile | Less hindered, highly nucleophilic (e.g., NaH to form RO⁻) | Bulky, strongly basic (e.g., t-BuOK) | Bulky bases are poor nucleophiles and preferentially abstract less hindered β-protons. |
| Solvent | Polar aprotic (DMF, DMSO, THF) | Protic solvents can sometimes favor E2 by solvating and deactivating the nucleophile. | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | Lower temperatures | Higher temperatures | Elimination has a higher activation energy and is more favored by increased thermal energy. |
References
- Phase-Transfer Catalysis in Williamson Ether Synthesis.
- Substitution versus elimin
Navigating the Ambident Reactivity of Phenoxides: A Technical Guide to Controlling C- vs. O-Alkylation
For Immediate Release
Technical Support Center
Topic: Preventing C-Alkylation vs. O-Alkylation in Phenoxide Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: controlling the regioselectivity of phenoxide alkylation. The ambident nature of the phenoxide ion, possessing nucleophilic character at both the oxygen and the aromatic ring (ortho and para positions), often leads to a mixture of O-alkylated and C-alkylated products.[1][2] This guide will equip you with the mechanistic understanding and experimental protocols to steer your reactions toward the desired product with high fidelity.
Understanding the Competing Pathways: A Mechanistic Overview
The reaction of a phenoxide ion with an alkylating agent can proceed via two main pathways: nucleophilic attack by the oxygen atom, leading to an O-alkylated product (an ether), or attack by the carbon atoms of the aromatic ring, resulting in a C-alkylated product (a substituted phenol).[2] The balance between these two pathways is a delicate interplay of several factors, including the solvent, the nature of the counter-ion, the alkylating agent, and the reaction temperature.
The phenoxide ion exists as a resonance hybrid, with negative charge density delocalized onto the ortho and para carbons of the aromatic ring. While the highest charge density resides on the highly electronegative oxygen atom, the carbon atoms also possess significant nucleophilicity.
dot graph "Phenoxide_Resonance" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
subgraph { rank = same; O_neg [label="O⁻"]; C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; O_neg -- C1 [len=0.5]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C6; C2 -- C3 [style=dashed]; C4 -- C5 [style=dashed]; C6 -- C1 [style=dashed]; }
subgraph { rank = same; O [label="O"]; C1_2 [label=""]; C2_2 [label="⁻"]; C3_2 [label=""]; C4_2 [label=""]; C5_2 [label=""]; C6_2 [label=""]; O -- C1_2 [len=0.5, style=dashed]; C1_2 -- C2_2; C2_2 -- C3_2; C3_2 -- C4_2; C4_2 -- C5_2; C5_2 -- C6_2; C6_2 -- C1_2; C1_2 -- C6_2 [style=dashed]; C3_2 -- C4_2 [style=dashed]; C5_2 -- C6_2 [style=dashed]; }
subgraph { rank = same; O_2 [label="O"]; C1_3 [label=""]; C2_3 [label=""]; C3_3 [label=""]; C4_3 [label="⁻"]; C5_3 [label=""]; C6_3 [label=""]; O_2 -- C1_3 [len=0.5, style=dashed]; C1_3 -- C2_3; C2_3 -- C3_3; C3_3 -- C4_3; C4_3 -- C5_3; C5_3 -- C6_3; C6_3 -- C1_3; C1_3 -- C2_3 [style=dashed]; C3_3 -- C4_3 [style=dashed]; C5_3 -- C6_3 [style=dashed]; }
O_neg -- O [style=invis]; O -- O_2 [style=invis];
label="Resonance structures of the phenoxide ion"; labelloc="b"; } enddot Caption: Resonance delocalization in the phenoxide ion.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during phenoxide alkylation reactions and provides actionable solutions based on established chemical principles.
Q1: My primary goal is O-alkylation (Williamson Ether Synthesis), but I'm observing significant C-alkylation byproducts. How can I improve the selectivity for the ether product?
A1: This is a classic challenge in Williamson ether synthesis involving phenols.[1][3] Several factors can be tuned to favor O-alkylation.
-
Solvent Choice is Critical: The solvent plays a crucial role in solvating the phenoxide ion.[2][4]
-
Favor O-Alkylation with Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.[2][5] These solvents are poor at solvating the "hard" oxygen anion of the phenoxide, leaving it more exposed and reactive. They effectively solvate the counter-ion, leading to a "naked" and highly nucleophilic phenoxide oxygen.
-
Avoid Protic Solvents: Protic solvents such as water, ethanol, or methanol will strongly solvate the phenoxide oxygen through hydrogen bonding. This "caging" effect sterically hinders the oxygen, making the carbon atoms of the ring more accessible for alkylation.[2]
-
-
The Counter-ion Matters: The nature of the cation associated with the phenoxide can influence the reaction outcome.
-
Larger, "Softer" Cations Can Promote O-Alkylation: Using bases that provide larger, more polarizable cations like potassium (K+) or cesium (Cs+) can favor O-alkylation. These larger cations associate less tightly with the oxygen anion, increasing its availability for reaction.
-
-
Alkylating Agent Considerations:
-
Hard vs. Soft Electrophiles (HSAB Theory): According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[6][7][8][9][10] The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon atoms are "softer".
-
To favor O-alkylation, use a "harder" alkylating agent. Alkyl halides with more electronegative leaving groups (R-Cl, R-OTs) are considered harder than those with less electronegative leaving groups (R-Br, R-I).[11]
-
For C-alkylation, "softer" electrophiles like alkyl iodides are generally preferred.[5][11]
-
-
| Factor | To Favor O-Alkylation | To Favor C-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO)[2][5] | Protic (Water, Ethanol)[2] | Protic solvents solvate the oxygen via H-bonding, hindering its reactivity. |
| Counter-ion | Larger Cations (K+, Cs+)[5] | Smaller Cations (Li+, Na+) | Larger cations have weaker interactions with the oxygen, increasing its nucleophilicity. |
| Alkylating Agent | Harder Electrophiles (R-Cl, R-OTs)[11] | Softer Electrophiles (R-I)[5][11] | Based on HSAB theory; matching the hardness of the electrophile and nucleophilic center. |
| Temperature | Generally Lower Temperatures | Generally Higher Temperatures | Can influence kinetic vs. thermodynamic control. |
Q2: I am specifically trying to achieve C-alkylation of my phenol. What conditions should I employ?
A2: While O-alkylation is often the kinetically favored pathway, C-alkylation can be promoted under specific conditions, often favoring the thermodynamically more stable product.
-
Leverage Protic Solvents: As mentioned, protic solvents like water, trifluoroethanol (TFE), or even the phenol itself in excess can promote C-alkylation by solvating the oxygen atom.[2]
-
High Temperatures Can Favor C-Alkylation: In some cases, C-alkylation is the thermodynamically favored pathway.[12][13][14][15] Running the reaction at higher temperatures can provide the necessary energy to overcome the activation barrier for C-alkylation and allow the reaction to reach thermodynamic equilibrium. This is a key principle in reactions like the Fries rearrangement and the Claisen rearrangement.
-
Famous Named Reactions for C-Alkylation:
-
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, which is a form of C-acylation. It is typically catalyzed by a Lewis acid and the regioselectivity (ortho vs. para) can be controlled by temperature.[16][17][18][19] Low temperatures favor the para product (thermodynamic control), while high temperatures favor the ortho product (kinetic control, due to chelation with the catalyst).[16][18]
-
Claisen Rearrangement: This is a[16][16]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol.[20][21][22][23][24] The reaction is thermally driven and proceeds through a concerted mechanism.
-
Kolbe-Schmitt Reaction: This reaction involves the carboxylation of a phenoxide, typically with carbon dioxide under pressure, to yield hydroxybenzoic acids.[25][26][27][28][29] This is a classic example of electrophilic aromatic substitution on a highly activated phenoxide ring.
-
Q3: My reaction is sluggish and gives a low yield of both C- and O-alkylated products. What can I do to improve the overall conversion?
A3: Low conversion can stem from several issues. Here's a troubleshooting workflow:
dot graph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
start [label="Low Conversion", shape=ellipse, fillcolor="#FBBC05"]; check_base [label="Is the phenol fully deprotonated?\nConsider a stronger base or anhydrous conditions."]; check_temp [label="Is the reaction temperature optimal?\nIncrease temperature cautiously."]; check_alkylating_agent [label="Is the alkylating agent reactive enough?\nConsider a more reactive halide (I > Br > Cl)."]; check_concentration [label="Are the reactants sufficiently concentrated?"]; end [label="Improved Conversion", shape=ellipse, fillcolor="#34A853"];
start -> check_base; check_base -> check_temp; check_temp -> check_alkylating_agent; check_alkylating_agent -> check_concentration; check_concentration -> end; } enddot Caption: Troubleshooting workflow for low reaction conversion.
-
Ensure Complete Deprotonation: The phenoxide is the active nucleophile. Incomplete deprotonation of the starting phenol will result in a lower concentration of the reactive species. Consider using a stronger base (e.g., NaH, KH) or ensuring your reaction is under strictly anhydrous conditions if using a base like NaOH or KOH.
-
Reactivity of the Alkylating Agent: The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride and the reaction is slow, switching to the corresponding bromide or iodide could significantly increase the reaction rate.
-
Temperature: While high temperatures can sometimes alter selectivity, a moderate increase in temperature can often improve the rate of a sluggish reaction without significantly impacting the product distribution, especially if one pathway is strongly favored under the chosen conditions.
Experimental Protocols
Protocol 1: Selective O-Alkylation of 4-Methoxyphenol
This protocol is designed to favor the formation of the ether product by utilizing a polar aprotic solvent and a moderately reactive alkylating agent.
Materials:
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl Bromide
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired O-alkylated product.
Protocol 2: Selective C-Alkylation of Phenol via Claisen Rearrangement
This protocol first synthesizes the allyl phenyl ether and then thermally rearranges it to the C-alkylated product.
Part A: Synthesis of Allyl Phenyl Ether (O-Alkylation)
-
In a round-bottom flask, dissolve phenol (1.0 eq) in acetone.
-
Add powdered anhydrous potassium carbonate (1.5 eq).
-
Add allyl bromide (1.1 eq) and reflux the mixture with stirring.
-
Monitor the reaction by TLC. Once complete, filter off the potassium carbonate and wash with acetone.
-
Remove the acetone under reduced pressure to obtain the crude allyl phenyl ether.
Part B: Claisen Rearrangement (C-Alkylation)
-
Heat the crude allyl phenyl ether from Part A to a high temperature (typically 180-220 °C) in an inert atmosphere.
-
Monitor the rearrangement by TLC or GC-MS.
-
Once the rearrangement is complete, cool the reaction mixture.
-
Purify the resulting ortho-allylphenol by distillation or column chromatography.
References
- Kolbe–Schmitt reaction - Wikipedia.
- Claisen rearrangement - Wikipedia.
- Fries rearrangement - Wikipedia.
- Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents | Request PDF - ResearchGate.
- Fries Rearrangement - Organic Chemistry Portal.
- Kolbe Reaction Mechanism - BYJU'S.
- What is the Fries Rearrangement Reaction? - BYJU'S.
- Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook.
- Kolbe schmitt reaction | PDF - Slideshare.
- Reaction Mechanism of Fries Rearrangement - Physics Wallah.
- Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed.
- Kolbe's Reaction - GeeksforGeeks.
- Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.
- The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14 | Journal of the American Chemical Society.
- Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride | Request PDF - ResearchGate.
- The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing).
- Williamson ether synthesis - Wikipedia.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.
- Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info.
- Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed.
- HARD AND SOFT ACIDS AND BASES (HSAB).
- Hard-Soft Acid-Base Theory.
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications.
- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit.
- Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- HSAB theory - Wikipedia.
- Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate.
- Solvent effects on the rates and mechanisms of reaction of phenols with free radicals - PubMed.
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept - AdiChemistry.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
- 4.2: Hard and Soft Acids and Bases - Chemistry LibreTexts.
- Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)ethyl Carbocation | Request PDF - ResearchGate.
- Thermodynamic and kinetic reaction control - Wikipedia.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in - Owlstown.
- Reactions of the alkyl-sulphate ion. Part II. Kinetics and mechanism of the reaction with phenoxide ion and the polar effects of substituents in the phenol nucleus - Journal of the Chemical Society (Resumed) (RSC Publishing).
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
Sources
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- 2. pharmaxchange.info [pharmaxchange.info]
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- 4. researchgate.net [researchgate.net]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
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- 11. reddit.com [reddit.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 17. Fries Rearrangement [organic-chemistry.org]
- 18. byjus.com [byjus.com]
- 19. testbook.com [testbook.com]
- 20. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 21. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 26. byjus.com [byjus.com]
- 27. Kolbe schmitt reaction | PDF [slideshare.net]
- 28. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 29. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: Optimizing the Synthesis of 3-(4-Methylphenoxy)propanoic Acid
Welcome to the technical support guide for the synthesis of 3-(4-Methylphenoxy)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the mechanistic principles behind the synthesis, provide actionable solutions to experimental challenges, and offer a validated protocol for achieving high-purity products.
Synthesis Overview: The Williamson Ether Synthesis
The most reliable and common method for preparing this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, valued for its robustness in forming ether linkages.[1][2] The synthesis proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating 4-methylphenol (p-cresol) with a suitable base, acts as a nucleophile. This phenoxide then attacks an electrophilic alkyl halide, in this case, 3-chloropropanoic acid, to form the desired ether bond.[2]
The overall workflow involves three critical stages: phenoxide formation, nucleophilic substitution, and product isolation/purification.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
A: Low yield is a common issue that can typically be traced to one of four areas:
-
Incomplete Deprotonation of p-Cresol: The formation of the 4-methylphenoxide is critical. If the base is not strong enough or is used in insufficient quantity, a significant portion of the p-cresol will remain unreacted. Ensure you are using at least one, and preferably a slight excess (1.1-1.2 equivalents), of a strong base like NaOH or KOH relative to the p-cresol.[1]
-
Suboptimal Reaction Conditions: The SN2 reaction rate is highly dependent on temperature and solvent. If the reaction mixture is not heated sufficiently (e.g., refluxing at 90-100°C), the reaction may be too slow to go to completion within a practical timeframe.[3] Consider increasing the reflux time or switching to a polar aprotic solvent like DMSO, which is known to accelerate SN2 reactions.[2][4]
-
Hydrolysis of the Electrophile: In aqueous alkaline conditions, 3-chloropropanoic acid can be hydrolyzed to 3-hydroxypropanoic acid, a competing side reaction that consumes your electrophile. While often unavoidable, this can be minimized by adding the 3-chloropropanoic acid solution slowly to the hot phenoxide solution, ensuring it reacts quickly upon addition.[1]
-
Inefficient Workup and Isolation: The product is an acid and is soluble in basic aqueous solutions. During workup, ensure the solution is made sufficiently acidic (pH 1-2, check with litmus or pH paper) to fully precipitate the product.[3] When performing an acid-base extraction, ensure thorough mixing of the layers to transfer the product completely from the organic to the bicarbonate phase and back again after re-acidification.[3]
Q2: I am observing significant amounts of unreacted p-cresol in my final product. How can I fix this?
A: This is a clear indication that the initial deprotonation step is the bottleneck.
-
Base Stoichiometry: Double-check your calculations. It is crucial to use at least a stoichiometric equivalent of the base. A common practice is to use a significant excess of base (e.g., 2 moles of NaOH for every 1 mole of phenol) to ensure the phenoxide is the dominant species.[5]
-
Reaction Time/Temperature: Ensure the mixture is refluxed for an adequate amount of time to drive the reaction to completion. One reported procedure refluxes for as long as 20 hours to ensure a complete reaction.[5]
-
Purification Strategy: Unreacted p-cresol is phenolic and therefore weakly acidic, but much less so than your carboxylic acid product. A careful extraction with a saturated sodium bicarbonate solution should selectively extract your highly acidic product into the aqueous layer, leaving the less acidic p-cresol behind in the organic layer (e.g., diethyl ether).[3] Subsequent acidification of this aqueous layer will then precipitate your purified product.
Q3: The reaction seems to stall or proceed very slowly. What can I do to increase the reaction rate?
A: To accelerate a slow SN2 reaction, you can modify the following:
-
Solvent Choice: Water is a convenient solvent but is protic and can solvate the nucleophile, slightly reducing its reactivity. Switching to a polar aprotic solvent like DMSO or DMF can significantly increase the reaction rate.[2][4]
-
Leaving Group: The rate of an SN2 reaction is dependent on the quality of the leaving group. Bromide is a better leaving group than chloride. Using 3-bromopropanoic acid instead of 3-chloropropanoic acid will result in a faster reaction, though it may be more expensive.
-
Phase-Transfer Catalysis: If running in a biphasic system (e.g., toluene and water), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be highly effective. The PTC transports the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide, often leading to faster reactions and higher yields under milder conditions.[6]
Q4: My final product is a discolored oil and is difficult to crystallize. What are the likely impurities and how can I remove them?
A: An oily or discolored product suggests the presence of impurities that are disrupting the crystal lattice formation.
-
Likely Impurities: The most common impurities are unreacted starting materials (p-cresol, 3-chloropropanoic acid) or side-products from hydrolysis.
-
Purification Protocol:
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude product in a solvent like diethyl ether. Extract this solution with saturated sodium bicarbonate. Your desired product will move to the aqueous layer, while neutral and weakly acidic impurities like p-cresol remain in the ether.
-
Decolorization: After separating the bicarbonate layer, you can treat the aqueous solution with a small amount of activated charcoal to adsorb colored impurities.[5] Filter the charcoal off before proceeding.
-
Precipitation: Cool the bicarbonate solution in an ice bath and slowly acidify with concentrated HCl until precipitation is complete (pH 1-2).[3]
-
Recrystallization: Filter the solid product and perform a final recrystallization from a suitable solvent like hot benzene[5] or a water/ethanol mixture to obtain pure, white, crystalline needles.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis? (NaOH vs. KOH vs. NaH)
A:
-
NaOH and KOH: These are the most common, cost-effective, and practical choices for this synthesis.[1][5] They are strong enough to fully deprotonate p-cresol and are typically used in an aqueous solution, which simplifies the setup.
-
Sodium Hydride (NaH): NaH is a much stronger, non-nucleophilic base that offers the advantage of an irreversible deprotonation.[2][7] It requires the use of an anhydrous polar aprotic solvent (like THF or DMSO). While highly effective, it is more expensive and requires more stringent handling procedures due to its reactivity with water. For most applications, NaOH or KOH is sufficient.
Q2: How critical is temperature control during the reaction?
A: Temperature control is a balancing act. The reaction requires heat to overcome the activation energy, and refluxing is standard practice.[3][5] However, excessively high temperatures could potentially lead to decomposition or an increase in side reactions. A gentle, consistent reflux (typically 90-100°C in an aqueous setup) is ideal for achieving a good reaction rate without significant degradation.[3]
Q3: Can I monitor the reaction's progress?
A: Yes, Thin-Layer Chromatography (TLC) is an excellent way to monitor the reaction. Spot the reaction mixture on a silica plate alongside standards of your starting materials (p-cresol and 3-chloropropanoic acid). Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the p-cresol spot and the appearance of a new, more polar product spot will indicate the reaction's progress.
Optimized Experimental Protocol
This protocol synthesizes established methodologies to provide a reliable procedure for obtaining a high yield of this compound.[1][3][5]
Reagent Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Methylphenol (p-Cresol) | 108.14 | 10.81 g | 0.10 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.00 g | 0.20 | 2.0 |
| 3-Chloropropanoic Acid | 108.52 | 11.94 g | 0.11 | 1.1 |
| Water (Solvent) | 18.02 | ~100 mL | - | - |
| Conc. Hydrochloric Acid (~12M) | 36.46 | As needed | - | - |
Step-by-Step Procedure
-
Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.00 g (0.20 mol) of sodium hydroxide in 50 mL of water. Once dissolved, add 10.81 g (0.10 mol) of 4-methylphenol. Stir the mixture until the phenol has completely dissolved.
-
Reaction: Gently heat the mixture to reflux. In a separate beaker, dissolve 11.94 g (0.11 mol) of 3-chloropropanoic acid in 20 mL of water. Slowly add this solution dropwise through the top of the condenser to the refluxing phenoxide solution over 15-20 minutes.
-
Reflux: Continue to heat the reaction mixture under reflux for a minimum of 4 hours. For optimal yield, this can be extended up to 20 hours.[5] The reaction can be monitored by TLC.
-
Cooling and Acidification: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Transfer the solution to a larger beaker (500 mL) and cool further in an ice bath.
-
Product Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the cooled reaction mixture. The product will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH < 2, check with pH paper).
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold water (2x 30 mL) to remove inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent system (e.g., hot water with a small amount of ethanol, or hot benzene for higher purity[5]). Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, add a spatula tip of activated charcoal and boil for a few minutes before filtering hot to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven. Characterize the final product by determining its melting point and acquiring NMR spectra.
References
- PrepChem. (n.d.). Synthesis of 3-(4-methylthiophenoxy)-propionic acid. PrepChem.com.
- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.
- Jadhav, S. (2022). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
- ResearchGate. (n.d.). Optimization reaction condition in the synthesis of 3.
- DiPietro, G. (n.d.). Experiment 06 Williamson Ether Synthesis. Kennesaw State University.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Zhang, X., et al. (2015). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4-arylnaphtho[2,3-c]furan-1,3-diones 2.
- PrepChem. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. PrepChem.com.
- Grybaitė, B., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3236.
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011). Google Patents.
- Li, S., et al. (2019). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Journal of Microbiology and Biotechnology, 29(10), 1634–1643.
- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (2011). Google Patents.
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. prepchem.com [prepchem.com]
- 6. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Navigating the Challenge of "Oiling Out" in Carboxylic Acid Recrystallization: A Technical Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the frustrating phenomenon of "oiling out" during the recrystallization of carboxylic acids. Here, we move beyond simple procedural lists to provide a deep, mechanistic understanding of why oiling out occurs and how to systematically troubleshoot and prevent it. Our approach is grounded in the principles of physical chemistry and backed by field-proven strategies to ensure you can achieve high-purity crystalline products with confidence.
The Science Behind "Oiling Out": A Quick Primer
"Oiling out," or liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. Instead of obtaining pure crystals, you are left with a gooey, often impure, secondary liquid phase that can be difficult to handle and purify.[1]
From a thermodynamic perspective, both crystallization and oiling out are driven by the reduction of the system's Gibbs free energy as it moves from a supersaturated state to a more stable state. Oiling out occurs when the energy barrier for the formation of a liquid droplet is lower than the energy barrier for the formation of an ordered crystal lattice.[2][3] This is often a kinetically favored pathway, especially under conditions of high supersaturation where the system is far from equilibrium.[4]
The following troubleshooting guide is structured to help you diagnose the specific causes of oiling out in your experiments and implement effective solutions.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My carboxylic acid oiled out upon cooling. What is the most likely cause and the immediate fix?
A1: The most common culprit for oiling out is achieving supersaturation too quickly.[1] Rapid cooling forces the solute out of the solution faster than it can organize into a crystal lattice, leading to the formation of a disordered, solute-rich liquid phase.
Immediate Corrective Action:
-
Re-dissolution: Gently reheat the mixture until the oil completely redissolves into the solvent.
-
Dilution: Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level.[5]
-
Slow, Controlled Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly and without disturbance. Insulating the flask with a cloth or placing it in a Dewar flask with warm water can facilitate this.[5] Once at room temperature, you can then proceed to cool it further in an ice bath if necessary.
Q2: I'm using a single-solvent system and consistently get oiling out, even with slow cooling. What should I investigate next?
A2: If slow cooling alone doesn't solve the problem, your choice of solvent is likely the issue. An ideal recrystallization solvent should dissolve the carboxylic acid well at high temperatures but poorly at low temperatures.[6] If the solubility of your compound in the chosen solvent is still too high even at low temperatures, or if the solvent is too dissimilar in polarity to your compound, oiling out can be favored.[7]
Troubleshooting Steps for Solvent Selection:
-
Evaluate Solvent Polarity: Carboxylic acids are polar compounds and generally dissolve well in polar solvents like alcohols or water.[8][9] However, if the solvent is too good at dissolving the compound, it may not come out of solution effectively upon cooling. Conversely, a very non-polar solvent may not dissolve the compound sufficiently at high temperatures, and the strong solute-solute interactions compared to solute-solvent interactions can promote the formation of a separate liquid phase.
-
Consider a Two-Solvent System: This is often the most effective solution when a single solvent fails.[5][10][11][12] This technique involves dissolving the carboxylic acid in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly cloudy (the point of saturation).[5][10][11][12] A small amount of the "good" solvent is then added back to just clarify the solution, which is then allowed to cool slowly.
In-Depth Protocol: The Two-Solvent Recrystallization Method
This protocol provides a detailed, step-by-step methodology for performing a two-solvent recrystallization, a robust technique to overcome oiling out.
Materials:
-
Crude carboxylic acid
-
"Good" solvent (e.g., ethanol, methanol, acetone)
-
"Poor" solvent (e.g., water, hexane, toluene)
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or oil bath)
-
Stirring mechanism (magnetic stir bar and stir plate)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source)
Procedure:
-
Dissolution in the "Good" Solvent:
-
Place the crude carboxylic acid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the "good" solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more "good" solvent in small portions if necessary, but avoid a large excess.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Addition of the "Poor" Solvent:
-
Bring the hot, clear solution of your compound back to a gentle boil.
-
Slowly add the "poor" solvent dropwise with continuous stirring. You will observe transient cloudiness that redissolves.
-
Continue adding the "poor" solvent until a persistent cloudiness is observed. This indicates that the solution is saturated.[5][10][11][12]
-
-
Clarification:
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
Q3: I have tried slow cooling and a two-solvent system, but my compound still oils out. Could impurities be the problem?
A3: Yes, impurities can have a significant impact on the crystallization process. Soluble impurities can lower the melting point of your compound (a phenomenon known as freezing-point depression) and broaden the metastable zone width.[13][14] The metastable zone is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur. A wider metastable zone means that a higher level of supersaturation is required to initiate crystallization, which in turn increases the likelihood of oiling out.
Strategies to Address Impurity-Related Oiling Out:
-
Pre-purification: If you suspect a high level of impurities, consider a preliminary purification step before recrystallization. This could involve techniques like column chromatography or an acid-base extraction for carboxylic acids.
-
Activated Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal can also adsorb some of your desired product.
-
Seeding: This is a powerful technique to bypass the need for primary nucleation and can be very effective in preventing oiling out, especially when impurities are present.[15][16]
Q4: How does seeding work, and what is the proper technique?
A4: Seeding involves adding a small number of pure crystals of your compound to the slightly supersaturated solution.[16] These seed crystals act as templates for further crystal growth, providing a lower energy pathway for the solute molecules to arrange themselves into a crystal lattice.[16] This controlled crystal growth occurs within the metastable zone, at a lower level of supersaturation than is required for spontaneous nucleation, thereby avoiding the conditions that favor oiling out.[4][16]
Seeding Protocol:
-
Prepare a saturated solution of your carboxylic acid at an elevated temperature.
-
Cool the solution slowly to a temperature where it is slightly supersaturated (within the metastable zone). A good rule of thumb is to cool it to just below the temperature at which the last crystals dissolved.
-
Add a very small amount (1-5% by weight) of finely crushed, pure seed crystals to the solution.
-
Continue to cool the solution slowly to allow for controlled crystal growth on the seed crystals.
If you do not have seed crystals, you can try to generate them by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can act as nucleation sites.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the logical decision-making process when troubleshooting oiling out during the recrystallization of carboxylic acids.
Caption: A decision-making workflow for troubleshooting "oiling out".
Summary of Key Parameters and Solutions
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Rapid Oiling Out on Cooling | High supersaturation due to rapid cooling. | Reheat, add a small amount of extra solvent, and cool slowly. |
| Persistent Oiling Out | Inappropriate solvent choice (too high or too low solubility). | Switch to a two-solvent recrystallization system. |
| Oiling Out with Known Impurities | Impurities depressing the melting point and widening the metastable zone. | Implement seeding; consider pre-purification steps like chromatography or acid-base extraction. |
| Difficulty Initiating Crystallization | High energy barrier for nucleation. | Use seeding to provide a template for crystal growth. |
By systematically evaluating your experimental conditions and applying the principles and techniques outlined in this guide, you can effectively overcome the challenge of oiling out and achieve high-purity crystalline carboxylic acids.
References
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- University of Toronto. (n.d.). Experiment 2: Recrystallization.
- Zhang, Y., & Li, Z. (2011). Effects of Cooling Rate, Saturation Temperature, and Solvent on the Metastable Zone Width of Triethanolamine Hydrochloride.
- Hsien-Hsin Tung. (2012). Industrial Perspectives of Pharmaceutical Crystallization.
- Ask Paper. (2020). Seeding techniques and optimization of solution crystallization processes.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- University of Rochester. (n.d.). Solvent Selection for Recrystallization: An undergraduate organic experiment.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- CatSci Ltd. (2021). Seeding: A Simple but Effective Method for Crystallisation Control.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- AIChE Proceedings. (n.d.). (347f) Avoiding Oiling out in a Reactive Crystallization Using Insights from Thermodynamic and Reaction Kinetic Modeling.
- ResearchGate. (2024). Illustration of thermodynamic mechanism: a) Binary oiling‐out phase....
- LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Mettler Toledo. (n.d.). Metastable Zone Width (MSZW) in Crystallization.
- DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide.
- N.p. (n.d.). recrystallization-2.doc.pdf.
- YouTube. (2024). Liquid-Liquid Phase Separation (Lecture 8, Glass Science).
- ResearchGate. (2019). Seeding Techniques and Optimization of Solution Crystallization Processes.
- Chemistry LibreTexts. (2021). 8.6: Phase Diagrams for Binary Mixtures.
- N.p. (n.d.). Lecture 5 Supercooling and Nucleation.
- Reddit. (2021). In the beginning of solidification, nucleation occurs with a positive Gibbs free energy. Why?.
- MRS Bulletin. (n.d.). Nucleation and the Solid–Liquid Interfacial Free Energy.
- N.p. (n.d.). Experiment 9 — Recrystallization.
- ResearchGate. (2025). The Solid–Liquid Phase Diagram of Binary Mixtures Dissolved in an Inert Oil: Application to Ternary Blends that Can Form Organogels.
- Chemistry LibreTexts. (2022). 13.2: Phase Diagrams- Binary Systems.
- Semantic Scholar. (2009). Effect of impurities on the metastable zone width of solute-solvent systems.
- Physics Stack Exchange. (2018). Why Gibbs energy for nucleation theory?.
- YouTube. (2020). Binary phase diagrams.
- Reddit. (2011). What can cause "oiling out"?.
- ResearchGate. (2025). Some Aspects of the Importance of the Metastable Zone Width and Nucleation in Industrial Crystallizers.
- ResearchGate. (2025). Detection and Impact of Carboxylic Acids at the Crude Oil-Water Interface.
- MDPI. (2019). Effect of Impurity Ions on Solubility and Metastable Zone Width of Lithium Metaborate Salts.
- Mettler Toledo. (n.d.). Metastable Zone Width (MSZW) in Crystallization.
- ResearchGate. (2024). (PDF) Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications.
- MDPI. (n.d.). Effect of Solvent Composition on Solubility, Thermodynamics, Metastable Zone Width (MSZW) and Crystal Habit of L-Ascorbic Acid.
- RSC Publishing. (2019). The concentration and origins of carboxylic acid groups in oil paint.
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
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Technical Support Center: Strategies for Removing Colored Impurities in Organic Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering colored impurities in their synthetic organic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting insights to resolve these common purification challenges effectively.
Frequently Asked Questions (FAQs) - Initial Diagnosis
Q1: What are colored impurities and where do they come from?
A: Colored impurities are substances that absorb light in the visible spectrum (roughly 400-700 nm), imparting an undesirable color to your otherwise colorless or lightly colored target compound. Their presence, even in trace amounts, can be visually prominent.
The origin of these impurities is diverse and often reaction-dependent. Common sources include:
-
Oxidative Degradation: Many organic compounds, especially phenols, anilines, and aldehydes, can oxidize upon exposure to air, heat, or light, forming highly conjugated, colored byproducts.[1][2]
-
Polymerization: Side reactions can lead to the formation of high-molecular-weight, often colored, polymeric materials.[2]
-
Reagent Carryover: Highly colored reagents or catalysts (e.g., organometallic complexes, iodine) may persist through the workup.
-
Complex Byproducts: Complex reaction pathways can generate a variety of byproducts with extended chromophores, which are molecular features responsible for color.
Crucially, you must first determine if the color is from an impurity or is an intrinsic property of your target molecule.[3] A literature search for the expected appearance of the pure compound is the essential first step.
Q2: My compound is colored. How do I choose the right purification method?
A: The selection of a decolorization method is a critical decision that depends on the properties of your desired compound and the suspected nature of the impurity. A systematic approach saves time and maximizes yield. The flowchart below provides a logical decision-making pathway.
Caption: Decision workflow for selecting a decolorization method.
Troubleshooting Guide 1: Activated Carbon (Charcoal) Treatment
Activated carbon is a highly porous form of carbon with a large surface area, making it an excellent adsorbent for large, non-polar, colored organic molecules.[4][5][6] It is most effective for removing colored impurities that are present in small quantities.
Q3: When should I use activated carbon for decolorization?
A: Use activated carbon when you are dealing with a solid compound that can be dissolved in a suitable solvent and you suspect the colored impurities are high-molecular-weight byproducts or molecules with extended conjugation (e.g., polyaromatics).[5] It is particularly effective in polar solvents like water or alcohols, where non-polar pigments have a high affinity for the carbon surface.[6]
Causality: The principle is physical adsorption.[6] The flat, conjugated structures of many colored impurities allow them to adsorb strongly onto the graphene-like sheets of activated carbon, while your smaller, often more polar, desired compound remains in solution.[5]
Q4: What is the detailed protocol for using activated carbon?
A: This protocol is designed to be integrated with a recrystallization procedure for maximum efficiency.
Caption: Standard workflow for activated carbon treatment.
Detailed Steps:
-
Dissolve the Compound: In an Erlenmeyer flask, dissolve your crude solid in the minimum amount of a suitable hot recrystallization solvent.[7]
-
Add Carbon: Remove the flask from the heat source and allow the boiling to subside. Add a small amount of activated carbon (typically 1-2% of the solute's weight; a spatula tip is often sufficient).[5][8] Trustworthiness Check: Adding carbon to a boiling solution can cause violent bumping (frothing over) due to the high surface area nucleating boiling.[5] Cooling slightly prevents this loss of product.
-
Heat and Stir: Return the flask to the heat source, bring it back to a gentle boil, and swirl or stir for 5-15 minutes to ensure adequate contact time between the impurities and the carbon.[4]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper via gravity filtration to remove the fine carbon particles.[5][8][9] This step must be done while the solution is hot to prevent your desired compound from crystallizing prematurely on the filter paper.
-
Crystallize and Collect: Allow the now-colorless filtrate to cool slowly, crystallize, and then collect the purified crystals by vacuum filtration.[7]
Q5: I used activated carbon, but my compound is still colored. What went wrong?
A: This is a common issue with several potential causes.
| Potential Cause | Explanation & Causality | Troubleshooting Action |
| Insufficient Carbon | The amount of carbon was not enough to adsorb all the colored impurities. | Add another small portion of carbon to the hot filtrate and repeat the heating and filtration steps.[5] |
| Incorrect Carbon Type | Activated carbons differ in porosity based on their source (wood, coconut, etc.). A different pore structure might be needed for your specific impurity.[10] | Try a different grade or type of activated carbon (e.g., wood-based for larger molecules).[10] |
| Poor Compound/Impurity Selectivity | The impurity may be too polar or too similar in structure to your product, leading to poor selective adsorption. | The impurity is not suitable for carbon treatment. Proceed to column chromatography. |
| Impurity is the Product | The color may be an intrinsic property of your compound, not an impurity. | Confirm the expected color of the pure compound from a reliable source (e.g., chemical supplier catalog, literature). |
Q6: Will activated carbon adsorb my desired compound?
A: Yes, to some extent. Activated carbon will adsorb all organic compounds, not just the colored ones.[5] This is why using the minimum effective amount is critical to avoid significant yield loss. If your desired compound is highly non-polar and has a high molecular weight, you are at a higher risk of losing product to the carbon. In such cases, column chromatography may be a better initial choice.
Troubleshooting Guide 2: Recrystallization
Recrystallization is a fundamental purification technique for solids.[7][11] While its primary purpose is to remove soluble and insoluble impurities, it can sometimes remove colored impurities if they have different solubility profiles from the target compound.[11]
Q7: Can recrystallization alone remove colored impurities?
A: Sometimes. If the colored impurity is significantly more soluble in the cold solvent than your desired compound, it will remain in the mother liquor upon cooling and be removed during filtration.[8][11] However, if the colored impurity is less soluble or co-precipitates with your product, recrystallization alone will be ineffective.[5]
Trustworthiness Check: You can assess this by observing the color of the mother liquor after filtration. If the filtrate is intensely colored and the crystals are pale, the process is working.[5] If both are colored, the impurity is co-crystallizing.
Troubleshooting Guide 3: Column Chromatography
Column chromatography is a powerful and versatile separation technique based on the differential adsorption of compounds onto a solid stationary phase (like silica gel or alumina) while being carried by a liquid mobile phase.[12][13][14]
Q8: When should I choose column chromatography for decolorization?
A: Column chromatography is the method of choice when:
-
Your compound is an oil or a solid that cannot be effectively recrystallized.
-
Activated carbon treatment fails or causes significant product loss.[15]
-
The colored impurity has a different polarity than your target compound, allowing for separation.[12]
-
You have multiple impurities (some colored, some not) that need to be removed simultaneously.
Q9: How do I remove a colored impurity with column chromatography?
A: The goal is to find a solvent system (mobile phase) where the polarity difference between your compound and the colored impurity is maximized.
Experimental Protocol:
-
TLC Analysis: First, run a Thin-Layer Chromatography (TLC) plate of your crude material using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The goal is to find a system where the spot for your product is well-separated from the colored spot/streak.
-
Column Packing: Prepare a column with an appropriate adsorbent (silica gel is most common for normal-phase chromatography).[13] You can use either a "dry pack" or "wet pack" (slurry) method.[12]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a less polar solvent) and carefully load it onto the top of the column as a narrow band.[14]
-
Elution: Begin running the mobile phase through the column, collecting fractions. If the colored impurity is less polar than your product, it will elute first. If it is more polar, it will stick to the top of the column or elute much later.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure, colorless product. Combine the pure fractions and remove the solvent via rotary evaporation.
Q10: The colored band is stuck at the top of my silica column. What should I do?
A: This is often a good outcome, as it means the impurity is highly polar and strongly adsorbed to the silica, while your less polar product has likely already eluted. However, if your product is also retained, you need to increase the polarity of the mobile phase.
Troubleshooting Action:
-
Gradient Elution: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will increase the eluting power of the solvent and begin to move more polar compounds, including the colored band, down the column. Monitor the fractions carefully by TLC to ensure you do not co-elute the impurity with a final portion of your product.
Summary and Comparison
| Technique | Best For | Pros | Cons |
| Activated Carbon | Removing small amounts of non-polar, high MW colored impurities from solids.[5] | Fast, inexpensive, simple setup. | Non-selective (can adsorb product), risk of product loss, ineffective for polar impurities.[5][16] |
| Recrystallization | Solids where the colored impurity has significantly different solubility.[11] | Can be highly effective and scalable. | Often ineffective if impurity co-crystallizes, requires a suitable solvent.[16] |
| Column Chromatography | Oils, complex mixtures, or when other methods fail.[12] | Highly versatile and effective, separates multiple components. | Can be time-consuming, uses large volumes of solvent, can be difficult to scale up.[16] |
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022, November 7). PraxiLabs.
- Lappin, G. R. (1956). U.S. Patent No. 2,744,938. Washington, DC: U.S. Patent and Trademark Office.
- Recrystallization. (n.d.). University of Toronto.
- The Role Of Activated Carbon In Organic Synthesis - Xingyuan Industry. (2020, June 13). Xingyuan Industry.
- The role of activated carbon in organic synthesis. (n.d.). Hualan Chemical.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystallization - Single Solvent. (n.d.). University of Alberta.
- Nichols, L. (2022, April 7). 3.5C: Charcoal. Chemistry LibreTexts.
- Decolorization Protocol. (n.d.). Creative Bioarray.
- How does organic matter decolorize? (2021, January 7). SHANDONG LOOK CHEMICAL.
- What exactly are colored impurities? (2015, September 17). Reddit.
- Radell, J., & Hunt, P. D. (n.d.). Method for decolorizing chromatography solutions. Wright-Patterson Air Force Base.
- The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (2025, August 18). Huamei Carbon.
- Column chromatography. (n.d.). In Wikipedia.
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- How can I remove color from my reaction product? (2023, December 5). Biotage.
- Decolorization of Solution & Chemicals. (n.d.). Concepts Ecotech.
- column extraction chromatography: Topics by Science.gov. (n.d.). Science.gov.
- Inorganic Impurities. (n.d.). Auriga Research.
- Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
- METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. (2017, May 3). [Video]. YouTube.
- Decolorization with Activated Carbon. (2025, April 7). Carbotecnia.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- Chemical impurity. (n.d.). In Wikipedia.
Sources
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Navigating Peak Tailing in HPLC Analysis of Acidic Compounds: A Technical Support Guide
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing with acidic compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Deviations from this symmetry, like tailing, can compromise resolution, quantification accuracy, and overall method reliability.[2]
Q2: Why is peak tailing a problem for acidic compounds?
Peak tailing is more than a cosmetic issue; it signifies underlying chemical or physical problems in the chromatographic system that can lead to inaccurate quantitative results.[3] It can obscure smaller, closely eluting peaks, leading to integration errors and complicating the identification and quantification of co-eluting compounds.[3][4] For regulatory submissions, consistent and symmetrical peak shapes are often required to ensure the accuracy of impurity and degradation product quantification.[2]
Q3: What are the primary causes of peak tailing for acidic compounds?
The most common culprits include secondary interactions with the stationary phase, improper mobile phase pH, insufficient buffer capacity, and column overload.[2][5] Specifically for acidic compounds, a key issue is the interaction of the ionized analyte with active sites on the silica-based column packing.
Q4: Can my HPLC system itself contribute to peak tailing?
Yes, extra-column effects, such as excessive tubing length or diameter between the injector, column, and detector, can increase peak dispersion and tailing.[3][5] Voids at the column inlet, caused by the mechanical collapse of the stationary phase, can also lead to poor peak shape.[6][7]
In-Depth Troubleshooting Guide
Secondary Interactions with the Stationary Phase
The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. However, for ionizable compounds like acids, secondary interactions can occur, leading to peak tailing.[4]
The Culprit: Residual Silanol Groups
Silica-based columns, even when end-capped, have residual silanol groups (Si-OH) on the surface.[2][5] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O-), creating active sites that can interact with polar or ionized analytes.[4] While this is a more pronounced issue for basic compounds interacting with acidic silanols, acidic analytes can also be affected, particularly if trace metals are present in the silica matrix, which can act as ion-exchange sites.[2][6]
-
Assess Column Type:
-
Action: Review the specifications of your current column. Is it a modern, high-purity silica (Type B) column? Is it effectively end-capped?
-
Rationale: Older Type A silica columns contain more acidic free silanols and trace metals, which exacerbate peak tailing.[2] Modern Type B silica columns are manufactured to be metal-free and have a lower concentration of accessible silanols, significantly reducing these unwanted interactions.[2][8]
-
-
Switch to a More Inert Column:
-
Action: If using an older or less inert column, switch to a column specifically designed for analyzing polar compounds or one with advanced end-capping. Consider columns with hybrid stationary phases (organo-silica) which have reduced silanol activity.[2][8]
-
Rationale: End-capping blocks many of the residual silanol groups, minimizing their availability for secondary interactions.[4][9] Hybrid phases offer improved pH stability and a more inert surface.[2]
-
Mobile Phase pH and Analyte pKa
For ionizable compounds, the pH of the mobile phase is a critical parameter that dictates the analyte's ionization state and, consequently, its retention and peak shape.[10][11]
The Principle: Suppressing Ionization
An acidic analyte exists in two forms: a neutral (non-ionized) form and a charged (ionized) form. The pKa is the pH at which the analyte is 50% ionized.[12] The neutral form is more hydrophobic and will be better retained on a reversed-phase column, typically resulting in a sharper, more symmetrical peak.[11][13] If the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms will be present, leading to peak broadening or tailing.[3][12]
-
Determine Analyte pKa:
-
Action: Find the pKa value(s) for your acidic compound(s). This information is crucial for selecting the optimal mobile phase pH.
-
-
Adjust Mobile Phase pH:
-
Action: The general rule is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the acidic analyte.[12][14][15]
-
Rationale: At a pH well below its pKa, the acidic analyte will be predominantly in its neutral, non-ionized form.[11] This minimizes ionic interactions and promotes a single, well-defined retention mechanism, leading to improved peak shape.[10][15]
-
-
Verify Column pH Stability:
-
Action: Always check the manufacturer's specifications for the pH stability range of your column. Most traditional silica-based columns are stable between pH 2 and 8.[13][16]
-
Rationale: Operating at a pH below 2 can cause the bonded phase to hydrolyze (strip off), while a pH above 8 can dissolve the silica backbone, permanently damaging the column.[16][17]
-
Buffer Selection and Concentration
Using an unbuffered mobile phase or a buffer with insufficient capacity can lead to pH shifts on the column, causing peak tailing and poor reproducibility.[5][18]
The Role of the Buffer
A buffer is a solution containing a weak acid and its conjugate base, which resists changes in pH.[14][19] Its purpose in HPLC is to maintain a constant pH, ensuring that the ionization state of the analyte remains consistent throughout the analysis.[14]
-
Select an Appropriate Buffer:
-
Optimize Buffer Concentration:
-
Action: Start with a buffer concentration in the range of 10-50 mM.[17][18]
-
Rationale: A concentration that is too low may not provide sufficient buffering capacity, especially if the sample itself is acidic or basic.[17] Conversely, a concentration that is too high can lead to precipitation when mixed with the organic solvent.[19]
-
-
Ensure Buffer Solubility:
-
Action: Always check the solubility of your buffer in the final mobile phase mixture (aqueous and organic). A general guideline is to avoid using buffers with more than 50% organic solvent, although this is buffer-dependent.[18]
-
Rationale: Buffer precipitation can cause system blockage, high backpressure, and column damage.[17]
-
Table 1: Common Buffers for Reversed-Phase HPLC
| Buffer | pKa (25°C) | Useful pH Range | Volatile (LC-MS Compatible)? |
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | No |
| Formate | 3.8 | 2.8-4.8 | Yes |
| Acetate | 4.8 | 3.8-5.8 | Yes |
| Trifluoroacetic Acid (TFA) | 0.5 | <1.5 | Yes |
Data sourced from multiple references.[13][18]
The Role of Ion-Pairing Agents
For highly polar acidic compounds that are difficult to retain even at low pH, ion-pairing chromatography can be an effective strategy.
The Mechanism
An ion-pairing reagent is a large ionic molecule with a hydrophobic tail that is added to the mobile phase.[20] For analyzing acidic compounds (anions), a positively charged (cationic) ion-pairing agent, such as a tetra-alkyl ammonium salt, is used.[21] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a positively charged surface.[20] The ionized acidic analyte then forms an ion-pair with the reagent, increasing its retention.[21][22]
-
Select the Reagent: Choose a cationic ion-pairing reagent like tetrabutylammonium (TBA) phosphate or TBA bromide.
-
Prepare the Mobile Phase: Add the ion-pairing reagent to the aqueous portion of the mobile phase at a low concentration (typically 2-5 mM).[20]
-
Equilibrate the Column: This is a critical step. The column must be thoroughly equilibrated with the ion-pairing mobile phase to ensure the stationary phase surface is fully coated. This can take a significant amount of time (30-60 minutes or more).[20]
-
Run the Analysis: Inject the sample and run the chromatogram.
-
Dedicated Column Usage: It is highly recommended to dedicate a column for ion-pairing applications, as it can be very difficult to completely wash the reagent from the stationary phase.
Caution: While effective, ion-pairing reagents are often not volatile and can be problematic for LC-MS applications.[18] They can also lead to long column equilibration times.[20]
Advanced Troubleshooting: When the Usual Fixes Fail
-
Column Overload: If all peaks in the chromatogram are tailing or fronting, you may be overloading the column.
-
Sample Solvent Effects: Ideally, the sample should be dissolved in the mobile phase.[24] If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase, it can cause peak distortion.[24]
-
Solution: If possible, reconstitute your sample in the mobile phase or a weaker solvent.
-
-
Column Contamination or Damage: Contamination at the head of the column can cause peak tailing, often accompanied by an increase in backpressure.[4][23]
By systematically addressing these potential causes, from stationary phase interactions to mobile phase optimization, you can effectively diagnose and resolve peak tailing for acidic compounds, leading to more accurate, reliable, and robust HPLC analyses.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Welch Materials. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide.
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Regis Technologies. (n.d.). Reversed-phase HPLC Buffers.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- PharmaCores. (2025, February 8). Discover the Art of Buffer selection in HPLC Development part 1.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Restek. (2014, March 11). [2]Troubleshooting HPLC- Tailing Peaks.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Technology Networks. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
- LCGC Blog. (2013, October 10). HPLC Column Selection - Are You Barking Up the Right Tree?
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Axion Labs. (n.d.). Will Highly Acidic or Basic Samples Affect an HPLC C18 Column?
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?
- MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 15. biotage.com [biotage.com]
- 16. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 17. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 20. welch-us.com [welch-us.com]
- 21. pharmagrowthhub.com [pharmagrowthhub.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. Blogs | Restek [discover.restek.com]
- 24. Will Highly Acidic or Basic Samples Affect an HPLC C18 Column? - Axion Labs [axionlabs.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Strategies for Low Compound Solubility in Aqueous Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound solubility in aqueous-based assays. Low solubility is a frequent hurdle in drug discovery and in vitro research, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2] This resource provides in-depth troubleshooting strategies, detailed protocols, and a scientific rationale to help you overcome these common yet critical experimental obstacles.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
This common phenomenon is often referred to as "solvent shock."[3] It occurs when a compound dissolved in a highly organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the localized concentration of the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
The tolerance of cell lines to DMSO varies significantly. Generally, a final concentration of 0.1% to 0.5% is considered safe for most cell lines during short-term exposure.[4][5] However, concentrations above 1% can lead to detrimental effects such as damaged cell membranes, oxidative stress, and even cell death.[4] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[6]
Q3: Can I just sonicate my sample to get the compound to dissolve in the assay medium?
While brief sonication can help disperse a compound and break up aggregates, it is often a temporary solution.[6][7] If the compound's concentration is above its thermodynamic solubility limit in the aqueous medium, it will likely precipitate out of solution over time, leading to inconsistent results, especially in longer assays. Sonication is more of a dispersion technique than a true solubilization method in this context.
Q4: Are there universal solubilizing agents that work for all compounds?
Unfortunately, there is no one-size-fits-all solution. The choice of a solubilizing agent depends on the physicochemical properties of your compound (e.g., its pKa, lipophilicity), the specifics of your assay (e.g., cell-based vs. biochemical), and the required final concentration.[8] A systematic approach, as outlined in this guide, is necessary to find the optimal solution for your specific compound and experimental setup.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When faced with a poorly soluble compound, a structured approach is the most effective way to identify and resolve the issue. This guide will walk you through a logical workflow, from initial problem identification to advanced formulation strategies.
Phase 1: Initial Assessment and Simple Adjustments
Before employing more complex methods, it's essential to rule out simpler causes and attempt straightforward adjustments.
1.1. Visual Inspection and Confirmation of Precipitation:
-
Symptom: The appearance of visible particles, cloudiness, or a film in the assay well or tube after the addition of the compound.[6]
-
Action: Visually inspect your samples under good lighting and consider using a microscope to confirm the presence of precipitate. This will help differentiate between true precipitation and other issues like microbial contamination.
1.2. Optimizing the Dilution Protocol:
-
Problem: "Solvent shock" can be minimized by refining the dilution technique.[3]
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the media. This gradual change in solvent polarity can prevent the compound from crashing out.[3]
-
Stir While Adding: Slowly add the compound stock solution to the assay medium while gently vortexing or stirring. This ensures rapid and even distribution, avoiding localized high concentrations.[3][9]
-
Pre-warm the Media: Ensure your assay medium is at the experimental temperature (e.g., 37°C) before adding the compound, as temperature can influence solubility.[9]
-
1.3. Adjusting the Final Compound Concentration:
-
Problem: The desired final concentration may simply be above the compound's intrinsic aqueous solubility.[6]
-
Solution: Test a serial dilution of your compound to determine the maximum soluble concentration in your assay medium. This will establish a working concentration range for your experiments.[10]
Diagram: Initial Troubleshooting Workflow
Caption: A decision workflow for the initial steps in troubleshooting compound precipitation.
Phase 2: Advanced Formulation Strategies
If the initial adjustments are insufficient, the next step is to employ formulation strategies to enhance the compound's apparent solubility. These methods involve the use of excipients or altering the properties of the assay medium.
2.1. pH Adjustment for Ionizable Compounds:
-
Mechanism: For compounds with ionizable groups (weak acids or bases), their solubility is often pH-dependent.[11] Adjusting the pH of the assay buffer can shift the equilibrium towards the more soluble ionized form of the compound.[12]
-
Application: This is a powerful technique for compounds with a pKa in a range that allows for significant ionization at a physiologically compatible pH.[]
-
Protocol:
-
Determine the pKa of your compound.
-
Prepare a series of buffers with pH values around the pKa.
-
Test the solubility of your compound in each buffer to identify the optimal pH for solubilization.
-
Caution: Ensure that the chosen pH is compatible with your assay system (e.g., does not affect cell viability or enzyme activity).[9]
-
2.2. Utilizing Co-solvents:
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[14] This can increase the solubility of hydrophobic compounds.[15]
-
Common Co-solvents: Ethanol, Propylene Glycol, and Polyethylene Glycol (PEG).[]
-
Considerations:
2.3. Employing Surfactants:
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[16] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous phase.[17][18]
-
Types of Surfactants:
-
Protocol:
-
Select a biocompatible surfactant.
-
Prepare a stock solution of the surfactant in your assay buffer.
-
Test a range of surfactant concentrations to find the lowest effective concentration that maintains compound solubility without interfering with the assay. It is common practice in HTS to include a low concentration of a non-ionic detergent like Triton X-100 to prevent compound aggregation.[20]
-
2.4. Cyclodextrins for Inclusion Complex Formation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming a water-soluble "inclusion complex."[23][24]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical applications due to their improved solubility and safety profiles compared to native β-cyclodextrin.[21][23]
-
Protocol for Preparing a Cyclodextrin Inclusion Complex:
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer.[6]
-
Slowly add the compound (as a solid or in a minimal amount of organic solvent) to the cyclodextrin solution while vortexing.[6]
-
Incubate the mixture, often with stirring or shaking, for a period ranging from 1 to 24 hours to facilitate complex formation.[6]
-
If necessary, filter the solution through a 0.22 µm filter to remove any undissolved compound.[6]
-
Use the resulting clear solution for your assay dilutions.
-
Diagram: Mechanism of Solubilization Strategies
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrealm.com [chemrealm.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmatutor.org [pharmatutor.org]
- 17. jocpr.com [jocpr.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Solubilizer Excipients - Protheragen [protheragen.ai]
Technical Support Center: Inducing Crystallization of Stubborn Organic Compounds
Welcome to the technical support center for crystallizing challenging organic compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties in obtaining high-quality crystals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of crystallization.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides quick solutions to get your crystallization experiments started on the right foot.
Q1: My compound is an oil at room temperature. How can I crystallize it?
Oiling out is a common problem where the compound separates as a liquid phase instead of a solid crystal. This typically occurs when the supersaturation is too high or the solvent is not ideal.
-
Immediate Action: Try to induce nucleation by scratching the inside of the flask with a glass rod at the oil-solution interface. The micro-scratches on the glass can serve as nucleation sites.
-
Solvent Strategy: Your solvent may be too good. A solvent in which your compound is moderately soluble is often the best choice.[1] Consider using a binary solvent system where your compound is soluble in one solvent and insoluble in the other. Slow evaporation of the more volatile, "good" solvent can gently bring the solution to supersaturation.[2]
-
Temperature Control: If you are cooling the solution, try a much slower cooling rate. A gradual temperature decrease can prevent the rapid drop in solubility that leads to oiling.
Q2: I've left my solution for days, and nothing has happened. What's wrong?
This indicates that your solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur.[3][4][5][6]
-
Increase Concentration: The most straightforward approach is to slowly evaporate the solvent.[2][7] You can do this by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.
-
Induce Nucleation: If you have a small amount of the solid compound, you can "seed" the solution by adding a tiny crystal.[8] This seed crystal will act as a template for further crystal growth.[9][10]
-
Check Purity: Impurities can sometimes inhibit crystallization.[11][12] It may be necessary to further purify your compound before attempting crystallization again.
Q3: I'm getting a lot of very small crystals or powder instead of large single crystals. How can I improve this?
The formation of many small crystals suggests that the nucleation rate is much higher than the crystal growth rate.[3] This often happens when supersaturation is reached too quickly.
-
Slow Down the Process: Whether you are using cooling, evaporation, or anti-solvent addition, slowing down the rate at which you approach supersaturation is key. Slower cooling, slower evaporation, or slower addition of the anti-solvent will favor the growth of existing crystals over the formation of new ones.[2][13]
-
Optimize Seeding: If you are using seeding, the size and number of seed crystals can influence the final crystal size.[9] Using a smaller number of larger seed crystals can lead to the growth of larger final crystals.
-
Solvent Choice: The solvent can influence crystal morphology.[14][15] Experimenting with different solvents or solvent mixtures might lead to the formation of larger, more well-defined crystals.[14]
II. Troubleshooting Guides for Stubborn Compounds
When standard methods fail, a more systematic and advanced approach is necessary. This section provides detailed troubleshooting guides for persistent crystallization challenges.
Issue 1: Persistent Failure to Nucleate
If your compound refuses to crystallize even after trying the basic methods, the following strategies can be employed.
Caption: A logical workflow for troubleshooting nucleation failure.
-
Systematic Solvent Screening: The choice of solvent is critical.[14][15] A systematic screen of various solvents with different polarities and hydrogen bonding capabilities should be performed. High-throughput screening methods can accelerate this process.[16][17][18]
| Solvent Property | Rationale | Examples |
| Polar Protic | Can form hydrogen bonds, which may be crucial for crystal packing.[14] | Water, Methanol, Ethanol |
| Polar Aprotic | Have dipole moments but don't donate hydrogen bonds. | Acetone, Acetonitrile, THF |
| Nonpolar | Interact primarily through van der Waals forces. | Hexane, Toluene, Dichloromethane |
-
Vapor Diffusion: This is a highly successful method for growing high-quality crystals from small amounts of material.[2][7][14] It involves the slow diffusion of an anti-solvent vapor into a solution of your compound, gradually inducing crystallization.[19][20]
Protocol for Vapor Diffusion:
-
Dissolve your compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., THF, chloroform, methanol).[2]
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).
-
Add a more volatile anti-solvent (a solvent in which your compound is insoluble, such as pentane, diethyl ether, or hexane) to the larger container.[2][19]
-
The anti-solvent will slowly diffuse into the inner vial, causing your compound to crystallize over time.[2]
-
-
Seeding Techniques: If you have even a tiny amount of crystalline material, seeding is a powerful technique.[9][10][21]
-
Microseeding: Crush a few crystals in a small amount of the mother liquor to create a seed stock. Add a very small droplet of this stock to your supersaturated solution.
-
Streak Seeding: Dip a thin glass fiber or even a hair into the seed stock and then gently streak it across the surface of the supersaturated solution.[22]
-
Heterogeneous Seeding: In the absence of your own compound's crystals, you can sometimes induce crystallization by seeding with a structurally similar compound.
-
Issue 2: Polymorphism - Getting the Wrong Crystal Form
Polymorphism is the ability of a compound to exist in more than one crystal structure.[23][24][25][26] Different polymorphs can have vastly different physical properties, making it crucial to control which form crystallizes.
-
Solvent: The choice of solvent can have a significant impact on which polymorph is obtained.[27][28] Solute-solvent interactions can favor the nucleation and growth of a particular crystal form.[29][30]
-
Temperature: Different polymorphs can be thermodynamically stable at different temperatures.[26] Crystallizing at various temperatures can help isolate different forms.
-
Supersaturation Level: The degree of supersaturation can influence whether a metastable or stable polymorph crystallizes.[3] Often, higher supersaturation levels favor the formation of metastable forms.
-
Seeding with the Desired Polymorph: This is the most direct way to obtain a specific crystal form.[9] The seed crystals will act as a template, directing the crystallization towards the desired polymorph.
-
Solvent Screening: Perform crystallization experiments in a variety of solvents to see which ones favor the desired polymorph.[31]
-
Temperature Control: Carefully control the crystallization temperature. Slurry experiments at different temperatures can help determine the relative stability of different polymorphs.
-
Kinetic vs. Thermodynamic Control: Fast crystallization (kinetic control) often yields metastable polymorphs, while slow crystallization (thermodynamic control) is more likely to produce the most stable form.[31]
Issue 3: The Compound Remains an Amorphous Solid or Gel
Amorphous solids lack the long-range order of a crystal lattice. Sometimes, compounds precipitate out of solution so quickly that they don't have time to form an ordered structure.
-
Use a Poorer Solvent: A solvent in which your compound is only sparingly soluble can slow down the precipitation process, allowing more time for crystal growth.
-
Gel Diffusion Crystallization: This is an effective technique for compounds that tend to precipitate rapidly.[14] The gel matrix slows down the diffusion of molecules, allowing for more controlled crystal growth.
-
Sublimation: For volatile compounds, sublimation can be an excellent method for obtaining high-quality crystals free of solvent impurities.[2][7][14] The compound is heated under vacuum and the vapor is allowed to deposit as crystals on a cold surface.[2]
Issue 4: The Compound is Highly Impure
Impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice.[11][12][32][33]
-
Purification is Key: The purer your compound, the better your chances of successful crystallization.[2] Consider additional purification steps such as column chromatography, preparative TLC, or distillation.
-
Impact of Impurities: Structurally related impurities can sometimes be incorporated into the crystal lattice, while other impurities may inhibit crystal growth altogether.[11][12] Understanding the nature of your impurities can help in designing a better purification and crystallization strategy.
III. Advanced Crystallization Techniques
For the most challenging compounds, more advanced and specialized techniques may be required.[20][34]
Co-crystallization
If your compound has suitable functional groups for hydrogen bonding but still fails to crystallize, co-crystallization can be a powerful tool.[35][36] This involves crystallizing your compound with a second, "co-former" molecule to form a new, multi-component crystal.[35][36][37]
-
Rationale: The co-former can provide a stable hydrogen-bonding network that facilitates the crystallization of your target molecule.[35]
-
Common Co-formers: Carboxylic acids, amides, and other molecules with strong hydrogen bond donor and acceptor groups are often used as co-formers. Triphenylphosphine oxide (TPPO) is a known co-crystallant for proton-donating organic molecules.[7][14]
-
Screening: Co-crystal screening can be performed by mixing your compound with a library of potential co-formers and attempting crystallization through slow evaporation or other methods.[38]
Caption: A workflow for developing a co-crystallization strategy.
Microbatch Under-Oil Crystallization
This high-throughput technique is particularly useful for water-soluble organic salts and allows for the screening of a wide range of conditions with minimal sample.[20]
-
Procedure: Small droplets of your aqueous sample solution are dispensed into the wells of a microplate under a layer of oil. Over time, water slowly evaporates through the oil layer, concentrating the sample and inducing crystallization.[20]
IV. References
-
G. Su, H. Hao, & Y. Wang. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications.
-
A. D. Barbour, et al. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
-
S. K. Sahoo, et al. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Gexin Publications.
-
(n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
-
T. Warwick. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
-
(n.d.). Polymorphism in Organic Crystals: A Pharma Breakthrough. Tiger Analytics.
-
(n.d.). Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.
-
G. Desiraju. (n.d.). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research.
-
(n.d.). Crystal polymorphism. Wikipedia.
-
G. R. Desiraju. (n.d.). Conformational polymorphism in organic crystals. PubMed.
-
M. Dinger. (2015). Crystal Growing Tips. University of Florida.
-
(n.d.). Inducing Crystallization by Nucleation. Chemical Education Xchange.
-
R. C. Kelly & N. Rodríguez-Hornedo. (n.d.). Solvent Effects on Crystallization Kinetics. ACS Publications.
-
(2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts.
-
(n.d.). The influence of impurities and solvents on crystallization. ResearchGate.
-
(n.d.). Controlling Nucleation in Crystal Growth. Calibre Scientific.
-
(n.d.). Crystal-seeding. Diamond Light Source.
-
(2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales.
-
(n.d.). Supersaturation in crystallization. Slideshare.
-
(2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
-
(n.d.). Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder. PubMed Central.
-
(2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications.
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(2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. ACS Publications.
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(2006). Crystallisation Techniques. University of Cambridge.
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(2025). What Is Supersaturation?. Chemistry For Everyone - YouTube.
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(2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
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(n.d.). Supersaturation. Wikipedia.
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(2025). How Do Impurities Affect Crystal Structures?. Chemistry For Everyone - YouTube.
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(n.d.). Kinetics of Crystallization in Supersaturation. Mettler Toledo.
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(n.d.). Guide for crystallization. University of Geneva.
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J. P. Metherall, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
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(2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. NIH.
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(n.d.). Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. Organic Process Research & Development.
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(2020). CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1. The Royal Society of Chemistry.
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(n.d.). Specialized Solid Form Screening Techniques. Organic Process Research & Development.
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(n.d.). Cocrystal. Wikipedia.
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(n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH.
-
(n.d.). The effect of solvent on crystal morphology. ResearchGate.
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(2021). Crystallization Screening. Technobis Crystallization Systems.
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(n.d.). Crystallization Screening. Hampton Research.
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(2023). Advanced crystallisation methods for small organic molecules. PubMed.
-
(2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications.
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(n.d.). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic.
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(2025). Application of solution techniques for rapid growth of organic crystals. ResearchGate.
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(n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester.
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Technical Support Center: Managing Thermal Degradation in Chemical Reactions
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing thermal degradation during chemical reactions. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions to address the specific challenges you may encounter in the laboratory. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding thermal degradation, providing concise answers grounded in established scientific principles.
Q1: What is thermal degradation and why is it a concern in chemical reactions?
A: Thermal degradation, or thermolysis, is the breakdown of a substance into smaller molecules when subjected to heat.[1] This is a significant concern in chemical synthesis because it can lead to reduced yield of the desired product, the formation of impurities that may be difficult to separate, and in some cases, the generation of toxic byproducts.[2][3] In the pharmaceutical industry, ensuring the thermal stability of active pharmaceutical ingredients (APIs) is critical for drug safety, efficacy, and shelf-life.[3][4]
Q2: What are the primary factors that influence the thermal stability of a compound?
A: Several factors dictate a compound's susceptibility to thermal degradation:
-
Chemical Structure: The inherent strength of the chemical bonds within a molecule is the most critical factor.[5] Compounds with weaker bonds or strained ring systems are generally less thermally stable. The presence of certain functional groups can also predispose a molecule to specific degradation pathways.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, making it more likely that the activation energy for decomposition will be reached.
-
Reaction Time: Prolonged exposure to elevated temperatures increases the likelihood and extent of degradation.
-
Presence of Impurities: Impurities can act as catalysts, initiating or accelerating degradation reactions.[5]
-
Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, a process that often proceeds via a free-radical chain mechanism.[6] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Solvent and pH: The solvent can influence thermal stability through various interactions, and the pH of the reaction medium can significantly affect the stability of certain compounds, particularly those with ionizable groups.[7]
Q3: How can I get a preliminary idea of my compound's thermal stability?
A: A common and effective technique for assessing thermal stability is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as it is heated at a controlled rate.[8][9][10] A significant loss of mass indicates decomposition. The temperature at which this mass loss begins (the onset temperature) provides a good indication of the compound's thermal stability limit.[11] For a more complete picture, Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA. DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, and decomposition (which is often an exothermic or endothermic process).[1][12][13]
Q4: What are "forced degradation" studies and why are they important?
A: Forced degradation, or stress testing, involves intentionally subjecting a drug substance or product to more severe conditions than it would typically encounter during its shelf life.[14] These conditions include high temperatures, humidity, acid/base hydrolysis, oxidation, and photolysis.[15] The primary purposes of forced degradation studies are:
-
To identify potential degradation products and establish degradation pathways.[16]
-
To develop and validate "stability-indicating" analytical methods that can separate and quantify the active ingredient from its degradation products.[15][17]
-
To gain a better understanding of the intrinsic stability of the molecule, which helps in formulation development and the selection of appropriate storage conditions.[16]
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for addressing specific issues related to thermal degradation that you might encounter during your experiments.
Troubleshooting Guide 1: Unexpected Impurities in a High-Temperature Reaction
Scenario: You are running a reaction at an elevated temperature and your in-process analysis (e.g., TLC, LC-MS) shows the formation of unexpected side products that are not related to your expected reaction pathway. You suspect thermal degradation of your starting material, intermediate, or product.
1. Confirm Thermal Degradation:
-
Protocol: Comparative HPLC/LC-MS Analysis
-
Prepare three samples:
-
Sample A (Control): A solution of your starting material in the reaction solvent at room temperature.
-
Sample B (Heated Starting Material): A solution of your starting material in the reaction solvent, heated to the reaction temperature for a set period (e.g., 1-2 hours) without other reagents.
-
Sample C (Reaction Mixture): An aliquot from your actual reaction.
-
-
Analyze all three samples by HPLC or LC-MS.
-
Interpretation: If the impurity peaks in Sample C are also present in Sample B but not in Sample A, it strongly suggests that the impurities are thermal degradation products of your starting material.
-
2. Determine the Onset of Degradation:
-
Protocol: Thermogravimetric Analysis (TGA)
-
Accurately weigh 5-10 mg of your compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (typically nitrogen to assess thermal stability, and air to assess thermo-oxidative stability) at a constant heating rate (e.g., 10 °C/min).[18]
-
Record the mass loss as a function of temperature. The temperature at which significant mass loss begins is the onset of decomposition (Tonset).[11]
-
3. Mitigation Strategies:
-
Optimize Reaction Temperature: If your reaction temperature is close to or above the Tonset, consider lowering it. Even a 10-20 °C reduction can significantly decrease the rate of degradation. You may need to compensate for the slower reaction rate with a longer reaction time or a more active catalyst.
-
Use an Inert Atmosphere: If thermo-oxidative degradation is suspected (i.e., if TGA in air shows a lower Tonset than in nitrogen), ensure your reaction is performed under a robust inert atmosphere (e.g., by degassing the solvent and maintaining a positive pressure of nitrogen or argon).
-
Add a Stabilizer: For reactions susceptible to free-radical degradation, the addition of a small amount of a suitable antioxidant can be beneficial. Common antioxidants include butylated hydroxytoluene (BHT) and hindered phenols.[19] The choice of antioxidant should be carefully considered to avoid interference with the desired reaction.
Troubleshooting Guide 2: Product Degrades During Work-up and Purification
Scenario: Your reaction appears clean by in-process analysis, but after work-up (e.g., extraction, solvent removal) and/or purification (e.g., column chromatography), you observe significant degradation of your product.
1. Pinpoint the Degradation Step:
-
Take small aliquots of your material after each step of the work-up and purification process (e.g., after extraction, after each wash, after solvent evaporation, and from collected chromatography fractions).
-
Analyze these aliquots by HPLC or TLC to determine at which stage the degradation is occurring.
2. Mitigating Degradation During Solvent Removal:
-
Problem: High temperatures during rotary evaporation can cause degradation.
-
Solution:
-
Low-Temperature Evaporation: Use a rotary evaporator with a low-temperature water bath and a high-vacuum pump to remove the solvent at or below room temperature. For very sensitive compounds, consider techniques like freeze-drying (lyophilization) or cryovapping.[20]
-
Azeotropic Removal: For high-boiling point solvents, adding a lower-boiling point solvent that forms an azeotrope can facilitate removal at a lower temperature.
-
3. Mitigating Degradation During Chromatography:
-
Problem: The stationary phase (e.g., silica gel) can be acidic and catalyze degradation. Prolonged exposure to the column can also lead to degradation.
-
Solution:
-
Low-Temperature Chromatography: If possible, perform the chromatography in a cold room or using a jacketed column with a cooling circulator.[14][21]
-
Neutralize the Stationary Phase: For acid-sensitive compounds, you can neutralize silica gel by adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.
-
Minimize Time on the Column: Use flash chromatography with a higher flow rate to reduce the residence time of your compound on the column.
-
Section 3: Data Presentation and Experimental Protocols
Table 1: Comparison of Key Analytical Techniques for Thermal Degradation Studies
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature.[8][10] | Onset of decomposition, thermal stability, composition.[9] | Rapid assessment of thermal stability, quantitative. | Does not identify degradation products.[9] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions.[12] | Melting point, glass transition, crystallization, decomposition enthalpy. | Provides information on physical and chemical changes. | May not be sensitive to all degradation reactions. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[15] | Quantification of parent compound and degradation products, purity assessment. | High sensitivity, accuracy, and versatility for quantitative analysis.[11] | Requires development of a stability-indicating method. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[15] | Identification and structural elucidation of degradation products. | Provides molecular weight and structural information. | Can be less quantitative than HPLC with UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture followed by mass analysis. | Identification of volatile degradation products. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Protocol: Kinetic Analysis of Thermal Decomposition using TGA
This protocol allows for the determination of the activation energy (Ea) of decomposition, a key parameter for predicting the rate of degradation at different temperatures.[18]
Objective: To determine the activation energy of thermal decomposition using the Flynn-Wall-Ozawa (FWO) isoconversional method.
Materials:
-
Your compound of interest
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Perform a series of TGA experiments on your compound at different heating rates (e.g., 2, 5, 10, 15, and 20 °C/min). A minimum of three heating rates is recommended.[18]
-
For each experiment, record the temperature at which specific levels of conversion (α, or percentage of mass loss) are reached (e.g., α = 5%, 10%, 15%).
-
For each level of conversion, plot ln(β) versus 1/T, where β is the heating rate (K/min) and T is the absolute temperature (K).
-
According to the FWO equation, the slope of this line is approximately -0.4567 * Ea / R, where R is the gas constant (8.314 J/mol·K).
-
Calculate the activation energy (Ea) from the slope of the line for each conversion level.
Data Analysis: A consistent activation energy across different conversion levels suggests a single-step decomposition process. A significant variation in Ea with conversion indicates a more complex, multi-step degradation mechanism.[2]
References
- Handling Temperature-Sensitive Chemicals - Fresh Logistics
- Thermodynamic strategies for stabilizing intermediate st
- Thermal Stability Science Behind Heat Resistance - Bannari Amman Institute of Technology
- Thermal Stability Definition - Inorganic Chemistry I Key Term - Fiveable
- Kinetics of thermal decomposition: calculating the activ
- How to Store Reagents - Department of Chemistry : University of Rochester
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- Process Chemistry (Case Study and Impurities in APIs) | PPTX - Slideshare
- Interpreting results
- Thermogravimetric analysis (TGA) - Chemistry LibreTexts
- Storage and Handling Tips for Research Chemicals: Safety Comes First
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques - Lab Manager Magazine
- Estimation of Polymer Lifetime by TGA Decomposition Kinetics - TA Instruments
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions
- What Is the Difference Between DSC and TGA? - Henven
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product
- What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) - Particle Technology Labs
- Temperature optimization model to inhibit zero-order kinetic reactions - ResearchG
- Technical Guide Series - Forced Degrad
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- HPLC Troubleshooting Guide - Sigma-Aldrich
- How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?
- 3 Key Steps for HPLC Validation in Stability Testing - Altabrisa Group
- Avoiding Proteolysis During Protein Chrom
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- (PDF)
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- Guide to Flowcharts in Graphviz - Sketchviz
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- How can I avoid degradation of compound by w
- Drawing Flow Diagrams with GraphViz | LornaJane
- Specific Examples of the Fate of APIs - ACS GCI Pharmaceutical Roundtable
- Active Pharmaceutical Ingredient (API)
- Case Study: Limited Sample for API Degradant Isolation - Nov
- The Purification of Organic Compound: Techniques and Applic
- Building diagrams using graphviz | Chad's Blog
- A Versatile Method of Ambient-Temper
- Drawing graphs with dot - Graphviz
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchG
- Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC - PubMed Central
- Graphviz and dot: Gener
- Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - NIH
- Is there a prerequisite for an organic compound to have antioxidant properties? - Quora
- Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC
- Improved recovery of higher boiling point volatiles during solvent-assisted flavour evapor
- Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace | ACS Omega - ACS Public
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Technical Support Center: Phenoxypropanoic Acid Solution Stability
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with phenoxypropanoic acids. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of phenoxypropanoic acids in solution?
The chemical stability of phenoxypropanoic acids is influenced by several environmental factors. Proactive control of these variables is critical for maintaining the integrity of your solutions. The main factors are:
-
pH: The pH of the solution is a critical determinant of stability. Phenoxypropanoic acid derivatives, especially esters, are susceptible to pH-dependent hydrolysis. Acidic conditions can cleave the ether linkage, while basic conditions often hydrolyze the ester bond.[1][2]
-
Light Exposure: Many organic molecules, including this class of compounds, are susceptible to photodegradation. Exposure to UV and even ambient visible light can provide the energy to break chemical bonds, leading to the formation of degradation products and a loss of potency.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[4][5] Storing solutions at recommended lower temperatures is crucial for extending shelf life.
-
Oxidation: Dissolved oxygen in solvents or the presence of oxidizing agents (like peroxides) can lead to oxidative degradation of the molecule.[3] This is a significant concern, as forced degradation studies show these compounds are particularly susceptible to oxidative stress.
Q2: My phenoxypropanoic acid is sparingly soluble in water. What is the correct procedure for preparing an aqueous solution for my experiments?
This is a common challenge. Most phenoxypropanoic acids have low aqueous solubility. The standard and recommended method is to first create a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.
Causality: The organic solvent acts as a primary vehicle to fully dissolve the compound. When this concentrated stock is diluted into the aqueous buffer, the compound can remain in solution at the lower final concentration. It is critical to note the final percentage of the organic solvent in your aqueous medium, as it may affect your experimental system (e.g., cell viability, enzyme activity).
A detailed, validated protocol for stock solution preparation is provided in the "Experimental Protocols" section below.[3]
Q3: How can I detect if my solution has degraded? Are visual indicators reliable?
Visual indicators like a color change (e.g., yellowing) or the formation of a precipitate can signal significant degradation or solubility issues.[3] However, visual cues are not sufficient for ensuring solution integrity. Many degradation products can be both soluble and colorless, making them undetectable by eye.
The most trustworthy and scientifically valid method for assessing stability is to use a stability-indicating analytical technique . High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the gold standards.[6][7] A properly developed method will separate the parent phenoxypropanoic acid from its degradation products and any impurities, allowing for accurate quantification of the active compound.[3]
Q4: What are the most common chemical degradation pathways for phenoxypropanoic acids?
Understanding the potential degradation pathways is essential for troubleshooting and for designing robust experiments. The primary pathways are:
-
Hydrolysis: This is a major pathway, particularly for ester derivatives like Fenoxaprop-ethyl. The outcome is highly dependent on pH.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts. For example, irradiation of 4-chloro-2-methylphenoxyacetic acid (MCPA) can yield products like 2-methylhydroquinone.[8]
-
Oxidation: In the presence of oxidizing agents, various degradants can form. For the related compound fenoprofen, 2-(3-phenoxybenzoyl)propanoic acid has been identified as a potential oxidative degradant.
The diagram below illustrates the pH-dependent hydrolysis of Fenoxaprop-ethyl, a representative aryloxyphenoxypropionic acid herbicide.
Caption: pH-dependent hydrolysis pathways for Fenoxaprop-ethyl.
Troubleshooting Guide
| Problem / Observation | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| My solution has turned yellow or a precipitate has formed. | 1. Photodegradation: Exposure to UV or ambient light has caused chemical changes.[3] 2. Oxidation: Reaction with dissolved oxygen in the solvent.[3] 3. Low Solubility / Precipitation: The concentration exceeds the solubility limit in the current solvent system, especially after dilution into an aqueous buffer. | 1. Protect from Light: Always prepare and store solutions in amber vials or wrap containers in aluminum foil. This physically blocks the light energy required for photodegradation.[3] 2. Use High-Purity, Degassed Solvents: Degassing (e.g., by sonication or sparging with nitrogen) removes dissolved oxygen, minimizing the potential for oxidation. 3. Verify Solubility & Concentration: Ensure your final concentration is below the known solubility limit. When diluting from an organic stock into a buffer, add the stock slowly while vortexing to prevent localized precipitation. |
| I'm seeing new/unexpected peaks in my HPLC/UPLC analysis. | 1. Compound Degradation: The new peaks are degradation products formed during storage or sample processing. 2. Impure Starting Material: The "impurities" were present in the solid material before it was ever dissolved. 3. Contaminated Solvent/System: The extraneous peaks are from the solvent, mobile phase, or contamination within the HPLC/UPLC system. | 1. Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (see Protocol 2). This helps create a "fingerprint" of potential degradants, allowing you to identify them in your samples.[3][9] 2. Analyze the Solid Material: Dissolve and immediately analyze a freshly prepared sample of the starting solid to confirm its initial purity. 3. Inject a Solvent Blank: Run a blank injection (containing only the solvent used for your sample) to rule out contamination from the solvent or analytical system. |
| My biological assay results are inconsistent or show a loss of activity over time. | 1. Degradation in Assay Medium: The compound is unstable under the specific conditions of your biological assay (e.g., 37°C, pH 7.4, presence of media components). The concentration of the active parent compound is decreasing during the experiment.[3] | 1. Run a Parallel Stability Test: Incubate the compound in the complete assay medium under the exact experimental conditions (temperature, CO₂, etc.) for the duration of your assay. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound. This provides a direct measure of its stability in the relevant environment. 2. Prepare Fresh Solutions: For long experiments, always use freshly prepared dilutions from a properly stored, validated stock solution. |
Influence of pH on Degradation of Fenoxaprop-ethyl
The following table summarizes the degradation pathways of the model phenoxypropanoic acid ester, Fenoxaprop-ethyl, under different pH conditions, based on published studies.[2]
| pH Condition | Primary Degradation Pathway | Major Degradation Products |
| Acidic (pH 4-5) | Cleavage of ether linkage | Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) |
| Neutral (pH 6-7) | Both pathways are concurrent | Fenoxaprop Acid (FA), EHPP, and CDHB |
| Basic (pH 8-10) | Hydrolysis of the ester bond (De-esterification) | Fenoxaprop Acid (FA) |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol provides a standardized method for preparing a concentrated stock solution, which is essential for ensuring accurate and reproducible downstream dilutions.
Materials:
-
Phenoxypropanoic acid solid
-
High-purity organic solvent (e.g., Dimethyl Sulfoxide (DMSO) or Ethanol)[3]
-
Analytical balance
-
Class A volumetric flasks
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Weighing: Accurately weigh the desired amount of the solid phenoxypropanoic acid using an analytical balance.
-
Dissolution: Transfer the solid to a volumetric flask. Add a portion of the organic solvent (e.g., DMSO) to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution to Volume: Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask 15-20 times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volume amber glass vials. This prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[10]
-
Storage Conditions: Store the aliquots protected from light at -20°C or -80°C to minimize thermal and photodegradation.[3] Always label vials clearly with the compound name, concentration, solvent, and preparation date.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is a diagnostic tool used to intentionally degrade the compound to understand its stability profile, identify potential degradation products, and validate that your analytical method is "stability-indicating."[7][9]
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Conditions: Divide the solution into separate, clearly labeled vials for each stress condition. Maintain an unstressed sample (control) protected from light at a cold temperature.[3]
-
Acid Hydrolysis: Add 0.1N HCl. Heat the sample at 60-80°C for several hours.[3]
-
Base Hydrolysis: Add 0.1N NaOH. Heat the sample at 60-80°C for several hours.[3]
-
Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.[3]
-
Thermal Degradation: Heat the solution (without acid/base/H₂O₂) at 60-80°C.[3]
-
Photodegradation: Expose the solution to a light source as specified by ICH Q1B guidelines (e.g., in a photostability chamber).[3]
-
-
Sample Analysis: After the designated exposure period (e.g., 24 hours, or until ~10-20% degradation is observed), prepare the samples for analysis.
-
Neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze all samples (including the control) using a validated stability-indicating HPLC or UPLC method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The decrease in the peak area of the parent compound indicates its degradation, while the appearance of new peaks suggests the formation of degradation products.
References
- BenchChem. (2025). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.
- Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
- ResearchGate. (n.d.).
- Emerson, S. U., & Humphreys, C. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed.
- de la Torre-Zúñiga, J., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
- Di Corcia, A., et al. (1997). Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry. PubMed.
- Tarasova, A. O., et al. (2016). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation.
- Liu, B., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. PubMed.
- de la Torre-Zúñiga, J., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
- de la Torre-Zúñiga, J., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants.
- BenchChem. (2025). Application Notes and Protocols for the Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid.
- Airgas. (2025). Top 5 Factors Affecting Chemical Stability.
- MedChemExpress. (n.d.). L-2-Aminooxy-3-phenylpropanoic acid.
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- Huang, L. (n.d.).
- Castada, H. Z., & Sun, Z. (2020). Thermal Degradation of p‐Hydroxybenzoic Acid in Macadamia Nut Oil, Olive Oil, and Corn Oil.
- BenchChem. (2025). Stability of 3-phenylhexanoic acid under experimental conditions.
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Forced Degradation Studies for Novel Carboxylic Acids
A technical support guide on forced degradation studies for novel carboxylic acids, designed for researchers, scientists, and drug development professionals.
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for conducting forced degradation (stress testing) studies on novel carboxylic acid-containing drug candidates. It is designed to help you anticipate challenges, troubleshoot common experimental issues, and ensure the development of robust, stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of forced degradation studies for carboxylic acids.
Q1: Why are forced degradation studies particularly important for novel carboxylic acids?
Forced degradation studies are critical for all new drug candidates to understand their intrinsic stability and to develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH (International Council for Harmonisation). For novel carboxylic acids, these studies are especially crucial due to the inherent reactivity of the carboxylic acid functional group. This group can participate in various degradation pathways, including oxidation, decarboxylation, and esterification with excipients, which may not be immediately obvious under normal storage conditions.
Q2: What are the most critical stress conditions for a novel carboxylic acid?
While standard ICH Q1A(R2) conditions (acid, base, oxidation, heat, light) are the baseline, the reactivity of the carboxylic acid moiety necessitates a tailored approach.
-
Hydrolysis (Acidic and Basic): Carboxylic acids are generally stable to hydrolysis. However, the rest of the molecule may contain labile functional groups (e.g., esters, amides) that are susceptible. Basic conditions can deprotonate the carboxylic acid, potentially altering its reactivity and solubility.
-
Oxidation: The alpha-carbon to the carboxylic acid can be susceptible to oxidation. The specific oxidant used is critical; hydrogen peroxide is a common choice, but others like AIBN or metal-catalyzed oxidation can reveal different degradation products.
-
Photostability: Exposure to UV and visible light can induce photolytic degradation, including decarboxylation or reactions with other parts of the molecule. It is essential to conduct these studies on both the drug substance and the drug product.
-
Thermal Stress: Dry heat can induce decarboxylation, especially if the carboxylic acid is in a specific structural context (e.g., beta-keto acid). Humidity can accelerate hydrolytic pathways.
Q3: My primary degradation product under oxidative stress is showing poor peak shape in my HPLC analysis. What could be the cause and how can I fix it?
Poor peak shape, often tailing, for degradation products is a common issue.
-
Cause: The degradation product may have a different pKa than the parent compound, leading to undesirable interactions with the stationary phase at the current mobile phase pH. Additionally, some degradation products may chelate with residual metal ions in the HPLC column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure it's in a single ionic form.
-
Use a Chelating Agent: Add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the mobile phase to block interactions with metal ions.
-
Screen Different Columns: Test columns with different stationary phases (e.g., C18 with end-capping, phenyl-hexyl) to find one with better selectivity and peak shape for your degradants.
-
Q4: I am not seeing any degradation under my initial stress conditions. What should I do?
The goal of forced degradation is to achieve 5-20% degradation of the parent drug. If you are not seeing degradation, your conditions may be too mild.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Incrementally increase the concentration of the acid, base, or oxidizing agent.
-
Increase Temperature: For hydrolytic and thermal studies, increasing the temperature will accelerate the reaction rate.
-
Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, simply extend the duration of the stress study.
-
Consider a Different Stressor: If a particular type of stress (e.g., a specific oxidant) is not yielding results, consider an alternative that might trigger a different degradation pathway.
-
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Mass balance is poor (<95%) in my stability study. | 1. A degradant is not being detected by the UV detector.2. A degradant is volatile.3. A degradant is precipitating out of solution.4. The parent drug is adsorbing to the container. | 1. Use a mass spectrometer (LC-MS) to look for non-chromophoric degradants.2. Use headspace GC-MS to analyze for volatile compounds.3. Visually inspect your samples for precipitates and adjust the solvent if necessary.4. Use silanized vials or a different container material. |
| A new peak appears and then disappears during the time course of the study. | This is likely an intermediate in a degradation pathway. | Take more frequent time points at the beginning of the study to better characterize the formation and degradation of the intermediate. Use LC-MS/MS to help identify its structure. |
| My photostability results are not reproducible. | 1. Inconsistent light exposure.2. Temperature fluctuations in the photostability chamber.3. The sample solution is not optically clear. | 1. Ensure the light source is calibrated and provides uniform illumination.2. Monitor the temperature inside the chamber during the study.3. Filter the sample solution before exposure to light. |
Experimental Protocols & Workflows
General Workflow for Forced Degradation Studies
This workflow provides a systematic approach to conducting forced degradation studies for a novel carboxylic acid.
Caption: High-level workflow for developing a stability-indicating method.
Step-by-Step Protocol: Oxidative Degradation
This protocol outlines a typical experiment for assessing the oxidative stability of a novel carboxylic acid.
-
Prepare Stock Solution: Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Stress Sample:
-
Pipette a known volume of the stock solution into a clean vial.
-
Add an equal volume of a 3% hydrogen peroxide solution.
-
Gently mix the solution.
-
-
Prepare Control Sample:
-
Pipette the same volume of the stock solution into a separate vial.
-
Add an equal volume of purified water (without hydrogen peroxide).
-
-
Incubate: Store both the stress and control samples at a controlled room temperature, protected from light, for 24 hours.
-
Analyze Samples:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
If necessary, quench the reaction (e.g., by dilution or adding a quenching agent like sodium sulfite).
-
Analyze the samples using your developed HPLC-UV/DAD method.
-
-
Evaluate Results:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the relative retention times of any degradation products.
-
Perform peak purity analysis on the parent peak to ensure it is spectrally pure.
-
Decision Tree for Method Optimization
This decision tree can help guide you when your initial HPLC method is not adequately resolving the parent compound from its degradation products.
Caption: Decision tree for HPLC method optimization during forced degradation.
References
- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-56). Drugs and the Pharmaceutical Sciences. [Link]
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]
- Klick, S., et al. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66. [Link]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 3-(4-Methylphenoxy)propanoic Acid via NMR Spectroscopy and Mass Spectrometry
In the realms of chemical synthesis, quality control, and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For any given compound, its chemical identity dictates its physical properties, reactivity, and biological activity. This guide provides an in-depth, practical walkthrough for the structural validation of 3-(4-Methylphenoxy)propanoic acid, a compound featuring an aromatic ether, a carboxylic acid, and an aliphatic chain.
We will employ a multi-technique approach, leveraging the strengths of High-Resolution Mass Spectrometry (HRMS) to establish the elemental formula, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, and HSQC) to piece together the atomic connectivity. This guide is designed not just to present data, but to illuminate the causality behind the experimental choices and the logic of spectral interpretation, reflecting a methodology that ensures self-validating and trustworthy results.[1][2][3]
The Analytical Strategy: A Symphony of Techniques
While one-dimensional (1D) ¹H NMR is often the first tool reached for, it rarely provides sufficient evidence on its own to definitively prove a structure, especially when isomers are a possibility. A robust validation strategy integrates multiple analytical techniques, each providing a unique piece of the structural puzzle. Our workflow is designed to move from the general to the specific: from the molecular formula (MS) to the proton and carbon frameworks (1D NMR) and finally to the definitive atom-to-atom connections (2D NMR).
Caption: Key proton-proton couplings expected in the COSY spectrum.
¹H-¹³C HSQC: Linking Protons to Carbons
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that maps protons directly to the carbons they are attached to (one-bond C-H correlation). [4][5]Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other.
Anticipated Correlations & Interpretation
The HSQC spectrum will definitively connect the proton assignments to the carbon assignments made previously.
-
A cross-peak will link the proton signal at ~7.08 ppm to the carbon signal at ~130.5 ppm .
-
A cross-peak will link the proton signal at ~6.82 ppm to the carbon signal at ~114.5 ppm .
-
A cross-peak will link the proton signal at ~4.15 ppm (H-d) to the carbon signal at ~63.5 ppm (-O-C H₂-).
-
A cross-peak will link the proton signal at ~2.75 ppm (H-e) to the carbon signal at ~34.0 ppm (-C H₂-COOH).
-
A cross-peak will link the proton signal at ~2.25 ppm (H-f) to the carbon signal at ~20.0 ppm (Ar-C H₃).
Caption: Key one-bond proton-carbon correlations expected in the HSQC spectrum.
Comparative Analysis: Ruling Out Isomers
The combined data provides a unique spectral fingerprint that can be used to distinguish this compound from its isomers. For example:
-
2-(4-Methylphenoxy)propanoic acid : This isomer would show a -CH-CH₃ group instead of a -CH₂-CH₂- group. The ¹H NMR would feature a quartet (for the CH) and a doublet (for the CH₃), a starkly different pattern from the two triplets we observe.
-
3-(3-Methylphenoxy)propanoic acid (meta-isomer) : This isomer would have a different aromatic substitution pattern. The ¹H NMR spectrum in the aromatic region would be more complex than two simple doublets, likely showing four distinct signals with different splitting patterns.
The perfect agreement between the HRMS, ¹H, ¹³C, COSY, and HSQC data for our compound and the predicted data for the target structure allows us to reject these alternative possibilities with high confidence.
Conclusion
The structural validation of this compound is achieved through a logical and systematic application of modern analytical techniques. High-Resolution Mass Spectrometry unequivocally establishes the molecular formula of C₁₀H₁₂O₃. One-dimensional ¹H and ¹³C NMR spectroscopy provides a detailed accounting of the proton and carbon environments, suggesting the core structural framework. Finally, two-dimensional COSY and HSQC experiments provide definitive proof of the atom-to-atom connectivity, confirming the specific isomeric arrangement. This multi-faceted approach, where each experiment corroborates the others, represents a gold standard in chemical analysis, ensuring the highest level of scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
References
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
- Koehler, F. T., & Schmidt, M. U. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7).
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Wikipedia. (2024). Electrospray ionization.
- Mitchell, T. N., & Costisella, B. (2004). NMR - From Spectra to Structures. Springer.
- Abreu, P., et al. (2016). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy.
- LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
- Simpson, J. H. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-based Approach. Academic Press.
- LibreTexts. (2021). 5: Structure Determination II - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- Trost, B. M. (n.d.). Problems in Spectroscopy: Organic Structure Determination by NMR, IR, UV, and Mass Spectra, Volume 1.
- Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 611-619.
- LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Anup, K., & Kakasaheb, R. C. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
- Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
Sources
- 1. Book Review: NMR - From Spectra to Structures - Terence N. Mitchell, Burkhard Costisella [organic-chemistry.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Problems in Spectroscopy: Organic Structure Determination by NMR, IR, UV ... - Barry M. Trost - Google 圖書 [books.google.com.tw]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. emerypharma.com [emerypharma.com]
A Senior Application Scientist's Guide to Purity Determination of 3-(4-Methylphenoxy)propanoic Acid: A Comparative Analysis of HPLC and Alternative Methods
Introduction
3-(4-Methylphenoxy)propanoic acid is a carboxylic acid derivative with a phenoxy scaffold, a structure of significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for downstream applications, particularly in drug development, establishing its purity is not merely a quality control checkpoint but a fundamental requirement for ensuring experimental reproducibility, safety, and efficacy. The presence of unreacted starting materials, by-products, or degradation products can significantly alter the compound's biological activity and physical properties.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear, data-supported framework for selecting the most appropriate analytical strategy.
Context: Synthesis and Potential Impurities
To appreciate the challenges of purity analysis, we must first consider the compound's origin. A common and efficient route to synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of p-cresol (4-methylphenol) by a base, followed by nucleophilic attack on an alkyl halide, such as 3-chloropropanoic acid or ethyl 3-bromopropanoate.
This synthetic pathway, while straightforward, can introduce several potential impurities that a robust analytical method must be able to separate and quantify:
-
Unreacted Starting Materials: Residual p-cresol and the 3-halopropanoic acid reactant.
-
Side-Products: Products arising from side reactions, which could include dimers or other derivatives.
-
Residual Solvents and Reagents: Traces of solvents or bases used during the synthesis and workup.
The primary analytical challenge is to develop a method that can selectively resolve the target compound from these structurally similar impurities.
Primary Method: Reversed-Phase HPLC for Ultimate Specificity
For the analysis of organic acids like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard due to its high resolving power, sensitivity, and quantitative accuracy.
The "Why": Causality Behind the Method
The core principle of RP-HPLC involves a non-polar stationary phase (typically C18-silica) and a polar mobile phase. For an acidic analyte, achieving good retention and sharp, symmetrical peaks requires suppressing its ionization. This is accomplished by acidifying the mobile phase to a pH at least two units below the analyte's pKa.[1] In its neutral, protonated form, the molecule is less polar and interacts more strongly with the non-polar C18 stationary phase, leading to increased retention and better separation from other components.[1]
Detection is typically performed using a UV-Vis detector. The aromatic ring and carboxyl group in this compound allow for strong UV absorbance, typically around 210 nm for the carboxyl group or at higher wavelengths (e.g., 254-280 nm) corresponding to the aromatic chromophore.[2][3] Using a diode array detector (DAD) is advantageous as it provides spectral data for peak identity and purity confirmation.
Workflow for HPLC Purity Determination
The following diagram illustrates the logical flow from sample receipt to the final purity assessment using HPLC.
Caption: Workflow for purity analysis by RP-HPLC.
Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system, providing robust and reliable results.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: This standard column dimension provides excellent resolving power for separating closely related impurities from the main peak.
-
-
Mobile Phase:
-
Elution Profile: Isocratic, 60:40 (A:B). A gradient may be developed if impurities have significantly different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 210 nm and 270 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Solvent (Diluent): Mobile Phase (60:40 Water/Acetonitrile with 0.1% H₃PO₄).
-
Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.
4. Data Analysis and Purity Calculation:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity using the area normalization method, assuming all components have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
For regulatory filings, a more rigorous analysis using relative response factors for each identified impurity is required.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the preferred method, other techniques can provide valuable, often complementary, information about the purity and identity of a synthesized compound.
Melting Point Analysis
-
Principle: A pure crystalline solid exhibits a sharp, well-defined melting point range (typically <1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Advantages: Fast, inexpensive, and requires minimal sample. It serves as an excellent preliminary check of bulk purity.
-
Limitations: Highly non-specific; different impurities can have similar effects. It is insensitive to small amounts of impurities and is not quantitative. A sharp melting point is necessary but not sufficient proof of high purity. For instance, a eutectic mixture of impurities could also melt over a narrow range.
Acid-Base Titration
-
Principle: As a carboxylic acid, the sample can be accurately quantified by titrating it with a standardized solution of a strong base (e.g., NaOH) using a pH indicator or a potentiometric endpoint.
-
Advantages: An absolute primary method that does not require a reference standard of the analyte. It is inexpensive and can be highly accurate for determining the total acid content.
-
Limitations: It is not a purity-indicating method in the presence of other acidic or basic impurities. Any acidic impurity will be co-titrated, leading to an overestimation of the main compound's content and thus an inaccurate purity value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound. The purity can be assessed by comparing the integral of the analyte's signals to those of any visible impurities. Quantitative NMR (qNMR) can be used for precise purity determination by adding a certified internal standard.
-
Advantages: Provides unequivocal structural confirmation, which HPLC with UV detection cannot. Can detect and identify impurities without needing reference standards for those impurities.
-
Limitations: Lower sensitivity compared to HPLC, making it difficult to detect impurities below the ~0.1-1% level without specialized equipment and long acquisition times. The complexity of the spectra can make quantification challenging if impurity peaks overlap with the main compound's signals.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight of the analyte and any impurities. When coupled with HPLC (LC-MS), it becomes an exceptionally powerful tool.
-
Advantages: Extremely sensitive and provides molecular weight information, which is invaluable for identifying unknown impurities. LC-MS combines the high separation power of HPLC with the specific detection of MS.[5]
-
Limitations: As a standalone technique (e.g., via direct infusion), it is not quantitative and cannot distinguish between isomers. The response in MS can vary significantly between different compounds, making area percent calculations unreliable without careful calibration.
Comparative Performance Summary
The following table provides a clear comparison of the discussed analytical methods for the purity determination of this compound.
| Parameter | HPLC-UV/DAD | Melting Point | Titration | NMR Spectroscopy | LC-MS |
| Specificity | High (Separates isomers) | Very Low | Low (Measures total acidity) | High (Structure-specific) | Very High (Mass-specific) |
| Sensitivity | High (µg/mL to ng/mL) | Low (>1-2% impurity) | Moderate (mg level) | Low to Moderate | Very High (pg/mL) |
| Quantitation | Excellent | No | Excellent (for total acid) | Good (with internal std.) | Good (with standards) |
| Speed | Moderate (15-30 min/sample) | Fast (<10 min/sample) | Moderate (10-20 min/sample) | Moderate to Slow | Moderate (Follows LC time) |
| Cost/Expertise | Moderate/Intermediate | Low/Low | Low/Low | High/High | High/High |
| Primary Use | Definitive Purity Assay | Preliminary Purity Check | Total Acid Content Assay | Structure ID & Purity | Impurity Identification |
Conclusion
For the comprehensive and reliable purity determination of synthesized this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable method. Its ability to separate the target analyte from structurally similar impurities and provide accurate quantification is unmatched by other common laboratory techniques.
While methods like melting point analysis and titration serve as useful, rapid preliminary checks, they lack the specificity required for a definitive purity assessment. Spectroscopic methods such as NMR and MS are powerful complementary tools, offering invaluable information on structure and impurity identity, respectively. However, for routine quality control and final purity reporting, a well-validated HPLC method remains the authoritative choice, providing the trustworthy and reproducible data demanded by researchers, scientists, and drug development professionals.
References
- Scherer, R., Rybka, A. C. P., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154.
- PrepChem. (n.d.). Synthesis of 3-(4-methylthiophenoxy)-propionic acid. PrepChem.com.
- Ivanovska, A., Stafilov, T., et al. (2016). HPLC METHOD VALIDATION AND APPLICATION FOR ORGANIC ACID ANALYSIS IN WINE AFTER SOLID-PHASE EXTRACTION. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245.
- Schneider, A., Gerbi, V., & Redoglia, M. (1987). A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. American Journal of Enology and Viticulture, 38, 151–155.
- ResearchGate. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- Natividade, M. M. P., Corrêa, L. C., et al. (2013). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Journal of the Brazilian Chemical Society, 24(4), 579-586.
- Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Application Note No. 61.
- Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Shimadzu Website.
- PubChem. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(4-Methylphenoxy)propanoic acid. National Center for Biotechnology Information.
- Grybaite, B., Sapijanskaite-Baneviciene, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds... Molecules, 29(4), 868.
- Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Agilent Application Note.
- Ye, Y., & Yeung, E. S. (1998). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid... Journal of Chromatographic Science, 36(11), 545–550.
- Li, Y., Wang, F., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Analytical Methods in Chemistry, 2022, 9845897.
- Reyes, L., et al. (2025). A multi-analytical approach for the identification and quantification of organic compounds in Kraft black liquors. Journal of Chromatography B, 1253, 124442.
- Kovaříková, P., Klimeš, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen... Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1150-6.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-(4-Methylphenoxy)propanoic acid
In the synthesis and characterization of novel chemical entities, unambiguous structural confirmation is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of spectroscopic techniques for the definitive identification of 3-(4-Methylphenoxy)propanoic acid. We will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target molecule, comparing these with potential related impurities or alternative products to provide a robust validation framework.
The Analytical Challenge: Distinguishing Isomers and Analogs
The synthesis of this compound can potentially yield several structurally similar compounds. A common synthetic route, the Williamson ether synthesis, involves the reaction of p-cresol with a 3-halopropanoic acid. Incomplete reactions, side reactions, or the use of incorrect starting materials can lead to a mixture of products. Therefore, a multi-faceted spectroscopic approach is essential for unequivocal confirmation.
Core Spectroscopic Techniques for Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive toolkit for structural analysis. Each technique offers unique and complementary information about the molecule's atomic connectivity, functional groups, and overall mass.
Workflow for Spectroscopic Confirmation
Caption: A typical workflow for the spectroscopic confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, one can piece together the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -COOH | 10-12 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| Ar-H (ortho to -O) | ~6.8 | Doublet | 2H | Protons on the aromatic ring adjacent to the oxygen are shielded by its electron-donating effect. |
| Ar-H (meta to -O) | ~7.1 | Doublet | 2H | Protons on the aromatic ring further from the oxygen are less shielded. |
| -O-CH₂- | ~4.2 | Triplet | 2H | The methylene group adjacent to the electron-withdrawing oxygen is deshielded. |
| -CH₂-COOH | ~2.8 | Triplet | 2H | The methylene group adjacent to the carbonyl group is also deshielded. |
| Ar-CH₃ | ~2.3 | Singlet | 3H | The methyl protons on the aromatic ring have a characteristic chemical shift. |
Comparison with a Related Structure: 3-(4-Methoxyphenoxy)propanoic acid
A potential impurity or alternative product could be 3-(4-methoxyphenoxy)propanoic acid. Its ¹H NMR spectrum would be very similar, with one key difference:
| Compound | Key Differentiating Signal |
| This compound | Singlet at ~2.3 ppm (Ar-CH₃) |
| 3-(4-Methoxyphenoxy)propanoic acid | Singlet at ~3.7 ppm (Ar-OCH₃)[1] |
This clear difference in the chemical shift of the methyl protons provides a definitive way to distinguish between the two compounds.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| -COOH | ~175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Ar-C (ipso, attached to -O) | ~156 | The aromatic carbon directly attached to the oxygen is deshielded. |
| Ar-C (para, attached to -CH₃) | ~130 | |
| Ar-C (ortho to -O) | ~114 | These aromatic carbons are shielded by the electron-donating oxygen. |
| Ar-C (meta to -O) | ~130 | |
| -O-CH₂- | ~65 | The carbon adjacent to the oxygen is deshielded. |
| -CH₂-COOH | ~34 | The carbon adjacent to the carbonyl group is deshielded. |
| Ar-CH₃ | ~20 | The methyl carbon has a characteristic chemical shift. |
The presence of eight distinct signals in the ¹³C NMR spectrum would be consistent with the proposed structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.
Expected IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | The broadness is due to hydrogen bonding.[2] |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp | Characteristic stretching vibration of the carbonyl group.[2] |
| C-O (Ether) | 1230-1270 | Strong | Aryl-alkyl ether C-O stretching. |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the aromatic ring. |
| C-H (Aliphatic) | 2850-2960 | Medium | Stretching vibrations of C-H bonds in the methyl and methylene groups. |
The simultaneous presence of a broad O-H stretch and a strong C=O stretch is a strong indicator of a carboxylic acid functional group.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₁₂O₃) is 180.21 g/mol . A prominent peak at m/z = 180 would correspond to the molecular ion.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 135.
-
Cleavage of the ether bond can lead to fragments corresponding to the p-cresol moiety (m/z = 108) and the propanoic acid side chain.
-
The observation of the correct molecular ion peak is a critical piece of evidence for confirming the compound's identity.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[3][4]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. A longer acquisition time and more scans are typically required compared to ¹H NMR.
Protocol 2: IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.
Conclusion: A Weight-of-Evidence Approach
The definitive confirmation of this compound relies on a "weight-of-evidence" approach, where data from multiple spectroscopic techniques are integrated. By comparing the predicted spectroscopic data with the experimentally obtained spectra, and by carefully considering potential isomeric and analog impurities, researchers can confidently verify the structure of their synthesized compound. The detailed analysis of ¹H and ¹³C NMR, in conjunction with the functional group information from IR and the molecular weight confirmation from MS, provides a robust and self-validating system for structural elucidation.
References
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- Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. [Link]
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- Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
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- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Herbicidal Efficacy of 3-(4-Methylphenoxy)propanoic Acid and MCPA
This guide provides a detailed comparative analysis of two phenoxy class herbicides: 3-(4-Methylphenoxy)propanoic acid and the widely-used commercial compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA). While MCPA is a well-characterized herbicide with extensive field data, this compound represents a structurally related analogue whose herbicidal potential is less documented. This document will synthesize available data, discuss structure-activity relationships, and provide the experimental frameworks necessary for a direct empirical comparison.
Our objective is to offer researchers a foundational understanding of these two molecules, grounded in chemical principles and established methodologies for herbicidal evaluation. We will explore their shared mechanism of action as synthetic auxins and deliberate on how subtle structural differences may translate into significant variations in biological efficacy and selectivity.
Introduction to the Compounds
Both molecules belong to the family of phenoxy herbicides, which were among the first selective organic herbicides developed.[1] They function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin. This mode of action is characteristic of herbicides used to control broadleaf weeds in monocotyledonous crops like cereals.[1]
-
MCPA ((4-chloro-2-methylphenoxy)acetic acid): Introduced in the 1940s, MCPA is a cornerstone of selective broadleaf weed control in crops such as wheat, barley, oats, and rice.[1] Its efficacy, selectivity, and cost-effectiveness have ensured its continued use globally.
-
This compound: This compound is a phenoxypropanoic acid derivative. While phenoxypropanoic acids as a class include active herbicides (e.g., Mecoprop), the specific herbicidal profile of this particular structure is not well-established in publicly available literature. Its comparison with MCPA allows for an insightful exploration of structure-activity relationships within the phenoxy herbicide family.
Table 1: Physicochemical Properties of this compound and MCPA
| Property | This compound | MCPA ((4-chloro-2-methylphenoxy)acetic acid) |
| Chemical Structure | ||
| CAS Number | 22504-83-2[2] | 94-74-6 |
| Molecular Formula | C₁₀H₁₂O₃[2] | C₉H₉ClO₃ |
| Molecular Weight | 180.20 g/mol [2] | 200.62 g/mol |
| Appearance | Data not widely available | White to light brown solid |
| Melting Point | Data not widely available | 114-118 °C |
| Water Solubility | Data not widely available | 825 mg/L at 25 °C |
Mechanism of Action: Synthetic Auxins
The herbicidal activity of both compounds stems from their function as synthetic auxins. In susceptible plants (primarily dicots), these molecules overwhelm the natural hormonal balance that regulates cell division, elongation, and differentiation.
Causality of Action:
-
Absorption and Translocation: The herbicides are absorbed through the leaves and roots and are systematically translocated throughout the plant, accumulating in the meristematic tissues where active growth occurs.[3]
-
Receptor Binding: They bind to auxin receptors, such as the TIR1/AFB family of F-box proteins. This mimics a continuous high-level auxin signal that the plant cannot regulate.
-
Gene Expression Cascade: This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes.
-
Uncontrolled Growth: The resulting cascade leads to epinasty (downward curling of leaves), stem twisting, and unsustainable cell division and elongation. This uncontrolled growth ultimately exhausts the plant's energy reserves and disrupts vascular tissues, leading to necrosis and death.
Herbicidal Efficacy & Structure-Activity Relationship
Key Structural Differences and Their Implications:
-
Acid Side Chain (Propanoic vs. Acetic):
-
MCPA has a phenoxyacetic acid structure. This compound has a phenoxypropanoic acid structure.
-
The addition of a methyl group to the side chain (creating a propanoic acid) introduces a chiral center at the alpha-carbon. For phenoxypropanoic herbicides like Mecoprop and Dichlorprop, the herbicidal activity is almost exclusively found in the (R)-enantiomer.[1][3][4] This stereospecificity is a critical factor in its biological activity. The herbicidal potential of this compound would likely also be enantiomer-dependent.
-
-
Ring Substitution (Presence/Absence of Chlorine):
-
MCPA possesses a chlorine atom at the 4-position (para) of the phenyl ring. This is a crucial feature for high herbicidal activity in this class.[5][6] The electronegative chlorine atom influences the molecule's electronic properties and its ability to bind effectively to the auxin receptor.
-
This compound lacks this chlorine substituent. Generally, the absence of halogenation on the phenyl ring significantly reduces the auxin-like activity of phenoxy herbicides.
-
Predicted Efficacy:
Based on these structural differences, it is predicted that the herbicidal efficacy of this compound would be substantially lower than that of MCPA. The lack of a chlorine atom on the aromatic ring is the most significant factor likely diminishing its biological activity.
Table 2: Known Herbicidal Spectrum of MCPA
| Weed Species | Common Name | Efficacy of MCPA | Efficacy of this compound |
| Chenopodium album | Fat Hen | Good to Excellent[7] | No data available |
| Cirsium arvense | Creeping Thistle | Good (top growth)[7] | No data available |
| Rumex spp. | Docks/Sorrels | Good (at rosette stage)[7] | No data available |
| Sinapis arvensis | Wild Mustard | Excellent[7] | No data available |
| Raphanus raphanistrum | Wild Radish | Excellent[7] | No data available |
| Capsella bursa-pastoris | Shepherd's Purse | Good | No data available |
Experimental Protocol for Comparative Efficacy Assessment
To empirically determine the relative efficacy of these two compounds, a standardized greenhouse bioassay is required. This protocol is designed as a self-validating system, including necessary controls for robust data interpretation.
Objective: To compare the post-emergence herbicidal efficacy of this compound and MCPA on selected broadleaf weed species.
Materials:
-
Seeds of target weed species (e.g., Chenopodium album, Sinapis arvensis).
-
Sterile potting medium (soil:sand:peat mix).
-
10-cm diameter pots.
-
Technical grade this compound and MCPA.
-
Solvents (e.g., acetone) and adjuvants (e.g., non-ionic surfactant).
-
Laboratory track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).
-
Controlled environment greenhouse or growth chamber.
Methodology:
-
Plant Propagation:
-
Sow seeds of each weed species into pots filled with potting medium.
-
Water as needed and grow in a greenhouse under controlled conditions (e.g., 24/18°C day/night, 16-hour photoperiod).
-
Allow plants to reach the 2-4 true leaf stage before treatment.
-
-
Treatment Preparation:
-
Prepare stock solutions of each herbicide in a suitable solvent.
-
Create a dilution series for each herbicide to establish a dose-response curve. A suggested range for MCPA would be 0, 100, 200, 400, 800, 1600 g a.i./ha. The range for this compound may need to be higher due to its predicted lower activity.
-
Include a non-ionic surfactant in the final spray solution as per standard practice. The "0" dose should be a control spray containing only the solvent and surfactant.
-
-
Experimental Design & Application:
-
Arrange pots in a completely randomized design (CRD) with 4-5 replicates per treatment.
-
Transfer plants to a laboratory track sprayer.
-
Apply the herbicide treatments at the calibrated volume.
-
Return plants to the greenhouse and arrange them according to the randomized design.
-
-
Data Collection and Analysis:
-
At 7, 14, and 21 days after treatment (DAT), visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Analyze the data using Analysis of Variance (ANOVA). Calculate the dose required to cause 50% growth reduction (GR₅₀) for each herbicide and weed species using non-linear regression.
-
Environmental Fate and Toxicology
A comprehensive comparison requires an evaluation of the environmental behavior and toxicological profiles of the two compounds.
-
MCPA:
-
Soil: MCPA is degraded microbially in soil, with a reported half-life ranging from 15 to 50 days, depending on soil type and environmental conditions.[8] It has a relatively high potential to leach in soil due to its water solubility and low affinity for soil particles.[8]
-
Toxicology: It is classified as slightly toxic to mammals.[9] However, it can be moderately to highly toxic to aquatic organisms, and care must be taken to avoid runoff into water bodies.[10]
-
-
This compound:
-
Soil and Toxicology: Specific data on the environmental fate and toxicological profile of this compound are not widely available. It would be expected to undergo microbial degradation similar to other phenoxy acids. Its toxicity profile would need to be determined empirically, but based on its structure, it may exhibit lower toxicity than its chlorinated counterparts, though this requires experimental validation.
-
Conclusion and Future Directions
This guide establishes a comparative framework for evaluating this compound and MCPA. While MCPA is a proven, effective herbicide, the herbicidal potential of this compound is likely limited due to its lack of a chlorine substituent on the phenyl ring—a key feature for potent auxin-mimicking activity.
-
Dose-Response Bioassays: Conducting the proposed greenhouse experiments to determine the GR₅₀ values for this compound against a range of broadleaf weeds.
-
Chiral Separation and Testing: If found to be active, separating the (R) and (S) enantiomers and testing them individually to determine if the activity is stereospecific, as is common for phenoxypropanoic acids.
-
Environmental and Toxicological Assessment: Characterizing its soil half-life, leaching potential, and toxicity to non-target organisms to build a complete profile.
This foundational work is critical for any further consideration of this compound as a potential herbicidal agent or as a tool for studying the structure-activity relationships of synthetic auxins.
References
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). International Journal of Molecular Sciences. [Link]
- Synthesis of 3-(4-methylthiophenoxy)-propionic acid. (n.d.). PrepChem.com. [Link]
- Rudolf, P. R., Kershner, L., & Tai, J. (2019). Probing Structure-Property Relationships in a Family of Aryloxyphenoxy Propionate Herbicides Using Single Crystal X-Ray Diffraction Techniques. Advances in X-Ray Analysis. [Link]
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022).
- Structural diagrams of 2,4-D and other phenoxy herbicides. (2022).
- The Effect of Pre-Mixed Herbicides of MCPA+ Florasulam on Weed Control of Broadleaf and Wheat (Triticum aestivum) Yield in Fields of Fars Province. (n.d.). Journal of Plant Protection. [Link]
- Antagonistic Effect of MCPA on Fenoxaprop Activity. (1990). Weed Science. [Link]
- MCPA (Ref: BAS 009H). (n.d.). AERU, University of Hertfordshire. [Link]
- Mecoprop-P. (n.d.). PubChem. [Link]
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- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. [Link]
- Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste. (2016).
- Safety data sheet: Mecoprop. (2023). CPAchem. [Link]
- Mecoprop. (n.d.). Wikipedia. [Link]
- Mecoprop. (n.d.). PubChem. [Link]
- Mecoprop-P-dimethylammonium. (n.d.). AERU, University of Hertfordshire. [Link]
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- 2-(4-Methylphenoxy)propanoic acid. (n.d.). PubChem. [Link]
- Synthesis of 3-((4-Hydroxyphenyl)amino)
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2019). Molecules. [Link]
- Environmental Fates and Impacts of Major Forest Use Pesticides. (1984). US EPA. [Link]
- Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides and Related Organic Acids. Evidence that the Dog is Not a Relevant Species for Evaluation of Human Health Risk. (2004). OSTI.gov. [Link]
- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (2011).
- 2-(4-methoxyphenoxy) propionic acid. (n.d.). The Good Scents Company. [Link]
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A Researcher's Comparative Guide to the Structure-Activity Relationship of Substituted Phenoxypropanoic Acids
This guide provides an in-depth technical comparison of substituted phenoxypropanoic acids, a class of molecules with significant applications in both agriculture and medicine. We will dissect the nuanced relationship between their chemical structure and biological function, offering field-proven insights and supporting experimental data for researchers, scientists, and professionals in drug and herbicide development.
Introduction: The Versatile Phenoxypropanoic Acid Scaffold
Phenoxypropanoic acids are a fascinating class of organic compounds built upon a core structure: a phenoxy group linked to a propanoic acid moiety. This seemingly simple scaffold is the foundation for a wide range of biologically active molecules. By strategically modifying the substituents on the aromatic ring and the propanoic acid chain, we can fine-tune their activity to target specific biological pathways. This guide will explore two primary applications: their role as synthetic auxin herbicides that selectively target broadleaf weeds, and their function as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism.
The herbicidal properties of phenoxypropanoic acids, such as 2,4-D, MCPA, and mecoprop, were among the first selective synthetic herbicides discovered and have been instrumental in modern agriculture for controlling broadleaf weeds in cereal crops[1][2]. Their mechanism of action relies on mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants[1][3].
In the realm of pharmacology, derivatives of this scaffold have been identified as potent agonists of PPARs, a family of nuclear receptors that play crucial roles in regulating lipid and glucose homeostasis[4][5][6]. This has made them attractive candidates for the development of drugs to treat metabolic disorders.
This guide will provide a comparative analysis of these activities, elucidating the key structure-activity relationships (SAR) that govern their efficacy and selectivity. We will delve into the experimental data that underpins these relationships and provide detailed protocols for their assessment.
The Core Structure: A Tale of Two Moieties
The biological activity of substituted phenoxypropanoic acids is dictated by the interplay of three key structural features: the substituted phenoxy ring, the propanoic acid side chain, and the stereochemistry at the alpha-carbon.
Diagram 1: Core Scaffold and Key SAR Regions
A schematic representation of the phenoxypropanoic acid scaffold highlighting the key regions for structural modification that influence biological activity.
Comparative Analysis of Herbicidal Activity
The herbicidal activity of phenoxypropanoic acids is a classic example of SAR. By altering the substituents on the phenoxy ring, a spectrum of activity against different broadleaf weeds can be achieved. These compounds function as synthetic auxins, causing a lethal disruption of normal plant growth processes in susceptible species[1][3]. Grasses are generally tolerant due to differences in translocation and metabolism of these herbicides[1].
Key SAR Principles for Herbicidal Activity
-
Substitution Pattern on the Phenoxy Ring : The type, number, and position of substituents on the phenoxy ring are critical. Halogen (typically chlorine) and methyl groups are common. For instance, 2,4-D has chlorine atoms at positions 2 and 4, while MCPA has a chlorine at position 4 and a methyl group at position 2[7]. This subtle difference affects the spectrum of weeds controlled, with MCPA often being safer for certain crops like oats[8].
-
The Propanoic Acid Side Chain : The carboxylic acid group is essential for activity as it mimics the carboxylate of the natural auxin, indole-3-acetic acid (IAA). The presence of a methyl group at the alpha-position (as in mecoprop and dichlorprop) introduces a chiral center, which has profound implications for herbicidal efficacy.
-
Stereochemistry : For chiral phenoxypropanoic acids like mecoprop and dichlorprop, the herbicidal activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is significantly less active[9]. This stereoselectivity is a key consideration in the development and formulation of these herbicides.
Comparative Efficacy Data
The following table summarizes the comparative efficacy of common phenoxypropanoic acid herbicides against a selection of broadleaf weeds. Efficacy can be quantified by the GR50 value, which is the dose of herbicide required to reduce plant growth by 50%.
| Herbicide | Core Structure | Target Weeds | GR50 (g a.i./ha) | Reference |
| 2,4-D | 2,4-Dichlorophenoxy | Velvetleaf, Pigweed, Lambsquarters | Varies by species | [8] |
| MCPA | 4-Chloro-2-methylphenoxy | Lambsquarters, Pigweed | Varies by species | [8] |
| 2,4-D + MCPA | Mixture | Cut-leaved Crane's-bill | 147.3 | [10] |
| Mecoprop (MCPP) | 2-(4-Chloro-2-methylphenoxy) | Chickweed, Clovers, Ground Ivy | Varies by species | [3][8] |
| Dichlorprop | 2-(2,4-Dichlorophenoxy) | Henbit, Knotweed, Spurge | Varies by species | [8] |
Note: Efficacy is highly dependent on weed species, growth stage, and environmental conditions. The GR50 values are indicative and can vary between studies.
Comparative Analysis of Pharmacological Activity as PPAR Agonists
Substituted phenylpropanoic acids have also been extensively investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. There are three main PPAR subtypes: α, γ, and δ.
Key SAR Principles for PPAR Agonism
-
Acidic Head Group : Similar to their herbicidal counterparts, a carboxylic acid or a bioisostere is crucial for interacting with the ligand-binding domain of PPARs.
-
Linker and α-Substitution : The nature and shape of the linker between the phenyl ring and the acidic head group play a key role in determining potency and selectivity for different PPAR subtypes[6].
-
Distal Phenyl Ring Substituents : The substituents on the distal phenyl ring are critical for achieving high potency. These groups often occupy a hydrophobic pocket in the ligand-binding domain.
Comparative Efficacy Data
The following table presents the half-maximal effective concentration (EC50) values for a series of substituted phenylpropanoic acid derivatives, illustrating the impact of structural modifications on their ability to activate human PPARα and PPARγ.
| Compound | α-Substituent | Distal Phenyl Substituent | hPPARα EC50 (µM) | hPPARγ EC50 (µM) | Reference |
| 17j | 1,2,3-triazol-2-yl | 3-(5-methyl-2-phenyloxazol-4-yl)propyl | 0.013 | 0.061 | [4] |
| A-4 | Varies | Varies | 17.97 | Inactive | [11] |
| TIPP-703 | Butyric acid | (4-adamantan-1-ylbenzoylamino)methyl | 0.007 (7 nM) | 0.013 (13 nM) | [12] |
| TIPP-401 | Butyric acid | Varies | 0.010 (10 nM) | 1.0 (1000 nM) | [12] |
| TIPP-204 | Butyric acid | Varies | 0.250 (250 nM) | 0.027 (27 nM) | [12] |
Note: Lower EC50 values indicate higher potency. The data highlights how modifications to the core structure can modulate both potency and selectivity for different PPAR subtypes.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for assessing the biological activity of substituted phenoxypropanoic acids.
Protocol for Avena Coleoptile Curvature Test (Herbicidal/Auxin Activity)
This classic bioassay measures the auxin-like activity of a compound by observing the curvature it induces in decapitated oat (Avena sativa) coleoptiles.
Diagram 2: Workflow for Avena Coleoptile Curvature Test
A step-by-step workflow for conducting the Avena coleoptile curvature test to assess auxin-like activity.
Step-by-Step Methodology:
-
Germination: Germinate Avena sativa (oat) seeds in complete darkness for approximately 3-4 days until the coleoptiles are 2-3 cm long[13].
-
First Decapitation: Under a dim red light, excise the top 1 mm of the coleoptile tips[14].
-
Preparation of Agar Blocks: Prepare 1.5% agar blocks. For the test compounds, dissolve them in a suitable solvent and incorporate them into the agar at a range of concentrations. For a positive control, use known concentrations of IAA. For a negative control, use agar blocks with only the solvent[14].
-
Second Decapitation: After about 3 hours, decapitate the coleoptiles again, removing the top 2-3 mm to eliminate the endogenous auxin source[13].
-
Application of Agar Blocks: Place the prepared agar blocks asymmetrically on one side of the cut surface of the decapitated coleoptiles[14][15].
-
Incubation: Place the coleoptiles in a dark, humid chamber and incubate for 90 to 120 minutes[13].
-
Measurement: Capture a shadowgraph of the coleoptiles and measure the angle of curvature. The degree of curvature is proportional to the concentration of the auxin-like compound[13][15].
Protocol for PPARα/γ Transactivation Assay (Pharmacological Activity)
This cell-based assay measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene (e.g., luciferase).
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for a fusion protein containing the ligand-binding domain (LBD) of human PPARα or PPARγ and the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
-
Compound Treatment:
-
After transfection, plate the cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPAR agonist like fenofibric acid for PPARα or rosiglitazone for PPARγ)[11].
-
-
Incubation: Incubate the cells for 18-24 hours to allow for ligand-induced gene expression.
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader. The intensity of the light produced is proportional to the level of PPAR activation.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value[11].
-
Conclusion
The structure-activity relationship of substituted phenoxypropanoic acids is a testament to the power of medicinal and agricultural chemistry. Subtle modifications to a common chemical scaffold can dramatically alter biological activity, enabling the development of selective herbicides and targeted therapeutics. For herbicidal activity, the substitution pattern on the phenoxy ring and the stereochemistry at the α-carbon are paramount. For pharmacological activity as PPAR agonists, the interplay between the acidic head group, the linker, and the distal substituents governs potency and subtype selectivity. The experimental protocols detailed in this guide provide a framework for the continued exploration and optimization of this versatile class of compounds.
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- Synergistic Interactions of 2,4-D, Dichlorprop-p, Dicamba, and Halauxifen/Fluroxypyr for Controlling Multiple Herbicide-Resistant Kochia (Bassia scoparia L.). (2023). Weed Technology. [Link]
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A Comparative Analysis of the Biological Activity of 3-(Methylphenoxy)propanoic Acid Isomers
A Technical Guide for Researchers in Drug Development and Agrochemical Science
Introduction: The Significance of Isomerism in Phenoxypropanoic Acids
Phenoxypropanoic acids represent a versatile class of compounds with a broad spectrum of biological activities, ranging from plant growth regulation to therapeutic applications in human health. The precise positioning of functional groups on the aromatic ring—a concept known as isomerism—can dramatically alter a molecule's three-dimensional structure and, consequently, its interaction with biological targets. This guide focuses on the ortho- (2-methyl), meta- (3-methyl), and para- (4-methyl) isomers of 3-(methylphenoxy)propanoic acid, exploring how the seemingly subtle shift of a single methyl group can profoundly influence their biological effects. Understanding these isomeric differences is paramount for the rational design of novel herbicides, plant growth regulators, and therapeutic agents.
Comparative Biological Activities: A Tale of Three Isomers
The biological activities of 3-(methylphenoxy)propanoic acid isomers are primarily centered around their auxin-like effects in plants and potential pharmacological activities. Synthetic auxins are plant growth regulators that can induce a range of physiological responses, from promoting growth at low concentrations to exerting herbicidal effects at higher concentrations by causing uncontrolled growth.[1][2]
Plant Growth-Regulating and Herbicidal Activity
The auxin-like activity of phenoxyalkanoic acids is highly dependent on the substitution pattern on the aromatic ring. While direct comparative quantitative data for the 3-(methylphenoxy)propanoic acid isomers is sparse in publicly available literature, the principles of structure-activity relationships (SAR) for this class of compounds provide a strong basis for inference.
The herbicidal activity of auxin-mimicking compounds is contingent on their ability to bind to and activate auxin receptors, leading to a cascade of events that disrupt normal plant growth. The position of the methyl group on the phenoxy ring influences the molecule's shape and electronic distribution, which in turn affects its binding affinity to the auxin receptor complex, such as the well-characterized TIR1/AFB F-box proteins.[3][4]
Generally, for phenoxyacetic acids, substitution at the 4-position (para) is often associated with high activity.[5] This suggests that 3-(4-Methylphenoxy)propanoic acid is likely to exhibit the most potent auxin-like and, consequently, herbicidal activity among the three isomers. The para-position allows for an optimal fit within the auxin receptor's binding pocket.
Substitution at the 2-position (ortho), as in 3-(2-Methylphenoxy)propanoic acid , can sometimes lead to reduced activity due to steric hindrance, which may impede the molecule's ability to adopt the correct conformation for receptor binding. However, in some cases, ortho-substitution can enhance selectivity.
The 3-position (meta) substitution in 3-(3-Methylphenoxy)propanoic acid often results in intermediate or lower activity compared to the para-isomer. Studies on related phenoxy acids have shown that 3,5-disubstitution is generally associated with inactivity, highlighting the sensitivity of the receptor to the substitution pattern.[5]
It is crucial to note that the herbicidal activity of many phenoxypropanoic acid herbicides is also stereospecific, with the (R)-enantiomer typically being the biologically active form.[1][6] This stereoselectivity underscores the importance of a precise three-dimensional fit with the target receptor.
Table 1: Postulated Relative Auxin-like and Herbicidal Activity of 3-(Methylphenoxy)propanoic Acid Isomers
| Isomer | Position of Methyl Group | Postulated Relative Activity | Rationale based on SAR Principles |
| This compound | Para (4-position) | High | Optimal fit in the auxin receptor binding pocket is often associated with para-substitution. |
| 3-(2-Methylphenoxy)propanoic acid | Ortho (2-position) | Low to Moderate | Potential for steric hindrance affecting receptor binding. |
| 3-(3-Methylphenoxy)propanoic acid | Meta (3-position) | Moderate to Low | Generally less active than the para-isomer based on established SAR for phenoxyalkanoic acids. |
Potential Pharmacological Activities
Beyond their role in agriculture, arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] While the specific pharmacological activities of the 3-(methylphenoxy)propanoic acid isomers are not extensively documented, related compounds have shown potential in various therapeutic areas.
For instance, derivatives of 2-methyl-phenoxy propanoic acid have been investigated for their hypolipidemic (lipid-lowering) activity.[8] This suggests that the isomers of 3-(methylphenoxy)propanoic acid could also possess interesting pharmacological profiles. The anti-inflammatory activity of arylpropionic acids is typically mediated through the inhibition of cyclooxygenase (COX) enzymes.[9] The subtle structural differences between the ortho-, meta-, and para-isomers could lead to variations in their potency and selectivity towards COX-1 and COX-2, thereby influencing their therapeutic potential and side-effect profiles.
Further research is warranted to explore the anti-inflammatory, analgesic, and other potential pharmacological activities of these isomers.
Experimental Protocols for Activity Assessment
To empirically determine and compare the biological activities of the 3-(methylphenoxy)propanoic acid isomers, standardized and validated experimental protocols are essential.
Assessment of Auxin-like/Herbicidal Activity
A common and reliable method to quantify auxin-like activity is the wheat coleoptile elongation bioassay.
Step-by-Step Wheat Coleoptile Elongation Bioassay Protocol:
-
Seed Germination: Sterilize wheat (Triticum aestivum) seeds and germinate them on moist filter paper in the dark at 25°C for 72 hours.
-
Coleoptile Sectioning: Under a dim green safe light, select uniform coleoptiles and cut 10 mm sections from the region 3-13 mm below the apex.
-
Incubation: Randomly distribute the coleoptile sections into petri dishes containing a basal medium (e.g., 2% sucrose and 10 mM potassium phosphate buffer, pH 6.0) and varying concentrations of the test isomers (e.g., 10⁻⁸ to 10⁻³ M). Include a control group with only the basal medium.
-
Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. After incubation, measure the final length of the coleoptile sections using a digital caliper or image analysis software.
-
Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and the control. Plot dose-response curves to determine the concentration that produces 50% of the maximal response (EC₅₀).
Caption: Workflow for the wheat coleoptile elongation bioassay.
Assessment of Anti-inflammatory Activity (In Vitro)
The anti-inflammatory potential of the isomers can be initially screened using an in vitro COX inhibition assay.
Step-by-Step COX Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, and a solution of the substrate, arachidonic acid.
-
Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the test isomers or a reference NSAID (e.g., ibuprofen) in a suitable buffer for a specified time (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Quantification of Prostaglandin E₂ (PGE₂): After a set reaction time (e.g., 10 minutes), stop the reaction and quantify the amount of PGE₂ produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each isomer concentration. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2.
Caption: Workflow for the in vitro COX inhibition assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The differential activities of the 3-(methylphenoxy)propanoic acid isomers can be rationalized by considering their interaction with the target proteins at a molecular level.
Caption: Postulated structure-activity relationship for methylphenoxypropanoic acid isomers.
In the context of auxin-like activity, the carboxylic acid group of the propanoic acid side chain is crucial for interacting with key amino acid residues in the auxin receptor's binding pocket. The phenoxy ring provides the necessary hydrophobic interactions. The position of the methyl group on this ring dictates the overall shape of the molecule and its ability to fit snugly into the binding site. A para-substitution, as in this compound, is often ideal for creating a complementary shape to the receptor surface, leading to a stable and active conformation.
For potential anti-inflammatory activity, a similar principle applies. The binding site of COX enzymes is a hydrophobic channel. The specific orientation of the methyl group will influence how the molecule positions itself within this channel and interacts with key residues, thereby affecting its inhibitory potency.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of this compound and its ortho- and meta-isomers, based on established structure-activity relationships for phenoxyalkanoic acids. The para-isomer is predicted to have the highest auxin-like and herbicidal activity, while the ortho- and meta-isomers are expected to be less active. Furthermore, these compounds may possess unexplored pharmacological properties that warrant investigation.
To move beyond postulation, direct comparative experimental studies are essential. Researchers are encouraged to utilize the outlined protocols to generate quantitative data on the herbicidal, plant growth-regulating, and potential pharmacological activities of these isomers. Such data will be invaluable for the development of new agrochemicals with improved efficacy and selectivity, as well as for the discovery of novel therapeutic agents.
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A Comparative Analysis of Auxin-like Activity in Phenoxyacetic vs. Phenoxypropanoic Acids: A Guide for Researchers
This guide provides a comprehensive, in-depth technical comparison of the auxin-like activity of phenoxyacetic and phenoxypropanoic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanistic actions, and comparative efficacy of these two important classes of synthetic auxins. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Synthetic Auxins
Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] While IAA is essential for various aspects of plant growth and development, it is often rapidly degraded within the plant.[2] Synthetic auxins, such as phenoxyacetic and phenoxypropanoic acids, are more resistant to enzymatic degradation, leading to a sustained and potent response.[1] This characteristic makes them invaluable tools in agriculture as herbicides and in plant tissue culture for processes like callus induction and somatic embryogenesis.[1]
The core mechanism of action for these synthetic auxins involves their binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other related AUXIN SIGNALING F-BOX (AFB) proteins.[3] This binding facilitates the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, thereby activating the expression of auxin-responsive genes that control cell division, elongation, and differentiation.[1][3]
Structure-Activity Relationship: A Tale of Two Side Chains
The fundamental difference between phenoxyacetic and phenoxypropanoic acids lies in the length of their carboxylic acid side chain. This seemingly minor structural variation significantly influences their biological activity.
Phenoxyacetic Acids: The foundational structure consists of a phenyl ring linked to an acetic acid group via an ether bond.[4] The biological activity of these compounds is heavily dependent on the type, number, and position of substituents on the aromatic ring.[4][5] For example, the addition of chlorine atoms to the phenyl ring, as seen in the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), dramatically enhances its herbicidal efficacy.[6] Generally, a halogen at the 4-position of the aromatic ring is crucial for high auxin activity.[7][8]
Phenoxypropanoic Acids: These compounds feature a propanoic acid side chain, which introduces a chiral center. This chirality can lead to stereoselectivity in their biological activity, with one enantiomer often being more active than the other. The addition of a methyl group to the alpha-carbon of the side chain, as in dichlorprop (2,4-DP), can further modulate activity and selectivity.
The following diagram illustrates the basic structural differences:
Caption: Core structures of phenoxyacetic and phenoxypropanoic acids.
Comparative Efficacy: Insights from Experimental Data
The auxin-like activity of these compounds is typically quantified using bioassays that measure physiological responses such as cell elongation or root growth inhibition.
| Compound Class | Representative Compound | Typical Bioassay | Observation | Reference |
| Phenoxyacetic Acids | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Avena Coleoptile Elongation | Strong promotion of cell elongation at low concentrations. | [9][10] |
| Arabidopsis Root Growth Inhibition | Potent inhibition of primary root growth. | [11][12] | ||
| Phenoxypropanoic Acids | Dichlorprop (2,4-DP) | Avena Coleoptile Elongation | Generally shows similar or slightly reduced activity compared to 2,4-D. | |
| Arabidopsis Root Growth Inhibition | Effective in inhibiting root growth, with potential stereospecificity. |
Delving into the Mechanism: The Auxin Signaling Pathway
Both phenoxyacetic and phenoxypropanoic acids exert their effects by hijacking the plant's natural auxin signaling pathway. The key steps are outlined below.
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Phenoxypropanoic Acids
In the realms of pharmaceutical development and agrochemical research, the stereochemistry of bioactive molecules is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral phenoxypropanoic acids, a class of compounds with significant therapeutic and herbicidal applications, the ability to accurately quantify the enantiomeric composition is paramount. Often, one enantiomer harbors the desired biological activity while its mirror image, the distomer, may be inactive, exhibit undesirable side effects, or even possess entirely different biological properties.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral phenoxypropanoic acids. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for chiral purity assessment.
The Analytical Imperative: Why Enantiomeric Purity Matters
The differential biological activity of enantiomers necessitates stringent control over the enantiomeric purity of chiral phenoxypropanoic acids. For instance, in the pharmaceutical industry, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) often require the development of single-enantiomer drugs unless there is a clear therapeutic advantage to the racemic mixture. This is because the distomer can contribute to the metabolic load without providing any therapeutic benefit, and in some cases, may be responsible for adverse effects. In agrochemicals, the use of an enantiomerically pure herbicide can lead to lower application rates, reducing environmental impact and cost.
Therefore, the development of accurate, precise, and robust analytical methods for determining enantiomeric excess (e.e.) is a critical component of quality control and regulatory compliance.
A Comparative Overview of Analytical Techniques
The determination of enantiomeric purity primarily relies on creating a chiral environment in which the two enantiomers can be distinguished. This is typically achieved through chromatographic or electrophoretic techniques, or by using chiral auxiliaries in spectroscopic methods. The most established and widely used techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy with chiral resolving agents also offers a powerful alternative.
The choice of technique depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation.
Core Analytical Workflow
The general workflow for assessing enantiomeric purity is a systematic process that ensures the reliability and validity of the results.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of the primary analytical techniques for the chiral separation of phenoxypropanoic acids and their structural analogs, the "profens." These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase (CSP). | Differential partitioning between a mobile phase and a chiral stationary phase in a capillary column. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct chemical shifts for each enantiomer. |
| Derivatization | Not usually required for phenoxypropanoic acids. | Often required to increase volatility and thermal stability. | Not usually required. | Can be used (chiral derivatizing agents) or avoided (chiral solvating agents). |
| Typical Resolution (Rs) | > 2.0 is readily achievable.[1][2] | > 1.5 is common.[3] | Variable, but baseline separation is achievable.[4] | Not applicable (separation is in the frequency domain). |
| Limit of Quantitation (LOQ) | Typically in the range of 0.1-1.0 µg/mL for the minor enantiomer.[1][5] | Can reach low ng/mL levels, especially with MS detection. | Generally higher than HPLC, around 1-5 µg/mL.[6] | Typically requires >1% of the minor component for accurate integration.[7] |
| Precision (%RSD) | < 2% for the major enantiomer; < 10% for the minor enantiomer at the LOQ.[1][8] | < 5% is achievable.[3] | Can be higher than HPLC, often in the 5-15% range.[4] | Highly dependent on signal-to-noise and spectral resolution. |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample. | 5-20 minutes per sample. | 5-15 minutes per acquisition. |
| Sample Throughput | Moderate to high. | Moderate. | High. | Low to moderate. |
| Strengths | High precision and accuracy, wide availability of CSPs, well-established and robust.[4] | High separation efficiency, sensitive detectors (e.g., MS). | High efficiency, low sample and solvent consumption, rapid method development. | Non-destructive, provides structural information, no separation required. |
| Limitations | Higher solvent consumption, potential for column degradation. | Derivatization can be time-consuming and introduce errors. | Lower precision and sensitivity compared to HPLC, potential for adsorption to the capillary wall.[4][9] | Lower sensitivity, potential for peak overlap, cost of high-field instruments. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for method development. It is crucial to optimize and validate any method for the specific analyte and intended application.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and the wide variety of commercially available chiral stationary phases (CSPs).[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for the separation of chiral acids like phenoxypropanoic acids.
Methodology: Enantiomeric Purity of a Chiral Phenoxypropanoic Acid
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: A polysaccharide-based CSP such as a Chiralpak® AD-H or a Lux® Cellulose-1 column is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often necessary to improve peak shape and resolution for acidic analytes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength of maximum absorbance for the analyte (e.g., 230 nm).
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
System Suitability: Before sample analysis, inject a system suitability standard containing a mixture of both enantiomers (e.g., a racemic mixture or the main enantiomer spiked with a known amount of the distomer). The system is deemed suitable if the resolution between the enantiomer peaks is greater than 2.0 and the relative standard deviation (%RSD) for replicate injections of the main peak is less than 2.0%.[4][11][12]
-
Data Analysis: Integrate the peak areas of both enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Causality Behind Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs have helical polymer chains that form chiral grooves, allowing for stereoselective interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the enantiomers.
-
Mobile Phase Composition: The ratio of the non-polar solvent to the polar modifier is critical for controlling the retention and resolution of the enantiomers. The acidic modifier ensures that the carboxylic acid group of the analyte is protonated, leading to better peak shape and more consistent interactions with the CSP.
Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient separation technique, particularly when coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For non-volatile and polar compounds like phenoxypropanoic acids, derivatization is a necessary step to increase their volatility and thermal stability.
Methodology: Enantiomeric Purity via Diastereomer Formation
-
Instrumentation: A GC system equipped with an FID or MS detector and a standard achiral capillary column (e.g., a DB-5 or HP-5).
-
Derivatization:
-
Step 1: Esterification. React the carboxylic acid group of the phenoxypropanoic acid with a chiral alcohol (e.g., (R)-(-)-2-butanol or (S)-(+)-2-octanol) in the presence of a catalyst (e.g., dicyclohexylcarbodiimide) to form diastereomeric esters.
-
Step 2: Work-up. Quench the reaction and extract the diastereomeric esters into an organic solvent (e.g., hexane or ethyl acetate). Dry the organic layer and concentrate it to a suitable volume.
-
-
Chromatographic Conditions:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness achiral capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
-
Injector and Detector Temperature: Typically 250 °C.
-
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane).
-
System Suitability: Inject a derivatized racemic standard to confirm the baseline separation of the two diastereomers.
-
Data Analysis: Integrate the peak areas of the two diastereomers. The ratio of the peak areas corresponds to the ratio of the enantiomers in the original sample.
Causality Behind Experimental Choices:
-
Derivatization: The formation of diastereomers converts the enantiomeric separation problem into a separation of compounds with different physical properties, which can be achieved on a standard achiral column.
-
Temperature Programming: A temperature ramp is used to ensure that the diastereomers are eluted with good peak shape and in a reasonable time.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of samples and reagents.[13][14] In chiral CE, a chiral selector is added to the background electrolyte (BGE), which interacts differently with the two enantiomers, leading to different migration times.
Methodology: Enantiomeric Separation with a Chiral Selector
-
Instrumentation: A CE system with a UV or Diode Array Detector (DAD).
-
Capillary: A fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 7.0) containing a chiral selector. Cyclodextrins (e.g., β-cyclodextrin or its derivatives) are commonly used for the separation of phenoxypropanoic acids.
-
Electrophoretic Conditions:
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at a suitable wavelength.
-
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.1-1 mg/mL.
-
System Suitability: Inject a racemic standard to ensure baseline separation of the enantiomers.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess.
Causality Behind Experimental Choices:
-
Chiral Selector: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. The enantiomers of the phenoxypropanoic acid can be included in the chiral cavity of the cyclodextrin, and the stability of the inclusion complexes will differ for the two enantiomers, leading to their separation.
-
pH of the BGE: The pH of the BGE affects the charge of the analyte and the electroosmotic flow (EOF), both of which influence the separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric excess of chiral phenoxypropanoic acids without the need for a physical separation. This is achieved by using a chiral resolving agent (a chiral solvating agent or a chiral derivatizing agent) that induces a chemical shift difference between the corresponding protons of the two enantiomers.[15][16]
Methodology: Enantiomeric Excess Determination with a Chiral Solvating Agent
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A chiral molecule that can form transient diastereomeric complexes with the analyte through non-covalent interactions. For chiral carboxylic acids, chiral amines such as (R)-1-phenylethylamine are often effective.
-
Sample Preparation:
-
Accurately weigh the chiral phenoxypropanoic acid sample and dissolve it in a deuterated solvent (e.g., CDCl3).
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration.
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows a chemical shift difference between the two enantiomers in the presence of the CSA.
-
Integrate the areas of the two resolved signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
-
Causality Behind Experimental Choices:
-
Chiral Solvating Agent: The CSA forms diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to different chemical shifts for the corresponding protons.
-
High-Field NMR: A higher magnetic field strength provides better spectral dispersion, which is often necessary to resolve the small chemical shift differences between the diastereomeric complexes.
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate analytical technique for assessing the enantiomeric purity of chiral phenoxypropanoic acids is a critical decision that should be based on a thorough evaluation of the specific analytical requirements.
-
Chiral HPLC remains the gold standard for routine quality control and regulatory submissions due to its high precision, accuracy, and robustness.[4]
-
Chiral GC is a powerful technique for the analysis of volatile or derivatizable compounds, offering high separation efficiency and sensitivity.
-
Capillary Electrophoresis is an attractive alternative to HPLC, particularly for high-throughput screening and when sample volume is limited, due to its speed and low consumption of reagents.
-
NMR Spectroscopy provides a rapid and non-destructive method for determining enantiomeric excess, which can be particularly useful in research and process development settings.
Ultimately, a comprehensive understanding of the principles, strengths, and limitations of each technique, as presented in this guide, will enable the researcher to select and develop a method that is fit for purpose and ensures the quality and safety of these important chiral compounds.
References
- He, J., Cheung, A. P., Struble, E., Wang, E., & Liu, P. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595. [Link]
- Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 437-445. [Link]
- Lee, K. J., & Kim, J. H. (2004). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography.
- Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Salsbury, J. S., & Kennan, A. J. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
- Parker, D. (2000). NMR determination of enantiomeric purity. Chemical reviews, 91(7), 1441-1457. [Link]
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Capillary electrophoresis of herbicides: IV. Evaluation of octylmaltopyranoside chiral surfactant in the enantiomeric separation of fluorescently labeled phenoxy acid herbicides and their laser-induced fluorescence detection. Electrophoresis, 18(2), 220-226. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2007). Pharmaceutical Technology. [Link]
- Fabre, H. (2014). Validating CE Methods for Pharmaceutical Analysis. LCGC North America. [Link]
- Weatherly, C. A., & Armstrong, D. W. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of pharmaceutical and biomedical analysis, 154, 244-251. [Link]
- Li, Y., Liu, Y., Wang, Y., & Su, W. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4169-4176. [Link]
- Pauli, G. F., Chen, S. N., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
- Phenomenex. (n.d.).
- WCK 1152: A Validated Chiral HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. (2008). Indian Journal of Pharmaceutical Sciences, 70(3), 360-364. [Link]
- Reddy, G. S., & Reddy, P. R. (2010). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid.
- Rubio, S., & Pérez-Bendito, D. (2014). Enantioselective determination of representative profens in wastewater by a single-step sample treatment and chiral liquid chromatography–tandem mass spectrometry. Analytica Chimica Acta, 853, 487-495. [Link]
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2017). Research Journal of Pharmacy and Technology, 10(9), 2963-2967. [Link]
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-13. [Link]
- Scriba, G. K. (2023).
- El-Awady, M. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2749. [Link]
- Shah, M., Patel, N., Tripathi, N., & Vyas, V. K. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 199, 114037. [Link]
- Wainer, I. W. (2017). (PDF) Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics.
- d'Acquarica, I., Ginnasi, C., Contrada, M., & Gasparrini, F. (2020). Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 177, 112841. [Link]
- De Kock, M. (2021). Chiral derivatization for enhancing sensitivity and speed of the LC-MS/MS determination of the enantiomers of ibuprofen. PRA Health Sciences. [Link]
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A Comparative Guide to the Cytotoxicity of Phenoxyalkanoic Acids
For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of widely used compounds is paramount. Phenoxyalkanoic acids, a class of chemicals best known for their use as systemic herbicides, are prevalent in the environment and merit close toxicological scrutiny.[1] This guide provides an in-depth, objective comparison of the cytotoxic effects of different phenoxyalkanoic acids, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to Phenoxyalkanoic Acids and Cytotoxicity
Phenoxyalkanoic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are synthetic auxins.[1][2] In plants, they induce uncontrolled growth, leading to cell death.[1][2] While they are designed to target plants, their potential for inducing toxicity in non-target organisms, including mammalian cells, is a significant area of research. The mechanisms underlying their toxicity are varied and can include the uncoupling of oxidative phosphorylation, damage to cell membranes, and disruption of cellular metabolism.[3][4] Assessing cytotoxicity—the quality of being toxic to cells—is a critical first step in characterizing the potential adverse health effects of these compounds.
Comparative Cytotoxicity Data
Evaluating the cytotoxic potential of a compound often involves determining its half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%. While direct comparative IC50 values for a range of phenoxyalkanoic acids across multiple human cell lines are not consolidated in a single study, data from various sources allow for a cross-study examination.
It is crucial to note that IC50 values can vary significantly based on the cell line used, exposure duration, and the specific assay employed. For instance, cancer cell lines may exhibit different sensitivities compared to normal cell lines.[5][6]
Table 1: Cytotoxicity of Phenoxyalkanoic Acids in Various Cell Lines
| Compound | Cell Line | Exposure Time | Assay | IC50 / Effect | Reference |
| 2,4-D | HEp-2 (Laryngeal Carcinoma) | 24h & 48h | Viability Assay | Dose- and time-dependent cytotoxicity | [7] |
| 2,4-D | RIN-m5F (Pancreatic β-cells) | Not specified | Viability Assay | Reduced viability at 30-500 µg/mL | [8] |
| 2,4-D | Fish Hepatic Cells | Not specified | Respiration | Uncoupler of oxidative phosphorylation | [9] |
| MCPA | Fish Hepatic Cells | Not specified | Respiration | Uncoupler of oxidative phosphorylation | [9] |
This table is illustrative and compiles data from different studies. Direct comparison should be made with caution due to methodological differences.
Experimental Protocols for Cytotoxicity Assessment
To ensure robust and reproducible results, standardized methodologies are essential. The Lactate Dehydrogenase (LDH) assay is a widely accepted method for quantifying cytotoxicity by measuring membrane integrity.
Principle of the LDH Cytotoxicity Assay
Lactate dehydrogenase is a stable enzyme present in the cytosol of all cells.[10] When the plasma membrane is compromised—a hallmark of cytotoxicity—LDH is released into the cell culture medium.[11] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[10] A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt (like INT) into a colored formazan product.[11][12] The amount of formazan produced, measured by absorbance at ~490 nm, is directly proportional to the amount of LDH released and, therefore, to the level of cell death.[10][12]
Detailed Step-by-Step Protocol for LDH Assay
This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.
-
Cell Seeding:
-
Culture cells to a healthy, sub-confluent state.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenoxyalkanoic acids (e.g., 2,4-D, MCPA) in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds.
-
Crucial Controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve the compounds (e.g., DMSO) at the highest concentration used.
-
Spontaneous LDH Release: Treat cells with culture medium only to measure the baseline level of cell death.
-
Maximum LDH Release: Treat cells with a lysis buffer (e.g., Triton X-100) to cause 100% cell death. This serves as the positive control.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
After incubation, carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically involves mixing a substrate with an assay buffer).
-
Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance value of the culture medium background from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Workflow Visualization
Caption: Workflow for LDH Cytotoxicity Assay.
Mechanisms of Phenoxyalkanoic Acid-Induced Cytotoxicity
The cytotoxic effects of phenoxyalkanoic acids are not merely due to membrane disruption but are often initiated by deeper intracellular events. A primary mechanism implicated is the induction of oxidative stress .[7][8]
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[13] Phenoxyalkanoic acids can trigger an increase in intracellular ROS, leading to damage of lipids, proteins, and DNA.[7][14] This cellular damage can, in turn, activate programmed cell death pathways, primarily apoptosis.[13][15]
The apoptotic process can be initiated through the intrinsic (mitochondrial) pathway.[15] Key events in this pathway include:
-
Mitochondrial Dysfunction: Increased ROS can lead to the loss of the mitochondrial membrane potential.[8]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[8][13]
-
Caspase Activation: Cytochrome c forms a complex with other proteins to activate initiator caspases (like caspase-9), which then activate executioner caspases (like caspase-3).[8][14]
-
Apoptotic Body Formation: Executioner caspases dismantle the cell in an orderly fashion, leading to its death and subsequent clearance.
Signaling Pathway Visualization
Caption: Oxidative Stress-Induced Apoptosis Pathway.
Conclusion
This guide provides a comparative framework for understanding the cytotoxicity of phenoxyalkanoic acids. The experimental evidence indicates that compounds like 2,4-D and MCPA can induce cell death in a dose- and time-dependent manner, often through mechanisms involving oxidative stress and the subsequent activation of the mitochondrial apoptotic pathway.[7][8][9] The provided LDH assay protocol offers a reliable method for quantifying these cytotoxic effects. For researchers in toxicology and drug development, a thorough understanding of these compounds and the methodologies used to evaluate them is essential for accurate risk assessment and the development of safer alternatives.
References
- Bradberry, S. M., Proudfoot, A. T., & Vale, J. A. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology. Clinical Toxicology, 38(2), 111–122. [Link]
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- Vetlexicon. (n.d.). Phenoxy herbicide poisoning in Dogs (Canis).
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- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit|Products.
- G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- MDPI. (2022). Comparative Cytotoxic and Apoptotic Effects of drugs Compounds on Human Cell Lines.
- Journal of New Sciences. (2019). 2,4-D herbicide induced cytotoxicity on HEp-2 Cells and Vitamin C reverse effect.
- Springer. (2015). Toxicity assessment of 2,4-D and MCPA herbicides in primary culture of fish hepatic cells.
- National Center for Biotechnology Information. (n.d.). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment.
- National Center for Biotechnology Information. (2014). Comparative analysis of the cytotoxic effects of okadaic acid-group toxins on human intestinal cell lines.
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- PubMed. (2022). Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines.
- PubMed. (2015). p-Methoxycinnamic acid, an active phenylpropanoid induces mitochondrial mediated apoptosis in HCT-116 human colon adenocarcinoma cell line.
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- ResearchGate. (n.d.). oxidative stress and apoptosis.
- PubMed. (2002). Oxidative stress and apoptosis.
- ResearchGate. (n.d.). Reactive oxygen species induced oxidative stress, neuronal apoptosis and alternative death pathways.
- ResearchGate. (n.d.). (PDF) Toxicity of hercides 2,4-D and MCPA for Rats and Rabbits.
- PubMed. (2021). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway.
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A Senior Scientist's Guide to In Vivo Validation of Plant Growth Regulating Effects
Introduction: Bridging the Gap from Lab Bench to Field Performance
In the pursuit of agricultural innovation, the journey of a novel plant growth regulator (PGR) from concept to commercialization is both arduous and fraught with challenges. While high-throughput in vitro screens are invaluable for initial discovery, they represent a controlled, simplified environment. The true measure of a PGR's potential lies in its ability to elicit a desired, consistent, and statistically significant response in a complex, living plant system. This is the domain of in vivo validation—the critical crucible where promising compounds prove their worth.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting in vivo experiments to validate the effects of plant growth regulators. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that every study is a self-validating system. By comparing a hypothetical novel biostimulant, "PGR-X," against established alternatives, we will illustrate how to generate robust, comparative data essential for development and publication.
Chapter 1: The Bedrock of Trustworthiness: Foundational Principles of Experimental Design
Before a single seed is sown, the integrity of the entire study is determined by its design. Poorly designed experiments yield noisy, inconclusive, or biased data, wasting time and resources.[1] Conversely, a robust design ensures that the observed effects can be confidently attributed to the treatments applied.[2]
The Three Pillars of Robust Design:
-
Replication: Living organisms exhibit natural variability.[1] Replicating treatments (i.e., applying the same treatment to multiple, independent experimental units) is essential to estimate this variability, which is known as experimental error. Without replication, it is impossible to determine if an observed difference between treatments is real or simply due to chance.[3]
-
Randomization: The allocation of treatments to experimental units (e.g., pots or plots) must be random.[3][4] Randomization prevents unintentional bias. For instance, if all plants treated with PGR-X were placed on a sunnier bench, any observed growth enhancement could be due to the light, not the treatment. A completely randomized design is the simplest, but designs like the Randomized Complete Block are often superior for accounting for environmental gradients (e.g., temperature or light variations) in a greenhouse or growth chamber.[3][4]
-
Standardization (Controlling Variables): All factors other than the independent variable (the PGR treatment) must be kept as constant as possible.[1] This includes soil type, pot size, water volume, light intensity, temperature, and humidity. This ensures that the dependent variables you measure—such as plant height or weight—change only in response to the treatments being investigated.[1]
Chapter 2: The Core Arenas: Key In Vivo Assays for Efficacy Assessment
The selection of assays should be driven by the target claims of the PGR. Is it a general growth promoter, a root enhancer, or a stress mitigator? Here, we detail three fundamental assays that provide a holistic view of a PGR's performance.
Root Architecture Analysis: The Foundation of Plant Health
A plant's root system is fundamental to its ability to acquire water and nutrients.[5] PGRs that positively influence root architecture can significantly enhance plant vigor. The vertical agar plate assay is a classic and effective method for quantifying early root development.
Step-by-Step Protocol: Vertical Agar Plate Root Assay
-
Preparation: Prepare a sterile nutrient medium (e.g., half-strength Murashige and Skoog) solidified with agar. Dispense into square petri dishes.
-
Sterilization & Stratification: Surface-sterilize seeds (e.g., Arabidopsis thaliana or tomato) and place them on the agar surface. Cold-stratify (4°C for 2-3 days) to synchronize germination.
-
Treatment Application: The PGR can be incorporated directly into the agar medium at various concentrations before pouring the plates. This ensures continuous exposure.
-
Incubation: Place the plates vertically in a growth chamber with controlled light and temperature. This encourages roots to grow downwards along the agar surface, facilitating easy measurement.
-
Data Collection: After a set period (e.g., 7-14 days), scan the plates at high resolution. Use image analysis software (like ImageJ) to quantify key parameters:
-
Primary Root Length
-
Lateral Root Count
-
Lateral Root Density (number of lateral roots per cm of primary root)
-
Whole-Plant Bioassay: Quantifying Overall Growth Promotion
This assay assesses the PGR's impact on overall plant size and biomass accumulation under optimal conditions. It is the most direct measure of a "growth-promoting" effect.
Step-by-Step Protocol: Pot-Based Whole-Plant Bioassay
-
Setup: Use uniform pots filled with a standardized soil or soilless substrate. Plant one seedling per pot.
-
Acclimatization: Allow plants to establish for a week under controlled greenhouse or growth chamber conditions.[4]
-
Treatment Application: Apply PGRs at predetermined concentrations. Common methods include soil drench or foliar spray.[6][7] Ensure even application. Include a "mock" control group treated with the same carrier solvent (e.g., water with a surfactant) but without the PGR.
-
Growth Period: Grow plants for a period relevant to the species (e.g., 3-6 weeks for most herbaceous plants). Maintain standardized watering, light, and temperature conditions. Randomize pot locations weekly to mitigate environmental bias.
-
Data Collection (Harvest):
-
Shoot Height: Measure from the soil line to the apical meristem.
-
Leaf Area: Can be measured non-destructively with a leaf area meter or destructively at harvest.
-
Fresh Weight: Carefully remove the plant from the soil, wash the roots, and weigh the shoot and root biomass separately.
-
Dry Weight: Dry the separated tissues in an oven (e.g., at 65°C) until a constant weight is achieved. This is the most reliable measure of biomass accumulation.[6]
-
Abiotic Stress Tolerance Assay: Validating Added Value
Many modern biostimulants are valued for their ability to help plants withstand environmental stresses like drought or salinity.[8][9] This assay tests a PGR's ability to confer resilience.
Step-by-Step Protocol: Drought Stress Assay
-
Setup and Growth: Follow steps 1-3 of the Whole-Plant Bioassay. It is common to apply the PGR before inducing stress to test for a "priming" effect.
-
Stress Induction: Induce drought by withholding water. Monitor soil moisture content to ensure a consistent level of stress across all pots.
-
Monitoring: Observe plants daily for signs of stress, such as wilting. Record the "time to wilting" for each plant.
-
Data Collection: After a defined stress period (e.g., 10-14 days), collect both morphological and physiological data:
-
Survival Rate: Percentage of plants that recover after re-watering.
-
Biomass: As in the whole-plant assay. Stressed plants will have reduced biomass, but effective PGRs should mitigate this reduction.
-
Relative Water Content (RWC): A measure of plant water status.
-
Chlorophyll Content: Stress often leads to chlorophyll degradation; effective PGRs may help maintain it.
-
Chapter 3: Comparative Analysis: In Vivo Validation of a Novel Biostimulant, "PGR-X"
To demonstrate the application of these assays, we present a comparative analysis of our hypothetical novel product, PGR-X , against two market alternatives:
-
Auxin-Classic: A well-established synthetic auxin (e.g., Naphthaleneacetic acid - NAA), known for promoting root initiation.[10][11]
-
Bio-Stim-B: A commercially available microbial biostimulant containing Bacillus species, often marketed for general growth enhancement and stress tolerance.[8]
The following tables summarize the mock data from our validation trials, following the principles of replication, randomization, and standardization.
Data Summary Tables
Table 1: Root Architecture Analysis in Arabidopsis thaliana (10 Days After Germination)
| Treatment | Primary Root Length (cm) | Lateral Root Count | Lateral Root Density (#/cm) |
|---|---|---|---|
| Control (Mock) | 6.2 ± 0.4 | 15 ± 2 | 2.4 ± 0.3 |
| PGR-X (1 µM) | 7.5 ± 0.5 * | 28 ± 3 * | 3.7 ± 0.4 * |
| Auxin-Classic (1 µM) | 4.8 ± 0.3* | 35 ± 4* | 7.3 ± 0.6* |
| Bio-Stim-B (Std. App) | 6.9 ± 0.6 | 20 ± 2* | 2.9 ± 0.3 |
Values are Mean ± Standard Error. Asterisk () denotes a statistically significant difference from the Control (p < 0.05) via ANOVA.*
Interpretation: PGR-X significantly promoted both primary root elongation and the number of lateral roots. In contrast, Auxin-Classic inhibited primary root growth (a known effect at higher concentrations) while dramatically increasing lateral root density. Bio-Stim-B showed a modest, but significant, increase in lateral root count.
Table 2: Whole-Plant Bioassay in Tomato (Solanum lycopersicum) (4 Weeks Post-Treatment)
| Treatment | Shoot Height (cm) | Shoot Dry Weight (g) | Root Dry Weight (g) |
|---|---|---|---|
| Control (Mock) | 25.1 ± 1.1 | 3.8 ± 0.2 | 1.1 ± 0.1 |
| PGR-X (Foliar Spray) | 29.5 ± 1.3 * | 4.7 ± 0.3 * | 1.5 ± 0.1 * |
| Auxin-Classic (Soil Drench) | 26.2 ± 1.5 | 3.9 ± 0.2 | 1.4 ± 0.2* |
| Bio-Stim-B (Soil Drench) | 28.8 ± 1.2* | 4.5 ± 0.3* | 1.4 ± 0.1* |
Values are Mean ± Standard Error. Asterisk () denotes a statistically significant difference from the Control (p < 0.05) via ANOVA.*
Interpretation: Both PGR-X and Bio-Stim-B acted as effective whole-plant growth promoters, significantly increasing shoot height and biomass. PGR-X showed the most substantial and balanced increase across both shoot and root dry weight. Auxin-Classic primarily stimulated root biomass with a negligible effect on shoot growth.
Table 3: Drought Stress Tolerance in Maize (Zea mays) (14 Days Water Withholding)
| Treatment | Survival Rate (%) | Shoot Dry Weight Under Stress (g) | Relative Water Content (%) |
|---|---|---|---|
| Well-Watered Control | 100% | 12.5 ± 0.8 | 95 ± 2 |
| Drought Control (Mock) | 35% | 5.1 ± 0.4 | 62 ± 4 |
| PGR-X (Pre-treatment) | 75% * | 7.9 ± 0.5 * | 78 ± 3 * |
| Auxin-Classic (Pre-treatment) | 40% | 5.5 ± 0.6 | 65 ± 5 |
| Bio-Stim-B (Pre-treatment) | 65%* | 7.1 ± 0.5* | 75 ± 4* |
Values are Mean ± Standard Error. Asterisk () denotes a statistically significant difference from the Drought Control (p < 0.05) via ANOVA or Chi-squared test for survival rate.*
Interpretation: PGR-X demonstrated superior performance in mitigating drought stress, leading to the highest survival rate and the best preservation of biomass and plant water status. Bio-Stim-B also provided significant protection, while Auxin-Classic offered no discernible benefit under drought conditions.
Chapter 4: Unveiling the "Why": Mechanistic Insights into PGR Action
Robust phenotypic data is crucial, but understanding the underlying mechanism provides a powerful scientific narrative. Many PGRs, including biostimulants, ultimately influence a plant's endogenous hormonal signaling pathways. Auxin signaling is a central hub controlling root development and growth.[5][12]
The canonical auxin signaling pathway involves three main components:
-
TIR1/AFB Receptors: These proteins perceive auxin.
-
Aux/IAA Repressors: These proteins block the activity of transcription factors.
-
ARF Transcription Factors: These factors activate auxin-responsive genes when the repressors are removed.
When auxin levels are low, Aux/IAA proteins bind to ARF transcription factors, preventing them from activating genes. When auxin levels increase, auxin acts as "molecular glue," allowing the TIR1/AFB receptors to bind to the Aux/IAA repressors, leading to their degradation. This frees the ARF factors to turn on genes that drive processes like lateral root formation and cell elongation.[5]
Caption: Canonical auxin signaling pathway. A novel PGR could influence this pathway at multiple points.
Chapter 5: From Hypothesis to Conclusion: A Validated Workflow and Statistical Rigor
Caption: A logical workflow for in vivo validation of a plant growth regulator.
Statistical Considerations: The Voice of the Data
-
t-Test: Used to compare the means of two groups (e.g., Control vs. PGR-X).
-
Analysis of Variance (ANOVA): Used to compare the means of three or more groups, as was done in our comparative tables.[15] If the ANOVA result is significant (typically p < 0.05), it indicates that at least one group is different from the others. Post-hoc tests (e.g., Tukey's HSD) are then used to determine which specific groups differ from each other.
Proper statistical analysis is a cornerstone of scientific integrity and is non-negotiable for publication in reputable journals.[13][16]
Conclusion
In vivo validation is the definitive step in demonstrating the practical utility of a plant growth regulator. By embracing robust experimental design, selecting assays that align with product claims, and applying rigorous statistical analysis, researchers can generate the high-quality, comparative data needed to advance their discoveries. The framework presented here, which integrates phenotypic evaluation with mechanistic understanding, provides a comprehensive pathway for moving promising candidates from the laboratory into the light of real-world application.
References
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- Plant growth regulators (PGRs) and their applications: A review. (n.d.). International Scientific Organization.
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Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of Hormone-Based Herbicides
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of hormone-based herbicides is paramount. These compounds, often present at trace levels in complex environmental and biological matrices, demand analytical methods with high specificity. A critical challenge in this endeavor is the potential for cross-reactivity, where an analytical method fails to differentiate between the target analyte and structurally similar compounds. This guide provides an in-depth comparison of the two primary analytical techniques employed for hormone-based herbicide analysis—immunoassays and chromatography—with a focus on understanding and evaluating cross-reactivity. We will delve into the underlying principles of these methods, present supporting experimental data, and provide detailed protocols to empower you to design and execute robust and reliable analytical workflows.
The Principle of Specificity: Why Cross-Reactivity Matters
Hormone-based herbicides, such as the phenoxyacetic acids (e.g., 2,4-D, MCPA), phenoxypropionic acids (e.g., MCPP), and benzoic acids (e.g., dicamba), often share a common structural scaffold. This similarity is the root cause of cross-reactivity, particularly in immunoassays that rely on antibody-antigen recognition. An antibody developed to bind to 2,4-D, for instance, may also bind to MCPA, albeit with a different affinity, leading to an overestimation of the 2,4-D concentration. In chromatographic methods, insufficient separation of these structurally related compounds can result in co-elution and inaccurate quantification. Therefore, a thorough understanding and assessment of cross-reactivity are essential for method validation and the generation of trustworthy data.
Immunoassays: A Balancing Act of Sensitivity and Specificity
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the high-throughput screening of hormone-based herbicides due to their speed, cost-effectiveness, and high sensitivity. The specificity of an immunoassay is determined by the antibody's ability to selectively bind to the target analyte.
The Causality of Cross-Reactivity in Immunoassays
The specificity of an antibody is intrinsically linked to the design of the hapten used to elicit the immune response. Haptens are small molecules that are chemically coupled to a larger carrier protein to become immunogenic. The site of conjugation on the herbicide molecule is critical. If the conjugation point obscures a unique structural feature of the target herbicide or exposes a common moiety shared with other herbicides, the resulting antibodies are more likely to exhibit cross-reactivity. For example, conjugating 2,4-D through its carboxyl group can lead to antibodies that primarily recognize the 2,4-dichlorobenzene portion, a common feature in several related herbicides[1].
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of different antibodies against common hormone-based herbicides. The cross-reactivity is typically calculated as:
(IC50 of target analyte / IC50 of cross-reactant) x 100%
| Antibody Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Source |
| Polyclonal Antibody (pAb) | 2,4-D | 2,4-Dichlorophenol | 15.4 | [1] |
| 2,4,5-T | 8.7 | [1] | ||
| MCPA | 5.2 | [1] | ||
| MCPP | <0.1 | [1] | ||
| Nanobody (NB3-9) | 2,4-D | 2,4-Dichlorophenol | <0.1 | [1] |
| 2,4,5-T | <0.1 | [1] | ||
| MCPA | <0.1 | [1] | ||
| MCPP | <0.1 | [1] | ||
| Nanobody (Nb-242) | Dicamba | 2,3,6-trichlorobenzoic acid | 19.23 | [2] |
| 2,4-D | <0.1 | [2] | ||
| MCPA | <0.1 | [2] |
As the data illustrates, nanobodies can exhibit significantly higher specificity compared to traditional polyclonal antibodies[1][2]. This is attributed to their smaller size and unique antigen-binding sites.
Visualizing Immunoassay Principles
Caption: Principle of a competitive ELISA for herbicide detection.
Experimental Protocol: Competitive ELISA for 2,4-D
This protocol provides a general framework for a competitive ELISA. Specific reagent concentrations and incubation times should be optimized for each antibody and conjugate pair.
-
Coating: Coat the wells of a microtiter plate with an anti-2,4-D antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards or samples to the wells, followed immediately by the addition of a 2,4-D-enzyme conjugate (e.g., 2,4-D-HRP). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: Add a stop solution (e.g., 2M H2SO4) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of 2,4-D in the sample.
Chromatographic Methods: The Gold Standard for Specificity
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of hormone-based herbicides due to its high selectivity and sensitivity[3][4][5]. Unlike immunoassays, which rely on a single recognition event, chromatography separates compounds based on their physicochemical properties, and mass spectrometry provides a highly specific detection based on mass-to-charge ratio and fragmentation patterns.
Achieving Separation: The Chromatographer's Toolkit
The key to avoiding cross-interference in chromatography is to achieve baseline separation of the target analytes. This is influenced by several factors:
-
Stationary Phase (Column): The choice of the column's stationary phase is critical. For polar auxin herbicides, reversed-phase columns (e.g., C18) are commonly used[4][6]. The specific properties of the C18 packing material can influence the separation of closely related isomers.
-
Mobile Phase Composition: The composition of the mobile phase (the solvent that carries the sample through the column) is optimized to achieve the best separation. This often involves a gradient elution, where the solvent composition is changed over time. The pH of the mobile phase is particularly important for acidic herbicides, as it affects their ionization state and, consequently, their retention on the column[6].
-
Mass Spectrometry Parameters: In MS/MS, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) are selected for each analyte. This provides an additional layer of specificity, as it is highly unlikely that two different compounds will have the same retention time and the same MRM transitions.
Comparative Chromatographic Data
The following table provides typical retention times and MRM transitions for the simultaneous analysis of several hormone-based herbicides by LC-MS/MS. Achieving distinct retention times is crucial for their individual quantification.
| Herbicide | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Source |
| 2,4-D | 219.0 | 161.0 | 4.56 | [4] |
| Dicamba | 219.0 | 175.0 | Varies | [5] |
| MCPA | 199.0 | 141.0 | 4.46 | [4] |
| MCPP (Mecoprop) | 213.0 | 141.0 | 4.77 | [4] |
Note: Retention times can vary significantly depending on the specific chromatographic conditions (column, mobile phase, flow rate, etc.).
The close retention times of 2,4-D and MCPA highlight the importance of optimized chromatographic conditions for their separation[4].
Visualizing the Chromatographic Workflow
Caption: A simplified workflow for LC-MS/MS analysis of herbicides.
Experimental Protocol: LC-MS/MS for Hormone-Based Herbicides
This protocol provides a general procedure for the analysis of 2,4-D, dicamba, MCPA, and MCPP in water samples.
-
Sample Preparation:
-
Acidify water samples to a pH of approximately 2-3 with a suitable acid (e.g., formic acid) to ensure the herbicides are in their non-ionized form.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the analytes.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two MRM transitions for each analyte (one for quantification and one for confirmation) as listed in the table above.
-
Optimization: Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.
-
-
Data Analysis:
-
Generate calibration curves using standards of known concentrations.
-
Quantify the herbicides in the samples by comparing their peak areas to the calibration curve.
-
Confirm the identity of each analyte by ensuring the retention time and the ratio of the quantifier to qualifier ion are within acceptable limits.
-
Conclusion: Choosing the Right Tool for the Job
Both immunoassays and chromatographic methods offer valuable tools for the analysis of hormone-based herbicides. The choice of method depends on the specific research question, the required level of specificity and sensitivity, sample throughput needs, and available resources.
-
Immunoassays are ideal for rapid, high-throughput screening of a large number of samples for a specific target analyte. However, careful validation of antibody cross-reactivity is crucial to avoid false-positive results. The development of highly specific recombinant antibodies, such as nanobodies, is a promising approach to mitigate this issue.
-
Chromatographic methods, particularly LC-MS/MS, provide the highest level of specificity and are the preferred choice for confirmatory analysis and the simultaneous quantification of multiple herbicides. While the initial investment in instrumentation is higher, the detailed structural information and the ability to resolve complex mixtures make it an indispensable tool for rigorous scientific investigation.
By understanding the principles, advantages, and limitations of each technique, and by implementing the detailed protocols provided in this guide, researchers can confidently select and apply the most appropriate analytical method to generate accurate and defensible data in their studies of hormone-based herbicides.
References
- Li, Y., et al. (2018). Highly Specific Nanobody against Herbicide 2,4-dichlorophenoxyacetic acid for Monitoring of its Contamination in Environmental Water. Journal of Agricultural and Food Chemistry, 66(4), 951-960. [Link]
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
- St. John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
- Bio-Rad. (n.d.). Competitive ELISA Protocol. [Link]
- Zhang, J., et al. (2023). Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody. Ecotoxicology and Environmental Safety, 252, 114598. [Link]
- SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. [Link]
- Galan, G. M. F., et al. (2000). Mobile phase optimization for the separation of some herbicide samples using HPLC. Journal of Liquid Chromatography & Related Technologies, 23(9), 1353-1363. [Link]
- Lambropoulou, D. A., & Albanis, T. A. (2007). Determination of acid herbicides in water by LC/MS/MS.
- Paradis, R., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba.
- Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
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A Comparative Guide to the Environmental Persistence of Phenoxy Herbicides
This guide provides an in-depth comparison of the environmental persistence of four major phenoxy herbicides: 2,4-D, MCPA, Mecoprop (MCPP), and Dichlorprop. Designed for researchers and environmental scientists, this document moves beyond surface-level data to explore the underlying mechanisms of degradation and the critical environmental factors that dictate the fate of these compounds in soil and aquatic systems.
Introduction: The Persistence Paradigm of Phenoxy Herbicides
Phenoxy herbicides, first developed in the 1940s, are systemic selective herbicides used globally to control broadleaf weeds in agriculture, forestry, and turf management.[1][2][3] Their mode of action involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[2] While effective, their introduction into the environment raises critical questions about their persistence—the length of time they remain active in soil and water before breaking down.
Understanding persistence is paramount for assessing potential environmental risks, such as groundwater contamination, impacts on non-target organisms, and the potential for carryover damage to subsequent crops. This guide synthesizes experimental data to provide a clear comparative framework for 2,4-D, MCPA, MCPP, and Dichlorprop, focusing on their degradation pathways and the environmental variables that control their longevity.
Fundamental Principles of Herbicide Persistence
The environmental persistence of a herbicide is most commonly quantified by its half-life (DT₅₀), the time required for 50% of the applied amount to dissipate. This dissipation is not a simple decay process but is governed by a complex interplay of degradation mechanisms and environmental factors.
Key Degradation Pathways
-
Microbial Degradation: This is the primary pathway for the breakdown of most phenoxy herbicides in the environment.[1][4][5] Soil bacteria and fungi utilize these organic compounds as a carbon and energy source, breaking them down through enzymatic processes.[1][5] The efficiency of microbial degradation depends on the presence of adapted microbial populations, soil moisture, temperature, oxygen levels, and pH.[4]
-
Photodegradation (Photolysis): Sunlight, particularly UV radiation, can break down herbicide molecules on soil surfaces or in clear, shallow waters.[6][7] While generally a slower process than microbial degradation for phenoxy herbicides in soil, it can be a significant degradation route in aquatic environments.[8][9]
-
Chemical Degradation (Hydrolysis): This involves the breakdown of the herbicide molecule through a reaction with water. The rate of hydrolysis is highly dependent on pH and temperature.[2][10] For many phenoxy acids, hydrolysis is a minor pathway under typical environmental pH conditions, but it can be significant for their ester formulations, rapidly converting them to the more mobile acid form.[1][11]
Core Environmental Influences
-
Soil Properties: Soil composition is a critical determinant of herbicide fate.[4]
-
Climatic Conditions:
-
Temperature: Higher temperatures generally accelerate both microbial and chemical degradation rates.[4]
-
Moisture: Adequate soil moisture is essential for microbial activity. However, excessive moisture can lead to anaerobic (low-oxygen) conditions, which significantly slow the degradation of phenoxy herbicides.[1][4]
-
Comparative Analysis of Phenoxy Herbicide Persistence
While all four compounds share a common chemical backbone, subtle structural differences lead to significant variations in their environmental behavior. The following table summarizes typical half-life ranges reported in experimental studies.
| Herbicide | Soil Half-Life (Aerobic) | Aquatic Half-Life (Aerobic) | Aquatic Half-Life (Anaerobic) | Primary Degradation Pathway |
| 2,4-D | 4 - 10 days[12][13] | ~15 days[1][6] | 41 - 333 days[1][6] | Microbial |
| MCPA | 4.5 - 50 days[9][14] | ~13 - 24 days[9] | Significantly Slower[15] | Microbial |
| MCPP (Mecoprop) | 3 - 21 days[16] | Several days[17] | N/A (Limited Data) | Microbial |
| Dichlorprop | 8 - 12 days[12] | Rapid[8] | N/A (Limited Data) | Microbial, Phototransformation (Aquatic) |
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4-D is generally considered to have low persistence in aerobic environments.[1] Numerous studies have demonstrated its rapid breakdown in warm, moist, microbially active soils, with a typical half-life of about 6 to 10 days.[1][2][13] The primary degradation mechanism is microbial, involving processes of hydroxylation and cleavage of the acid side-chain.[1] However, its persistence increases dramatically under conditions that inhibit microbial activity, such as cold, dry soils or anaerobic environments.[2] In anaerobic aquatic sediments, its half-life can extend to over 300 days.[1][6] Due to its low binding affinity in mineral soils, 2,4-D is considered moderately to highly mobile and can leach into groundwater if not degraded quickly.[1]
4-chloro-2-methylphenoxyacetic acid (MCPA)
MCPA is generally slightly more persistent than 2,4-D in soil, with reported half-lives ranging from 15 to 50 days under typical conditions.[9][14] Like 2,4-D, its degradation is predominantly driven by soil microorganisms.[3] MCPA is highly soluble in water and has a low affinity for most soil types, giving it a high potential to leach and contaminate groundwater.[3][14][15] In aquatic systems, it is degraded by both microbes and photolysis, with a photolytic half-life of 20-24 days in sunny conditions.[9] Its degradation slows significantly under anaerobic conditions.[15]
Mecoprop (MCPP)
Mecoprop is characterized by rapid biodegradation but a high potential for mobility.[16] Its half-life in soil is relatively short, generally ranging from 3 to 21 days.[16] Despite its rapid breakdown, MCPP readily leaches in soil and is frequently detected in landfill leachate and urban streams.[16][18][19] This suggests that in situations of high water flow through the soil profile (e.g., heavy rainfall after application), leaching can occur faster than degradation.
Dichlorprop (2,4-DP)
Dichlorprop is considered non-persistent in soil environments, with biotransformation being the primary route of dissipation.[8][20] Studies have reported average soil half-lives of 8 to 12 days.[12] Like other phenoxy herbicides, it has the potential to leach into groundwater.[8] In aquatic systems, Dichlorprop transforms rapidly through a combination of phototransformation and biotransformation.[8] Certain bacteria, such as Sphingomonas herbicidovorans, have been shown to effectively degrade both enantiomers of this chiral herbicide.[21]
Experimental Protocols for Assessing Herbicide Persistence
To generate reliable and comparable data on herbicide persistence, standardized and well-controlled experimental designs are essential. The following protocols outline the methodologies for soil and aquatic persistence studies.
Protocol: Aerobic Soil Persistence Study
This protocol is designed to determine the rate of herbicide degradation in soil under controlled aerobic conditions.
Causality and Rationale: The objective is to isolate microbial degradation as the primary variable. By maintaining constant temperature and moisture and using a viable (non-sterilized) soil, we create an optimal environment for microbial activity. A sterile control is crucial to differentiate biotic from abiotic degradation.
Methodology:
-
Soil Collection and Characterization:
-
Collect fresh soil from a relevant agricultural or environmental site. Avoid previously contaminated areas.
-
Sieve the soil (e.g., 2 mm mesh) to ensure homogeneity and remove large debris.
-
Characterize the soil for texture (sand/silt/clay content), organic matter content, pH, and microbial biomass. This provides critical context for the results.
-
-
Experimental Setup:
-
Weigh equivalent amounts of soil (e.g., 100g dry weight equivalent) into multiple replicate flasks for each time point and treatment.
-
Sterile Control: Prepare a set of flasks with soil that has been sterilized (e.g., by autoclaving or gamma irradiation) to quantify abiotic degradation.
-
Adjust soil moisture to a specific level, typically 50-60% of water holding capacity, to ensure optimal microbial activity.
-
-
Herbicide Application:
-
Prepare a stock solution of the phenoxy herbicide of interest.
-
Apply the herbicide to the soil in each flask to achieve a scientifically relevant concentration (e.g., corresponding to a typical field application rate). Ensure even distribution.
-
-
Incubation:
-
Incubate the flasks in the dark (to prevent photodegradation) at a constant temperature (e.g., 20-25°C).
-
Ensure aerobic conditions by using flasks that allow for air exchange or by periodically aerating the system.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample three replicate flasks for each treatment.
-
Extract the herbicide residue from the soil using an appropriate solvent extraction method (e.g., QuEChERS).
-
Analyze the extract using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining herbicide concentration.[22][23]
-
-
Data Analysis:
-
Plot the herbicide concentration versus time.
-
Calculate the dissipation half-life (DT₅₀) by fitting the data to a first-order decay model or other appropriate kinetic model.
-
Diagram: Experimental Workflow for Soil Persistence Study
Caption: Simplified microbial degradation of phenoxy herbicides.
Conclusion
The environmental persistence of phenoxy herbicides is a dynamic characteristic, not a static value. While all compounds in this class are susceptible to microbial degradation, their persistence varies significantly based on their chemical structure and, most importantly, the prevailing environmental conditions.
-
2,4-D and Dichlorprop are generally the least persistent in aerobic soils.
-
MCPA exhibits slightly higher persistence and a notable potential for leaching due to its high water solubility.
-
MCPP degrades quickly but its mobility can lead to its presence in water bodies before complete breakdown occurs.
A critical takeaway for researchers is that anaerobic conditions, such as in waterlogged soils or deep aquatic sediments, dramatically increase the persistence of all these herbicides. Therefore, risk assessment cannot rely on a single half-life value but must consider the specific soil properties, climate, and hydrological context of the receiving environment. The experimental protocols outlined herein provide a robust framework for generating the site-specific data needed for such accurate environmental assessments.
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A Senior Application Scientist's Guide to Purity Analysis of Organic Compounds: Differential Scanning Calorimetry in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of an organic compound is a critical parameter that dictates its efficacy, safety, and regulatory compliance. An array of analytical techniques is available for purity assessment, each with its own set of strengths and limitations. This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with other prevalent methods, offering a comprehensive perspective to aid in the selection of the most appropriate technique for your analytical needs.
The Principle of Purity Determination by DSC
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] For purity analysis of crystalline organic compounds, DSC operates on the principle of melting point depression.[3][4][5] The presence of impurities disrupts the crystal lattice of a pure compound, resulting in a lower and broader melting range.[4][5][6] This phenomenon is described by the van't Hoff equation, which forms the basis for calculating the mole percent purity of the sample.[7][8][9][10]
The DSC instrument measures the energy absorbed by the sample during melting, which is represented as an endothermic peak on a thermogram.[4] By analyzing the shape and area of this peak, the purity of the material can be determined.[9]
DSC for Purity Analysis: A Comparative Overview
While DSC is a powerful tool, it is essential to understand its place among other analytical techniques. The following table provides a high-level comparison of DSC with commonly used chromatographic and spectroscopic methods for purity analysis.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| Differential Scanning Calorimetry (DSC) | Melting point depression | - Small sample size (1-3 mg)[11] - Rapid analysis[12] - No need for specific impurity reference standards[13] - Provides information on physical form (polymorphism)[1] | - Only applicable to crystalline, thermally stable compounds[7][12][14] - Impurities must be soluble in the melt and insoluble in the solid[4][7] - Less reliable for purity <98.5 mol%[7][10] - Does not identify or quantify individual impurities[13][15] | Rapid purity screening of high-purity crystalline solids, especially in early drug development.[13][15][16] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | - High sensitivity and resolution[17] - Quantifies individual impurities[17] - Applicable to a wide range of compounds[18] - Well-established and validated methods | - Requires reference standards for impurity identification and quantification - Method development can be time-consuming - May not detect non-chromophoric impurities without specialized detectors[19] | Comprehensive purity profiling, stability studies, and quality control of drug substances and products.[14][17] |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a mobile gas phase and a stationary phase | - Excellent for volatile and semi-volatile impurities[20][21][22] - High sensitivity, especially with mass spectrometry (MS) detection[20] | - Limited to thermally stable and volatile compounds[21] - Derivatization may be required for non-volatile compounds | Analysis of residual solvents, volatile impurities, and purity of volatile organic compounds.[20][22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | - Provides detailed structural information for impurity identification[23] - Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard for the analyte[24][25] - Non-destructive[23] | - Lower sensitivity compared to chromatographic methods - Complex spectra for mixtures can be difficult to interpret - Requires relatively pure samples for accurate quantification | Structural elucidation of unknown impurities and orthogonal purity assessment.[24][26] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | - High sensitivity and specificity for impurity identification and characterization[27][28][29] - Can be coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and detection[26] | - Typically provides relative quantification unless using isotopic standards - Matrix effects can influence ionization and quantification | Identification and structural characterization of trace-level impurities and degradation products.[27][28] |
In-Depth Technical Guide: Purity Analysis by DSC
This section provides a detailed workflow for performing purity analysis using DSC, grounded in the principles of the ASTM E928 standard test method.[7][8]
Experimental Workflow for DSC Purity Analysis
Caption: Workflow for DSC Purity Analysis.
Step-by-Step Experimental Protocol
1. Instrument Calibration:
-
Causality: Accurate temperature and enthalpy measurements are paramount for reliable purity calculations.
-
Procedure: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium). The calibration should be performed under the same experimental conditions (e.g., heating rate, purge gas) as the sample analysis.
2. Sample Preparation:
-
Causality: Proper sample encapsulation ensures good thermal contact and prevents sample loss due to sublimation.
-
Procedure: Accurately weigh 1-3 mg of the crystalline organic compound into a hermetically sealed aluminum pan.[11] The use of hermetic pans is crucial to prevent the loss of volatile impurities or the sample itself during heating.
3. DSC Measurement:
-
Causality: A slow heating rate allows the system to approach thermal equilibrium, which is a key assumption of the van't Hoff equation.
-
Procedure: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) through its melting transition.[11] A nitrogen purge is typically used to maintain an inert atmosphere.
4. Data Analysis and Purity Calculation:
-
Causality: The van't Hoff plot linearizes the melting data, allowing for the determination of the melting point of the pure substance and the mole fraction of impurities.
-
Procedure: a. Integrate the area of the melting endotherm to determine the total enthalpy of fusion (ΔH). b. The software divides the peak into partial areas. For each partial area, the corresponding temperature (Ts) and the fraction melted (F) are determined. c. A plot of the sample temperature (Ts) on the y-axis versus the reciprocal of the fraction melted (1/F) on the x-axis is generated.[9] d. The software performs a linear regression on the data points, typically between 10% and 50% of the melt, to generate the van't Hoff plot.[5] e. The mole fraction of the impurity (X₂) is calculated from the slope of this line and the y-intercept, which represents the melting point of the 100% pure substance (T₀).[9] The purity is then expressed as 100 - X₂ (in mole percent).
Self-Validating System and Trustworthiness
The validity of the DSC purity determination relies on several key assumptions:
-
The impurities form a eutectic system with the main component.[13][16][30]
-
The impurities are soluble in the molten primary component but insoluble in the solid phase.[4][7][10]
-
The system is close to thermodynamic equilibrium during the melting process.
A linear van't Hoff plot is a strong indicator that these assumptions are met for the sample under investigation. Significant deviation from linearity may suggest that the material is not suitable for purity analysis by this method.[9]
Decision-Making Guide: Choosing the Right Purity Analysis Technique
The selection of an appropriate purity analysis method depends on the stage of drug development, the nature of the compound, and the specific information required.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
Differential Scanning Calorimetry is a valuable and efficient technique for the purity assessment of high-purity, crystalline organic compounds, particularly in the early stages of research and development where sample availability may be limited.[13][15][16] Its speed and requirement for only a small amount of sample make it an attractive option for rapid screening.[12] However, it is crucial to recognize its limitations; DSC provides a measure of total eutectic impurities and does not offer information on the identity or quantity of individual impurities.[13][15] For comprehensive purity profiling, especially for regulatory submissions, DSC should be used as a complementary technique to more specific methods like HPLC and GC, which can separate, identify, and quantify individual impurities.[14][15][16] A multi-faceted approach, leveraging the strengths of each technique, will ultimately provide the most complete and reliable assessment of a compound's purity.
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A Comparative Guide to the Quantitative Assay of 3-(4-Methylphenoxy)propanoic Acid: qNMR vs. HPLC and Titration
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and classical acid-base titration for the assay of 3-(4-Methylphenoxy)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, experimental protocols, and performance characteristics of each technique, offering field-proven insights to guide your analytical strategy.
The Analytical Imperative: Accurately Quantifying this compound
This compound is a fine chemical intermediate whose purity and concentration are critical for ensuring the quality, safety, and efficacy of downstream products in pharmaceutical and chemical synthesis. An accurate and reliable assay is not merely a quality control checkpoint; it is a foundational requirement for robust process development, stability testing, and regulatory compliance. The choice of analytical methodology directly impacts the confidence in measured values, development timelines, and resource allocation. This guide explores three orthogonal techniques for this purpose, with a primary focus on the unique advantages of qNMR.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity
Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method of measurement.[1] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3][4] This relationship is independent of the molecule's structure, meaning no compound-specific reference standard is required for the analyte itself, a significant advantage over chromatographic methods.[5][6] Instead, quantification is achieved by comparing the analyte's signal integral to that of a certified internal standard of known purity and concentration.[7][8]
Causality Behind Key qNMR Experimental Choices
The accuracy of a qNMR experiment is contingent upon a series of carefully considered parameters. Each choice is designed to ensure the fundamental proportionality between signal integral and molar concentration is maintained.
-
Internal Standard (IS) Selection: This is the cornerstone of the assay.[9] An ideal IS must:
-
Be highly pure and stable, preferably with traceability to a national metrology institute (e.g., SI-traceable).[4][10]
-
Be completely soluble in the chosen deuterated solvent along with the analyte.[9]
-
Possess at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[9][10]
-
Not react with the analyte or solvent.
-
For this compound, Maleic Acid is an excellent choice in a polar solvent like DMSO-d₆ due to its high purity, stability, and a sharp singlet for its vinyl protons around 6.3 ppm, a region typically clear of signals from the analyte.
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without causing signal overlap.[2][9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile choice for polar organic acids due to its excellent solvating power.
-
Relaxation Delay (d1): This is arguably the most critical parameter for ensuring quantitativity. The repetition time (relaxation delay + acquisition time) must be long enough to allow all relevant nuclei to return to thermal equilibrium before the next pulse is applied.[11][12] A failure to do so results in signal saturation, where protons with longer spin-lattice relaxation times (T₁) produce proportionally smaller integrals, leading to underestimation. A conservative and widely accepted approach is to set the relaxation delay to at least 5 times the longest T₁ value of any proton being integrated (analyte or standard).[13][14][15] For ultimate accuracy, a delay of 7xT₁ is recommended.[16]
A Self-Validating qNMR Workflow
The following diagram illustrates the logical flow of a qNMR experiment, from sample preparation to final purity calculation.
Caption: Workflow for a quantitative NMR (qNMR) assay.
Experimental Protocol: ¹H-qNMR Assay of this compound
-
Preparation of the Sample:
-
Accurately weigh approximately 20 mg of this compound into a clean glass vial. Record the weight (WAnalyte) to four decimal places.
-
Accurately weigh approximately 10 mg of high-purity (>99.5%) Maleic Acid (Internal Standard, IS) into the same vial. Record the weight (WIS) to four decimal places.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz Spectrometer or higher):
-
Insert the NMR tube into the spectrometer and allow it to thermally equilibrate.
-
Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Calibrate the 90° pulse width.
-
Set the acquisition parameters for a quantitative ¹H experiment:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 20 seconds (This is a conservative value; for highest accuracy, the T₁ of the slowest-relaxing proton of interest should be measured via an inversion-recovery experiment and d1 set to ≥ 5xT₁).[12][13]
-
Acquisition Time (aq): 3-4 seconds.
-
Number of Scans (ns): 8-16 (or as needed to achieve a signal-to-noise ratio >250:1 for the peaks of interest).[14]
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening, LB = 0.3 Hz) to the FID and perform a Fourier Transform.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction across the entire spectrum.
-
Integrate the following non-overlapping signals:
-
Analyte: The aromatic protons of this compound (expected around 6.8-7.2 ppm). Select a well-resolved signal corresponding to a known number of protons (NAnalyte).
-
Internal Standard: The singlet from the two vinyl protons of Maleic Acid (IIS) around 6.3 ppm (NIS = 2).
-
-
Record the integral values (IAnalyte and IIS).
-
-
Purity Calculation:
-
Calculate the purity (PAnalyte) as a mass fraction (%) using the following equation:
PAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (WIS / WAnalyte) * PIS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molar Mass (Analyte: 180.20 g/mol ; IS: 116.07 g/mol )
-
W: Weight
-
PIS: Purity of the Internal Standard (as a percentage)
-
Alternative Analytical Techniques
While qNMR offers distinct advantages, HPLC and titration are well-established and valuable methods for the assay of organic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[5] For quantification, the area of the analyte's peak is compared to that of a reference standard of the same compound, requiring a pre-established calibration curve or a single-point standard.
Experimental Protocol: Reversed-Phase HPLC Assay
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 38:62 (v/v) ratio.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample, dissolve, and dilute to 100 mL with the mobile phase.
-
-
Analysis and Calculation:
-
Inject the working standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on its retention time, matching it to the standard.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
-
Acid-Base Titration
Titration is a classic chemical analysis method that determines the concentration of an acid by reacting it with a known concentration of a base until the equivalence point is reached, typically indicated by a color change of an indicator or potentiometrically.[18][19]
Experimental Protocol: Titrimetric Assay
-
Preparation:
-
Accurately weigh approximately 200 mg of this compound and dissolve it in ~50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water).
-
Add 2-3 drops of phenolphthalein indicator.
-
Use a standardized ~0.1 M sodium hydroxide (NaOH) solution as the titrant.
-
-
Titration Procedure:
-
Titrate the acid solution with the standardized NaOH solution, swirling the flask constantly, until a faint but persistent pink color appears.[20]
-
Record the volume of NaOH solution used.
-
-
Calculation:
-
Calculate the purity using the formula:
Purity (%) = (VNaOH * MNaOH * MWAnalyte) / (WSample * 1000) * 100
Where:
-
VNaOH: Volume of NaOH titrant (L)
-
MNaOH: Molarity of NaOH solution (mol/L)
-
MWAnalyte: Molar Mass of the analyte (180.20 g/mol )
-
WSample: Weight of the sample (g)
-
Objective Performance Comparison
The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification, sample throughput, and the availability of reference standards.
Caption: Comparison of key features for qNMR, HPLC, and Titration.
Table 1: Comparison of Analytical Methods for the Assay of this compound
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Acid-Base Titration |
| Principle | Signal integral proportional to molar concentration | Differential partitioning; UV absorbance | Neutralization reaction |
| Quantification Type | Absolute (Primary Ratio Method)[1][21] | Relative (vs. Reference Standard) | Absolute (Stoichiometric) |
| Analyte Standard | Not required[5][6] | Required | Not required |
| Specificity | Very High (distinguishes structurally similar impurities) | High (separates components) | Low (titrates any acidic impurity) |
| Typical Precision (RSD) | < 1%[9] | < 1% | < 0.5% |
| Typical Accuracy | Excellent (-0.3 to +7.1% deviation reported in studies)[22][23] | Excellent (with pure standard) | Excellent (for pure samples) |
| Sensitivity | Moderate (LOD ~0.1%)[6] | High (LOD/LOQ often in µg/mL range)[22][23] | Low (suitable for major component assay) |
| Throughput | Lower (due to long relaxation delays)[6] | Higher (automated runs)[6] | Low (manual procedure) |
| Sample Consumption | Higher (milligrams)[6] | Lower (micrograms)[6] | High (hundreds of milligrams) |
| Sample Recovery | Non-destructive[4] | Destructive[6] | Destructive |
| Information Provided | Purity, Structural Confirmation, Impurity ID | Purity, Impurity Profile | Total Acidity |
| Cost & Complexity | High initial cost, moderate complexity | Moderate cost, routine complexity | Low cost, simple |
Conclusion and Recommendations
All three methods—qNMR, HPLC, and titration—are capable of providing accurate and precise assay values for this compound when properly validated. However, they serve different strategic purposes.
-
Quantitative NMR (qNMR) is the method of choice for primary characterization, reference standard certification, and when an analyte-specific standard is unavailable or of questionable purity. Its ability to provide an absolute, SI-traceable purity value without relying on an identical standard makes it an unparalleled tool in early development and for establishing the ground truth of a material's quality.[24][25]
-
HPLC is the workhorse for routine quality control, stability testing, and high-throughput screening where a reference standard is readily available.[5] Its high sensitivity and automation capabilities make it ideal for monitoring impurity profiles and ensuring batch-to-batch consistency in a manufacturing environment.
-
Acid-Base Titration remains a valuable, low-cost technique for confirming the assay of a bulk substance known to be of high purity. Its lack of specificity makes it unsuitable for samples with significant acidic impurities, but its reliance on fundamental stoichiometry provides a robust, orthogonal check on other methods.
By understanding the distinct advantages and limitations of each technique, researchers and drug development professionals can deploy the most appropriate analytical strategy, ensuring data integrity and confidence in the quality of their materials.
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- ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS.
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- University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from University of Cambridge Department of Chemistry.
- ResearchGate. (2018, May 31). What is the procedure for determining carboxylic acid groups by the acid-base titration?.
- ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy.
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- YouTube. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
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- Chem LibreTexts. (n.d.). Practical Aspects of Quantitative NMR Experiments.
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- Michael Pilgaard's Web Chemistry. (n.d.). Titration of acids and bases.
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- SIELC. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.
- PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
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- Reyes, Y., et al. (2025).
- SpectraBase. (n.d.). Propanoic acid, 2-[3-(4-chlorobenzoylamino)-4-methylphenoxy]-, ethyl ester - Optional[13C NMR] - Chemical Shifts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenoxy)propanoic Acid in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Methylphenoxy)propanoic acid, ensuring compliance with safety regulations and fostering a culture of responsibility in the lab. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide draws upon established principles of chemical waste management and data from structurally similar compounds to provide a robust framework for its safe disposal.
The procedures outlined below are grounded in the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Adherence to these guidelines is not merely a matter of compliance but a critical component of responsible scientific practice.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal procedure begins, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from analogous compounds like Mecoprop, this substance should be treated with caution.[5][6][7][8][9][10]
Key Potential Hazards:
-
Skin and Eye Irritation: Similar organic acids can cause significant irritation upon contact.[11][12]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[5][11]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
-
Environmental Hazard: Many phenoxy-based compounds are toxic to aquatic life with long-lasting effects.[5]
This initial risk assessment dictates the necessity of the stringent handling and disposal protocols that follow. The "cradle-to-grave" approach to hazardous waste management, mandated by RCRA, ensures that this chemical is handled safely from its initial use to its final disposal.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable. The OSHA Laboratory Standard requires employers to provide and ensure the use of appropriate protective equipment.[13][14][15][16]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent splashes or airborne particles from causing serious eye irritation or damage.[11][12] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can lead to irritation. Contaminated gloves should be disposed of as chemical waste.[11][12] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[5][11] The need for respiratory protection should be determined by a formal risk assessment. |
Waste Segregation and Containerization: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by the EPA.[1][17] Commingling incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[1][14] The label should also include the date accumulation started.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated solid waste container.
-
Liquid Waste: If the acid is in a solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[1] This prevents the release of vapors and reduces the risk of spills.
Disposal Workflow: From Your Bench to Final Disposition
The following workflow outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
On-Site Management and Storage: The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs).[1][18]
Key Requirements for SAAs:
-
Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Container Management: Waste containers in the SAA must be in good condition, compatible with the waste, and kept closed.
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents.
Final Disposal: Partnering with Professionals
The final step in the disposal process is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[19]
Your Responsibilities:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of your hazardous waste.
-
Ensure all containers are properly labeled and sealed before pickup.
-
Maintain records of your hazardous waste generation and disposal as required by your institution and regulatory agencies.
Under RCRA, generators of hazardous waste are responsible for it from "cradle-to-grave."[2][3][4] This means your responsibility does not end when the waste leaves your lab. Working with your EH&S department and reputable waste disposal vendors is crucial for ensuring that the waste is managed and disposed of in an environmentally sound manner.
By adhering to these procedures, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of scientific integrity and environmental stewardship.
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- Safety d
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A Researcher's Guide to the Safe Handling of 3-(4-Methylphenoxy)propanoic acid
As drug development professionals, our work requires a deep respect for the chemical entities we handle. While 3-(4-Methylphenoxy)propanoic acid is a valuable building block, understanding its potential hazards is the first step toward ensuring a safe and productive research environment. This guide provides a comprehensive operational plan for its handling, grounded in established safety principles and data from structurally related compounds.
Part 1: Hazard Assessment and Engineering Controls
Before any personal protective equipment is selected, the primary defense against exposure must be robust engineering controls.
Hazard Identification Summary
The anticipated hazards of this compound, based on analogous compounds, are summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Rationale |
| Skin Irritation | H315: Causes skin irritation. | Warning | A common characteristic of propionic acid derivatives.[1][2] |
| Serious Eye Damage / Irritation | H318/H319: Causes serious eye damage / Causes serious eye irritation. | Danger / Warning | Phenoxypropanoic acids can be severely damaging to the eyes. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Warning | Inhalation of the dust or aerosol can irritate the respiratory tract.[1][2] |
| Acute Oral Toxicity | H302: Harmful if swallowed. | Warning | A potential hazard for this class of chemicals. |
The Primacy of Engineering Controls
Personal protective equipment is the last line of defense. Your primary protection comes from controlling the laboratory environment.
-
Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[4]
-
Accessible Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance from the workstation and be free of any obstructions.[4][5]
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. The following protocols are designed to provide a self-validating system of protection against the identified hazards.
1. Eye and Face Protection
-
Mechanism of Protection: The eyes are particularly vulnerable to acidic solids and solutions. The goal is to prevent any contact that could lead to irritation or serious, irreversible damage.
-
Required PPE:
-
Safety Goggles: At a minimum, ANSI Z87.1-rated (or equivalent) chemical splash goggles are mandatory for all work.[5] They provide a seal around the eyes to protect from splashes, dust, and vapors.
-
Face Shield: When handling larger quantities (>5 g) of the solid or when there is a heightened risk of splashing (e.g., during reaction quenching or extractions), a face shield must be worn in addition to safety goggles.[4]
-
2. Skin and Body Protection
-
Mechanism of Protection: This involves creating a barrier to prevent the solid or its solutions from causing skin irritation upon contact.
-
Required PPE:
-
Gloves: Nitrile or neoprene gloves are the standard for handling this type of organic acid.[6] Always check gloves for pinholes or tears before use. For extended operations, consider double-gloving. Contaminated gloves must be removed promptly and properly, avoiding contact between the outer glove surface and bare skin.
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required. This protects your skin and personal clothing from incidental contact and minor spills.[5]
-
3. Respiratory Protection
-
Mechanism of Protection: To prevent the inhalation of airborne particles (dust) of the solid acid, which can cause respiratory tract irritation.
-
Required PPE:
-
Fume Hood as Primary Control: Under normal laboratory conditions, all work should be conducted in a fume hood, which negates the need for personal respiratory protection.[4]
-
Respirator (for emergencies or special cases): In the rare event of a large spill outside of a fume hood or during specific maintenance procedures where dust exposure is unavoidable, a NIOSH-approved N95 or higher-level respirator may be required.[6] Use of a respirator requires prior medical clearance and fit-testing as per your institution's policy.
-
Part 3: Operational and Disposal Plans
Procedural discipline is key to safety. The following step-by-step guidance outlines PPE requirements for common laboratory tasks.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
